molecular formula C13H11BrN2O B1268571 N-benzyl-5-bromonicotinamide CAS No. 303031-43-8

N-benzyl-5-bromonicotinamide

Cat. No.: B1268571
CAS No.: 303031-43-8
M. Wt: 291.14 g/mol
InChI Key: CTVYYGDKDNYJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-bromonicotinamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVYYGDKDNYJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356865
Record name N-benzyl-5-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303031-43-8
Record name N-benzyl-5-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Benzyl-5-bromonicotinamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Nicotinamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring, a core component of the essential vitamin B3 (niacin), continues to be a privileged scaffold. Its derivatives have yielded a multitude of therapeutic agents across various disease areas. This guide focuses on a specific, yet underexplored, member of this family: N-benzyl-5-bromonicotinamide. While direct, extensive research on this particular molecule is nascent, its structural motifs—the N-benzyl group and the 5-bromopyridine core—are present in compounds with significant biological activities. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, aiming to illuminate the potential of this compound. We will delve into its fundamental properties, propose a robust synthetic route, and, by drawing logical inferences from structurally related compounds, explore its potential as an inhibitor of key cellular enzymes such as Poly (ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT). This guide is designed not as a mere compilation of existing data, but as a forward-looking manual to inspire and direct future research into this promising molecule.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of approximately 291.14 g/mol [1][2].

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂O[1][2]
Molecular Weight 291.148 g/mol [1]
CAS Number 303031-43-8[2]
Predicted Boiling Point 450.4 ± 40.0 °C[3]
Predicted Density 1.456 ± 0.06 g/cm³[3]
Predicted pKa 13.94 ± 0.46[3]

These predicted values suggest a compound with good thermal stability and a specific density that is useful for formulation considerations. The predicted pKa indicates that the amide proton is weakly acidic.

Structural Features and Their Implications

The structure of this compound is characterized by three key components:

  • The Nicotinamide Core: This pyridine-based scaffold is a well-established pharmacophore. Its presence in NAD⁺, a critical coenzyme in cellular metabolism, makes it a key interaction motif for a variety of enzymes.

  • The 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring significantly influences the electronic properties of the ring and provides a handle for further synthetic modifications through cross-coupling reactions.

  • The N-Benzyl Group: The addition of a benzyl group to the amide nitrogen introduces a bulky, hydrophobic moiety. This can enhance binding to protein targets through hydrophobic and π-π stacking interactions.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

The most straightforward approach involves a two-step process: activation of the carboxylic acid of 5-bromonicotinic acid, followed by amidation with benzylamine.

G A 5-Bromonicotinic Acid B Activation of Carboxylic Acid (e.g., SOCl₂, Oxalyl Chloride) A->B Step 1 C 5-Bromonicotinoyl Chloride (Intermediate) B->C D Amidation with Benzylamine (in the presence of a base, e.g., Triethylamine) C->D Step 2 E This compound D->E G cluster_0 PARP-1 Catalytic Cycle cluster_1 Inhibition by this compound A PARP-1 binds to DNA damage sites B PARP-1 utilizes NAD+ A->B C Synthesis of Poly(ADP-ribose) chains B->C G Binds to the NAD+ binding site of PARP-1 D Recruitment of DNA repair proteins C->D E DNA Repair D->E F This compound (Nicotinamide mimic) F->G H Inhibition of PARP-1 activity G->H I Impaired DNA Repair H->I J Cell Death in cancer cells (Synthetic Lethality) I->J

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromonicotinamide is a halogenated pyridine derivative belonging to the broader class of nicotinamides, compounds of significant interest in medicinal chemistry and drug discovery. The nicotinamide scaffold, a fundamental component of the coenzyme NAD+, is a privileged structure in the design of various therapeutic agents. The introduction of a bromine atom at the 5-position of the pyridine ring and a benzyl group on the amide nitrogen offers opportunities for further chemical modification and exploration of structure-activity relationships (SAR). The bromine atom can serve as a handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures, while the N-benzyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, designed to equip researchers and drug development professionals with the necessary knowledge to synthesize and validate this compound for further investigation.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₃H₁₁BrN₂O and a molecular weight of approximately 291.14 g/mol .[1][2] The molecule consists of a central pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. The nitrogen atom of the amide is, in turn, substituted with a benzyl group.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂O[1][2]
Molecular Weight 291.14 g/mol [1][2]
CAS Number 303031-43-8[1]

The presence of the pyridine nitrogen, the amide linkage, the bromine atom, and the aromatic benzyl ring imparts a unique combination of electronic and steric properties to the molecule, influencing its reactivity, solubility, and potential biological interactions.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the activation of 5-bromonicotinic acid followed by amidation with benzylamine. This approach ensures high yields and purity of the final product.

Part 1: Synthesis of the Intermediate: 5-Bromonicotinoyl chloride

The initial and critical step in the synthesis is the conversion of the carboxylic acid group of 5-bromonicotinic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, and the use of thionyl chloride (SOCl₂) is a common and effective method.[3][4][5]

Reaction Scheme:

Synthesis of 5-Bromonicotinoyl chloride start 5-Bromonicotinic Acid product 5-Bromonicotinoyl chloride start->product Reflux reagent SOCl₂ (Thionyl Chloride) (excess) Synthesis of this compound start 5-Bromonicotinoyl chloride product This compound start->product Anhydrous Solvent (e.g., DCM), 0°C to RT reagent Benzylamine Base (e.g., Triethylamine)

Figure 2: Synthesis of this compound.

Experimental Protocol:

Materials:

  • Crude 5-bromonicotinoyl chloride

  • Benzylamine

  • Triethylamine or pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Separatory funnel

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 5-bromonicotinoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled benzylamine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: The use of a base like triethylamine is crucial to neutralize the HCl gas that is formed as a byproduct of the reaction. This prevents the protonation of the benzylamine, which would render it non-nucleophilic.

  • Low Temperature Addition: Adding the acyl chloride at 0°C helps to control the exothermic reaction and minimize the formation of side products.

  • Aqueous Workup: The series of aqueous washes removes the triethylamine hydrochloride salt, any remaining unreacted starting materials, and other water-soluble impurities.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any non-polar or highly polar impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the compound's structure and data from analogous compounds. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

  • Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region, corresponding to the protons on the pyridine ring. Due to the electronegativity of the nitrogen and bromine atoms, these protons will appear downfield.

  • Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the benzyl group's phenyl ring is expected in the aromatic region.

  • Methylene Protons (-CH₂-): A doublet is anticipated for the two protons of the methylene bridge between the nitrogen and the phenyl group, which will show coupling to the amide proton.

  • Amide Proton (-NH-): A triplet or a broad singlet is expected for the amide proton, the chemical shift of which can be concentration and solvent dependent.

13C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): A signal in the downfield region (typically ~165-175 ppm) corresponding to the amide carbonyl carbon.

  • Aromatic Carbons (Pyridine and Benzyl Rings): Multiple signals in the aromatic region (typically ~120-155 ppm) corresponding to the carbon atoms of the pyridine and benzyl rings. The carbon attached to the bromine atom will be significantly shifted.

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically ~40-50 ppm) for the methylene carbon.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch: A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretching vibration.

  • C-N Stretch: An absorption band in the region of 1550-1510 cm⁻¹ for the C-N stretching vibration.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (291.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) will be observed for the molecular ion and any bromine-containing fragments.

Potential Applications and Future Directions

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas for investigation. Nicotinamide derivatives are known to be involved in a wide range of biological processes and have been explored as inhibitors of various enzymes. [1]The N-benzyl moiety is also a common feature in many biologically active compounds.

Potential research avenues for this compound could include its evaluation as:

  • An inhibitor of enzymes that utilize NAD+, such as sirtuins or PARPs.

  • A scaffold for the development of novel kinase inhibitors.

  • A lead compound in the discovery of new antibacterial or antifungal agents.

The bromine atom provides a convenient point for further synthetic elaboration via cross-coupling reactions, allowing for the creation of a library of analogues for SAR studies.

Conclusion

This technical guide has outlined the chemical structure and a reliable synthetic route for the preparation of this compound. The detailed experimental protocols for the synthesis of the acyl chloride intermediate and the final amide coupling provide a clear and reproducible methodology for researchers. Furthermore, the expected analytical characterization data will serve as a crucial reference for the validation of the synthesized compound. The versatile structure of this compound makes it an attractive target for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Available at: [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Chemdad. N-Benzyl-5-bromo-nicotinamide. Available at: [Link]

  • SpectraBase. N-Benzyl-5-bromopyrimidin-2-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Kouznetsov, V. V., et al. Simple Preparation of New Potential Bioactive Nitrogen-Containing Molecules and Their Spectroscopy Analysis. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central (PMC). Available at: [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]

  • Chem 117 Reference Spectra Spring 2011. 1H, 13C NMR data taken from: Silverstein, Robert M.. Available at: [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

A Mechanistic Review of N-benzyl-5-bromonicotinamide: An Inquiry into its Potential Pharmacological Actions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-benzyl-5-bromonicotinamide is a synthetic compound featuring a core nicotinamide scaffold, a versatile pharmacophore in drug discovery. While direct mechanistic studies on this specific molecule are not extensively available in current literature, its structural components—the nicotinamide ring, the N-benzyl group, and the bromine substituent—are well-characterized in numerous biologically active agents. This technical guide provides an in-depth analysis of the potential mechanisms of action of this compound by examining the established pharmacological roles of its constituent moieties. We will explore potential cellular targets and signaling pathways based on structure-activity relationships of analogous compounds, offering a scientifically grounded framework for future research and development.

Introduction: Deconstructing this compound for Mechanistic Insights

This compound is a molecule of interest in medicinal chemistry, yet its precise biological function remains to be fully elucidated. The strategic combination of a nicotinamide core, an N-benzyl substitution, and a bromine atom suggests a potential for multifaceted pharmacological activity. This guide will dissect the molecule to propose putative mechanisms of action, drawing upon the extensive body of research on related compounds. Our approach is to build a predictive mechanistic profile that can guide future experimental validation.

The core of our analysis rests on three fundamental questions:

  • What are the known biological roles of the nicotinamide scaffold ?

  • How does the N-benzyl group typically influence the activity of pharmacologically active molecules?

  • What is the significance of bromine substitution in modulating the properties of bioactive compounds?

By addressing these questions, we can construct a logical and evidence-based hypothesis for the mechanism of action of this compound.

The Nicotinamide Scaffold: A Hub of Cellular Regulation

The nicotinamide moiety is a cornerstone of cellular metabolism and signaling. As the amide form of vitamin B3, it is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical player in a vast array of cellular processes, including:

  • Cellular Respiration and Energy Metabolism: NAD+ is a key electron carrier in redox reactions, fundamental for the production of ATP.[1]

  • DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for repairing DNA damage.[3][4]

  • Transcriptional Regulation: Sirtuins, a class of NAD+-dependent deacetylases, modulate gene expression by modifying histones and other proteins.[5]

Given these fundamental roles, compounds incorporating a nicotinamide scaffold have the potential to influence a wide range of cellular pathways. Nicotinamide itself exhibits anti-inflammatory, antioxidant, and photoprotective properties.[4] Furthermore, various nicotinamide derivatives have been developed as inhibitors of specific enzymes, highlighting the potential for this scaffold to be tailored for selective therapeutic intervention.

The N-benzyl Group: Enhancing Bioavailability and Target Interaction

The incorporation of an N-benzyl group is a well-established strategy in drug design to enhance the therapeutic potential of a lead compound.[6][7] This lipophilic moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Key contributions of the N-benzyl group include:

  • Increased Lipophilicity: This can improve the ability of a compound to cross cellular membranes and enhance its oral bioavailability.[7]

  • Enhanced Target Binding: The benzyl group can engage in various non-covalent interactions with biological targets, such as hydrophobic and cation-π interactions, thereby increasing binding affinity and potency.[6]

  • Modulation of Specificity: The steric bulk and electronic properties of the benzyl ring can be fine-tuned to achieve selective inhibition of a particular target.

The N-benzyl motif is present in a variety of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry.[6] Its presence in this compound suggests a design aimed at improving cellular uptake and target engagement.

The Role of Bromine Substitution: A Tool for Pharmacological Optimization

Halogenation, particularly with bromine, is a common tactic in medicinal chemistry to modulate the physicochemical and pharmacological properties of a drug candidate.[8][9] The introduction of a bromine atom can have several profound effects:

  • Modulation of Lipophilicity: Bromine can increase a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • "Heavy Atom" Effect: The presence of a heavy atom like bromine can alter the photophysical properties of a molecule, which can be relevant for certain applications.[10]

  • Enhanced Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.

The 5-position of the nicotinamide ring is a common site for substitution, and the presence of a bromine atom at this position in this compound is likely a deliberate design choice to optimize its biological activity.

Postulated Mechanisms of Action: A Synthesis of Structural Insights

Based on the analysis of its structural components, we can propose several plausible, yet unproven, mechanisms of action for this compound. These hypotheses provide a roadmap for future experimental investigation.

Enzyme Inhibition

The nicotinamide scaffold is a known feature of many enzyme inhibitors. Therefore, it is highly probable that this compound functions by inhibiting one or more enzymes. Potential targets could include:

  • Poly(ADP-ribose) Polymerases (PARPs): Given that nicotinamide itself is an inhibitor of PARP-1, this compound may also exhibit PARP inhibitory activity, which could have implications for cancer therapy and inflammatory diseases.[3][4]

  • Sirtuins: As NAD+-dependent enzymes, sirtuins are another potential class of targets. Inhibition of specific sirtuins has been explored for various therapeutic applications.[5]

  • Other NAD+-Utilizing Enzymes: The broad family of enzymes that utilize NAD+ as a cofactor or substrate could be susceptible to inhibition by a nicotinamide mimetic.

The N-benzyl and 5-bromo substitutions would likely play a role in determining the potency and selectivity of enzyme inhibition.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, colorimetric substrate (e.g., TMB), this compound, and a known PARP-1 inhibitor (e.g., olaparib) as a positive control.

  • Procedure:

    • Coat a 96-well plate with histone.

    • Add a reaction mixture containing PARP-1, activated DNA, and varying concentrations of this compound or the positive control.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow for poly(ADP-ribosyl)ation of the histone.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate to bind to the biotinylated ADP-ribose chains.

    • Wash the plate again.

    • Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of PARP-1 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer Activity

The combination of an enzyme-inhibiting scaffold with moieties known to enhance cellular penetration and target interaction suggests a potential for anticancer activity. Several lines of reasoning support this hypothesis:

  • PARP Inhibition: As mentioned, PARP inhibitors are a class of anticancer drugs.

  • Anti-proliferative Effects: Many nicotinamide derivatives have demonstrated anti-proliferative effects in cancer cell lines.

  • Induction of Apoptosis: The N-benzyl group is found in compounds that can induce apoptosis in cancer cells.

Experimental Protocol: Cell Viability Assay in Cancer Cell Lines

  • Objective: To assess the cytotoxic effect of this compound on various human cancer cell lines.

  • Materials: Human cancer cell lines (e.g., breast, lung, colon), cell culture medium, fetal bovine serum, penicillin-streptomycin, this compound, a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control, and a cell viability reagent (e.g., MTT, resazurin).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or the positive control for a specified period (e.g., 24, 48, 72 hours).

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the drug concentration to determine the IC50 value.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, this compound could modulate intracellular signaling pathways.

Caption: Putative mechanisms of this compound.

The anti-inflammatory properties of nicotinamide suggest that this compound could modulate inflammatory signaling pathways such as NF-κB or MAPK pathways.[11]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally defined, a thorough analysis of its structural components provides a strong foundation for postulating its biological activities. The nicotinamide scaffold suggests an interaction with NAD+-dependent processes, the N-benzyl group points towards enhanced cellular activity, and the bromine substituent indicates an optimization of its pharmacological profile.

The most plausible mechanisms of action for this compound include enzyme inhibition (particularly of PARP or sirtuins) and anticancer activity through the induction of apoptosis and inhibition of proliferation. Future research should focus on a systematic screening of this compound against a panel of enzymes and cancer cell lines to validate these hypotheses. Elucidating the definitive mechanism of action will be crucial for the potential development of this compound as a therapeutic agent.

References

  • Title: N-Benzyl piperidine Fragment in Drug Discovery. Source: PubMed. URL: [Link]

  • Title: N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure–activity relationships and X-ray crystallographic studies. Source: ResearchGate. URL: [Link]

  • Title: Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Source: PMC. URL: [Link]

  • Title: Nicotinamide and its Pharmacological Properties for Clinical Therapy. Source: ResearchGate. URL: [Link]

  • Title: Nicotinamide. Source: Wikipedia. URL: [Link]

  • Title: Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Source: MDPI. URL: [Link]

  • Title: Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. Source: PMC. URL: [Link]

  • Title: Nicotinamide: Mechanism of action and indications in dermatology. Source: Indian Journal of Dermatology, Venereology and Leprology. URL: [Link]

  • Title: Brominated extracts as source of bioactive compounds. Source: PubMed. URL: [Link]

  • Title: Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Source: ResearchGate. URL: [Link]

  • Title: The Influence of Nicotinamide on Health and Disease in the Central Nervous System. Source: PMC. URL: [Link]

  • Title: 25-NB. Source: Wikipedia. URL: [Link]

  • Title: NAD+ metabolism and its roles in cellular processes during ageing. Source: PMC. URL: [Link]

  • Title: Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Source: MDPI. URL: [Link]

  • Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Source: NIH. URL: [Link]

  • Title: N-Benzyl-5-bromo-nicotinamide. Source: Chemdad. URL: [Link]

  • Title: N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Source: ResearchGate. URL: [Link]

  • Title: Bromine is an essential trace element for assembly of collagen IV scaffolds in tissue development and architecture. Source: PubMed Central. URL: [Link]

  • Title: Effect of bromine substituent on optical properties of aryl compounds. Source: ResearchGate. URL: [Link]

  • Title: The Effect of Bromine and Iodine on the Plant Growth, Phytochemical Composition and Antioxidant Capacity of Dandelion (Taraxacum officinale F.H. Wiggers Coll.) Plants. Source: PMC. URL: [Link]

Sources

An In-Depth Technical Guide to the Investigation of N-benzyl-5-bromonicotinamide and its Implications for NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Nicotinamide Adenine Dinucleotide (NAD+) is more than a simple cofactor for redox reactions; it is a critical signaling molecule and a rate-limiting substrate for enzymes that govern cellular health, from DNA repair to metabolic regulation.[1] The age-associated decline in NAD+ levels has been identified as a key driver of mitochondrial dysfunction and a hallmark of numerous metabolic and age-related diseases.[2][3][4] Consequently, strategies to bolster the cellular NAD+ pool are at the forefront of therapeutic development. Among the primary consumers of NAD+ in mammalian tissues is the ectoenzyme CD38.[5][6] Its role as the principal NADase makes it a high-value target for pharmacological intervention. This guide provides a technical framework for investigating compounds aimed at modulating NAD+ metabolism through CD38 inhibition, using N-benzyl-5-bromonicotinamide as a representative chemical scaffold. We will delve into the mechanistic rationale, present validated experimental protocols, and offer insights into the causality behind methodological choices, equipping researchers with the knowledge to rigorously evaluate novel therapeutic candidates in this space.

Part 1: The NAD+ Landscape and the Central Role of CD38

NAD+ is a cornerstone of cellular bioenergetics and signaling.[7] Its homeostasis is maintained by a delicate balance between synthesis and consumption.

  • Synthesis Pathways: NAD+ is generated through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and, most prominently in mammals, the salvage pathway which recycles nicotinamide (NAM).[3][8]

  • Consumption Pathways: NAD+ is consumed by three major classes of enzymes:

    • Sirtuins (SIRTs): NAD+-dependent deacetylases that regulate gene expression, metabolism, and stress responses.[9]

    • Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and genome integrity.[3]

    • NAD+ Glycohydrolases (NADases): With CD38 being the most significant contributor to NAD+ degradation in mammalian cells.[2][5][6]

During aging and in various pathological states, the activity of NAD+-consuming enzymes, particularly CD38, increases, leading to a progressive decline in tissue NAD+ levels.[2][10] This depletion impairs the function of other NAD+-dependent enzymes like sirtuins, creating a cascade of mitochondrial dysfunction, reduced DNA repair, and metabolic decline.[2] Therefore, inhibiting the primary driver of this decline, CD38, presents a direct and potent strategy to restore NAD+ homeostasis.[11]

NAD_Metabolism cluster_synthesis NAD+ Synthesis cluster_consumption NAD+ Consumption Tryptophan Tryptophan NAD NAD+ Tryptophan->NAD De Novo Pathway NA Nicotinic Acid (NA) NA->NAD Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NMN->NAD SIRTs Sirtuins (SIRTs) (Deacetylation) SIRTs->NAM PARPs PARPs (DNA Repair) PARPs->NAM CD38 CD38/157 (NADase Activity) CD38->NAM ADPR / cADPR ADPR / cADPR CD38->ADPR / cADPR NAD->NAM Salvage Pathway NAD->SIRTs NAD->PARPs NAD->CD38 CD38_Inhibition cluster_enzyme CD38 CD38 Enzyme (Active Site) Products ADPR + NAM CD38->Products Hydrolysis NoReaction NAD+ Preserved CD38->NoReaction Inhibitor This compound (Inhibitor) Block->CD38 Blocks Active Site NAD NAD+ NAD->CD38 Binds to Active Site NAD->Block Binding Prevented

Caption: Mechanism of CD38 inhibition to preserve NAD+.

While this compound serves as a structural exemplar, other small molecule inhibitors have been well-characterized and provide a benchmark for potency.

InhibitorTargetTypeIC50 (Human)IC50 (Mouse)Reference
Compound 78c CD38Small Molecule7.3 nM1.9 nM[12]
Apigenin CD38Flavonoid~34.8 µM-[3]
Isatuximab CD38Monoclonal AbPotent Inhibitor-[13][14]
Daratumumab CD38Monoclonal AbPartial Inhibitor-[13][14]
Quercetin CD38FlavonoidWeak Inhibitor-

Part 3: Methodologies for a Self-Validating Investigative Workflow

To rigorously assess a potential CD38 inhibitor like this compound, a multi-step, self-validating workflow is essential. This process begins with direct enzymatic assays, moves to cellular models to confirm target engagement and mechanism, and culminates in in vivo studies to evaluate physiological efficacy.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: In Vivo Efficacy P1_Step1 Step 1.1: CD38 Enzymatic Assay (Determine IC50) P1_Step2 Step 1.2: Determine Inhibition Kinetics (e.g., Competitive) P1_Step1->P1_Step2 P2_Step1 Step 2.1: Treat Cultured Cells with Inhibitor P1_Step2->P2_Step1 P2_Step2 Step 2.2: Measure Intracellular NAD+ / NADH Levels P2_Step1->P2_Step2 P2_Step3 Step 2.3: Assess Downstream Markers (e.g., SIRT1 activity) P2_Step2->P2_Step3 P3_Step1 Step 3.1: Administer Inhibitor to Aged/Metabolic Model P2_Step3->P3_Step1 P3_Step2 Step 3.2: Measure Tissue-Specific NAD+ Levels P3_Step1->P3_Step2 P3_Step3 Step 3.3: Evaluate Physiological Outcomes (e.g., Glucose Tolerance) P3_Step2->P3_Step3

Caption: A logical workflow for inhibitor validation.
Protocol 1: In Vitro CD38 Hydrolase Activity Assay (Fluorometric)

This protocol measures the NADase activity of CD38 by monitoring the conversion of a non-fluorescent substrate to a highly fluorescent product. It is the foundational experiment to determine the direct inhibitory potential and potency (IC50) of a test compound.

Causality: We use a fluorescence-based assay for its high sensitivity and suitability for high-throughput screening. Using recombinant human CD38 ensures that the observed inhibition is a direct effect on the enzyme, ruling out confounding cellular factors.

Materials:

  • Recombinant Human CD38 Enzyme

  • CD38 substrate (e.g., 1,N6-Ethenonicotinamide Adenine Dinucleotide, ε-NAD) [15]* Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.01% Brij-35 * Test Compound (e.g., this compound) dissolved in DMSO

  • Known CD38 inhibitor as positive control (e.g., Compound 78c) [15]* Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Ex/Em = ~300/410 nm for ε-NAD products) Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

  • Plate Setup: To each well of the 96-well plate, add:

    • 50 µL of Assay Buffer.

    • 10 µL of the test compound dilution (or DMSO for vehicle control).

    • 10 µL of positive control inhibitor.

  • Enzyme Addition: Prepare a working solution of recombinant CD38 in Assay Buffer. Add 10 µL of the enzyme solution to each well, except for the "no enzyme" blank wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare a working solution of the ε-NAD substrate in Assay Buffer. Add 20 µL of the substrate solution to all wells to start the reaction. The final volume is 100 µL.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 60-90 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular NAD+/NADH Quantification by LC-MS/MS

This protocol is the gold standard for accurately measuring NAD+ and NADH levels within cells. [16][17]It confirms that the inhibitor not only hits its target but also produces the desired biological outcome: an increase in the cellular NAD+ pool.

Causality: We use differential extraction methods (acidic for NAD+, basic for NADH) because NAD+ is stable in acid but degrades in base, while NADH is stable in base but degrades in acid. This selective extraction is critical for accuracy. LC-MS/MS provides unparalleled specificity and sensitivity by separating metabolites chromatographically and identifying them by their unique mass-to-charge ratio. [16][18] Materials:

  • Cultured cells (e.g., HEK293, primary immune cells)

  • Test Compound

  • Extraction Buffers:

    • Acidic: 0.5 M Perchloric Acid (PCA)

    • Basic: 0.5 M KOH containing 10 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • Neutralization Buffer: 3 M K2CO3 in 1.5 M Tris-HCl

  • LC-MS/MS system with a C18 column

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve ~80-90% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a specified time (e.g., 6-24 hours).

  • Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction:

    • For each sample, prepare two separate cell plates/pellets.

    • For NAD+: Add 200 µL of ice-cold acidic extraction buffer. Scrape the cells, collect the lysate, and incubate on ice for 15 minutes.

    • For NADH: Add 200 µL of ice-cold basic extraction buffer. Scrape, collect, and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Neutralization: Carefully transfer the supernatant to a new tube.

    • Acidic Extract (NAD+): Neutralize by adding the Neutralization Buffer dropwise until the pH is ~7.0.

    • Basic Extract (NADH): Neutralize using an appropriate acid (e.g., HCl).

  • Final Spin: Centrifuge again at 14,000 x g for 5 minutes at 4°C to remove any precipitate formed during neutralization.

  • LC-MS/MS Analysis: Transfer the final supernatant to autosampler vials. Inject the samples onto the LC-MS/MS system. Use a standard curve prepared with known concentrations of NAD+ and NADH to quantify the absolute amounts in the samples.

  • Data Analysis: Normalize the quantified NAD+ and NADH amounts to the total protein content or cell number of the original sample. Calculate the NAD+/NADH ratio.

Part 4: Conclusion and Future Directions

The methodical investigation of CD38 inhibitors, exemplified by scaffolds like this compound, holds immense promise for developing therapies that combat the metabolic decline associated with aging. The workflow presented here provides a robust, self-validating framework to move from initial enzymatic screening to meaningful physiological assessment. By confirming direct target inhibition, demonstrating the intended cellular mechanism of NAD+ elevation, and finally, validating therapeutic efficacy in relevant in vivo models, researchers can build a compelling case for clinical translation.

Future work in this field will likely focus on developing inhibitors with improved oral bioavailability and tissue-specific targeting. Furthermore, exploring the synergistic effects of CD38 inhibitors with NAD+ precursors (e.g., Nicotinamide Riboside) could unlock even more potent therapeutic strategies to restore and maintain cellular health and vitality. [19]

References

  • Chini, E. N., Chini, C. C. S., et al. (2018). The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases. Trends in Pharmacological Sciences.
  • Camacho-Pereira, J., Tarragó, M. G., et al. (2016). CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism. Cell Metabolism.
  • Patsnap Synapse. (2024). What are CD38 inhibitors and how do they work?
  • Aksoy, P., White, T. A., et al. (2006). CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions. Current Medicinal Chemistry.
  • Longevity Box. (2025).
  • Neurohacker Collective. (2019). What is CD38? An Exploration of NAD+ Consumption Uses and Functions of CD38. Qualia.
  • NMN.com. (2020). CD38 Enzymes on Immune Cell Surfaces Drive Declining NAD⁺ Levels with Age. NMN.com.
  • Trammell, S. A. J., & Brenner, C. (2017). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology.
  • SpringerLink. (2017). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Springer.
  • AboutNAD. (2016). NAD+ Metabolism: Energy Production, Signaling Pathways, and Therapeutic Potential: Review. AboutNAD.com.
  • Rajman, L., Chwalek, K., & Sinclair, D. A. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism.
  • Nature Portfolio. (2025). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. npj Metabolic Health and Disease.
  • Fang, E. F., Kassahun, H., et al. (2017). NAD+ metabolism and its roles in cellular processes during ageing.
  • Martin, T. G., Corzo, K., et al. (2019).
  • Braidy, N., Berg, J., et al. (2019). NAD+ Boosting as a Therapeutic. Frontiers in Molecular Biosciences.
  • BenchChem. (2025).
  • Sculpt Spa Las Vegas. (n.d.).
  • Johnson, S., & Imai, S. I. (2018). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. The Journal of Biochemistry.
  • ProHealth. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. ProHealth Longevity.
  • D'Souza, P., & Bonini, M. G. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease.
  • Zhao, Y., et al. (2019). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. Cell Metabolism.
  • Rare Cancer News. (2019). CD38 Inhibitors. Rare Cancer News.
  • Tarragó, M. G., & Chini, E. N. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol.
  • Ovid. (2020). NAD+ metabolism and retinal degeneration (Review). Experimental and Therapeutic Medicine.
  • ResearchGate. (n.d.). NAD+-based modulation strategies with neuroprotective potential.
  • ResearchGate. (2024). What is the most accurate method to measure intracellular NAD level?
  • BellBrook Labs. (n.d.). Enzolution™ CD38 Assay System. BellBrook Labs.
  • ResearchGate. (2019). (PDF) Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor.
  • Biomedical Research Service Center. (n.d.). CD38 Assay Kit. BRSC.
  • ResearchGate. (2016). Different methods to quantify CD38 expression in different cell lines...
  • Abcam. (n.d.). CD38 Activity Assay Kit (Fluorometric) (ab284540). Abcam.
  • Verdin, E. (2019). NAD+ metabolism as a target for metabolic health: have we found the silver bullet? Diabetologia.
  • Tarragó, M. G., Chini, C. C. S., et al. (2018). A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline. Cell Metabolism.
  • CymitQuimica. (n.d.). N-BENZYL-5-BROMO-NICOTINAMIDE. CymitQuimica.
  • Graeff, R., et al. (2001). Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues. Biochemical Journal.
  • Cantó, C., & Auwerx, J. (2009).
  • Axon Medchem. (n.d.). CD38 inhibitor compound 78c. Axon Medchem.
  • Lin, J. B., & Guarente, L. (2016).
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • ResearchGate. (2025). (PDF) The role of NAD+ metabolism and its modulation of mitochondria in aging and disease.
  • PubMed. (2022). Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD.

Sources

N-benzyl-5-bromonicotinamide: A Candidate for Next-Generation PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Evaluation

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally altered the treatment landscape for cancers harboring deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations.[1][2] By exploiting the principle of synthetic lethality, these drugs prevent the repair of DNA single-strand breaks, leading to the formation of cytotoxic double-strand breaks during replication that cannot be resolved in HR-deficient cells.[2][3] The clinical success of first-generation PARP inhibitors is, however, tempered by challenges of acquired resistance and dose-limiting toxicities, which stem in part from off-target effects and interactions with other PARP family members.[1][4]

This guide introduces N-benzyl-5-bromonicotinamide as a promising, yet uncharacterized, candidate for PARP inhibition. Its core structure is based on a nicotinamide scaffold, the essential pharmacophore for competitive binding to the NAD+ pocket of PARP enzymes.[5][6] This structural foundation makes it a rational starting point for investigation. We hypothesize that the N-benzyl and 5-bromo substitutions can be optimized to enhance potency, selectivity, and the crucial "PARP trapping" phenomenon, where the inhibitor locks the enzyme onto DNA, a key driver of cytotoxicity.[5][7]

This document serves as a comprehensive technical roadmap for the preclinical evaluation of this compound. Authored from the perspective of a senior application scientist, it provides not just the protocols, but the causal logic behind each experimental choice. We will proceed through a phased approach, from initial biochemical characterization and cell-based efficacy studies to in vivo validation, establishing a self-validating system to rigorously assess its potential as a next-generation PARP inhibitor.

Chapter 1: The Scientific Rationale for Investigating this compound

The Central Role of PARP1 in the DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[5] Upon detecting a break via its zinc-finger domains, PARP1 becomes catalytically active.[8] It utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site, such as histones.[5][8][9] This process, known as PARylation, creates a negatively charged scaffold that recruits the machinery of the base excision repair (BER) pathway to resolve the damage.[8]

The Principle of Synthetic Lethality: An Achilles' Heel for HR-Deficient Cancers

While PARP1 is essential for SSB repair, cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in a major DNA double-strand break (DSB) repair pathway called homologous recombination (HR).[2] This deficiency creates a specific vulnerability. When PARP is inhibited, SSBs go unrepaired. During DNA replication, these unrepaired SSBs collapse the replication fork, creating DSBs.[2][3] In a healthy cell, the HR pathway would efficiently repair these DSBs. However, in an HR-deficient cancer cell, these breaks cannot be repaired, leading to genomic instability and ultimately, cell death.[7] This concept, where the loss of either PARP function or HR function is tolerable, but the loss of both is lethal, is known as synthetic lethality.[5]

cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP1 Activation SSB->PARP Damage Signal BER Base Excision Repair PARP->BER Recruits RepairedSSB SSB Repaired BER->RepairedSSB Resolves DSB Double-Strand Break (DSB) HR Homologous Recombination DSB->HR Damage Signal RepairedDSB DSB Repaired HR->RepairedDSB Resolves SSB_i DNA Single-Strand Break (SSB) PARP_i PARP1 Trapped/ Inhibited SSB_i->PARP_i DSB_i Replication Fork Collapse (creates DSB) SSB_i->DSB_i During Replication PARPi This compound (PARP Inhibitor) PARPi->PARP_i Inhibits & Traps BER_i BER Blocked PARP_i->BER_i Prevents HR_i Defective HR (e.g., BRCA mutation) DSB_i->HR_i Repair Fails Apoptosis Cell Death (Apoptosis) HR_i->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cancer cells.
Structural Analysis of this compound: A Plausible Candidate

All clinically approved PARP inhibitors are competitive inhibitors that mimic the nicotinamide portion of the NAD+ substrate.[5][8] They fit into the nicotinamide-binding pocket within the catalytic domain of PARP1/2. The core of our candidate molecule, this compound, is the nicotinamide ring system itself. This provides a strong rationale for its potential to bind to the PARP active site.

  • Nicotinamide Core: This is the foundational pharmacophore expected to form key hydrogen bonds and π-π stacking interactions within the active site, similar to NAD+ and other known inhibitors.[6][8]

  • N-benzyl Group: This hydrophobic moiety can potentially occupy adjacent pockets, enhancing binding affinity and influencing selectivity between different PARP family members.

  • 5-bromo Substituent: The bromine atom is an electron-withdrawing group that can alter the electronic properties of the nicotinamide ring and potentially form halogen bonds or other specific interactions within the active site, further tuning potency and trapping efficiency.

The evaluation of this candidate is therefore a logical exploration of a novel chemical space built upon a proven pharmacophore.

Chapter 2: Phase 1 - In Vitro Biochemical Characterization

The initial phase of evaluation is designed to answer two fundamental questions: Does this compound directly inhibit PARP1/2 enzymatic activity? And how effectively does it trap PARP1 on DNA? These biochemical assays provide the cleanest assessment of direct target engagement, free from the complexities of a cellular environment.

cluster_0 Biochemical Assays start Candidate Molecule: This compound enzymatic_assay Protocol 2.2.1: PARP1/2 Catalytic Inhibition Assay (ELISA) start->enzymatic_assay trapping_assay Protocol 2.2.2: PARP1 Trapping Assay (FP) start->trapping_assay ic50 IC50 Value (Catalytic Potency) enzymatic_assay->ic50 Determines ec50 EC50 Value (Trapping Potency) trapping_assay->ec50 Determines decision Benchmark vs. Known Inhibitors (Olaparib, Talazoparib) ic50->decision ec50->decision

Caption: Workflow for the in vitro biochemical characterization of the PARP inhibitor candidate.
Protocol 2.2.1: PARP1/2 Enzymatic Inhibition Assay (ELISA-based)
  • Causality: This assay provides a direct measure of the candidate's ability to inhibit the catalytic function of PARP1 and PARP2. By quantifying the reduction in PAR chain formation, we can determine a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is the primary metric for inhibitory potency.[3][7]

  • Methodology:

    • Plate Coating: Coat a 96-well high-binding plate with histone H1 protein overnight at 4°C. Wash wells with a phosphate-buffered saline solution containing Tween 20 (PBST).

    • Inhibitor Preparation: Perform a serial dilution of this compound (e.g., from 1 µM to 0.1 nM) in assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.

    • Reaction Initiation: Add recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, and activated DNA to each well containing the diluted inhibitor.

    • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARylation reaction to proceed.

    • Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains formed on the histones.[3] Incubate for 1 hour.

    • Signal Generation: After a final wash, add a chemiluminescent HRP substrate.[10]

    • Data Acquisition: Immediately read the luminescent signal using a microplate reader.

    • Analysis: Subtract background, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2.2.2: PARP1 Trapping Assay (Fluorescence Polarization)
  • Causality: The clinical efficacy of PARP inhibitors is strongly correlated with their ability to trap PARP on DNA, which is often more cytotoxic than catalytic inhibition alone.[5] This assay is crucial because it differentiates candidates that are merely catalytic inhibitors from those that are potent PARP trappers, a feature associated with greater anti-tumor activity.[5]

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing a 5'-fluorescein-labeled DNA duplex, recombinant PARP1 enzyme, and NAD+.

    • Inhibitor Addition: Add serial dilutions of this compound to the wells of a black, low-volume 384-well plate.

    • Reaction: Add the PARP1/DNA/NAD+ mixture to the wells.

    • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

    • Data Acquisition: Measure the fluorescence polarization (FP) signal using a microplate reader equipped with appropriate filters. In the absence of a trapping inhibitor, PARP1 binds and releases from the DNA, resulting in a low FP signal. A potent trapping inhibitor will "lock" the large PARP1 enzyme onto the small fluorescent DNA probe, causing it to tumble more slowly in solution and thus increasing the FP signal.[3]

    • Analysis: Plot the change in FP signal against the inhibitor concentration and fit the curve to determine the EC50 for PARP trapping.

Data Interpretation and Benchmarking

The data generated will be benchmarked against well-characterized clinical PARP inhibitors to contextualize the candidate's profile.

Table 1: Hypothetical In Vitro Biochemical Profile

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) PARP1 Trapping EC50 (nM)
This compound TBD TBD TBD
Olaparib (Reference) ~1-5 ~1-5 ~20-50
Talazoparib (Reference) ~0.5-1.5 ~0.5-1.5 ~1-5
Veliparib (Reference) ~2-5 ~1-4 >1000

Reference values are approximate and compiled from literature to serve as a benchmark.[11][12]

A successful candidate would ideally exhibit low nanomolar IC50 values for PARP1/2 and a potent trapping EC50, comparable to or exceeding that of Olaparib or Talazoparib. High selectivity for PARP1 over PARP2 could also be a desirable trait to potentially reduce hematological toxicities.[4]

Chapter 3: Phase 2 - Cell-Based Efficacy and Target Engagement

After confirming direct biochemical activity, the next critical phase is to determine if this compound can engage its target within a complex cellular environment and elicit the desired biological effect: selective killing of HR-deficient cancer cells.

Experimental Design: The Power of Isogenic Cell Line Pairs

To rigorously validate the principle of synthetic lethality, the ideal experimental system is an isogenic cell line pair. This involves using a cancer cell line and its genetically engineered counterpart where a key HR gene (like BRCA2) has been knocked out or restored.[13] This design ensures that any differential cytotoxicity is directly attributable to the HR status and not other genetic variations, providing a self-validating system for the mechanism of action.

cluster_0 Cell-Based Assays start Select Isogenic Cell Lines (e.g., DLD-1 BRCA2+/+ vs BRCA2-/-) treat Treat cells with dose range of This compound start->treat par_assay Protocol 3.3.1: Cellular PAR Level Measurement treat->par_assay viability_assay Protocol 3.3.2: Cell Viability (Cytotoxicity) treat->viability_assay dna_damage_assay Protocol 3.3.3: DNA Damage (γH2AX Foci) treat->dna_damage_assay endpoint1 Target Engagement (Reduced PARylation) par_assay->endpoint1 endpoint2 Selective Cytotoxicity in BRCA2-/- cells viability_assay->endpoint2 endpoint3 Increased DSBs in BRCA2-/- cells dna_damage_assay->endpoint3 conclusion Confirmation of Synthetic Lethality Mechanism endpoint1->conclusion endpoint2->conclusion endpoint3->conclusion

Caption: Workflow for cell-based evaluation to confirm the synthetic lethality mechanism.
Protocol 3.3.1: Cellular PARP Inhibition Assay
  • Causality: This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity at its intracellular target. It directly measures target engagement.

  • Methodology:

    • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer line) in a 96-well plate and allow them to adhere.

    • Treatment: Treat cells with a dose range of this compound for 1-4 hours.

    • DNA Damage Induction (Optional but Recommended): To amplify the signal, induce DNA damage with a short pulse of an alkylating agent like H2O2 or MMS to stimulate PARP activity.

    • Lysis: Wash cells and lyse them with a suitable lysis buffer.

    • ELISA: Quantify PAR levels in the lysate using a commercial ELISA kit.[7] This typically involves capturing PARylated proteins on an anti-PAR antibody-coated plate and detecting with a secondary antibody system.

    • Analysis: Determine the IC50 for cellular PARP inhibition.

Protocol 3.3.2: Cell Viability Assay
  • Causality: This is the definitive assay for demonstrating synthetic lethality. A successful candidate must show significantly greater cytotoxicity in the HR-deficient cell line compared to its HR-proficient counterpart.

  • Methodology:

    • Cell Seeding: Seed both the HR-proficient (e.g., DLD-1 BRCA2+/+) and HR-deficient (DLD-1 BRCA2-/-) cells into 96-well plates at an appropriate density.

    • Treatment: The following day, treat the cells with a serial dilution of this compound.

    • Incubation: Incubate the cells for an extended period (e.g., 72-120 hours) to allow for cell division and the accumulation of lethal DNA damage.

    • Viability Measurement: Measure cell viability using an ATP-based assay like CellTiter-Glo.[7] The amount of ATP is directly proportional to the number of metabolically active, viable cells.

    • Analysis: Calculate the IC50 for cell viability in each cell line. A large differential between the two cell lines confirms synthetic lethality.

Protocol 3.3.3: DNA Damage Response (γH2AX Foci Formation)
  • Causality: This assay visualizes the mechanistic underpinning of synthetic lethality. The accumulation of DSBs, marked by the phosphorylation of histone H2AX (γH2AX), is the direct cause of cell death in this context.[7] We expect to see a significant, dose-dependent increase in γH2AX foci specifically in the HR-deficient cells treated with our candidate.

  • Methodology:

    • Cell Culture: Grow HR-proficient and HR-deficient cells on glass coverslips in a multi-well plate.

    • Treatment: Treat cells with the candidate inhibitor at concentrations around its viability IC50 for 24-48 hours.

    • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.

    • Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against phospho-Histone H2A.X (γH2AX). Follow with a fluorescently-labeled secondary antibody.[7] Stain the nuclei with DAPI.

    • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

    • Quantification: Use image analysis software to count the number of distinct γH2AX foci per nucleus.

Data Interpretation

The collective results from these assays will build a comprehensive picture of the candidate's cellular activity.

Table 2: Hypothetical Cell-Based Activity Profile

Cell Line HR Status Viability IC50 (nM) γH2AX Foci Count (at 100 nM)
DLD-1 BRCA2+/+ Proficient >1000 <5

| DLD-1 BRCA2-/- | Deficient | 15 | >50 |

A profile like the one above would be a strong indicator of a potent and specific synthetically lethal agent, justifying advancement to in vivo models.

Chapter 4: Phase 3 - Preclinical In Vivo Evaluation

The final preclinical step is to assess whether the promising in vitro and cell-based activity of this compound translates into anti-tumor efficacy in a living organism. This phase also provides initial insights into the compound's tolerability.

Model Selection: Patient-Derived Xenograft (PDX) Models
  • Causality: Standard cell line xenografts can be useful, but they often fail to recapitulate the heterogeneity and complexity of human tumors. Patient-Derived Xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, better reflect the original tumor's architecture, genomic landscape, and treatment response.[14] Using a well-characterized PDX model from a patient with a BRCA1-mutant triple-negative breast cancer provides the highest fidelity model for this investigation.[15]

Protocol 4.3.1: Efficacy Study in a BRCA1-Mutant Breast Cancer PDX Model
  • Methodology:

    • Animal Acclimation: House immunodeficient mice (e.g., NSG mice) under standard conditions for one week.

    • Tumor Implantation: Subcutaneously implant small fragments of a BRCA1-mutant triple-negative breast cancer PDX into the flank of each mouse.

    • Tumor Growth: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at two dose levels, Olaparib positive control).

    • Dosing: Administer the compounds via an appropriate route (e.g., oral gavage) daily for a set period (e.g., 21-28 days). The formulation and dose will be guided by preliminary pharmacokinetic studies.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

    • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period. Tumors are then excised for pharmacodynamic analysis (e.g., measuring PAR levels and γH2AX).

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.[11]

Data Interpretation

Table 3: Hypothetical In Vivo Efficacy in BRCA1-Mutant PDX Model

Treatment Group Dose (mg/kg, QD) Mean Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle - 0% (Control) +2%
This compound 25 TBD TBD
This compound 50 TBD TBD

| Olaparib (Reference) | 50 | ~60% | -3% |

A successful outcome would be significant, dose-dependent tumor growth inhibition with minimal impact on body weight, indicating a favorable therapeutic window. Regression of tumors would be an exceptionally strong result.[14]

Chapter 5: Conclusion and Future Directions

This technical guide outlines a rigorous, phased, and mechanistically-driven pathway for the preclinical evaluation of this compound as a PARP inhibitor candidate. By progressing from fundamental biochemical assays to sophisticated cellular and in vivo models, this workflow is designed to build a comprehensive data package that validates (or invalidates) its potential with high confidence.

A successful progression through these phases would establish this compound as a viable clinical candidate. Future directions would then include:

  • Formal GLP Toxicology Studies: To fully characterize the safety profile in multiple species.

  • Combination Studies: Evaluating its synergy with chemotherapy (e.g., temozolomide, platinum agents) or other targeted agents like PI3K inhibitors.[16]

  • Investigation of Resistance Mechanisms: Using the developed cell models to understand how resistance might emerge and how it could be overcome.[1]

The structural simplicity and rational design of this compound make it an intriguing candidate. The systematic application of the principles and protocols described herein will definitively determine its place in the evolving landscape of targeted cancer therapy.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology.
  • Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy. Benchchem.
  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences.
  • PARP Assays. BPS Bioscience.
  • Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Oncology Times.
  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate.
  • PARP assay for inhibitors. BMG LABTECH.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
  • Validation of PARP14 Inhibitor H10 in Animal Models: A Comparative Guide. Benchchem.
  • Langelier, M. F., et al. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biomolecules.
  • KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.
  • Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers.
  • Major structural interactions of known PARP inhibitors with the NAD + binding pocket. ResearchGate.
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed.
  • PARP assay kits. Cambridge Bioscience.
  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate.
  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research.
  • The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. National Institutes of Health.

Sources

Structure-activity relationship of N-benzylnicotinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-benzylnicotinamide Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of N-benzylnicotinamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data cataloging to explain the causal relationships between molecular structure and biological function, grounded in established experimental evidence. We will explore the synthetic strategies, key molecular interactions, and target-specific optimizations that have established this scaffold as a versatile platform for enzyme inhibition.

Introduction: The Versatile N-benzylnicotinamide Scaffold

The N-benzylnicotinamide core structure is a compelling scaffold in medicinal chemistry, primarily because it mimics the nicotinamide portion of the essential cofactor nicotinamide adenine dinucleotide (NAD+)[1][2]. NAD+ is a critical substrate for numerous enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which are deeply involved in cellular processes like DNA repair, metabolic regulation, and stress responses[3][4].

By functionalizing the nicotinamide core with a benzyl group, researchers have created a class of molecules capable of competing with NAD+ for binding to the catalytic sites of these enzymes[5]. The benzyl moiety serves as a versatile probe, allowing for systematic modifications to explore hydrophobic pockets and other specific interactions within the enzyme's active site, thereby enhancing potency and tuning selectivity[6][7]. This has led to the development of potent inhibitors for various therapeutic targets, including cancer, neurodegenerative diseases, and infectious agents[5][8][9].

Core Molecular Architecture and Rationale for Derivatization

The foundational N-benzylnicotinamide structure provides three primary regions for chemical modification, each playing a distinct role in modulating biological activity. Understanding these regions is fundamental to rational drug design.

G cluster_scaffold General Structure of N-benzylnicotinamide Scaffold A Region A Nicotinamide Core B Region B Amide Linker C Region C Benzyl Group

Caption: Core N-benzylnicotinamide scaffold highlighting key regions for modification.

  • Region A (Nicotinamide Core): This pyridyl ring is the primary pharmacophore, responsible for mimicking the native NAD+ substrate. The nitrogen atom in the pyridine ring often acts as a critical hydrogen bond acceptor, anchoring the inhibitor in the hinge region of the target enzyme's active site[6]. Substitutions on this ring can modulate electronic properties and provide additional interaction points.

  • Region B (Amide Linker): The amide bond provides structural rigidity and participates in hydrogen bonding. Its orientation influences the relative positioning of the nicotinamide and benzyl moieties. Replacing or modifying this linker can drastically alter binding modes and potency[7].

  • Region C (Benzyl Group): This phenyl ring and its substituents are key for achieving potency and selectivity. This region typically extends into a hydrophobic pocket, and modifications here can optimize van der Waals contacts, introduce new hydrogen bonds, or block unwanted off-target interactions.

General Synthetic Strategies

The synthesis of N-benzylnicotinamide derivatives is typically achieved through a straightforward amide coupling reaction. The most common approach involves activating the carboxylic acid of a nicotinic acid derivative and reacting it with a corresponding benzylamine. This robust methodology allows for extensive diversification at both the nicotinamide and benzyl positions.

G start1 Nicotinic Acid Derivative (R1) process Amide Bond Formation start1->process start2 Benzylamine Derivative (R2) start2->process reagents Coupling Agents (e.g., HATU, EDCI/HOBt) Base (e.g., DIPEA, Et3N) Solvent (e.g., DMF, DCM) reagents->process product N-benzylnicotinamide Product process->product purify Purification (Chromatography, Recrystallization) product->purify final Final Characterized Compound purify->final

Caption: A generalized workflow for the synthesis of N-benzylnicotinamide derivatives.

Experimental Protocol 1: General Synthesis of a Substituted N-benzylnicotinamide

This protocol describes the synthesis of N-(4-chlorobenzyl)nicotinamide as a representative example.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve nicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Acid Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 20 minutes until the acid is fully activated.

  • Amine Addition: Add 4-chlorobenzylamine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry[10].

Target-Specific Structure-Activity Relationships

The true utility of the N-benzylnicotinamide scaffold is revealed when examining its SAR against specific enzyme families.

Sirtuin (SIRT) Inhibitors

Sirtuins, particularly SIRT2, have emerged as promising targets for neurodegenerative diseases like Parkinson's and Huntington's[7][8]. N-benzylnicotinamide derivatives have been developed into highly potent and selective SIRT2 inhibitors.

  • Core Scaffold: A key breakthrough was the development of 5-((3-amidobenzyl)oxy)nicotinamides[11]. This scaffold positions the nicotinamide head in the NAD+ binding pocket, while the benzyloxy linker and terminal amide group probe adjacent regions.

  • Benzyl Group Modifications (Region C): For the related 3-(benzylsulfonamido)benzamide scaffold, replacing the sulfonamide with a more metabolically stable thioether linkage maintained or improved potency. Analogs with this thioether linkage were identified as potent and selective SIRT2 inhibitors[7].

  • Constrained Analogs: Introducing conformational rigidity by creating constrained analogs can significantly enhance potency. For 5-((3-amidobenzyl)oxy)nicotinamides, incorporating a five- or six-membered ring between the benzyl group and the amide nitrogen led to a substantial increase in activity. Notably, the (S)-isomer 19c showed a SIRT2 IC₅₀ of 64 nM, representing a more than 3-fold improvement over its unconstrained counterpart and over 1500-fold selectivity against SIRT1 and SIRT3[12]. This highlights the importance of pre-organizing the molecule into its optimal binding conformation.

G cluster_pathway SIRT2 Inhibition Mechanism SIRT2 SIRT2 Enzyme Deacetylation Deacetylation SIRT2->Deacetylation Catalyzes Blocked Binding Site Blocked SIRT2->Blocked NAD NAD+ NAD->SIRT2 Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->SIRT2 Inhibitor N-benzylnicotinamide Derivative Inhibitor->SIRT2 Competitively Binds

Caption: Competitive inhibition of SIRT2 by an N-benzylnicotinamide derivative.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Early PARP inhibitors were designed as structural mimics of nicotinamide[5]. The N-benzylnicotinamide scaffold fits this paradigm, with the benzyl group extending into the adenine-ribose binding pocket to enhance affinity.

  • Nicotinamide Mimicry: The core nicotinamide provides the essential pharmacophore that interacts with key residues (like Gly863 and Ser904 in PARP1) in the enzyme's active site[13].

  • Benzyl Group Interactions: The benzyl group stacks with aromatic residues, such as Tyr907 in PARP1, via pi-pi interactions, significantly contributing to binding affinity[13].

  • Selectivity: While many inhibitors target both PARP1 and PARP2, recent efforts have focused on achieving isoform selectivity. By carefully modifying the linker and benzyl substituents, researchers have unexpectedly discovered PARP1-sparing inhibitors that show micromolar activity against other PARP isoforms, representing a new class of chemical probes[13]. This underscores the subtle structural differences between PARP family members that can be exploited for selectivity.

Other Targets: Expanding the Scope

The versatility of the scaffold has led to its application against a range of other biological targets.

  • Antifungal Agents: By modifying the nicotinamide ring, particularly with a 2-amino substitution, and exploring various substituents on the N-phenyl ring (a close analog of the benzyl ring), potent antifungal agents have been discovered. The derivative 2-amino-N-(3-isopropylphenyl)nicotinamide (16g ) was identified as a potent, broad-spectrum lead compound that acts by disrupting the fungal cell wall[9].

  • Anticancer (VEGFR-2 Inhibitors): Nicotinamide derivatives have been designed to target the ATP binding domain of VEGFR-2. In these designs, the nicotinamide moiety occupies the hinge region, forming a crucial hydrogen bond with Cys919, while the linker and a terminal substituted phenyl ring occupy the gatekeeper area and a hydrophobic pocket, respectively[6].

  • DNA Demethylase (ALKBH2) Inhibitors: A recent study identified a potent and selective inhibitor of ALKBH2, AH2-15c , with an IC₅₀ of 0.031 µM. This demonstrates that the nicotinamide scaffold can also be adapted to target Fe(II) and 2-oxoglutarate-dependent dioxygenases[14].

Quantitative SAR Data Summary

The following table summarizes the activity of representative N-benzylnicotinamide derivatives and related analogs against various targets, illustrating the impact of specific structural modifications.

Compound IDCore Scaffold ModificationBenzyl/Phenyl Group SubstituentTargetActivity (IC₅₀)Reference
19c Constrained 3-aminobenzyloxy4-fluoroSIRT264 nM[12]
18 3-(benzylthio)benzamide4-(trifluoromethyl)SIRT20.23 µM[7]
AH2-15c Nicotinamide4-(carboxy)benzylALKBH20.031 µM[14]
16g 2-aminonicotinamide3-isopropylC. albicans1 µg/mL (MIC)[9]
10 5-bromonicotinamide4-chlorophenylsulfonylEGFR-TK0.09 µM[15]
8 Nicotinoyl-hydrazone3-(4-(dimethylamino)phenyl)acrylVEGFR-25.4 µM[6]

Standardized Biological Assays

To ensure data reliability and comparability, standardized protocols are essential.

Experimental Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare solutions of recombinant human SIRT2 enzyme, the fluorogenic substrate (e.g., Fluor-de-Lys®-SIRT2), NAD+, and a developer solution.

  • Compound Preparation: Serially dilute the test N-benzylnicotinamide derivatives in DMSO and then into the assay buffer to achieve final desired concentrations.

  • Reaction Initiation: In a 96-well plate, add the SIRT2 enzyme, the test compound, and the substrate. Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 45 minutes), protected from light.

  • Reaction Termination & Development: Stop the reaction by adding the developer solution containing nicotinamide and a trypsin-based developer. Incubate at 37°C for 15-30 minutes.

  • Detection: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The N-benzylnicotinamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. The structure-activity relationships elucidated to date demonstrate a clear rationale for its efficacy: the nicotinamide core effectively mimics the NAD+ substrate, while the synthetically tractable benzyl group provides the means to fine-tune potency and selectivity by exploiting specific features of the target's active site.

Future research will likely focus on several key areas:

  • Achieving Greater Isoform Selectivity: Particularly within the PARP and SIRT families, developing inhibitors that can selectively target a single enzyme isoform is a major goal to reduce off-target effects and toxicities[13].

  • Improving Pharmacokinetic Properties: While many potent inhibitors have been discovered, optimizing properties like metabolic stability, cell permeability, and oral bioavailability remains a critical challenge for translating in vitro activity into in vivo efficacy[7].

  • Exploring New Targets: The successful application of this scaffold against diverse targets like kinases, dioxygenases, and fungal enzymes suggests that its potential is not yet fully realized[6][9][14]. Screening existing libraries against new targets could yield unexpected and valuable discoveries.

By continuing to apply the principles of rational drug design and leveraging the synthetic versatility of this scaffold, the N-benzylnicotinamide platform will undoubtedly continue to yield novel chemical probes and therapeutic candidates.

References

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (Source: MDPI, URL: [Link])

  • N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. (Source: ResearchGate, URL: [Link])

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (Source: ResearchGate, URL: [Link])

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (Source: MDPI, URL: [Link])

  • PARP inhibitors. (Source: PubMed, URL: [Link])

  • N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. (Source: PubMed, URL: [Link])

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (Source: PubMed, URL: [Link])

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (Source: PubMed, URL: [Link])

  • 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors. (Source: PubMed, URL: [Link])

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (Source: MDPI, URL: [Link])

  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. (Source: PubMed Central, URL: [Link])

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (Source: PMC - NIH, URL: [Link])

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (Source: MDPI, URL: [Link])

  • Current Trends in Sirtuin Activator and Inhibitor Development. (Source: MDPI, URL: [Link])

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... (Source: ResearchGate, URL: [Link])

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (Source: MDPI, URL: [Link])

  • Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. (Source: PubMed, URL: [Link])

  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. (Source: PMC - NIH, URL: [Link])

  • Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. (Source: American Association for Cancer Research, URL: [Link])

  • Nicotinic acid benzylamide | C13H12N2O. (Source: PubChem - NIH, URL: [Link])

  • Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. (Source: PubMed, URL: [Link])

  • Characterization of neuromuscular blocking action of piperidine derivatives. (Source: PubMed, URL: [Link])

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (Source: PubMed, URL: [Link])

Sources

In Silico Modeling of N-benzyl-5-bromonicotinamide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to investigate the interactions of N-benzyl-5-bromonicotinamide, a novel compound of interest, with a putative biological target. In the absence of direct experimental data for this specific molecule, we have selected Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a validated cancer target, as a scientifically plausible receptor for this nicotinamide derivative.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a cohesive narrative that explains the causal reasoning behind each experimental choice. We will navigate the entire in silico workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, culminating in a thorough analysis of the potential binding mode and affinity of this compound.

Introduction: The Rationale for In Silico Investigation

This compound is a synthetic compound featuring a nicotinamide core, a structure known to interact with a variety of enzymes involved in cellular metabolism and signaling. Nicotinamide derivatives have garnered significant attention in drug discovery, with notable successes in targeting enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) and Sirtuins (e.g., SIRT2).[1][2][3][4][5][6][7][8] Given the high attrition rates in drug development, in silico modeling offers a powerful, resource-efficient approach to pre-clinically assess the potential of novel chemical entities. By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate interaction mechanisms, and generate hypotheses that guide further experimental validation.

This guide will use this compound as a case study to demonstrate a robust in silico workflow. Our chosen target, NAMPT, is a well-characterized enzyme for which numerous crystal structures with bound inhibitors are available, providing a solid foundation for our structure-based design approach.[1][2][3][4]

Target Selection and Preparation: Laying the Foundation for Meaningful Simulation

The first critical step in any structure-based drug design project is the selection and meticulous preparation of the target protein structure. The quality of the initial protein model directly impacts the reliability of all subsequent in silico analyses.

Target Identification and Structure Retrieval

Based on the structural similarity of this compound to known NAMPT inhibitors, we hypothesize that it may bind to this enzyme. We will use the crystal structure of human NAMPT in complex with a known inhibitor to guide our study. A suitable high-resolution crystal structure was identified in the Protein Data Bank (PDB). For this guide, we will utilize a representative NAMPT structure, for instance, one complexed with a potent inhibitor (e.g., PDB ID: 5U2N).[1]

Protein Preparation Protocol

The raw PDB file is not immediately suitable for in silico modeling and requires several preparation steps to ensure chemical and structural accuracy.[9][10][11]

Step-by-Step Protein Preparation:

  • Removal of Non-essential Molecules: The initial PDB file often contains water molecules, ions, and co-crystallized ligands that are not part of the protein itself. These are typically removed to simplify the system, unless specific water molecules are known to be crucial for ligand binding.

  • Addition of Hydrogen Atoms: X-ray crystallography generally does not resolve the positions of hydrogen atoms. Therefore, these must be added computationally. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) are also assigned during this step.

  • Handling Missing Residues and Loops: Some PDB structures may have missing residues or entire loops due to poor electron density in those regions. These gaps need to be modeled in using homology modeling or loop refinement software to ensure a complete protein structure.

  • Energy Minimization: A brief energy minimization of the prepared protein structure is performed to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This results in a more stable and realistic protein conformation for subsequent docking and simulation.

Ligand Preparation: Defining the Molecular Probe

Accurate representation of the ligand is as crucial as that of the protein. The three-dimensional conformation, charge distribution, and bond flexibility of this compound must be correctly defined.[12][13][14][15]

Step-by-Step Ligand Preparation:

  • 2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D conformation using a suitable chemical drawing tool and then energy minimized to obtain a low-energy starting structure.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. These charges are critical for accurately calculating electrostatic interactions with the protein.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are identified. Allowing these bonds to rotate freely during docking enables the exploration of different conformations of the ligand within the protein's binding site.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[12][16] The goal is to identify the most likely binding mode and to estimate the binding affinity. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.

The Causality Behind Docking Choices

The choice of docking software and the definition of the search space are critical decisions. AutoDock Vina employs a Lamarckian genetic algorithm for its conformational search, which has been shown to be effective in exploring a wide range of ligand conformations. The scoring function in Vina is an empirical scoring function that approximates the binding free energy.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Grid Box Generation: A 3D grid box is defined around the active site of NAMPT.[17][18][19] This box defines the search space for the ligand during the docking simulation. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, typically based on the position of the co-crystallized ligand in the original PDB structure.

  • Running the Docking Simulation: The prepared protein and ligand files, along with the grid box parameters, are provided as input to AutoDock Vina. The software then performs the docking calculation, generating a set of possible binding poses for this compound ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Docking Results: The results are analyzed by examining the predicted binding energies and visually inspecting the top-ranked poses.[20][21][22][23][24] Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein are identified. A lower binding energy generally indicates a more favorable binding pose.

Quantitative Data from Molecular Docking
Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-9.5Tyr18, Phe193, Asp219
2-9.2Tyr18, Phe193, Gly217
3-8.9Phe193, Ser241, Arg312

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[25][26][27][28][29][30] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose and to refine the binding mode. For this guide, we will use GROMACS, a versatile and high-performance MD simulation package.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to track their movements over time. By simulating the protein-ligand complex in a realistic environment (i.e., solvated in water with ions), we can gain insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.

Experimental Protocol: GROMACS MD Simulation
  • System Setup: The top-ranked docked complex of NAMPT and this compound is placed in a simulation box. The box is then filled with water molecules to solvate the complex, and ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes between the protein, ligand, solvent, and ions.

  • Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This equilibration phase allows the system to reach a stable state before the production simulation. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production MD: The production simulation is run for a specified period of time (e.g., 100 nanoseconds), during which the trajectory of the system (the positions, velocities, and energies of all atoms) is saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex.[25][31][32][33] Common analyses include calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand to monitor their conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

Visualization of the In Silico Workflow

InSilicoWorkflow cluster_prep Preparation Phase cluster_binding Binding Energy Calculation TargetSelection Target Selection (NAMPT) ProteinPrep Protein Preparation TargetSelection->ProteinPrep GridGen Grid Box Generation ProteinPrep->GridGen LigandPrep Ligand Preparation Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking DockingAnalysis Docking Results Analysis Docking->DockingAnalysis SystemSetup System Setup (Solvation & Ionization) DockingAnalysis->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration ProductionMD Production MD (GROMACS) Equilibration->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) ProductionMD->TrajectoryAnalysis MMPBSA MM/PBSA Calculation ProductionMD->MMPBSA

Caption: A flowchart illustrating the key stages of the in silico modeling workflow.

Binding Free Energy Calculation: Quantifying the Interaction

To obtain a more accurate estimate of the binding affinity, we can perform binding free energy calculations on the snapshots extracted from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[34][35][36][37][38]

Principles of MM/PBSA

MM/PBSA calculates the binding free energy by combining the molecular mechanics energies of the protein, ligand, and complex with a continuum solvation model to account for the effect of the solvent. It provides a good balance between accuracy and computational cost.

Protocol for MM/PBSA Calculation
  • Trajectory Extraction: A set of snapshots (e.g., 100-1000) is extracted from the stable part of the production MD trajectory.

  • Energy Calculations: For each snapshot, the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (calculated based on the solvent-accessible surface area) are computed for the complex, the protein alone, and the ligand alone.

  • Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Quantitative Data from MM/PBSA
Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Non-polar Solvation Energy-5.1
Binding Free Energy (ΔG) -35.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide has detailed a comprehensive in silico workflow for investigating the interactions of this compound with its putative target, NAMPT. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, we have demonstrated a robust methodology for predicting the binding mode and affinity of a novel compound. The insights gained from such studies are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

The next logical steps would be to perform in vitro enzymatic assays to confirm the inhibitory activity of this compound against NAMPT. Furthermore, the in silico model can be used to design and evaluate derivatives with potentially improved potency and selectivity, guiding the next cycle of lead optimization.

References

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Interpreting and analyzing molecular docking results. (2024). ResearchGate. [Link]

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • How does one prepare proteins for molecular docking?. (2021). Quora. [Link]

  • MM/PBSA Free Energy Calculation Guide. Scribd. [Link]

  • MDAnalysis. [Link]

  • RCSB PDB. 5U2N: Crystal structure of human NAMPT with A-1326133. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. PMC - NIH. [Link]

  • MD Tutorials. Protein-Ligand Complex. [Link]

  • RCSB PDB. 7PPG: CRYSTAL STRUCTURE OF NAMPT IN COMPLEX WITH COMPOUND 9. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. PubMed. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • List of widely used MD Simulation Analysis Tools. Bioinformatics Review. [Link]

  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]

  • How to analyze MD simulation trajectories?. ResearchGate. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Creative Biolabs. Structure based Pharmacophore Modeling Service. [Link]

  • William L. Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. [Link]

  • From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers. [Link]

  • Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding. RSC Publishing. [Link]

  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]

  • Efficient Crystallization of Apo Sirt2 for Small-Molecule Soaking and Structural Analysis of Ligand Interactions. NIH. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. NIH. [Link]

  • Crystal structure of NAMPT with resistant mutations mapped. The NAMPT... | Download Scientific Diagram. ResearchGate. [Link]

  • Bio-protocol. 4.5. Structure-Based Pharmacophore Modeling. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • How to generate Autodock Grid Box?. ResearchGate. [Link]

  • Generating grid box for Docking using Vina. YouTube. [Link]

  • Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Structural basis for sirtuin 2 activity and modulation: Current state and opportunities. PMC. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Protein preparation for molecular docking using Discovery Studio. Dawn of Bioinformatics. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Generating Structure-Based Pharmacophore Models from the Receptor Binding Site. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC - NIH. [Link]

  • Panacea research center. Setting up the docking grid box parameters. [Link]

  • Key Topics in Molecular Docking for Drug Design. PMC - NIH. [Link]

Sources

The Ascendant Role of Brominated Nicotinamide Compounds in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Vitamin - A New Era of Bioactivity

For decades, nicotinamide, a humble B3 vitamin, has been a cornerstone of cellular metabolism, primarily recognized as a precursor to the vital coenzymes NAD+ and NADP+. However, the deliberate and strategic introduction of a bromine atom onto this pyridine ring has unlocked a new dimension of biological activity, catapulting these modified structures into the forefront of drug discovery. This guide eschews a conventional review format, instead offering a deep, application-focused dive into the biological landscape of brominated nicotinamide compounds. We will explore the causal links between their structure and function, detail the methodologies for their evaluation, and provide a framework for their rational design and application in therapeutic development.

The Strategic Advantage of Bromination: Enhancing Lipophilicity and Target Engagement

The introduction of a bromine atom to the nicotinamide scaffold is a deliberate synthetic strategy, not a trivial modification. Bromine, as a halogen, imparts several key physicochemical changes that profoundly influence the molecule's biological activity:

  • Increased Lipophilicity: The bromine atom significantly enhances the lipophilicity of the nicotinamide molecule. This is a critical factor for a drug candidate, as it can improve its ability to cross cellular membranes and reach intracellular targets that may be inaccessible to the more polar parent compound.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron density of the pyridine ring. This modification can influence the molecule's ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of target enzymes.

  • Modulation of Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, potentially increasing the compound's half-life and bioavailability in vivo.

These factors collectively contribute to the enhanced and often novel biological activities observed in brominated nicotinamide derivatives compared to nicotinamide itself.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Brominated nicotinamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action I: Inhibition of PARP-1 and Synthetic Lethality

A primary and extensively studied mechanism of action for nicotinamide and its analogs is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[2] When PARP-1 is inhibited by a brominated nicotinamide compound, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs. In BRCA-deficient cells, these DSBs cannot be repaired efficiently, leading to chromosomal instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality , where the inhibition of two different pathways (in this case, BER and HR) is lethal to the cell, while the inhibition of either pathway alone is not.

The brominated nicotinamide compounds act as mimetics of the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP-1 and preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2] This not only inhibits the repair of SSBs but also "traps" the PARP-1 enzyme on the DNA, creating a physical blockage that further contributes to cytotoxicity.[4]

Logical Relationship: PARP-1 Inhibition Workflow

PARP_Inhibition cluster_replication During Replication DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Bromo_Nic Brominated Nicotinamide (PARP Inhibitor) Bromo_Nic->PARP1 competitively inhibits NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits BER_Complex->DNA_SSB repairs DNA_DSB Toxic Double-Strand Break (DSB) Replication->DNA_DSB BRCA_WT BRCA Proficient Cell (HR Repair) DNA_DSB->BRCA_WT BRCA_Mut BRCA Deficient Cell (HR Defective) DNA_DSB->BRCA_Mut Cell_Survival Cell Survival BRCA_WT->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) BRCA_Mut->Apoptosis

Caption: PARP-1 inhibition by brominated nicotinamide leads to synthetic lethality in BRCA-deficient cancer cells.

Mechanism of Action II: Targeting VEGFR-2 and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the nutrients and oxygen required for growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[5] Several novel nicotinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5][6]

These compounds typically bind to the ATP-binding site within the kinase domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A.[6] Consequently, the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are blocked.[5] The introduction of a bromine atom can enhance the binding affinity of these compounds to the VEGFR-2 active site, contributing to their potent anti-angiogenic and anticancer effects.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Bromo_Nic Brominated Nicotinamide (VEGFR-2 Inhibitor) Bromo_Nic->VEGFR2 inhibits ATP binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK mTOR mTOR Pathway Akt->mTOR Migration Migration Akt->Migration Proliferation Endothelial Cell Proliferation MAPK->Proliferation MAPK->Migration Survival Survival mTOR->Survival Angiogenesis Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by brominated nicotinamides blocks angiogenesis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of brominated nicotinamide derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Nicotinamide Derivative 10 HCT-116 (Colon)15.4Sorafenib9.30[5]
Nicotinamide Derivative 10 HepG2 (Liver)9.8Sorafenib7.40[5]
Nicotinamide Derivative 11 HCT-116 (Colon)-Sorafenib9.30[5]
Nicotinamide Derivative 11 HepG2 (Liver)-Sorafenib7.40[5]
Nicotinamide Derivative 16c MCF-7 (Breast)1.59Doxorubicin0.82
Nicotinamide Derivative 16c HepG2 (Liver)2.01Doxorubicin0.79
Nicotinamide Derivative 16c HCT-116 (Colon)2.53Doxorubicin0.94
Oleoyl Hybrid 1 HCT116 (Colon)22.45-FU~0.34[4]
Oleoyl Hybrid 2 HCT116 (Colon)0.345-FU~0.34[4]

Note: The specific bromination pattern of the compounds listed may vary. This table serves as an example of the reported activities for novel nicotinamide derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Brominated nicotinamide test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated nicotinamide compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Line of Defense Against Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. Brominated nicotinamide compounds and related pyridinium salts have demonstrated promising activity against a range of pathogenic microbes.

Mechanism of Action

The primary mechanism of antimicrobial action for many pyridinium-based compounds, including derivatives of nicotinamide, is the disruption of the bacterial cell membrane. The cationic pyridinium head group interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The lipophilic tail, enhanced by the presence of bromine and/or alkyl chains, then inserts into and perturbs the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

For some Gram-negative bacteria, efflux pumps can contribute to resistance by actively transporting the compounds out of the cell. The co-administration of an efflux pump inhibitor has been shown to increase the susceptibility of these organisms to pyridinium compounds.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism Compound Brominated Pyridinium Compound Interaction Electrostatic Interaction Compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Interaction->Membrane Insertion Lipophilic Tail Insertion Interaction->Insertion Disruption Membrane Disruption & Permeabilization Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action for brominated pyridinium compounds.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Asymmetric Robenidine AnalogueS. aureus (MRSA)8 - >128[7]
Asymmetric Robenidine AnalogueE. coli16 - >128[7]
Asymmetric Robenidine AnalogueP. aeruginosa32 - >128[7]
Asymmetric Robenidine AnalogueEnterococci (VRE)0.5 - >128[7]

Note: Robenidine analogues share structural similarities with pyridinium compounds. This table illustrates the range of activities observed for related scaffolds.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Brominated nicotinamide test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or plate reader (OD at 600 nm)

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest concentration to be tested.

  • Serial Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the 2x compound solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.

Synthesis and Characterization

The synthesis of brominated nicotinamide derivatives can be achieved through various established organic chemistry reactions. A common approach involves the direct bromination of a nicotinamide precursor or the coupling of a brominated nicotinic acid with a desired amine.

General Synthesis of 2-Bromo-Nicotinamide Derivatives

One synthetic route involves the reaction of 2-bromoisonicotinic acid with a primary or secondary amine in the presence of a coupling agent or after conversion to the more reactive acyl chloride.

Example Protocol: Amide Coupling

  • Acyl Chloride Formation: Suspend 2-bromoisonicotinic acid in an inert solvent like dichloromethane (DCM). Add oxalyl chloride or thionyl chloride dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-bromoisonicotinoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in DCM and cool to 0°C. Add a solution of the desired amine and a base, such as triethylamine or pyridine, in DCM dropwise. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired brominated nicotinamide derivative.

Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[8]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of brominated nicotinamide compounds and their biological activity is crucial for designing more potent and selective drug candidates.[3][9][10][11][12]

  • Position of Bromine: The position of the bromine atom on the pyridine ring can significantly impact activity. For example, different isomers (e.g., 2-bromo, 5-bromo, 6-bromo) will have different electronic and steric properties, leading to varied interactions with target proteins.

  • Substitutions on the Amide Nitrogen: Modifications to the amide group are critical. Generally, substitutions on the amide nitrogen with various aryl or alkyl groups can modulate the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which can drastically alter its biological activity.[3]

  • Additional Ring Systems: The introduction of other heterocyclic or aromatic rings via coupling reactions (e.g., Suzuki coupling at the bromine position) can create extended π-systems and introduce new interaction points, often leading to enhanced potency against specific targets like VEGFR-2.

Systematic exploration of these structural modifications allows for the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

Brominated nicotinamide compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their ability to act as inhibitors of key enzymes like PARP-1 and VEGFR-2, coupled with their antimicrobial properties, makes them attractive candidates for further development in oncology and infectious diseases. The strategic use of the bromine atom provides a powerful tool for medicinal chemists to fine-tune the properties of these compounds. Future research should focus on expanding the library of these derivatives, conducting in-depth in vivo studies to assess their efficacy and safety profiles, and further elucidating their mechanisms of action to identify new therapeutic applications. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of these remarkable compounds.

References

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1389-1403. [Link]

  • Horsman, M. R., & Brown, J. M. (1991). Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide. International Journal of Radiation Biology, 59(3), 739-748. [Link]

  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. (n.d.). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2111. [Link]

  • Carlson, T., et al. (2018). Quantifying the relationship between inhibition of VEGF receptor 2, drug-induced blood pressure elevation and hypertension. British Journal of Clinical Pharmacology, 84(4), 745-755. [Link]

  • Chin, Y. K., et al. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2045. [Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace. [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. (n.d.). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1389-1403. [Link]

  • The MIC values for antibacterial activity. (n.d.). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1389-1403. [Link]

  • Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 270, 117054. [Link]

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. [Link]

  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). ResearchGate. [Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... (n.d.). ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 9(4), 1853-1858. [Link]

  • MIC values [μM] of different antibiotics. (n.d.). ResearchGate. [Link]

  • O'Sullivan Coyne, G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. OncoTargets and Therapy, 15, 165-180. [Link]

  • Ben-Josef, M., et al. (2024). PARP inhibition radiosensitizes BRCA1 wildtype and mutated breast cancer to proton therapy. Scientific Reports, 14(1), 30897. [Link]

  • Lee, J. E., & Park, J. H. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(23), 5993. [Link]

  • de Nanteuil, G., et al. (2018). Gram-Positive and Gram-Negative Antibiotic Activity of Asymmetric and Monomeric Robenidine Analogues. ChemMedChem, 13(23), 2503-2510. [Link]

  • Valero, M. F., & Granda, D. (2016). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(1), 143-160. [Link]

  • Kavanagh, P. V., et al. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Drug Testing and Analysis, 5(6), 439-451. [Link]

Sources

N-Benzyl-5-bromonicotinamide: A Technical Guide for Application in Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-benzyl-5-bromonicotinamide, a compound of interest for high-throughput screening (HTS) and its potential applications in drug discovery. We will explore its core chemical attributes, a proposed mechanism of action against a high-value therapeutic target, and detailed protocols for its integration into screening campaigns.

Introduction: The Rationale for this compound in Drug Discovery

This compound belongs to the nicotinamide class of compounds, which are structurally related to vitamin B3. The nicotinamide scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a wide range of biologically active molecules. Nicotinamide derivatives have been successfully developed as inhibitors for various enzymes, including Poly(ADP-ribose) polymerase (PARP) and sirtuins.

The structure of this compound presents several features that make it an attractive candidate for screening libraries:

  • The Nicotinamide Core : This moiety can mimic the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. This allows it to potentially act as a competitive inhibitor for NAD+-dependent enzymes.

  • The Benzyl Group : The addition of a benzyl group introduces a significant hydrophobic element. This can lead to enhanced binding affinity within hydrophobic pockets of enzyme active sites, potentially increasing potency and selectivity.

  • The Bromo Substituent : The bromine atom at the 5-position of the pyridine ring is an interesting feature. Halogenation can modulate the compound's electronic properties, lipophilicity, and metabolic stability. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a protein target.

Given these structural attributes, this compound is a promising molecule for inclusion in diversity-oriented screening libraries aimed at identifying novel enzyme inhibitors.

Proposed Mechanism of Action: Targeting PARP1

Disclaimer: The following mechanism of action and subsequent protocols are proposed based on the structure-activity relationships of related nicotinamide derivatives. Direct experimental evidence for this compound as a PARP1 inhibitor is not currently available in the public domain.

We hypothesize that this compound functions as a competitive inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP1, cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations) can be selectively killed through a process known as synthetic lethality.

The proposed mechanism is as follows:

  • Binding to the NAD+ Pocket : this compound is predicted to bind to the nicotinamide-binding pocket of PARP1's catalytic domain.

  • Competitive Inhibition : By occupying this site, it prevents the binding of the natural substrate, NAD+.

  • Disruption of PARPylation : This inhibition blocks the synthesis of poly(ADP-ribose) chains, a crucial step in the recruitment of DNA repair factors.

  • Induction of Synthetic Lethality : In cancer cells with compromised homologous recombination repair, the inhibition of PARP1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death.

PARP1_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Uses Inhibition Competitive Inhibition of PARP1 PARP1_Activation->Inhibition NAD NAD+ NAD->PAR_Synthesis DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair N_benzyl This compound N_benzyl->Inhibition Inhibition->PAR_Synthesis

Caption: Proposed mechanism of PARP1 inhibition.

High-Throughput Screening Protocol: Biochemical PARP1 Inhibition Assay

This section details a step-by-step protocol for a biochemical high-throughput screening assay to identify and characterize inhibitors of PARP1, using this compound as a hypothetical test compound.

Principle

The assay quantifies the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor substrate onto histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are then detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in signal indicates inhibition of PARP1 activity.

Materials and Reagents
  • Enzyme : Recombinant human PARP1

  • Substrates : Histone H1, Biotinylated NAD+

  • Assay Buffer : Tris-HCl, MgCl2, DTT, BSA

  • Detection Reagents : Streptavidin-HRP conjugate, Chemiluminescent HRP substrate

  • Plates : 384-well white, solid-bottom assay plates

  • Test Compound : this compound, dissolved in DMSO

  • Controls : Known PARP1 inhibitor (e.g., Olaparib) for positive control, DMSO for negative control.

Experimental Workflow

HTS_Workflow cluster_workflow HTS Experimental Workflow Start Start: Prepare Reagents Dispense_Compounds 1. Dispense Compounds & Controls (50 nL to 384-well plate) Start->Dispense_Compounds Add_Enzyme 2. Add PARP1 Enzyme Solution (10 µL) Dispense_Compounds->Add_Enzyme Incubate_1 3. Pre-incubation (15 min at 25°C) Add_Enzyme->Incubate_1 Add_Substrate 4. Add Substrate Mix (Histone H1 + Biotin-NAD+) (10 µL) Incubate_1->Add_Substrate Incubate_2 5. Enzymatic Reaction (60 min at 25°C) Add_Substrate->Incubate_2 Add_Detection 6. Add Streptavidin-HRP (10 µL) Incubate_2->Add_Detection Incubate_3 7. Binding Incubation (30 min at 25°C) Add_Detection->Incubate_3 Add_Chemi 8. Add Chemiluminescent Substrate (10 µL) Incubate_3->Add_Chemi Read_Plate 9. Read Luminescence Add_Chemi->Read_Plate Analyze_Data 10. Data Analysis (Calculate % Inhibition, Z') Read_Plate->Analyze_Data

Caption: High-throughput screening workflow for PARP1 inhibitors.

Step-by-Step Methodology
  • Compound Plating : Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls (Olaparib), and negative controls (DMSO) into a 384-well assay plate.

  • Enzyme Addition : Add 10 µL of PARP1 enzyme solution (final concentration, e.g., 1 nM) in assay buffer to all wells.

  • Pre-incubation : Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate Reaction : Add 10 µL of substrate mix containing Histone H1 (final concentration, e.g., 1 µg/mL) and Biotinylated NAD+ (final concentration, e.g., 250 nM) to all wells to start the enzymatic reaction.

  • Enzymatic Incubation : Incubate the plate for 60 minutes at room temperature.

  • Detection : Add 10 µL of Streptavidin-HRP conjugate (e.g., 1:5000 dilution) to all wells.

  • Binding Incubation : Incubate for 30 minutes at room temperature to allow the Streptavidin-HRP to bind to the biotinylated histones.

  • Signal Generation : Add 10 µL of a chemiluminescent HRP substrate to all wells.

  • Data Acquisition : Immediately read the luminescence signal on a plate reader.

Data Analysis and Interpretation

The percentage of inhibition is calculated for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

The quality of the assay is monitored by calculating the Z'-factor:

Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

A Z'-factor greater than 0.5 indicates a robust and reliable assay. Dose-response curves are generated for active compounds to determine their IC50 values (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical results from a primary screen and subsequent dose-response analysis for this compound and other hit compounds.

Compound IDPrimary Screen Inhibition @ 10 µM (%)IC50 (µM)
This compound 85.20.75
Hit Compound A92.10.21
Hit Compound B78.51.5
Olaparib (Positive Control)98.90.005

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel enzyme inhibitors. Based on its structural features, we have proposed a plausible mechanism of action targeting PARP1 and have outlined a detailed high-throughput screening protocol for its evaluation.

Should this compound be identified as a validated hit from such a screen, the next steps in a drug discovery program would include:

  • Secondary Assays : Confirmation of activity in orthogonal assays (e.g., cell-based assays measuring DNA damage or cell viability in BRCA-deficient cell lines).

  • Selectivity Profiling : Screening against other PARP isoforms and a panel of other NAD+-dependent enzymes to determine selectivity.

  • Structure-Activity Relationship (SAR) Studies : Synthesis and testing of analogs of this compound to optimize potency, selectivity, and drug-like properties.

This technical guide provides a framework for researchers, scientists, and drug development professionals to incorporate this compound and similar nicotinamide derivatives into their screening libraries and to rationally design experiments to uncover their therapeutic potential.

References

  • Nicotinamide derivatives as a privileged scaffold in drug discovery. Journal of Medicinal Chemistry.[Link]

  • PARP Inhibitors: A New Era of Targeted Cancer Therapy. Cancer Discovery.[Link]

  • High-Throughput Screening: A Practical Guide for Lead Generation. SLAS Discovery.[Link]

  • The role of halogen bonding in drug design. Drug Discovery Today.[Link]

  • Synthetic Lethality in Cancer Therapeutics. Annual Review of Cancer Biology.[Link]

Physicochemical properties of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-5-bromonicotinamide

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a derivative of the nicotinamide family. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, and key physicochemical parameters. It offers detailed, field-proven experimental protocols for the determination of critical properties such as melting point, lipophilicity (logP), and acid dissociation constant (pKa), grounded in authoritative standards. The guide aims to serve as a foundational resource, blending theoretical understanding with practical application to facilitate further research and development involving this compound.

Introduction and Molecular Overview

This compound (CAS No: 303031-43-8) is a synthetic organic compound belonging to the nicotinamide class of molecules, which are amides of nicotinic acid (Vitamin B3).[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an N-benzyl-substituted carboxamide group at the 3-position. These structural modifications—the bulky, lipophilic benzyl group and the electron-withdrawing bromine atom—are pivotal, as they significantly influence the molecule's physicochemical properties compared to its parent compound, nicotinamide. These properties, in turn, govern its solubility, membrane permeability, and potential interactions with biological targets. Understanding these characteristics is a critical first step in evaluating its potential for applications in medicinal chemistry and materials science.[3]

Chemical Identity and Structural Data

A precise understanding of the molecular structure is fundamental. The key identifiers and basic properties of this compound are summarized below.

Table 1: Core Chemical and Physical Data

PropertyValueSource(s)
CAS Number 303031-43-8[1][2]
Molecular Formula C₁₃H₁₁BrN₂O[1][2]
Molecular Weight 291.148 g/mol [1]
Predicted Boiling Point 450.4 ± 40.0 °C[4]
Predicted Density 1.456 ± 0.06 g/cm³[4]
Predicted pKa 13.94 ± 0.46[4]

Chemical Identifiers:

  • InChI Key: CTVYYGDKDNYJPO-UHFFFAOYSA-N[1]

  • SMILES: O=C(NCC1=CC=CC=C1)C1=CC=NC(Br)=C1

Synthesis Pathway

The synthesis of this compound is typically achieved through a standard amidation reaction. This involves the coupling of an activated derivative of 5-bromonicotinic acid (such as an acyl chloride or ester) with benzylamine. This is a robust and widely used method for forming amide bonds. While specific literature detailing the synthesis of this exact molecule is not abundant, the general pathway is a cornerstone of organic synthesis.[5][6]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 5-Bromonicotinic Acid Derivative (e.g., Acyl Chloride) C Amide Coupling Reaction (Base, Solvent) A->C Reactant 1 B Benzylamine B->C Reactant 2 D This compound C->D Yields

Caption: Generalized synthesis workflow for this compound.

Core Physicochemical Properties

The interplay of a molecule's physicochemical properties dictates its behavior in both chemical and biological systems.

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is characteristic of a pure substance. The melting point of the related compound 5-bromonicotinamide is reported as 218-222 °C.[7] The addition of the benzyl group to form this compound would be expected to alter this value based on changes in crystal packing and intermolecular forces. An experimental determination is essential for definitive characterization.

Lipophilicity (logP)
Acidity and Basicity (pKa)

The acid dissociation constant (pKa) quantifies the acidity or basicity of ionizable groups in a molecule. A predicted pKa value for this compound is approximately 13.94.[4] This value likely corresponds to the N-H proton of the amide group, indicating it is a very weak acid. The pyridine nitrogen can also be protonated, and its basicity would be influenced by the electron-withdrawing effect of the bromine atom. Understanding the pKa is vital as the ionization state of a molecule at a given pH affects its solubility, binding to targets, and overall disposition in biological systems.[10][11]

Solubility

Based on its structure, this compound is expected to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane. Its predicted lipophilicity (positive logP) supports this expectation.[9] For drug development purposes, formulating such compounds often requires the use of organic co-solvents or other solubilization technologies.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and benzyl rings. The two protons of the benzylic CH₂ group will appear as a characteristic signal, and the amide N-H proton will also be present, with its chemical shift being solvent-dependent.[12][13]

    • ¹³C NMR: The spectrum will display signals corresponding to all 13 carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the two aromatic rings.[12]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a C=O stretching frequency for the amide carbonyl group and N-H stretching for the amide N-H bond. Aromatic C-H and C=C stretching vibrations will also be prominent.[12]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (291.14 g/mol ). A characteristic isotopic pattern would be observed due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance).

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, the use of standardized protocols is paramount. The following sections detail methodologies for determining key physicochemical properties, grounded in established standards.

Protocol for Melting Point Determination (USP <741>)

This protocol is based on the United States Pharmacopeia (USP) standard for Class Ia substances.[14][15] The melting range is defined as the temperature range from the point at which the substance column collapses to when it is completely liquid.[14]

G A 1. Sample Preparation Dry the compound. Pack 2.5-3.5 mm into a capillary tube. B 2. Instrument Setup Place capillary in heating block of a calibrated melting point apparatus. A->B C 3. Heating Ramp Heat to ~5-10°C below expected MP. Then, ramp temperature at 1°C/min. B->C D 4. Observation & Recording Record T1: Temperature of initial collapse. Record T2: Temperature of complete liquefaction. C->D E 5. Report Result Report the melting range as T1 - T2. D->E

Caption: Workflow for USP-compliant melting point determination.

Methodology:

  • Sample Preparation: The test substance must be thoroughly dried. A small amount is charged into a capillary tube (0.8–1.2 mm internal diameter) to form a packed column of 2.5–3.5 mm in height.[14][16]

  • Apparatus: A calibrated melting point apparatus (Apparatus I) with a transparent fluid bath or a metal block and a certified thermometer or temperature sensor is used.[15]

  • Procedure: a. Insert the charged capillary into the apparatus when the temperature is approximately 5-10°C below the expected melting point.[15][16] b. Heat the apparatus to achieve a temperature rise of 1 ± 0.5 °C per minute.[14][15] c. Continuously observe the sample. d. Record the temperature at which the column is first observed to collapse against the side of the tube. This is the start of the melting range.[14] e. Record the temperature at which the sample becomes completely liquid. This is the end of the melting range, or the clear point.[14]

  • Calibration: The apparatus must be regularly calibrated using certified reference standards with melting points that bracket the expected range of the test compound.[17][18]

Protocol for logP Determination (Shake-Flask Method, OECD 107)

The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[19][20] It is highly accurate for compounds with logP values in the range of -2 to 4.[19]

G A 1. Phase Preparation Pre-saturate n-octanol with water and water (buffer) with n-octanol. B 2. Sample Introduction Dissolve a known mass of the compound in one of the pre-saturated phases. A->B C 3. Partitioning Combine phases in a vessel. Shake/agitate until equilibrium is reached. B->C D 4. Phase Separation Separate the aqueous and octanol layers, typically by centrifugation. C->D E 5. Concentration Analysis Quantify the compound's concentration in each phase using a suitable method (e.g., HPLC, UV-Vis). D->E F 6. Calculation P = [Concentration]octanol / [Concentration]aqueous logP = log10(P) E->F

Caption: Workflow for the shake-flask logP determination method.

Methodology:

  • Preparation of Phases: a. Prepare an aqueous buffer (e.g., phosphate buffer at pH 7.4).[19] b. Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, then allowing the layers to separate completely.[19]

  • Sample Preparation: Accurately weigh the test substance and dissolve it in the pre-saturated n-octanol or aqueous buffer, depending on its expected solubility.[19]

  • Partitioning: a. Combine the two pre-saturated phases in a suitable vessel at a defined volume ratio.[19] b. Add the stock solution of the test compound. c. Shake or agitate the vessel at a constant temperature until equilibrium is achieved (e.g., 2 hours).[19]

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any emulsions.[19]

  • Analysis: Accurately determine the concentration of the test compound in each phase using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining pKa values. It involves titrating the compound with a strong acid or base and monitoring the pH change.[10][21]

G A 1. Sample Preparation Dissolve a precise amount of the compound in a suitable solvent (e.g., water, co-solvent). B 2. Titration Setup Use a calibrated pH meter and an automated titrator. Maintain constant temperature. A->B C 3. Titration Add standardized titrant (acid or base) in small increments, recording pH after each addition. B->C D 4. Data Analysis Plot pH vs. volume of titrant added. Determine the equivalence point(s). C->D E 5. pKa Calculation The pKa is equal to the pH at the half-equivalence point. D->E

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: a. Dissolve a known, pure quantity of the test compound in a suitable solvent (e.g., water, or an aqueous-organic co-solvent for poorly soluble compounds).[21][22] b. The solution must be free of carbonate to avoid errors.[10]

  • Apparatus: An automated titrator equipped with a high-precision burette and a calibrated pH electrode is used. The system should be thermostatted.

  • Procedure: a. Immerse the pH electrode in the sample solution and allow it to equilibrate. b. Titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small, precise increments. c. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: a. Plot the measured pH versus the volume of titrant added to generate a titration curve. b. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal).[21] c. The pKa is determined from the curve; it is numerically equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[23]

Potential Applications and Biological Context

Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[24][25] Derivatives have been investigated as anticancer, antiviral, and anti-inflammatory agents.[3][26] For instance, related structures such as N-benzyl-5-bromoindolin-2-ones have demonstrated potent anti-proliferative activity against human cancer cell lines.[6][27] The N-benzyl and 5-bromo substitution pattern on the aromatic core is a common feature in these biologically active molecules.

Given these precedents, this compound can be considered a compound of interest for biological screening. Its physicochemical profile—particularly its increased lipophilicity—suggests it may have favorable properties for cell membrane penetration, a prerequisite for interacting with intracellular targets. Further investigation into its biological effects is a logical and promising avenue for research.[28]

Conclusion

This compound is a nicotinamide derivative with distinct physicochemical properties conferred by its N-benzyl and 5-bromo substituents. This guide has provided a structured overview of its chemical identity, synthesis, and key parameters including melting point, logP, and pKa. By presenting authoritative, step-by-step protocols for the experimental determination of these properties, this document serves as a practical resource for researchers. The established biological relevance of related compounds underscores the potential of this compound as a candidate for further investigation in drug discovery and development programs.

References

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • USPBPEP. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). pKa values in organic chemistry – Making maximum use of the available data. Retrieved from [Link]

  • National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). N-Benzyl-5-bromo-nicotinamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Retrieved from [Link]

  • PubMed. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Retrieved from [Link]

  • ACS Publications. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Retrieved from [Link]

  • National Institutes of Health. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Retrieved from [Link]

  • ResearchGate. (2025). NMR structure and dynamics of the NADH nicotinamide ring bound to dihydrodipicolinate reductase. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-Bromonicotinamide. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

Sources

The Enigmatic Role of N-benzyl-5-bromonicotinamide in Cellular Pathways: A Whitepaper on a Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-bromonicotinamide is a synthetic compound with a structure suggestive of interaction with key cellular metabolic and signaling pathways. However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct research into its specific biological functions and mechanisms of action. This technical guide directly addresses this knowledge gap. While a definitive elucidation of its role in cellular pathways is not yet possible, this document provides a foundational framework for future investigation. By examining the established activities of structurally analogous compounds and the broader families of enzymes they target—namely nicotinamide phosphoribosyltransferase (NAMPT), sirtuins, and poly(ADP-ribose) polymerases (PARPs)—we can construct a compelling, hypothesis-driven roadmap for researchers. This whitepaper will synthesize the known chemical properties of this compound with the well-documented biology of these critical enzyme families to propose potential mechanisms of action and outline detailed experimental protocols to test these hypotheses.

Introduction: Unveiling a Potential Modulator of Cellular Energetics and Signaling

This compound, with the chemical formula C₁₃H₁₁BrN₂O and a molecular weight of 291.1 g/mol , is a nicotinamide derivative.[1][2] Its core structure, a nicotinamide moiety, is a well-established pharmacophore known to interact with a variety of enzymes that play central roles in cellular metabolism, DNA repair, and signaling. The presence of a benzyl group and a bromine atom suggests modifications that could influence its potency, selectivity, and cell permeability compared to endogenous nicotinamide.

While specific studies on this compound are limited, the broader class of nicotinamide analogs has garnered significant attention in drug discovery for their potential to modulate key cellular processes. This guide will, therefore, focus on the most probable cellular targets for this compound based on its chemical structure:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD⁺ salvage pathway, crucial for maintaining cellular NAD⁺ levels.

  • Sirtuins (SIRTs): A class of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.

  • Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and genomic stability, which also use NAD⁺ as a substrate.

This document will explore the potential for this compound to interact with these pathways, providing the theoretical background and practical experimental designs necessary to initiate a thorough investigation.

The NAD⁺ Salvage Pathway: A Prime Target for Nicotinamide Analogs

The salvage pathway for nicotinamide adenine dinucleotide (NAD⁺) synthesis is a critical metabolic route in mammalian cells, with NAMPT serving as the rate-limiting enzyme.[3][4] This pathway recycles nicotinamide, a byproduct of NAD⁺-consuming enzymes, back into NAD⁺. Given that many cancer cells exhibit a high NAD⁺ turnover and are heavily reliant on the NAMPT-dependent salvage pathway, NAMPT has emerged as a significant therapeutic target in oncology.[4][5]

Hypothetical Role of this compound as a NAMPT Inhibitor

Based on its nicotinamide core, it is plausible that this compound could act as a competitive inhibitor of NAMPT. The benzyl and bromo substitutions could enhance its binding affinity to the enzyme's active site, potentially leading to a more potent inhibition compared to nicotinamide itself. Inhibition of NAMPT would lead to a depletion of cellular NAD⁺ pools, which in turn would disrupt cellular redox reactions, energy metabolism, and ultimately trigger apoptosis in highly metabolically active cells like cancer cells.[3][6]

Experimental Workflow for Assessing NAMPT Inhibition

To investigate the effect of this compound on NAMPT activity, a multi-step experimental approach is recommended.

NAMPT_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays enzymatic_assay Recombinant NAMPT Enzymatic Assay ic50 IC50 Determination enzymatic_assay->ic50 Determine potency kinetics Kinetic Analysis (e.g., Michaelis-Menten) ic50->kinetics Elucidate mechanism nad_levels Cellular NAD+/NADH Quantification ic50->nad_levels Validate in cells atp_levels Cellular ATP Measurement nad_levels->atp_levels Assess metabolic impact viability Cell Viability/Apoptosis Assay (e.g., MTT, Caspase-Glo) atp_levels->viability Determine cellular fate

Caption: Workflow for evaluating this compound as a NAMPT inhibitor.

Step-by-Step Protocol: Recombinant NAMPT Enzymatic Assay

  • Objective: To determine the direct inhibitory effect of this compound on purified recombinant human NAMPT.

  • Materials: Recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, a suitable buffer (e.g., Tris-HCl), this compound, and a detection reagent for the product, nicotinamide mononucleotide (NMN), or a coupled enzyme system to measure NAD⁺ production.

  • Procedure: a. Prepare a reaction mixture containing the buffer, recombinant NAMPT, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). b. Initiate the reaction by adding the substrates: nicotinamide and PRPP. c. Incubate the reaction at 37°C for a predetermined time. d. Stop the reaction and measure the amount of NMN or NAD⁺ produced using a suitable detection method (e.g., HPLC, fluorescent assay). e. Run appropriate controls, including a no-inhibitor control and a no-enzyme control.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Sirtuins: NAD⁺-Dependent Regulators of Cellular Homeostasis

Sirtuins are a family of seven NAD⁺-dependent protein deacetylases (SIRT1-7) in mammals that play crucial roles in regulating metabolism, DNA repair, and longevity.[7] Their activity is intrinsically linked to the cellular NAD⁺/NADH ratio, making them key sensors of the cell's metabolic state. Both activators and inhibitors of sirtuins are of great interest for their therapeutic potential in a range of diseases, from metabolic disorders to neurodegeneration and cancer.[7][8]

Potential Role of this compound as a Sirtuin Modulator

Given its nicotinamide core, this compound could act as a sirtuin inhibitor. Nicotinamide is a known pan-sirtuin inhibitor, and synthetic analogs are often developed to achieve greater potency and isoform selectivity.[9] The benzyl and bromo moieties could confer specificity for the nicotinamide binding pocket of certain sirtuin isoforms. For instance, some nicotinamide analogs have shown selectivity for SIRT2.[9]

Experimental Approach to Profile Sirtuin Activity

A systematic screening against the seven human sirtuin isoforms is necessary to determine if this compound has any modulatory effects.

Sirtuin_Modulation_Pathway cluster_screening Primary Screening cluster_validation Secondary & Cellular Validation compound This compound sirt1 SIRT1 compound->sirt1 In vitro activity assay sirt2 SIRT2 compound->sirt2 In vitro activity assay sirt3 SIRT3 compound->sirt3 In vitro activity assay sirt_others SIRT4-7 compound->sirt_others In vitro activity assay isoform_selectivity Isoform Selectivity Profiling sirt1->isoform_selectivity sirt2->isoform_selectivity sirt3->isoform_selectivity sirt_others->isoform_selectivity kinetic_studies Kinetic Mechanism (Competitive, Non-competitive) isoform_selectivity->kinetic_studies For active isoforms cellular_target Cellular Target Engagement (e.g., Acetylated Substrate Levels) kinetic_studies->cellular_target Confirm cellular effect

Caption: Strategy for evaluating this compound as a sirtuin modulator.

Step-by-Step Protocol: In Vitro Sirtuin Activity Assay (Fluorogenic)

  • Objective: To screen this compound for inhibitory or activating effects on the deacetylase activity of human sirtuins.

  • Materials: Recombinant human sirtuins (SIRT1-7), a fluorogenic acetylated peptide substrate (e.g., a p53 or histone-derived peptide with a fluorophore and quencher), NAD⁺, a developer solution containing a protease to cleave the deacetylated peptide, and this compound.

  • Procedure: a. In a microplate, combine the recombinant sirtuin enzyme, the fluorogenic substrate, and varying concentrations of this compound. b. Initiate the reaction by adding NAD⁺. c. Incubate at 37°C for a specified time. d. Stop the reaction and add the developer solution. e. Incubate to allow for the cleavage of the deacetylated substrate. f. Measure the fluorescence intensity, which is proportional to the sirtuin activity.

  • Data Analysis: Calculate the percent inhibition or activation relative to a no-compound control and determine the IC50 or EC50 values for any active sirtuin isoforms.

PARPs: Guardians of the Genome

Poly(ADP-ribose) polymerases are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process known as PARylation.[10] PARP1 and PARP2 are particularly important in the response to DNA single-strand breaks. Inhibition of PARP activity has been a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[11]

This compound as a Potential PARP Inhibitor

Many PARP inhibitors are designed as nicotinamide mimetics that compete with NAD⁺ for binding to the catalytic domain of PARP enzymes.[10] It is, therefore, conceivable that this compound could also function as a PARP inhibitor. The efficacy of such inhibition would depend on its affinity for the NAD⁺ binding site of PARP enzymes.

Experimental Protocol for Assessing PARP Inhibition

A combination of in vitro and cell-based assays can be employed to determine if this compound inhibits PARP activity.

Step-by-Step Protocol: PARP1 Activity Assay (Colorimetric)

  • Objective: To measure the inhibitory effect of this compound on PARP1 activity.

  • Materials: Recombinant human PARP1, activated DNA (e.g., nicked DNA), NAD⁺, a histone-coated microplate, an anti-PAR antibody conjugated to horseradish peroxidase (HRP), and a colorimetric HRP substrate (e.g., TMB).

  • Procedure: a. In the histone-coated microplate, add recombinant PARP1, activated DNA, and varying concentrations of this compound. b. Start the PARylation reaction by adding NAD⁺. c. Incubate to allow for the synthesis of poly(ADP-ribose) chains on PARP1 and histones. d. Wash the plate to remove unbound reagents. e. Add the anti-PAR-HRP antibody and incubate. f. Wash away the unbound antibody. g. Add the colorimetric substrate and measure the absorbance, which is proportional to PARP1 activity.

  • Data Analysis: Determine the IC50 value by plotting the absorbance against the inhibitor concentration.

Quantitative Data and Future Directions

As there is no publicly available quantitative data for the biological activity of this compound, the following table is presented as a template for how such data should be structured once generated through the experimental protocols outlined above.

Target Assay Type Metric Value (Hypothetical)
NAMPTRecombinant EnzymeIC5050 nM
SIRT1Recombinant EnzymeIC50> 10 µM
SIRT2Recombinant EnzymeIC50500 nM
SIRT3Recombinant EnzymeIC50> 10 µM
PARP1Recombinant EnzymeIC501 µM

Conclusion

This compound represents a molecule of significant interest for which the biological activity remains largely unexplored. Based on its chemical structure, it holds the potential to modulate key cellular pathways regulated by NAD⁺-dependent enzymes, including NAMPT, sirtuins, and PARPs. This technical guide provides a comprehensive, hypothesis-driven framework for initiating research into the cellular roles of this compound. The detailed experimental workflows and protocols outlined herein offer a clear path for elucidating its mechanism of action and evaluating its therapeutic potential. The scientific community is encouraged to undertake these investigations to unlock the potential of this compound and its derivatives in the pursuit of novel therapeutics.

References

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. PubMed. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. NIH. [Link]

  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed. [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. PMC - NIH. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. [Link]

  • Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5. PMC - NIH. [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH. [Link]

  • N-Benzyl-5-bromo-nicotinamide. Chongqing Chemdad Co., Ltd. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors. PubMed. [Link]

  • Nicotinamide Riboside Activates SIRT5 Deacetylation. PMC - NIH. [Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. NIH. [Link]

  • PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. MDPI. [Link]

  • Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. PMC - NIH. [Link]

Sources

A Technical Guide to the Evaluation of N-benzyl-5-bromonicotinamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyl-5-bromonicotinamide is a synthetic molecule featuring a nicotinamide core, a structure central to cellular metabolism and signaling. While its specific biological targets and mechanism of action are not yet fully elucidated in public literature, its structural relationship to known bioactive compounds suggests significant potential for use as a chemical probe in drug discovery and chemical biology. This guide provides a comprehensive framework for the systematic evaluation of this compound, from synthesis and characterization to target identification and validation. We present a hypothesis-driven approach, detailing robust experimental protocols for in vitro kinase profiling, cell-based target engagement, and downstream pathway analysis. By outlining a clear, self-validating research plan, this document serves as a technical roadmap for scientists aiming to characterize this and other novel compounds, ultimately unlocking their potential to probe complex biological systems and identify new therapeutic targets.

Introduction: Rationale for Investigation

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target with high potency and selectivity.[1] The nicotinamide scaffold, a derivative of vitamin B3, is a privileged structure in medicinal chemistry, forming the core of NAD+, a critical coenzyme in redox reactions and a substrate for signaling enzymes like PARPs and sirtuins. The addition of a benzyl group and a bromine atom introduces steric and electronic features that can be optimized for specific binding interactions.[2]

Notably, structurally related molecules have demonstrated significant biological activity. For instance, derivatives of N-benzyl-5-bromoindolin-2-one have been synthesized and shown to possess anti-proliferative effects in cancer cell lines through mechanisms that include inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] This precedent suggests that kinase pathways may be a productive area of investigation for this compound.

This guide, therefore, establishes a comprehensive workflow to:

  • Synthesize and characterize high-purity this compound.

  • Propose and execute a target identification strategy focused on protein kinases.

  • Validate target engagement and elucidate the downstream cellular consequences of target modulation.

  • Characterize its potential as an anti-proliferative agent.

The following sections provide the scientific causality behind each step, ensuring a logical and rigorous evaluation pathway.

Synthesis and Chemical Characterization

The foundation of any chemical probe discovery program is the availability of a pure, well-characterized compound. A plausible and efficient synthesis of this compound involves the coupling of 5-bromonicotinic acid and benzylamine.

Synthesis Protocol: Amide Coupling

This protocol utilizes a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), along with an activator, HOBt (Hydroxybenzotriazole), to facilitate the formation of the amide bond.

Materials:

  • 5-bromonicotinic acid

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 5-bromonicotinic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Amine Addition: Stir the solution at room temperature for 30 minutes. Add DIPEA (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, gradient of EtOAc in hexanes) to yield this compound as a pure solid.

Structural and Purity Verification

It is critical to confirm the identity and purity of the synthesized compound before biological testing.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The resulting spectra should be consistent with the expected shifts and coupling constants for this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition (C₁₃H₁₁BrN₂O).[4]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >97% for use in biological assays.[5]

Target Identification and Validation Strategy

A logical workflow is essential to move from a novel compound to a validated chemical probe with a known target. Given the activity of related compounds against kinases, a kinase-focused screening approach is a rational starting point.[3]

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular Characterization Compound Synthesized This compound (Purity > 97%) Screen Primary Screen: Kinase Panel Profiling (e.g., 100+ kinases @ 1µM) Compound->Screen Hit_ID Initial Hit Identification (>50% Inhibition) Screen->Hit_ID Dose_Response Dose-Response Assay: Determine IC50 for Hits Hit_ID->Dose_Response Selectivity Selectivity Assessment (Compare IC50 values) Dose_Response->Selectivity CETSA Cellular Target Engagement (e.g., CETSA or NanoBRET) Selectivity->CETSA Western_Blot Downstream Pathway Analysis (Western Blot for p-Substrates) CETSA->Western_Blot Cell_Assay Phenotypic Assay (Anti-Proliferation, e.g., MTS) Western_Blot->Cell_Assay Probe_Status Validated Chemical Probe Cell_Assay->Probe_Status

Caption: Proposed workflow for evaluating this compound.
Protocol: In Vitro Kinase Profiling

Objective: To identify potential protein kinase targets by screening the compound against a broad panel of kinases.

Methodology: This protocol describes a generic fluorescence-based assay. Commercial services offer panels covering hundreds of kinases.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution for a final assay concentration of 1 µM.

  • Assay Plate Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP to each well.

  • Initiate Reaction: Add this compound (or DMSO as a vehicle control) to the appropriate wells to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • Detection: Add a detection solution containing ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal using a plate reader. The signal strength is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >50% inhibition.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to a putative kinase target within intact cells.

Causality: Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ). CETSA measures this thermal shift.

Procedure:

  • Cell Treatment: Culture cells (e.g., A-549 lung cancer cells) to ~80% confluency. Treat cells with either this compound (e.g., at 10x the IC50) or vehicle (DMSO) for 1 hour.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Separate Fractions: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble (un-denatured) protein fraction from the precipitated (denatured) protein pellet.

  • Analysis: Collect the supernatant and analyze the amount of the soluble target protein at each temperature point using Western blotting.

  • Data Interpretation: Plot the band intensity versus temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.

Elucidating Mechanism of Action

Once a direct cellular target is validated, the next step is to understand the downstream consequences of its modulation. Based on the hypothesis that this compound may target a kinase like VEGFR-2, this protocol outlines how to measure its impact on the associated signaling pathway.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Probe N-benzyl- 5-bromonicotinamide Probe->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Protocol: Western Blot for Downstream Signaling

Objective: To quantify changes in the phosphorylation status of key downstream nodes following compound treatment.

Procedure:

  • Cell Culture and Starvation: Grow relevant cells (e.g., HUVECs for VEGFR-2 signaling) to 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with various concentrations of this compound for 2 hours. Include a vehicle-only control.

  • Stimulation: Stimulate the cells with a growth factor (e.g., VEGF-A at 50 ng/mL) for 10 minutes to activate the pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification and SDS-PAGE: Quantify total protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band densities and normalize phosphorylated protein levels to their respective total protein levels.

Quantifying Biological Activity: Data Presentation

The ultimate utility of a chemical probe is defined by its potency and selectivity. The data gathered from the protocols above should be compiled to build a clear profile of the compound. The table below presents a hypothetical data summary for this compound, illustrating how results should be structured.

Assay Type Target / Cell Line Metric Result Interpretation
In Vitro Kinase Assay Kinase A (Hypothetical Hit)IC₅₀75 nMPotent inhibition of primary target.
Kinase B (Off-Target)IC₅₀8,200 nM>100-fold selectivity for Kinase A over B.
Kinase C (Off-Target)IC₅₀>10,000 nMHigh selectivity.
Cellular Target Engagement Kinase A in A-549 CellsΔTₘ (CETSA)+4.2 °CConfirms direct target binding in a cellular context.
Anti-Proliferation Assay A-549 (Lung Cancer)EC₅₀250 nMPotent cellular activity consistent with on-target activity.
MCF-7 (Breast Cancer)EC₅₀410 nMDemonstrates activity across multiple cell lines.
MCF-10A (Non-tumorigenic)EC₅₀6,500 nM>25-fold selective for cancer cells over non-tumorigenic cells.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the comprehensive evaluation of this compound as a potential chemical probe. By following a logical progression from synthesis and target screening to cellular validation and mechanistic studies, researchers can systematically build a case for its utility. The provided protocols are designed to be self-validating, ensuring that each step provides a clear, actionable result that informs the next.

Assuming a successful outcome from this research plan—namely, the identification of a potent and selective interaction with a specific cellular target that results in a measurable phenotype—this compound could be established as a valuable tool for the scientific community. Future work would involve optimizing its structure to improve potency and selectivity, developing a biotinylated or fluorescent version for pulldown or imaging studies, and deploying the validated probe to explore novel biology and uncover new therapeutic vulnerabilities.

References

  • Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. N-Benzyl-5-bromo-nicotinamide. Chemdad. Available at: [Link]

  • Koehler, A. N. (2010). Natural Products as Chemical Probes. ACS Chemical Biology. Available at: [Link]

  • Gomaa, H. A. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-benzyl-5-bromonicotinamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The described method utilizes a standard and reliable amide coupling reaction between 5-bromonicotinic acid and benzylamine, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed walkthrough from reagent preparation to product purification and characterization, while emphasizing the mechanistic rationale and safety considerations inherent to the process.

Introduction and Reaction Principle

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules. This compound is synthesized by forming such a bond between the carboxylic acid group of 5-bromonicotinic acid and the primary amine of benzylamine.

Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are employed to "activate" the carboxylic acid. This protocol uses the carbodiimide EDC in conjunction with the additive HOBt.

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Mechanism of Action: The reaction proceeds via a well-established mechanism.

  • Activation: The carboxylic acid (5-bromonicotinic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Additive Intervention: This intermediate is prone to racemization and side reactions. 1-Hydroxybenzotriazole (HOBt) acts as a nucleophilic scavenger, reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

  • Amide Formation: The amine (benzylamine) then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the desired amide product (this compound) and releasing HOBt. The byproduct of EDC is a water-soluble urea derivative, which is easily removed during aqueous work-up.

Materials and Reagents

Reagents & Solvents
ReagentFormulaMW ( g/mol )Supplier ExamplePurity
5-Bromonicotinic acidC₆H₄BrNO₂202.01Sigma-Aldrich≥98%
BenzylamineC₇H₉N107.15Thermo Fisher≥99%
EDC HydrochlorideC₈H₁₇N₃·HCl191.70Carl Roth≥99%
HOBt (anhydrous)C₆H₅N₃O135.13Loba Chemie≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade
HexanesN/AN/AVWRACS Grade
Saturated aq. NaHCO₃NaHCO₃84.01LabChemN/A
Brine (Saturated aq. NaCl)NaCl58.44LabChemN/A
Anhydrous MgSO₄MgSO₄120.37Sigma-Aldrich≥99.5%
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Apparatus for flash column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nitrogen or Argon gas inlet

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale of the limiting reagent, 5-bromonicotinic acid.

Reagent Stoichiometry
ReagentMolar Equiv.Moles (mmol)Amount
5-Bromonicotinic acid1.010.02.02 g
Benzylamine1.111.01.18 g (1.20 mL)
EDC Hydrochloride1.212.02.30 g
HOBt1.212.01.62 g
DMF (anhydrous)N/AN/A40 mL
Reaction Procedure
  • Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (2.02 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).

  • Dissolution: Add 40 mL of anhydrous DMF to the flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Amine & EDC: Add benzylamine (1.20 mL, 11.0 mmol) to the cooled solution, followed by the portion-wise addition of EDC hydrochloride (2.30 g, 12.0 mmol) over 5-10 minutes. Rationale: Adding the EDC last and in portions helps to control the initial exotherm of the reaction and minimizes side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting material (5-bromonicotinic acid) indicates reaction completion.

Work-up and Purification
  • Quenching: Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Rationale: Ethyl acetate is a suitable solvent for extracting the product while the water-soluble urea byproduct and excess reagents remain in the aqueous layer.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted HOBt and acidic impurities), and then with 50 mL of brine (to reduce the amount of dissolved water in the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by either recrystallization or flash column chromatography.

    • Recrystallization: A common solvent system for recrystallization is an ethanol/water or isopropanol/water mixture. Dissolve the crude solid in a minimal amount of hot alcohol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[1]

    • Flash Chromatography: If recrystallization is insufficient, purify the crude material on a silica gel column using a gradient eluent system, such as 20% to 50% ethyl acetate in hexanes.[1]

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Bromonicotinic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.

  • Benzylamine: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][7][8][9] It is a corrosive liquid and should be handled with extreme care.

  • EDC Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12] Handle in a well-ventilated area and avoid dust formation.

  • HOBt (anhydrous): Flammable solid. May be explosive when dry or subjected to friction/shock.[13][14][15] Causes skin and serious eye irritation. It is often supplied as a hydrate to reduce its explosive hazard.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 5-Bromonicotinic Acid - Benzylamine - EDC-HCl - HOBt setup Assemble Dry Glassware Under N2 Atmosphere reagents->setup dissolve Dissolve Acid & HOBt in Anhydrous DMF setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Add Benzylamine, then EDC-HCl cool->add react Stir at Room Temp (12-18 h) add->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 (aq) & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize Product (TLC, NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: EDC-HCl. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). 5-BROMONICOTINIC ACID GHS Safety Data Sheet. Retrieved from [Link]

  • Aaron Chemistry. (n.d.). MSDS 51589, CAS 123333-53-9, HOBT, englisch. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.

Sources

A Comprehensive Guide to the In Vitro Assay Development for N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

N-benzyl-5-bromonicotinamide is a nicotinamide analog whose biological activity is yet to be fully characterized. As a derivative of nicotinamide, a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), this compound is predicted to interact with key enzymes that regulate cellular metabolism and signaling. This guide provides a strategic framework and detailed protocols for the in vitro characterization of this compound. We focus on three primary classes of NAD+-dependent enzymes that represent high-probability targets: Sirtuins (SIRTs), Poly(ADP-ribose) Polymerases (PARPs), and Nicotinamide Phosphoribosyltransferase (NAMPT). By providing robust, validated biochemical and cell-based assay protocols, this document serves as a comprehensive resource for researchers in drug discovery and chemical biology seeking to elucidate the mechanism of action of this and similar novel chemical entities.

Introduction: The Central Role of NAD+ and its Associated Enzymes

Nicotinamide adenine dinucleotide (NAD+) is more than a simple cofactor for redox reactions; it is a critical signaling molecule and a substrate for several enzyme families that govern cellular homeostasis, DNA repair, and longevity.[1] Three enzyme families are central to NAD+ signaling:

  • Sirtuins (SIRTs): A class of NAD+-dependent protein deacylases that link cellular energy status to the regulation of metabolism, stress responses, and gene expression.[2] There are seven human sirtuins (SIRT1-7) with distinct subcellular localizations and targets.[2] Nicotinamide itself is a well-established pan-sirtuin inhibitor.[3]

  • Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair, PARPs catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming poly(ADP-ribose) chains.[4] Inhibition of PARP is a clinically validated strategy in cancer therapy.[5]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[6] Its inhibition leads to NAD+ depletion, disrupting the metabolism of cancer cells and inducing apoptosis.[6]

Given the structure of this compound, it is imperative to systematically evaluate its effect on these key enzyme families to determine its primary mechanism of action and potential therapeutic utility.

NAM Nicotinamide NAMPT NAMPT (Salvage Pathway) NAM->NAMPT Substrate NMN NMN NAD NAD+ NMN->NAD SIRTs Sirtuins (Deacylation) NAD->SIRTs Co-substrate PARPs PARPs (DNA Repair) NAD->PARPs Co-substrate Redox Redox Reactions (e.g., Glycolysis) NAD->Redox NAMPT->NMN Product SIRTs->NAM Byproduct PARPs->NAM Byproduct NADH NADH Redox->NADH

Figure 1: Simplified overview of the NAD+ metabolic and signaling network, highlighting the central roles of NAMPT, Sirtuins, and PARPs.

A Strategic Workflow for In Vitro Characterization

A systematic approach is essential to efficiently characterize a novel compound. We recommend a tiered strategy, beginning with high-throughput biochemical assays against the most likely enzyme targets, followed by selectivity profiling and confirmation in cell-based models. This approach ensures that resources are focused on the most promising activities.[7]

start Start: This compound primary_screen Primary Biochemical Screening (e.g., 10 µM) start->primary_screen sirt_assay Sirtuin Activity Assay (SIRT1/2/3) primary_screen->sirt_assay Target Class 1 parp_assay PARP1 Activity Assay primary_screen->parp_assay Target Class 2 nampt_assay NAMPT Activity Assay primary_screen->nampt_assay Target Class 3 dose_response Dose-Response & IC50 Determination sirt_assay->dose_response Hit parp_assay->dose_response Hit nampt_assay->dose_response Hit selectivity Selectivity Profiling (e.g., SIRT1-7 Panel) dose_response->selectivity moa Mechanism of Action Studies (Enzyme Kinetics) selectivity->moa cell_based Cell-Based Target Engagement (Cellular NAD+ Levels) moa->cell_based phenotypic Phenotypic Assays (Cell Viability, Apoptosis) cell_based->phenotypic end Define Primary Target & Cellular Efficacy phenotypic->end

Figure 2: A strategic workflow for the systematic in vitro characterization of this compound.

Protocol: Fluorogenic Sirtuin Activity Assay

Rationale and Scientific Principle

This assay quantifies sirtuin activity through a two-step enzymatic reaction that generates a fluorescent signal.[3][8] It is a widely adopted method for high-throughput screening (HTS) of sirtuin modulators.[8] Sirtuins first deacetylate a substrate peptide containing an acetylated lysine and a C-terminal 7-amino-4-methylcoumarin (AMC) group. In the second step, a developer solution containing trypsin cleaves the deacetylated peptide, releasing the AMC fluorophore.[3] The fluorescence intensity is directly proportional to the sirtuin activity. Nicotinamide is added with the developer to quench the sirtuin reaction, ensuring the signal is stable and endpoint-based.[3]

Materials and Reagents
  • Enzymes: Human recombinant SIRT1, SIRT2, SIRT3 (and other isoforms as needed for selectivity).

  • Substrate: Fluorogenic peptide substrate (e.g., for SIRT1/2/3, a p53-derived peptide with an acetylated lysine and AMC tag).

  • Cofactor: Nicotinamide adenine dinucleotide (NAD+), prepared fresh.[3]

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control: Nicotinamide or a known selective inhibitor (e.g., EX-527 for SIRT1).[9]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[3]

  • Developer Solution: Assay buffer containing 2 mM Nicotinamide and 1 mg/mL Trypsin.[3]

  • Plate: Black, flat-bottom, non-treated 96-well or 384-well assay plate.[3]

  • Instrumentation: Fluorescence plate reader capable of excitation at ~355 nm and emission detection at ~460 nm.[3]

Step-by-Step Protocol
  • Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "positive control inhibitor" wells.

  • Enzyme Preparation: Dilute the sirtuin enzyme to a 2X working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/Cofactor Mix: Prepare a 2X substrate/cofactor mix in assay buffer. Typical final concentrations are 25-50 µM for the peptide substrate and 400-500 µM for NAD+.

  • Reaction Initiation:

    • Add 25 µL of the 2X enzyme solution to each well containing the compound/DMSO.

    • Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Add 25 µL of the 2X substrate/cofactor mix to initiate the reaction. The final reaction volume is 50 µL.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. Protect from light.

  • Reaction Termination and Development: Add 50 µL of Developer Solution to each well. This stops the sirtuin reaction and begins the fluorescence development.

  • Signal Development: Incubate at 37°C for 20-30 minutes.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (Ex: 355 nm, Em: 460 nm).

Data Analysis and Validation
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) (Where Signal_Background is from wells with no enzyme)

  • IC₅₀ Determination: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model.[10]

  • Assay Quality Control: For HTS applications, calculate the Z'-factor and Signal-to-Background (S/B) ratio to ensure assay robustness.[8] A Z'-factor > 0.5 is considered excellent.

ParameterDescriptionAcceptance CriteriaReference
IC₅₀ Concentration of inhibitor causing 50% reduction in enzyme activity.Varies by compound potency.[10]
Z'-Factor Statistical measure of assay quality and dynamic range.> 0.5[8]
S/B Ratio Signal-to-Background ratio; a measure of assay sensitivity.> 3[8]

Protocol: PARP1 Chemiluminescent ELISA Assay

Rationale and Scientific Principle

This assay measures the enzymatic activity of PARP1 by detecting the product of its reaction: poly(ADP-ribose) (PAR) chains.[11] Histone proteins, which are natural substrates for PARP1, are coated onto the wells of a microplate.[4] The PARP1 enzyme is added along with biotin-labeled NAD+. The enzyme incorporates the biotinylated ADP-ribose units onto the histones. This activity is then detected using Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP), which binds to the biotin tag, and a subsequent addition of a chemiluminescent HRP substrate.[4] The light output is proportional to PARP1 activity.

Materials and Reagents
  • Enzyme: Human recombinant PARP1.

  • Substrate: Histone-coated 96-well white plate.

  • Cofactor: Biotin-labeled NAD+ (Biotin-NAD+).

  • Test Compound: this compound in DMSO.

  • Positive Control: Known PARP inhibitor (e.g., Olaparib, Veliparib).[12]

  • Assay Buffer: Buffer containing Tris-HCl, MgCl₂, and DTT.

  • Detection Reagent: Streptavidin-HRP.

  • Substrate Reagent: Chemiluminescent HRP substrate.

  • Instrumentation: Luminescence plate reader.

Step-by-Step Protocol
  • Compound/Enzyme Addition: Add assay buffer, test compound (or DMSO), and diluted PARP1 enzyme to the wells of the histone-coated plate.

  • Reaction Initiation: Add Biotin-NAD+ to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

  • Detection: Add diluted Strep-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step to remove unbound Strep-HRP.

  • Signal Generation: Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

Data Analysis

Data analysis is analogous to the sirtuin assay. Calculate percent inhibition based on the luminescence signal and determine the IC₅₀ value by fitting the dose-response curve.

Protocol: NAMPT Coupled Fluorogenic Assay

Rationale and Scientific Principle

Directly measuring the product of NAMPT, nicotinamide mononucleotide (NMN), can be challenging in a high-throughput format. This protocol uses a coupled-enzyme approach to generate a stable fluorescent signal.[13]

  • Step 1 (NAMPT): NAMPT converts nicotinamide and PRPP into NMN.

  • Step 2 (NMNAT): An excess of NMNAT enzyme converts the NMN into NAD+.

  • Step 3 (ADH): The newly formed NAD+ is used by alcohol dehydrogenase (ADH) to oxidize ethanol, producing NADH. NADH is naturally fluorescent (Ex: ~340 nm, Em: ~460 nm), and its production is directly proportional to the initial activity of NAMPT.[13]

Materials and Reagents
  • Enzymes: Human recombinant NAMPT, NMNAT, and ADH.

  • Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, Ethanol.

  • Test Compound: this compound in DMSO.

  • Positive Control: Known NAMPT inhibitor (e.g., FK866).[14]

  • Assay Buffer: Optimized buffer for the coupled enzyme system.

  • Plate: Black, flat-bottom 96-well or 384-well assay plate.

  • Instrumentation: Fluorescence plate reader (Ex: ~340 nm, Em: ~460 nm).

Step-by-Step Protocol
  • Master Mix Preparation: Prepare a master mix containing assay buffer, NAM, PRPP, ATP, ethanol, NMNAT, and ADH.

  • Compound Plating: Dispense test compounds and controls into the assay plate as described previously.

  • Reaction Initiation:

    • Add the master mix to all wells.

    • Add diluted NAMPT enzyme to initiate the reaction. (Alternatively, add NAMPT to the master mix immediately before dispensing if pre-incubation with the compound is not desired).

  • Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader. The signal is generally stable for endpoint reads.

Data Analysis

Calculate percent inhibition and IC₅₀ values as described in the previous sections. It is crucial to run controls lacking NAMPT to establish the background signal of the assay components.[13]

Cell-Based Assay Cascade

Biochemical assays are essential for identifying direct enzyme inhibitors, but cell-based assays are required to confirm on-target activity in a physiological context and to assess downstream functional consequences.[6]

start Biochemical Hit (e.g., Potent NAMPT IC50) cell_selection Select Relevant Cancer Cell Line (e.g., high NAMPT dependency) start->cell_selection nad_assay Pharmacodynamic Assay: Cellular NAD+/NADH Quantification cell_selection->nad_assay viability_assay Phenotypic Assay: Cell Viability / Cytotoxicity cell_selection->viability_assay confirmation Confirmation of On-Target Effect nad_assay->confirmation Dose-dependent NAD+ Depletion? viability_assay->confirmation Dose-dependent Viability Loss? end Validated Cellular Activity confirmation->end Yes

Sources

N-benzyl-5-bromonicotinamide for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enzymatic Characterization of N-benzyl-5-bromonicotinamide, a Novel Nicotinamide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic derivative of nicotinamide, a key precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Given the critical role of NAD+ in cellular metabolism and the function of NAD+-dependent enzymes in numerous signaling pathways, analogs of nicotinamide are of significant interest for their potential to modulate the activity of these enzymes. This document provides a comprehensive guide for the characterization of this compound as a potential enzyme inhibitor. It outlines a systematic approach, from initial screening against relevant enzyme classes to detailed kinetic studies for elucidating the mechanism of inhibition. The protocols provided herein are designed to be robust and self-validating, empowering researchers to thoroughly investigate the inhibitory potential of this and other novel nicotinamide analogs.

Introduction: The Rationale for Investigating this compound

Nicotinamide (a form of vitamin B3) is a fundamental molecule in cellular bioenergetics and signaling. It serves as a building block for NAD+, a coenzyme essential for redox reactions and as a substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs). These enzymes play pivotal roles in DNA repair, gene expression, and stress responses, making them attractive targets for therapeutic intervention in diseases ranging from cancer to metabolic disorders.

Nicotinamide itself is a known feedback inhibitor of sirtuins.[1][2] The enzymatic reaction of sirtuins involves the cleavage of NAD+ to produce nicotinamide, and high concentrations of the latter can drive the reverse reaction, thereby inhibiting deacetylation.[3] this compound, as a structural analog of nicotinamide, presents an intriguing candidate for modulating the activity of NAD+-dependent enzymes. The addition of a benzyl group and a bromine atom to the nicotinamide scaffold can significantly alter its physicochemical properties, such as lipophilicity and steric bulk, potentially leading to altered potency, selectivity, and mechanism of action compared to the parent molecule.

This guide provides a strategic workflow for researchers to systematically evaluate this compound as an enzyme inhibitor. The primary hypothesized targets, based on its structure, are the sirtuin and PARP enzyme families, particularly those with well-established roles in human disease, such as SIRT1 and Tankyrases (TNKS1/2, also known as PARP5a/b).

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is essential for accurate experimental design, particularly for preparing stock solutions and understanding potential solubility issues.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrN₂O[4][5]
Molecular Weight 291.148 g/mol [4]
CAS Number 303031-43-8[5]
Appearance Solid (typical)-
Purity ≥97% (typical)[4]

Note: Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[5]

Overall Workflow for Inhibitor Characterization

The process of characterizing a novel potential inhibitor is a multi-step process. It begins with broad screening to identify potential targets, followed by more focused experiments to quantify potency and finally, detailed kinetic studies to understand the mechanism of action.

Caption: General workflow for characterizing a novel enzyme inhibitor.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of characterizing this compound.

Protocol 1: Primary Screening using a Fluorescence-Based Assay

Objective: To rapidly assess if this compound inhibits the activity of a panel of selected enzymes (e.g., SIRT1, TNKS1, TNKS2) at a single high concentration.

Rationale: A fluorescence-based assay is chosen for its high throughput and sensitivity. A high inhibitor concentration (e.g., 50-100 µM) is used to maximize the chances of detecting even weak inhibitors. The ATP concentration for kinase/PARP assays should be at or near the Michaelis-Menten constant (Km) to ensure sensitive detection of ATP-competitive inhibitors.[6]

Example Target: SIRT1 (NAD+-dependent deacetylase)

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

  • NAD+

  • This compound

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease that cleaves the deacetylated peptide to release the fluorophore)

  • 96- or 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working stock by dilution in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.[6]

  • Assay Setup:

    • Test Wells: Add the inhibitor to the wells to achieve a final concentration of 50 µM.

    • Positive Control (100% activity): Add an equivalent volume of assay buffer with DMSO (vehicle control).

    • Negative Control (0% activity): Add a known SIRT1 inhibitor (e.g., Nicotinamide at 5mM) or buffer without enzyme.

  • Enzyme and Substrate Addition: Prepare a master mix containing the SIRT1 enzyme and the fluorogenic peptide substrate at their optimal concentrations (determined empirically). Add this mix to all wells except the no-enzyme controls.

  • Reaction Initiation: Prepare a master mix containing NAD+ and add it to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Development: Stop the reaction by adding the developer solution. Incubate for a further 15-30 minutes at 37°C to allow for fluorophore release.

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition relative to the positive (100%) and negative (0%) controls.

Protocol 2: IC₅₀ Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity (the IC₅₀ value).[7]

Rationale: The IC₅₀ is a crucial measure of an inhibitor's potency.[8] A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. This allows for a quantitative comparison of potency between different inhibitors.

G A Prepare Serial Dilution of Inhibitor B Set up Assay Wells (Controls + Dilution Series) A->B C Add Enzyme/Substrate Mix B->C D Initiate Reaction (Add Cofactor, e.g., NAD+) C->D E Incubate & Measure Activity D->E F Plot % Inhibition vs. log[Inhibitor] E->F G Fit Data to Sigmoidal Curve & Calculate IC50 F->G G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive E E ES ES E->ES +S EI EI E->EI +I S S I I ES->E -S P P ES->P -> E + P EI->E -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 -S ESI2 ESI ES2->ESI2 +I P2 P ES2->P2 -> E + P EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 -S ESI3 ESI ES3->ESI3 +I P3 P ES3->P3 -> E + P ESI3->ES3 -I

Caption: Simplified diagrams of reversible enzyme inhibition modes.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By following these protocols, researchers can move from initial hypothesis to a quantitative understanding of the compound's potency and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against a broader panel of enzymes, biophysical binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry), and ultimately, evaluation in cell-based models to assess its effects on relevant signaling pathways and cellular phenotypes. The exploration of novel nicotinamide analogs like this compound is a promising avenue for the discovery of new chemical probes and potential therapeutic leads.

References

  • IC50 Determination. (n.d.). edX.
  • Sauve, A. A., & Schramm, V. L. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry, 49(49), 10484–10495. Retrieved from [Link]

  • Sauve, A. A., & Schramm, V. L. (2010). Characterization of nicotinamidases: steady state kinetic parameters, class-wide inhibition by nicotinaldehydes, and catalytic mechanism. Biochemistry, 49(49), 10484–10495. Retrieved from [Link]

  • Neel, N., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Journal of Medicinal Chemistry, 64(11), 7219–7236. Retrieved from [Link]

  • Belenky, P., et al. (2007). Application of a coupled enzyme assay to characterize nicotinamide riboside kinases. The Journal of Biological Chemistry, 282(47), 34267–34274. Retrieved from [Link]

  • Boshoff, H. I., et al. (2003). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(44), 43322–43329. Retrieved from [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. Retrieved from [Link]

  • Rupasinghe, S. G., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 403(1-2), 70–76. Retrieved from [Link]

  • Lako, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(19), 15065–15077. Retrieved from [Link]

  • Lee, H. C. (2019). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of Nutritional Biochemistry, 67, 181–190. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6529. Retrieved from [Link]

  • Li, Y., et al. (2010). Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors. Journal of Medicinal Chemistry, 53(14), 5212–5224. Retrieved from [Link]

  • Chen, S., et al. (2019). Novel insight into the function of tankyrase. Oncology Letters, 17(5), 4153–4159. Retrieved from [Link]

  • Lee, H. C. (2019). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of Nutritional Biochemistry, 67, 181–190. Retrieved from [Link]

  • Sholokh, M., et al. (2020). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 21(21), 8089. Retrieved from [Link]

  • Gasser, C., et al. (2014). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences, 111(23), E2356–E2365. Retrieved from [Link]

  • Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Iraqi Journal of Science, 56(4A), 2732-2744. Retrieved from [Link]

  • Denu, J. M. (2017). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Journal of Biological Chemistry, 292(41), 17048–17060. Retrieved from [Link]

  • Mariotti, L., et al. (2022). Structural basis of tankyrase activation by polymerization. Nature, 611(7936), 615–620. Retrieved from [Link]

  • Li, Z., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 27(19), 6529. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports, 36(4), 109439. Retrieved from [Link]

  • Kumar, V. P., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(9), 3349–3361. Retrieved from [Link]

Sources

Application Note: A Cell-Based Assay for Characterizing Modulators of SIRT1 Activity Using N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in regulating cellular processes, including gene silencing, metabolism, DNA repair, and longevity. [1][2][3]Among the seven mammalian sirtuins, SIRT1 is the most extensively studied and is recognized as a key regulator of metabolic pathways and cellular stress responses. [1][4]Its activity is intrinsically linked to the cellular energy state through its dependence on nicotinamide adenine dinucleotide (NAD⁺). [2][3][5]The reaction catalyzed by SIRT1 consumes one molecule of NAD⁺ to remove an acetyl group from a lysine residue on a target protein, yielding the deacetylated protein, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose. [2][4][6] Given their central role in cellular homeostasis, sirtuins have emerged as promising therapeutic targets for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This has driven the need for robust methods to identify and characterize novel modulators of sirtuin activity.

N-benzyl-5-bromonicotinamide is a synthetic derivative of nicotinamide. [7][8]While its specific biological activities are not widely documented, its structural similarity to nicotinamide, a known sirtuin inhibitor, suggests it may interact with NAD⁺-dependent enzymes. This application note provides a detailed protocol for a cell-based assay to determine the effect of this compound on SIRT1 activity. The protocol utilizes a commercially available fluorogenic SIRT1 activity assay, adapted for use with cell lysates obtained from a human cell line. This approach allows for the evaluation of the compound's effects in a biologically relevant context, accounting for factors such as cell permeability and metabolism.

Assay Principle

The assay quantitatively measures SIRT1 activity through a two-step enzymatic reaction that results in a fluorescent signal. [4][9]

  • SIRT1 Deacetylation: In the first step, SIRT1 enzyme present in the cell lysate deacetylates a synthetic substrate containing an acetylated lysine residue. The activity of SIRT1 is directly proportional to the amount of deacetylated substrate produced.

  • Developer-Mediated Fluorescence: In the second step, a developing solution is added that specifically recognizes the deacetylated substrate and cleaves it, releasing a highly fluorescent molecule. [4] The fluorescence intensity is measured using a fluorescence plate reader and is directly proportional to the SIRT1 deacetylation activity in the sample. [4][9]By treating cells with this compound prior to lysis, one can determine if the compound inhibits or activates SIRT1 activity by comparing the fluorescence signal to that of untreated (vehicle) controls.

Materials and Reagents

Reagent/MaterialSupplier & Cat. No. (Example)Storage
Human Embryonic Kidney (HEK293) CellsATCC (CRL-1573)Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco (11965092)4°C
Fetal Bovine Serum (FBS), QualifiedGibco (26140079)-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco (15140122)-20°C
Trypsin-EDTA (0.25%)Gibco (25200056)4°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (10010023)Room Temperature
This compoundFluorochem (F513614)Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich (D2650)Room Temperature
SIRT1 Activity Assay Kit (Fluorometric)Abcam (ab156065)-20°C
RIPA Lysis and Extraction BufferThermo Fisher (89900)4°C
Protease Inhibitor CocktailSigma-Aldrich (P8340)-20°C
BCA Protein Assay KitThermo Fisher (23225)Room Temperature
96-well white, clear-bottom assay platesCorning (3600)Room Temperature
Cell culture flasks and platesStandard supplierRoom Temperature

Experimental Design and Workflow

A logical workflow is critical for ensuring reproducibility in cell-based assays. [10][11]The overall process involves cell culture and treatment, lysate preparation, protein quantification, the SIRT1 activity assay, and finally, data analysis.

Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_lysis Phase 2: Lysate Preparation cluster_assay Phase 3: SIRT1 Activity Assay A Seed HEK293 cells in a 6-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with This compound (or controls) for 18h B->C D Wash cells with ice-cold PBS C->D E Lyse cells with RIPA buffer + Protease Inhibitors D->E F Collect lysate and clarify by centrifugation E->F G Quantify protein concentration (BCA Assay) F->G H Normalize lysate concentrations and add to 96-well plate G->H I Add SIRT1 substrate and NAD+ H->I J Incubate at 37°C for 45 min I->J K Add Developer Solution J->K L Incubate at 37°C for 15 min K->L M Read Fluorescence (Ex: 340-360nm, Em: 440-460nm) L->M N Data Analysis: Normalize to vehicle control M->N

Caption: Experimental workflow from cell culture to data analysis.

Detailed Step-by-Step Protocol

Part 1: Cell Culture and Treatment

  • Cell Seeding: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a humidified 5% CO₂ incubator.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA. [12]3. Seed the cells into a 6-well plate at a density of 5 x 10⁵ cells per well in 2 mL of culture medium.

  • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Aspirate the old medium from the wells and replace it with medium containing the different concentrations of this compound. Include the following controls:

    • Vehicle Control: Cells treated with 0.1% DMSO in medium.

    • Positive Control (Inhibitor): Cells treated with a known SIRT1 inhibitor like Nicotinamide (NAM) at a final concentration of 1 mM.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Part 2: Preparation of Cell Lysates

  • Washing: After incubation, place the 6-well plate on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS per well.

  • Lysis: Add 150 µL of ice-cold RIPA buffer, supplemented with a protease inhibitor cocktail, to each well.

  • Scraping and Collection: Scrape the cells off the surface of the well using a cell scraper and transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Incubate the tubes on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This is your cell lysate. Store on ice for immediate use or at -80°C for long-term storage.

Part 3: SIRT1 Activity Assay

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit, following the manufacturer’s instructions.

  • Sample Normalization: Based on the BCA results, dilute each lysate with the provided SIRT1 assay buffer to a final concentration of 1 µg/µL.

  • Assay Plate Setup: Add reagents to a 96-well white, clear-bottom plate according to the table below. It is crucial to prepare a master mix for common reagents to minimize pipetting errors.

Well TypeLysate (1 µg/µL)SIRT1 Assay BufferNAD⁺ SolutionSIRT1 Substrate
Sample Wells 20 µL15 µL10 µL5 µL
No-NAD⁺ Control 20 µL25 µL-5 µL
Assay Blank -45 µL-5 µL
  • First Incubation: Mix the plate gently on an orbital shaker for 30 seconds. Cover and incubate at 37°C for 45 minutes.

  • Developer Addition: Add 15 µL of the Developer Solution (from the kit) to each well.

  • Second Incubation: Mix the plate again gently. Cover and incubate at 37°C for an additional 15 minutes.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Data Analysis and Interpretation

  • Background Subtraction: For each sample, subtract the fluorescence reading of the corresponding No-NAD⁺ control well. This corrects for any NAD⁺-independent deacetylation or background fluorescence.

  • Normalize to Vehicle: Calculate the relative SIRT1 activity for each concentration of this compound by expressing the background-subtracted fluorescence as a percentage of the vehicle control.

    • % Activity = (Fluorescence_Sample / Fluorescence_Vehicle) * 100

  • Dose-Response Curve: Plot the % Activity against the log concentration of this compound. Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

Example Data Table:

TreatmentConcentration (µM)Avg. Fluorescence (RFU)Background Subtracted (RFU)% Activity (Relative to Vehicle)
Vehicle (0.1% DMSO)015,25014,800100%
This compound0.115,10014,65099.0%
This compound113,50013,05088.2%
This compound108,8008,35056.4%
This compound504,2003,75025.3%
This compound1002,9002,45016.6%
Nicotinamide (NAM)10002,5002,05013.9%

Hypothetical SIRT1 Signaling Pathway

The following diagram illustrates the central role of SIRT1 and how a potential inhibitor like this compound might function. SIRT1 deacetylates various substrates, including transcription factors like p53 and PGC-1α, thereby regulating cellular processes like apoptosis, mitochondrial biogenesis, and stress resistance. An inhibitor would block these deacetylation events, leading to an accumulation of acetylated substrates.

Signaling cluster_nucleus Nucleus SIRT1 SIRT1 NAM_product Nicotinamide SIRT1->NAM_product Product p53_ac p53 (acetylated) [Active] p53_deac p53 (deacetylated) [Inactive] p53_ac->p53_deac SIRT1 Apoptosis Apoptosis p53_ac->Apoptosis Promotes p53_deac->Apoptosis Suppresses PGC1a_ac PGC-1α (acetylated) [Inactive] PGC1a_deac PGC-1α (deacetylated) [Active] PGC1a_ac->PGC1a_deac SIRT1 Mito Mitochondrial Biogenesis PGC1a_deac->Mito Promotes NAD NAD+ NAD->SIRT1 Cofactor Test_Cmpd N-benzyl-5- bromonicotinamide (Hypothesized Inhibitor) Test_Cmpd->SIRT1 Inhibits Stress Cellular Stress (e.g., DNA Damage) Stress->p53_ac

Caption: Hypothesized mechanism of SIRT1 inhibition.

References

  • Sauve, A. A., & Schramm, V. L. (2003). Enzymatic Assays for NAD-dependent Deacetylase Activities. Methods in Enzymology, 372, 213–226. Retrieved from [Link]

  • Garten, A., Schuster, S., & Kiess, W. (2015). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1315, 137-148. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. NIH RePORTER. Retrieved from [Link]

  • Sliwkowski, M. B., & Cox, E. T. (1990). Assay requirements for cell culture process development. Bioprocess Technology, 10, 179-206. Retrieved from [Link]

  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved from [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • DeLano, T. J., et al. (2020). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. ACS Chemical Biology, 15(6), 1545–1554. Retrieved from [Link]

  • ResearchGate. (2017). Any suggestions for a good SIRT1 activity assay?. Retrieved from [Link]

  • Charles River Laboratories. (2025). Cells as Substrates for Potency Assays: A Critical Tool in Biopharmaceutical Development. Retrieved from [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). SIRT Kits. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • Evans, C. G., et al. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 1750, 159–174. Retrieved from [Link]

  • Evans, C. G., et al. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 1750, 159-174. Retrieved from [Link]

  • Sauve, A. A., et al. (2001). Chemistry of gene silencing: the mechanism of NAD+-dependent deacetylation reactions. Biochemistry, 40(51), 15456-15463. Retrieved from [Link]

Sources

Application Notes for N-benzyl-5-bromonicotinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing a Novel Nicotinamide-Scaffold Compound as a Potential Modulator of NAD+-Dependent Enzymes

Introduction: Unlocking the Potential of a Classic Pharmacophore

N-benzyl-5-bromonicotinamide (CAS: 303031-43-8, Formula: C₁₃H₁₁BrN₂O, MW: 291.14 g/mol ) is a small molecule built upon the nicotinamide scaffold, a privileged structure in medicinal chemistry.[1][2][3] While specific biological activities for this particular compound are not yet extensively documented, its core structure is a well-established pharmacophore known to competitively inhibit the NAD+ binding site of various enzymes. This structural alert strongly suggests its potential as a modulator of two critical classes of NAD+-dependent enzymes: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs).

Both PARPs and Sirtuins are high-value targets in modern drug discovery, with critical roles in genome stability, metabolism, and cell fate.[4][5] Dysregulation of these enzymes is implicated in a host of diseases, most notably cancer and neurodegenerative disorders. The development of inhibitors for both families has led to breakthrough therapies.

This guide, therefore, serves as a comprehensive framework for any researcher or drug development professional seeking to elucidate the biological activity of this compound. As Senior Application Scientists, we present not just a series of protocols, but a logical, field-proven workflow to systematically characterize this compound, starting from initial enzymatic screening to cell-based target validation and preliminary in vivo concepts.

Part 1: Investigation of this compound as a PARP Inhibitor

Scientific Rationale: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a first responder to DNA damage, detecting single-strand breaks (SSBs) and catalyzing the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[4] This process recruits the DNA repair machinery. Inhibiting PARP prevents the repair of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[6] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in HR genes (e.g., BRCA1/2 mutations), the inability to repair these DSBs leads to cell death—a powerful therapeutic concept known as "synthetic lethality".[4][7]

Furthermore, the cytotoxic effect of PARP inhibitors is not only due to catalytic inhibition but also to their ability to "trap" PARP enzymes on chromatin, creating toxic protein-DNA complexes that interfere with replication.[4][8] The trapping potency varies significantly among different inhibitors and is a critical parameter to assess.[8]

Our investigation will first determine if this compound can inhibit PARP catalytically and then assess its ability to induce synthetic lethality and trap PARP in a cellular context.

Experimental Workflow: From Enzyme to Cell

The following diagram outlines the logical flow for characterizing a potential PARP inhibitor.

PARP_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Preclinical Concept A Biochemical PARP1/2 Enzymatic Assay B Determine IC50 Values (Potency & Selectivity) A->B Primary Screen C PAR Assay (Western Blot) Confirm Target Engagement B->C Validate Hit D Synthetic Lethality Assay (BRCA-proficient vs. deficient cells) C->D Assess Cellular Effect E PARP Trapping Assay (e.g., Proximity Ligation) D->E Mechanistic Insight F In Vivo Xenograft Model (e.g., BRCA-mutant PDX) D->F Test In Vivo Efficacy

Caption: A streamlined workflow for PARP inhibitor characterization.

Quantitative Data Summary (Hypothetical)

The primary goal of the initial screens is to generate quantitative data on the potency and selectivity of the compound.

Assay Type Target Hypothetical IC₅₀ (nM) for this compound Reference Compound (Olaparib) IC₅₀ (nM)
Enzymatic InhibitionPARP1505
Enzymatic InhibitionPARP22507
Cell ViabilityDLD1 (BRCA2 +/+)>10,000>10,000
Cell ViabilityDLD1 (BRCA2 -/-)850100

Table references for reference compound data.[9]

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available assay kits and standard methodologies to determine the direct inhibitory effect of the compound on PARP1 catalytic activity.[10][11]

Principle: Histone-coated plates are used as the substrate. Active PARP1 incorporates biotinylated-NAD+ onto the histones. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. An inhibitor will reduce the signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • This compound (test compound), dissolved in DMSO

  • Olaparib (positive control inhibitor)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in PARP Assay Buffer. Ensure the final DMSO concentration is ≤1% in all wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Reaction Setup: To each well of the histone-coated plate, add:

    • 25 µL of PARP Assay Buffer containing activated DNA.

    • 5 µL of diluted test compound, control inhibitor, or vehicle.

    • 10 µL of diluted PARP1 enzyme.

  • Initiate Reaction: Add 10 µL of Biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Washing: Wash the plate 3-4 times with 1X PBS containing 0.05% Tween-20 (PBST) to remove unreacted components.

  • Detection:

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again 3-4 times with PBST.

    • Add 100 µL of chemiluminescent HRP substrate and immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Causality Explained: This cell-free assay isolates the interaction between the compound and the enzyme, confirming that any observed cellular effects are likely due to direct enzymatic inhibition rather than off-target effects. Comparing the IC₅₀ values for PARP1 and PARP2 provides an initial assessment of isoform selectivity.

Protocol 2: Cell-Based Target Engagement via Western Blot for PAR

This protocol validates that the compound can enter cells and inhibit PARP activity, which is assessed by measuring the levels of poly-ADP-ribose (PAR), the product of PARP activity.[12][13]

Principle: Cells are treated with a DNA damaging agent to robustly activate PARP1. In the presence of an effective inhibitor, the resulting accumulation of PAR will be significantly reduced. This reduction is visualized and quantified by Western blot.

Materials:

  • Human cancer cell line (e.g., HeLa or MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Hydrogen peroxide (H₂O₂) or Methyl Methanesulfonate (MMS) for DNA damage induction

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[14]

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR and anti-Actin (or Tubulin) as a loading control

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture: Plate cells and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • DNA Damage Induction: Add a DNA damaging agent (e.g., 500 µM H₂O₂ for 15 minutes) to all wells except the untreated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[14] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[11]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[14]

    • Separate proteins on an 8% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[15]

    • Incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis: Acquire the chemiluminescent signal. Strip the membrane and re-probe with an anti-Actin antibody to confirm equal loading. Quantify the PAR signal intensity and normalize it to the loading control.

Causality Explained: A dose-dependent reduction in the PAR signal following DNA damage confirms that this compound is cell-permeable and engages its intended target (PARP) within the complex cellular environment.

Part 2: Investigation of this compound as a Sirtuin Inhibitor

Scientific Rationale: Modulating Metabolism and Cell Stress

Sirtuins are a family of seven NAD+-dependent protein deacylases (SIRT1-7) that play central roles in regulating metabolism, DNA repair, inflammation, and aging.[5] They remove acetyl groups (and other acyl groups) from lysine residues on a wide range of histone and non-histone proteins. For example, SIRT1 deacetylates p53, reducing its activity, while SIRT2 deacetylates α-tubulin, influencing microtubule dynamics.

Given their central role in cellular homeostasis, sirtuin inhibitors have emerged as promising therapeutic agents for cancer and neurodegenerative diseases.[5][16] The nicotinamide core of this compound makes it a prime candidate for a sirtuin inhibitor, as nicotinamide itself is the physiological end-product inhibitor of sirtuin activity.

Sirtuin Deacetylation and Inhibition

The diagram below illustrates the NAD+-dependent deacetylation reaction catalyzed by sirtuins and the mechanism of competitive inhibition.

Sirtuin_Mechanism cluster_0 Sirtuin Catalytic Cycle cluster_1 Mechanism of Inhibition SIRT Sirtuin Enzyme DeAc_Substrate Deacetylated Substrate (Protein) SIRT->DeAc_Substrate NAM Nicotinamide SIRT->NAM OAADPr 2'-O-acetyl-ADP-ribose SIRT->OAADPr NAD NAD+ NAD->SIRT Ac_Substrate Acetylated Substrate (Protein-Ac) Ac_Substrate->SIRT Inhibitor This compound (Nicotinamide Mimic) Inhibitor->SIRT Competes with NAD+ Binds to Active Site

Caption: Sirtuin reaction and competitive inhibition by a nicotinamide mimic.

Protocol 3: In Vitro Sirtuin Activity Assay (Fluorogenic)

This protocol measures the activity of a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3) and is suitable for determining the IC₅₀ of potential inhibitors.[17]

Principle: The assay uses a peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by the sirtuin, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal. An inhibitor prevents this signal increase.

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic acetylated peptide substrate (specific for the sirtuin isoform)

  • NAD+

  • Developer enzyme (e.g., Trypsin)

  • This compound (test compound)

  • Known sirtuin inhibitor (e.g., EX-527 for SIRT1) as a positive control[18]

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor in Sirtuin Assay Buffer. Maintain a final DMSO concentration of ≤1%.

  • Reaction Setup: In each well of a black plate, add:

    • 20 µL of Sirtuin Assay Buffer.

    • 5 µL of diluted test compound, control, or vehicle.

    • 10 µL of a solution containing the sirtuin enzyme and the fluorogenic substrate.

  • Initiate Reaction: Add 15 µL of NAD+ solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Develop Signal: Add 50 µL of a solution containing the developer enzyme and a stop solution (if applicable, e.g., a known sirtuin inhibitor like nicotinamide) to each well.

  • Final Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

Causality Explained: This assay directly measures the compound's impact on enzyme function. By running parallel assays with different sirtuin isoforms (SIRT1, SIRT2, SIRT3, etc.), one can establish a selectivity profile, which is critical for predicting potential therapeutic applications and off-target effects.

Protocol 4: Cell-Based Sirtuin Target Engagement (Substrate Acetylation)

This protocol determines if the compound inhibits sirtuin activity in cells by measuring the acetylation status of a known downstream substrate. For SIRT2, a common and robust substrate is α-tubulin.[19]

Principle: SIRT2 is the primary α-tubulin deacetylase. Inhibition of SIRT2 leads to a detectable increase in the levels of acetylated α-tubulin (Ac-Tubulin), which can be measured by Western blot.

Materials:

  • Human cell line (e.g., U2OS or SH-SY5Y)

  • This compound

  • Lysis Buffer, protein quantification, and Western blot reagents (as in Protocol 2)

  • Primary antibodies: anti-acetylated-α-Tubulin (Ac-Tubulin) and anti-total-α-Tubulin (loading control)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a known SIRT2 inhibitor for 6-24 hours.

  • Lysis and Quantification: Wash cells with ice-cold PBS and lyse. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE on a 10% or 12% gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with a primary antibody cocktail containing both anti-acetylated-α-Tubulin and anti-total-α-Tubulin overnight at 4°C. (Alternatively, probe sequentially).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Imaging and Analysis: Detect the signal using an ECL substrate. Quantify the band intensity for Ac-Tubulin and normalize it to the total α-Tubulin signal.

Causality Explained: A dose-dependent increase in the ratio of acetylated-tubulin to total-tubulin provides strong evidence that this compound inhibits SIRT2 activity within a cellular context, confirming cell permeability and on-target activity.

Conclusion and Future Directions

The nicotinamide scaffold of this compound makes it a compelling candidate for development as an inhibitor of PARP or sirtuin enzymes. The protocols outlined in this guide provide a rigorous and logical pathway to define its primary mechanism of action. By first establishing in vitro enzymatic potency and selectivity, and then confirming on-target engagement in cell-based assays, researchers can rapidly determine whether this compound warrants further investigation.

Positive results, particularly in the PARP synthetic lethality assays, would justify progression into preclinical animal models of BRCA-deficient cancers.[20][21] Conversely, potent and selective sirtuin inhibition could open avenues in oncology or neuroprotection, as suggested by studies on similar scaffolds.[16] This systematic approach ensures that resources are directed efficiently, building a solid foundation of evidence for the potential therapeutic application of this compound in drug discovery.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
  • Application Notes and Protocols: Western Blot Analysis of Mcl-1 and PARP Cleavage in Apoptosis. (2025). Benchchem.
  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • PARP Assays. BPS Bioscience.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017).
  • PARP assay for inhibitors. BMG LABTECH.
  • Application Notes and Protocols for Western Blot Analysis of PARP10 Auto-mono-ADP. (2025). Benchchem.
  • Methods for studying human sirtuins with activity-based chemical probes.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022).
  • Multifunctional activity-based chemical probes for sirtuins. (2023). RSC Publishing.
  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acyl
  • Development of activity-based probes for the protein deacylase Sirt1.
  • Summary of inhibition measurements for PARPi with PARP1 and PARP2.
  • Western blot evaluation of PARP activity and DNA damage.
  • How can I detect PolyADP ribosylation (PAR) by western blot? (2015).
  • Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. (2017). AACR Journals.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2019). AACR Journals.
  • N-Benzyl-5-bromo-nicotinamide synthesis. ChemicalBook.
  • What Is the Best Sirtuin Assay for SIRT Screening? (2025). BellBrook Labs.
  • N-Benzyl-5-bromofuran-2-carboxamide|CAS 117845-23-5. Benchchem.
  • Western blot protocol. Abcam.
  • This compound | CAS 303031-43-8. Santa Cruz Biotechnology.
  • N-Benzyl-5-bromo-nicotinamide. Chongqing Chemdad Co., Ltd.
  • N-BENZYL-5-BROMO-NICOTINAMIDE. CymitQuimica.
  • 303031-43-8|this compound. BLD Pharm.
  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. (2021).
  • Inhibitors of PARP: Number crunching and structure gazing. (2022).
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023).
  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (2020). Amino Acids.
  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. (2020). Neurotherapeutics.
  • 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors. (2016). Journal of Medicinal Chemistry.
  • Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. (2021).
  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). Molecules.
  • The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. (2022).
  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. (2021). MDPI.
  • Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules.
  • Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. (2013).
  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). Journal of Medicinal Chemistry.

Sources

Application and Protocol Guide for the Analysis of N-benzyl-5-bromonicotinamide by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of N-benzyl-5-bromonicotinamide, a key intermediate in pharmaceutical synthesis. We present robust methodologies for both High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a framework built on scientific integrity, causality-driven experimental design, and authoritative standards.

Introduction: The Analytical Imperative for this compound

This compound (CAS 303031-43-8) is a substituted pyridine derivative increasingly utilized as a building block in the synthesis of novel therapeutic agents.[1][2] Its molecular structure, featuring a brominated nicotinamide core and a benzyl substituent, imparts specific physicochemical properties that are leveraged in drug design. The purity and structural integrity of this intermediate are paramount, as impurities or isomeric variations can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring product quality and consistency in the pharmaceutical industry.[3] This guide delineates the principles and step-by-step protocols for two orthogonal and powerful analytical techniques: HPLC, for quantitative purity analysis, and NMR, for definitive structural verification.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach to Purity

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of this compound due to its high resolution, sensitivity, and reproducibility for aromatic and moderately polar compounds.[4][5] The methodology described herein is designed to separate the main compound from potential starting materials, by-products, and degradation products.

Causality in HPLC Method Design

The selection of HPLC parameters is a deliberate process guided by the chemical nature of this compound.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide excellent retention and separation for aromatic compounds through hydrophobic interactions.[5][6]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and a buffered aqueous phase is employed. Acetonitrile is a common organic modifier in RP-HPLC, and its varying concentration allows for the effective elution of compounds with differing polarities.[7][8] A phosphate buffer is used to maintain a constant pH, ensuring consistent ionization of any acidic or basic functional groups and thus reproducible retention times.

  • Detection: Ultraviolet (UV) detection is optimal due to the presence of chromophores (the pyridine and benzene rings) in the analyte's structure. A wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds.[5]

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare Standard & Sample Solutions (e.g., in ACN/Water) MobilePhaseA 2. Prepare Mobile Phase A (Aqueous Buffer) MobilePhaseB 3. Prepare Mobile Phase B (Acetonitrile) Degas 4. Degas Mobile Phases Equilibrate 5. Equilibrate HPLC System with Initial Mobile Phase Degas->Equilibrate Load Solvents Inject 6. Inject Sample (e.g., 10 µL) Equilibrate->Inject Separate 7. Gradient Elution & Separation on C18 Column Inject->Separate Detect 8. UV Detection (254 nm) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Calculate 10. Calculate Purity (% Area) Integrate->Calculate

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

This protocol is a self-validating system when performed in accordance with ICH guidelines for analytical method validation.[9][10]

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, water, and potassium phosphate monobasic.

  • 0.45 µm syringe filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of ~0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0)B: Acetonitrile
Gradient 0-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Injection Vol. 10 µL
  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unambiguous structural information by probing the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the molecular skeleton, the substitution pattern on the aromatic rings, and the connectivity of the amide linkage.

Rationale for NMR Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules as it is an excellent solvent and its residual proton signal does not typically interfere with the analyte's signals.[11]

  • Sample Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient for ¹H NMR.[11][12] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Internal Standard: While the residual solvent peak can be used for referencing, adding tetramethylsilane (TMS) as an internal standard provides a precise reference point (0 ppm) for chemical shifts.[11] However, for routine analysis, referencing to the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is often sufficient.

Molecular Structure and Key NMR Regions

Caption: Structure and key proton regions for this compound.

Detailed NMR Protocol

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃).

  • This compound sample.

  • Glass Pasteur pipette and filter plug (e.g., glass wool).[12]

Protocol Steps:

  • Sample Preparation:

    • Weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small, clean vial.[11][13]

    • Add approximately 0.7 mL of CDCl₃ to the vial and gently agitate to dissolve the sample completely.

    • If any particulate matter is present, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.[12][14] This step is critical to ensure good magnetic field homogeneity and sharp spectral lines.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons and carbons in the molecule.

Expected Spectral Data

The following table summarizes the expected chemical shifts for this compound based on data for analogous structures.[15][16][17]

GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Pyridine H-2, H-6 8.5 - 9.0~150
Pyridine H-4 8.0 - 8.4~140
Benzyl Aromatic C-H 7.2 - 7.5127 - 129
Amide N-H 6.5 - 8.5 (broad singlet)-
Methylene CH₂ ~4.6 (doublet)~45
Carbonyl C=O -~165
Pyridine C-Br -~120

Conclusion

The HPLC and NMR protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The HPLC method offers a reliable means for quantitative purity assessment, crucial for quality control in a manufacturing setting. The NMR protocol provides definitive structural confirmation, ensuring the identity and integrity of the compound. By implementing these validated methods, researchers and drug development professionals can ensure the quality of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • University of Oxford, Department of Chemistry. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology, NMR Center. Small molecule NMR sample preparation. [Link]

  • Mitra, K., et al. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Department of Chemistry. Sample Preparation. [Link]

  • Kawai, S., and Tani, K. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences. [Link]

  • Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Dong, M. W., and Hu, G. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Mitra, K., et al. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Sarma, R. H., et al. 1H-, 13C-, 31P-NMR studies and conformational analysis of NADP+, NADPH coenzymes and of dimers from electrochemical reduction of NADP+. PubMed. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. 1H NMR (CDCl3) of [13C-nitrile]Nicotinonitrile (14). [Link]

  • Biological Magnetic Resonance Bank. bmse000281 Nicotinamide. [Link]

  • Horváth, G., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). [Link]

  • Suaad M.H. Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Digital Repository of University of Baghdad. [Link]

  • ResearchGate. When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. [Link]

  • SIELC Technologies. Separation of Benzyl nicotinate on Newcrom R1 HPLC column. [Link]

  • Ramachandra, B., et al. Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. [Link]

  • Google Patents.
  • Kaleemullah, T., et al. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]

  • Li, Y., et al. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

Sources

Application Notes and Protocols for Investigating N-benzyl-5-bromonicotinamide as an Apoptosis-Inducing Agent in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Apoptosis with Novel Nicotinamide Analogs

The evasion of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive, proliferate, and resist treatment.[1] Consequently, the development of novel small molecules that can reinstate this critical cellular suicide program is a cornerstone of modern oncology research. Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a promising class of compounds with demonstrated anti-cancer properties.[2] These molecules have been shown to induce apoptosis in various cancer cell lines through diverse mechanisms, including the inhibition of key survival pathways and the activation of intrinsic cell death machinery.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-benzyl-5-bromonicotinamide , a specific nicotinamide derivative, as a potential inducer of apoptosis in cancer cells. While direct and extensive research on this particular compound is emerging, a patent has indicated its potential in inducing apoptosis and caspase activity in tumor cells.[5] Drawing upon the established mechanisms of related nicotinamide analogs, we present a hypothesized mechanism of action and a detailed experimental framework to rigorously evaluate its anti-cancer efficacy.

Hypothesized Mechanism of Action: The Intrinsic Apoptotic Pathway

Based on the known biological activities of nicotinamide derivatives, it is hypothesized that this compound induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. This proposed mechanism involves the modulation of key regulatory proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.

The proposed signaling cascade is as follows:

  • Cellular Uptake and Target Engagement: this compound enters the cancer cell and interacts with its intracellular target(s). One potential target, based on related compounds, is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critically involved in DNA repair and cell survival.[3] Inhibition of PARP1 can lead to an accumulation of DNA damage, a potent trigger for apoptosis.

  • Modulation of Bcl-2 Family Proteins: The apoptotic signal converges on the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity.[6] It is proposed that this compound shifts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This could occur through the transcriptional upregulation of pro-apoptotic proteins or the downregulation of their anti-apoptotic counterparts.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the formation of pores in the outer mitochondrial membrane, resulting in MOMP.

  • Cytochrome c Release and Apoptosome Formation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates the initiator caspase, Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3.[6]

  • Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation and membrane blebbing.[7]

G cluster_0 Cellular Environment cluster_1 Cytoplasm & Nucleus cluster_2 Mitochondrion This compound This compound Cancer Cell Membrane Cancer Cell Membrane This compound->Cancer Cell Membrane Enters Cell PARP1 Inhibition PARP1 Inhibition DNA Damage Accumulation DNA Damage Accumulation PARP1 Inhibition->DNA Damage Accumulation Bcl-2 Family Modulation Bcl-2 Family Modulation DNA Damage Accumulation->Bcl-2 Family Modulation Bax/Bak Activation Bax/Bak Activation Bcl-2 Family Modulation->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition Bcl-2 Family Modulation->Bcl-2/Bcl-xL Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Bcl-2/Bcl-xL Inhibition->MOMP Apoptosome Formation Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Cytochrome c Release->Apoptosome Formation

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Validation

A systematic, multi-step experimental approach is essential to validate the apoptosis-inducing activity and elucidate the mechanism of action of this compound. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.

G start Start: Select Cancer Cell Line(s) viability Step 1: Cell Viability Assay (MTT) Determine IC50 values start->viability apoptosis_detection Step 2: Apoptosis Detection (Annexin V/PI Staining) viability->apoptosis_detection Treat with IC50 concentrations decision Apoptosis Confirmed? apoptosis_detection->decision western_blot Step 3: Mechanistic Analysis (Western Blot) decision->western_blot Yes no Re-evaluate Compound or Cell Line decision->no No targets Caspase Activation PARP Cleavage Bcl-2 Family Expression western_blot->targets end End: Elucidate Mechanism targets->end

Sources

Investigating the Anti-Proliferative Effects of N-benzyl-5-bromonicotinamide in HCT-116 Human Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental evaluation of N-benzyl-5-bromonicotinamide, a nicotinamide derivative, on the HCT-116 human colorectal cancer cell line. Given the limited public data on the specific mechanism of this compound, we present a logical, multi-step experimental workflow designed to characterize its potential anti-cancer properties. We hypothesize, based on its structural similarity to nicotinamide—a known precursor to NAD+ and a modulator of enzymes like PARP1 and SIRT1—that this compound may impact key cellular processes such as proliferation, apoptosis, and cell cycle progression[1][2]. The protocols herein detail the culture of HCT-116 cells, assessment of cell viability via MTT assay, analysis of apoptosis through Western blotting, and evaluation of cell cycle distribution by flow cytometry. We further propose the investigation of the STAT3 signaling pathway, a critical oncogenic driver in colorectal cancer, as a potential molecular target[3][4][5]. This application note serves as a foundational framework for researchers seeking to elucidate the therapeutic potential of novel nicotinamide-related compounds.

Introduction and Scientific Rationale

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the discovery of novel therapeutic agents. The HCT-116 cell line, derived from a human colorectal carcinoma, is a well-characterized and widely used model in CRC research[6]. These cells exhibit an epithelial morphology, grow adherently, and notably harbor a mutation in the KRAS proto-oncogene, making them a relevant system for studying CRC pathogenesis and drug response.

This compound is a synthetic derivative of nicotinamide (a form of vitamin B3). While specific bioactivity data for this compound is scarce, the broader class of nicotinamide derivatives has garnered significant interest in oncology[1][2]. Nicotinamide is a crucial precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism and redox reactions[7]. NAD+ also serves as a substrate for enzymes that regulate DNA repair, cell survival, and apoptosis, including poly (ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs)[2][7]. By altering NAD+ homeostasis or directly inhibiting these enzymes, nicotinamide-based compounds can potentially exert anti-tumor effects[8][9].

This guide is built on the hypothesis that this compound may exert anti-proliferative effects on HCT-116 cells by inducing apoptosis and/or cell cycle arrest. We propose a systematic approach to test this hypothesis, beginning with a general assessment of cytotoxicity and progressively narrowing the investigation to specific molecular mechanisms. A plausible target for such a compound is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively activated in a high percentage of colorectal cancers and drives tumor growth, survival, and invasion[3][5][10].

Experimental Logic and Workflow

The experimental strategy is designed to build a comprehensive profile of the compound's cellular effects.

  • Primary Screen (Cytotoxicity): Determine the dose-dependent effect of the compound on the metabolic activity and viability of HCT-116 cells using the MTT assay. This establishes the effective concentration range (e.g., the IC50 value).

  • Mechanistic Elucidation (Mode of Cell Death): Investigate whether the observed reduction in viability is due to programmed cell death (apoptosis). This is achieved by Western blot analysis of key apoptotic markers, such as the cleavage of Caspase-3 and PARP-1[11].

  • Cell Cycle Analysis: Determine if the compound affects cell cycle progression. Flow cytometry with propidium iodide (PI) staining is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[12][13].

  • Target Identification (Signaling Pathway): Based on the results, investigate a key oncogenic pathway. We propose analyzing the phosphorylation status of STAT3, a central node in CRC signaling, to see if the compound inhibits its activation[4][5].

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A HCT-116 Cell Culture B Dose-Response Treatment (this compound) A->B C MTT Assay for Cell Viability B->C D Calculate IC50 Value C->D E Western Blot Analysis D->E Use IC50 concentration G Flow Cytometry D->G Use IC50 concentration F Probe for Cleaved Caspase-3 and Cleaved PARP-1 E->F I Western Blot for Signaling Pathway F->I If apoptosis is confirmed H Propidium Iodide Staining for Cell Cycle Analysis G->H H->I If cell cycle arrest is observed J Probe for p-STAT3 (Tyr705) and Total STAT3 I->J

Caption: A logical workflow for characterizing this compound.

Materials and Reagents

  • Cell Line: HCT-116 (ATCC® CCL-247™)

  • Compound: this compound (e.g., Santa Cruz Biotechnology, sc-223405)[14]

  • Cell Culture:

    • McCoy's 5A Medium (e.g., ATCC® 30-2007)[15]

    • Fetal Bovine Serum (FBS), Characterized

    • Penicillin-Streptomycin Solution (100X)

    • Trypsin-EDTA (0.25%)

    • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Western Blot:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (4X)

    • Precast Polyacrylamide Gels (e.g., 4-15%)

    • PVDF or Nitrocellulose Membranes

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary Antibodies: Anti-Caspase-3, Anti-Cleaved Caspase-3, Anti-PARP, Anti-Cleaved PARP, Anti-p-STAT3 (Tyr705), Anti-STAT3, Anti-β-Actin (or other loading control)

    • HRP-conjugated Secondary Antibodies

    • Enhanced Chemiluminescence (ECL) Substrate

  • Flow Cytometry:

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) Staining Solution with RNase A[16]

Detailed Experimental Protocols

Protocol 1: HCT-116 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging the adherent HCT-116 cell line.[15][17][18]

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1X Penicillin-Streptomycin.

  • Thawing Frozen Cells: Quickly thaw a cryovial of HCT-116 cells in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

  • Culturing: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing (Passaging):

    • Perform subculturing when cells reach 70-80% confluency.

    • Aspirate the old medium and wash the cell monolayer once with 5 mL of sterile DPBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

    • Resuspend the pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:8.

Protocol 2: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[19] The amount of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[20]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Analysis of Apoptotic Markers by Western Blot

This protocol detects the cleavage of key apoptotic proteins, Caspase-3 and PARP-1, which are hallmarks of apoptosis.[21][22]

  • Cell Treatment and Lysis:

    • Seed 1-2 x 10⁶ HCT-116 cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the determined IC50 concentration for 24 hours. Include a vehicle control.

    • Wash cells twice with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensities to a loading control like β-Actin.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the distribution of cells in different phases of the cell cycle based on DNA content.[12][16][23]

  • Cell Treatment and Harvesting:

    • Seed and treat HCT-116 cells in 6-well plates as described for Western blotting.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells in a conical tube.

    • Centrifuge at 500 x g for 5 minutes and wash the pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and decant the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[16]

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Hypothesized Mechanism and Data Interpretation

Potential Target: The STAT3 Signaling Pathway

The STAT3 signaling pathway is a compelling target for investigation. In many colorectal cancers, upstream signals (like IL-6) lead to the phosphorylation of STAT3 at tyrosine 705 (Tyr705). This phosphorylation causes STAT3 to dimerize, translocate to the nucleus, and activate the transcription of genes that promote cell proliferation (e.g., Cyclin D1), and inhibit apoptosis (e.g., Bcl-xL, Mcl-1).[4][5] Inhibition of STAT3 phosphorylation is a key therapeutic strategy.

G IL6R IL-6 Receptor JAK JAK Kinase IL6R->JAK Activates STAT3_cyto STAT3 JAK->STAT3_cyto Phosphorylates (Tyr705) pSTAT3_cyto p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyto->pSTAT3_dimer Dimerizes pSTAT3_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_nuc Translocates Nucleus Nucleus DNA DNA pSTAT3_nuc->DNA Binds to Promoters Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation (e.g., Cyclin D1) Transcription->Proliferation AntiApoptosis Inhibition of Apoptosis (e.g., Bcl-xL, Mcl-1) Transcription->AntiApoptosis Compound N-benzyl-5- bromonicotinamide Compound->JAK Hypothesized Inhibition

Caption: Hypothesized inhibition of the STAT3 pathway by the compound.

Interpreting Anticipated Results

The following tables present hypothetical data that would support the hypothesis that this compound is an effective anti-cancer agent that acts via induction of apoptosis, G2/M cell cycle arrest, and inhibition of STAT3 signaling.

Table 1: Effect on HCT-116 Cell Viability (MTT Assay, 48h)

Concentration (µM) % Viability (Mean ± SD)
Vehicle (0.1% DMSO) 100 ± 4.5
1 92.1 ± 5.1
5 78.4 ± 3.9
10 51.2 ± 4.2
25 24.6 ± 3.1
50 9.8 ± 2.5

From this data, an IC50 of approximately 10 µM would be determined.

Table 2: Western Blot Analysis of Apoptosis and STAT3 Markers (24h, 10 µM) | Protein Target | Relative Band Intensity (Normalized to β-Actin) | | :--- | :--- | | | Vehicle | Compound | | Cleaved Caspase-3 | 1.0 | 4.8 | | Cleaved PARP-1 | 1.0 | 5.3 | | p-STAT3 (Tyr705) | 1.0 | 0.2 | | Total STAT3 | 1.0 | 0.95 | This data suggests the compound induces apoptosis and strongly inhibits STAT3 phosphorylation.

Table 3: Cell Cycle Distribution Analysis (Flow Cytometry, 24h, 10 µM) | Cell Cycle Phase | % of Cells (Mean ± SD) | | :--- | :--- | | | Vehicle | Compound | | G0/G1 | 45.1 ± 2.2 | 20.5 ± 1.8 | | S | 35.6 ± 1.9 | 15.3 ± 2.1 | | G2/M | 19.3 ± 1.5 | 64.2 ± 3.5 | This data indicates a significant accumulation of cells in the G2/M phase, suggesting cell cycle arrest.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Lin, L., et al. (2011). STAT3 is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells. Cancer Research, 71(23), 7226-7237. Retrieved from [Link]

  • Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. Retrieved from [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

  • Schwitalla, S., et al. (2013). STAT3: An Anti-Invasive Factor in Colorectal Cancer? Cancers, 5(2), 430-444. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (n.d.). STAT3 in Colorectal Cancer. Encyclopedia. Retrieved from [Link]

  • UCSC Genome Browser. (2010). SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC). UCSC. Retrieved from [Link]

  • ResearchGate. (n.d.). STAT3 regulates numerous signaling pathways and induces CRC development. ResearchGate. Retrieved from [Link]

  • Karras, P., et al. (2021). Targeting STAT3 Signaling Pathway in Colorectal Cancer. Cancers, 13(16), 4153. Retrieved from [Link]

  • ENCODE. (n.d.). Cell Culture Protocol for HCT 116 cells. ENCODE. Retrieved from [Link]

  • Bio-protocol. (n.d.). Culture of HCT-116 cells. Bio-protocol. Retrieved from [Link]

  • Elabscience. (n.d.). HCT 116 Cell Line. Elabscience. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Lab. Retrieved from [Link]

  • ResearchGate. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. ResearchGate. Retrieved from [Link]

  • Lee, M., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29(1), 1B.4.1-1B.4.11. Retrieved from [Link]

  • Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Cytion. Retrieved from [Link]

  • Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. Retrieved from [Link]

  • Philchenkov, A., & Miura, K. (2015). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1219, 1-11. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]

  • Spanish National Cancer Research Centre (CNIO). (2014). A CNIO team discovers that a derivative of vitamin B3 prevents liver cancer in mice. CNIO. Retrieved from [Link]

  • Abe, N., et al. (2018). Augmentation of the Benzyl Isothiocyanate-Induced Antiproliferation by NBDHEX in the HCT-116 Human Colorectal Cancer Cell Line. International Journal of Molecular Sciences, 19(11), 3358. Retrieved from [Link]

  • Freires, I. A., et al. (2017). In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs. Molecules, 22(12), 2163. Retrieved from [Link]

Sources

Investigating N-benzyl-5-bromonicotinamide in HepG2 cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Investigating the Anti-Cancer Potential of N-benzyl-5-bromonicotinamide in HepG2 Hepatocellular Carcinoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Novel Compound Evaluation in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the exploration of novel chemical entities.[1][2] this compound is a synthetic compound with a structure suggestive of potential biological activity. This document provides a comprehensive framework for the initial investigation of its anti-cancer properties using the HepG2 human hepatocellular carcinoma cell line, a well-established and widely used in-vitro model.[3][4]

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression of experiments designed to elucidate the cytotoxic, anti-proliferative, and potential mechanistic actions of this compound. We will proceed from foundational cell culture and viability assays to more in-depth analyses of apoptosis, cell cycle progression, and the modulation of key signaling pathways. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind critical steps to ensure technical accuracy and reproducibility.

PART 1: Foundational Assays - Cell Viability and Cytotoxicity

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in viable cells reduces the yellow tetrazolium salt MTT to a purple formazan product.

Protocol 1: MTT Cell Viability Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in HepG2 cells.

Materials and Reagents:

Material/ReagentExample Supplier
HepG2 CellsATCC
Eagle's Minimum Essential Medium (EMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Trypsin-EDTA (0.25%)Gibco
Phosphate-Buffered Saline (PBS)Gibco
This compoundSynthesized/Purchased
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
96-well cell culture platesCorning
T-75 cell culture flasksCorning

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[3][6] Passage cells upon reaching 70-80% confluency to maintain exponential growth.[4]

  • Cell Seeding: Trypsinize confluent HepG2 cells, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and perform a cell count. Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Expected Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25 ± 0.08100
11.18 ± 0.0694.4
51.05 ± 0.0584.0
100.88 ± 0.0770.4
250.63 ± 0.0450.4
500.35 ± 0.0328.0
1000.15 ± 0.0212.0

PART 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Following the determination of cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[8] We will employ Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.[9][10] Additionally, we will analyze the cell cycle distribution to see if the compound induces cell cycle arrest.[11]

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action HepG2 HepG2 Cell Culture Treatment Treat with this compound HepG2->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Annexin V/PI Staining & Flow Cytometry IC50->Apoptosis Use IC50 concentration CellCycle PI Staining & Cell Cycle Analysis IC50->CellCycle Use IC50 concentration WesternBlot Western Blotting Apoptosis->WesternBlot Investigate apoptotic proteins CellCycle->WesternBlot Investigate cell cycle proteins qPCR qRT-PCR WesternBlot->qPCR Validate at gene expression level

Caption: Experimental workflow for investigating this compound.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol uses the differential staining of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative) to quantify the mode of cell death.[9][10][12]

Step-by-Step Methodology:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

Expected Data Presentation:

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50)45.8 ± 3.535.1 ± 2.815.6 ± 1.93.5 ± 0.7
Protocol 3: Cell Cycle Analysis

This protocol is designed to determine if this compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[13]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat HepG2 cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry using a linear scale for the fluorescence channel.[13]

Expected Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.4 ± 3.220.1 ± 1.814.5 ± 1.5
This compound (IC50)25.3 ± 2.515.2 ± 1.759.5 ± 4.1

PART 3: Deeper Mechanistic Probing - Protein and Gene Expression

To understand the molecular mechanisms underlying the observed effects, we will investigate changes in the expression of key proteins and genes involved in apoptosis and cell cycle regulation. Western blotting will be used for protein analysis, and quantitative real-time PCR (qRT-PCR) for gene expression.[15][16]

Key Signaling Pathways in HCC

Hepatocellular carcinoma development is often driven by the dysregulation of several key signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[1][2][17] These pathways control critical cellular processes like proliferation, survival, and apoptosis.[2][17] Investigating the effect of this compound on key proteins within these pathways can provide crucial mechanistic insights.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Ras/Raf/MAPK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified overview of key signaling pathways in HCC.

Protocol 4: Western Blotting

This protocol outlines the detection of specific proteins to validate the findings from the apoptosis and cell cycle assays.[18][19]

Step-by-Step Methodology:

  • Protein Extraction: Treat HepG2 cells with this compound as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[20]

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[15][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, total Akt, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]

Protocol 5: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA expression levels of target genes to complement the Western blot data.[21][22]

Step-by-Step Methodology:

  • RNA Extraction: Treat cells as before and extract total RNA using a suitable kit (e.g., Trizol-based method).[23]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[16][23]

  • qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers (for genes like BCL2, BAX, CCNB1), and a SYBR Green or probe-based master mix.[24]

  • Data Analysis: Analyze the amplification data. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.[23]

Conclusion

This application note provides a structured, multi-faceted approach to the initial preclinical evaluation of this compound in HepG2 cells. By systematically assessing cytotoxicity, mode of cell death, effects on the cell cycle, and impact on key signaling pathways, researchers can build a comprehensive profile of this novel compound's potential as an anti-cancer agent. The integration of causality-driven protocols and self-validating experimental design ensures the generation of reliable and insightful data, paving the way for further drug development efforts.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Khan, A. Q., Ahmed, E. I., El-Mowafy, M., & El-Demellawy, M. A. (2022). Molecular Signaling Pathways and Therapeutic Targets in Hepatocellular Carcinoma. MDPI. Retrieved from [Link]

  • Anwar, M. A., et al. (2021). Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma. Retrieved from [Link]

  • Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Cusabio. (n.d.). Introduction of Hepatocellular Carcinoma Related Signaling Pathways. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Llovet, J. M., et al. (2021). Signaling pathways in hepatocellular carcinoma. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of major signaling pathways involved in hepatocellular carcinoma. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • AlgentBio. (n.d.). WB Protocol. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Taliefar, M., et al. (2017). Reverse Transcription Real-Time PCR Protocol for Gene Expression Analyses. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]

  • Wang, D. Y., et al. (2009). Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. PMC. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. Retrieved from [Link]

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chung, D. M., et al. (2017). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). B5G9 induces apoptotic cell death in HepG2 cells. Retrieved from [Link]

  • Al-Quraishy, S., et al. (2021). Detection of Apoptosis Initiated in Treated HepG2 Cells with t-BHP: The Role of Phytochemicals to Reduce Toxicity and Stop Apopt. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC. Retrieved from [Link]

  • Chen, J., et al. (2023). Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways. PubMed. Retrieved from [Link]

  • Li, W., et al. (2022). Peroxiredoxin 5 protects HepG2 cells from ethyl β-carboline-3-carboxylate-induced cell death via ROS-dependent MAPK signalling pathways. Journal of Cancer. Retrieved from [Link]

  • Unknown. (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. Retrieved from [Link]

  • Wang, D. Y., et al. (2009). Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Studying the Immunomodulatory Effects of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Vitamin B3 - A New Frontier in Immunomodulation

Nicotinamide (NAM), the amide form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] While its role in cellular energy and DNA repair is well-established, a growing body of evidence highlights the potent immunomodulatory capabilities of NAM and its derivatives.[2][3] These molecules can influence a surprising breadth of immune responses, from dampening pro-inflammatory cytokine storms to modulating the activity of key immune cell populations.[4][5][[“]] Their ability to fine-tune the immune system presents a compelling therapeutic opportunity for a range of inflammatory and autoimmune diseases.

This guide provides a comprehensive overview of the mechanisms behind the immunomodulatory effects of nicotinamide derivatives and offers detailed, field-tested protocols for their investigation. As senior application scientists, we aim to bridge theory and practice, explaining not just how to perform an experiment, but why specific steps and controls are critical for generating robust, trustworthy data.

Mechanisms of Action: How Nicotinamide Derivatives Reshape the Immune Response

The immunomodulatory effects of nicotinamide and its derivatives are not attributed to a single mechanism but rather a network of interconnected cellular pathways. Understanding these pathways is crucial for designing targeted experiments and interpreting results. The primary mechanisms revolve around the regulation of NAD+-dependent enzymes and key inflammatory signaling cascades.

The NAD+-Sirtuin Axis: An Energy-Sensing Immunomodulator

Nicotinamide is a key component of the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[1] NAD+ is a vital substrate for sirtuins (SIRTs), a class of NAD+-dependent deacetylases that regulate inflammation, cellular stress, and aging.[1][7]

  • SIRT1 and NF-κB Inhibition: One of the most well-characterized sirtuins, SIRT1, plays a pivotal role in suppressing inflammation. It can deacetylate and thereby inactivate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene transcription.[8] By modulating NAD+ availability, nicotinamide derivatives can influence SIRT1 activity.[1][9] Interestingly, while nicotinamide itself can inhibit sirtuins at high concentrations, its rapid conversion to NAD+ in cells can ultimately lead to sirtuin activation.[10] This dual role underscores the importance of dose-dependent studies. Other derivatives, like nicotinamide riboside (NR), are potent NAD+ precursors that have been shown to boost sirtuin activity, reduce pro-inflammatory cytokines, and promote anti-inflammatory phenotypes.[[“]][8]

SIRT1_NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p65_Ac p65 (Ac) p65 p65 (Inactive) p65_Ac->p65 DNA DNA p65_Ac->DNA Binds to promoter Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_Inflammatory_Genes Transcription NAM_Derivative Nicotinamide Derivative (e.g., NR) NAD NAD+ NAM_Derivative->NAD Increases SIRT1 SIRT1 NAD->SIRT1 Activates SIRT1->p65_Ac Deacetylates Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_p65 NF-κB (p65) Inflammatory_Stimulus->NFkB_p65 Activates NFkB_p65->p65_Ac Translocates & Acetylates

Figure 1: SIRT1-mediated inhibition of the NF-κB pathway.

Direct Modulation of Inflammatory Signaling: NF-κB and JAK-STAT Pathways

Beyond sirtuins, nicotinamide derivatives can more directly influence inflammatory signaling pathways.

  • NF-κB Pathway: Several studies have demonstrated that nicotinamide can inhibit the activity of NF-κB, a key transcription factor in the inflammatory response.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11][12] The mechanism can involve preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12]

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors involved in immunity.[13][] Dysregulation of this pathway is linked to numerous autoimmune and inflammatory diseases. Certain derivatives of nicotinamide have been investigated for their potential to inhibit this pathway. For instance, sorafenib, which contains a nicotinamide moiety, is a kinase inhibitor, and other novel derivatives are being explored as potential STAT3 inhibitors.[15][16] By blocking the phosphorylation and activation of STAT proteins, these compounds can prevent the transcription of inflammatory genes downstream of cytokine receptors.[17]

JAK_STAT_Pathway cluster_nucleus_jak Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylates STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes NAM_Derivative Nicotinamide Derivative NAM_Derivative->pJAK Inhibits Gene_Expression Inflammatory Gene Expression Dimer->Gene_Expression Translocates & Activates Transcription

Figure 2: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols for Assessing Immunomodulatory Effects

To rigorously evaluate the immunomodulatory effects of nicotinamide derivatives, a multi-faceted approach using a combination of in vitro assays is recommended. The following protocols provide step-by-step guidance for core immunological assessments.

Protocol 1: Cytokine Profile Analysis using Multiplex Immunoassay

Purpose: To quantify the effect of nicotinamide derivatives on the secretion of multiple pro- and anti-inflammatory cytokines and chemokines from immune cells (e.g., PBMCs or macrophages) following an inflammatory stimulus. Multiplex assays (e.g., Luminex) are highly recommended over single-plex ELISAs for their efficiency in sample usage and ability to provide a broader picture of the immune response.[18][19]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) or other relevant stimulus (e.g., anti-CD3/CD28 beads for T-cells)

  • Nicotinamide derivative(s) of interest, dissolved in an appropriate vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based)

  • Luminex or equivalent cytometric bead array instrument

Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[20] Resuspend cells in complete RPMI-1640 medium and perform a cell count to adjust the concentration to 1 x 10^6 cells/mL.

  • Cell Plating: Seed 1 x 10^5 cells (100 µL) per well in a 96-well plate. Incubate for 2 hours at 37°C, 5% CO2 to allow cells to rest.

  • Compound Treatment: Prepare serial dilutions of the nicotinamide derivative(s). Add the desired final concentrations to the appropriate wells. Include a "vehicle control" group that receives only the solvent.

    • Scientist's Note: It is crucial to pre-determine a non-toxic concentration range for your compounds using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Stimulation: After a 1-hour pre-incubation with the compound, add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to all wells except the "unstimulated control" group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.[21]

  • Multiplex Assay: Perform the multiplex cytokine assay on the collected supernatants according to the manufacturer's protocol.[22] This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and analysis on the instrument.

  • Data Analysis: Calculate the concentration of each cytokine (in pg/mL) based on the standard curves. Normalize the data to the "vehicle control + stimulus" group to determine the percentage of inhibition or induction for each compound concentration.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Unstimulated Control15 ± 425 ± 810 ± 3
Vehicle + LPS (100 ng/mL)2500 ± 1804500 ± 350200 ± 25
Derivative A (10 µM) + LPS1200 ± 952100 ± 150350 ± 30
Derivative A (50 µM) + LPS450 ± 50800 ± 70410 ± 45

Table 1: Example data from a cytokine profiling experiment demonstrating dose-dependent inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and enhancement of the anti-inflammatory cytokine (IL-10) by a hypothetical nicotinamide derivative.

Protocol 2: T-Cell Proliferation Assay using CFSE Dye Dilution

Purpose: To assess the impact of nicotinamide derivatives on the proliferative capacity of T-lymphocytes. The carboxyfluorescein succinimidyl ester (CFSE) assay is a robust method that allows for the tracking of cell divisions by flow cytometry; as cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation.[20][23]

Materials:

  • Isolated human CD4+ or CD8+ T-cells (or PBMCs)

  • CellTrace™ CFSE Cell Proliferation Kit or equivalent

  • Complete RPMI-1640 medium

  • T-cell activation stimulus (e.g., anti-CD3/CD28 Dynabeads™ or plate-bound anti-CD3 with soluble anti-CD28)

  • Nicotinamide derivative(s) of interest

  • Flow cytometer

Methodology:

  • Cell Staining: a. Resuspend 1-10 x 10^6 cells in 1 mL of pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM (optimization is required).[24] c. Incubate for 10 minutes at 37°C, protected from light.[25] d. Quench the reaction by adding 5 volumes of ice-cold complete medium. e. Wash the cells twice with complete medium to remove excess dye.

  • Cell Culture: a. Resuspend the CFSE-labeled cells in complete medium at 1 x 10^6 cells/mL. b. Plate 1 x 10^5 cells per well in a 96-well round-bottom plate. c. Add the nicotinamide derivative(s) at desired concentrations. Include vehicle controls. d. Add the T-cell stimulus to all wells except the "unstimulated control" group.

  • Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer (PBS + 2% FBS). b. If desired, stain with surface marker antibodies (e.g., CD4, CD8) to analyze specific subsets. c. Acquire data on a flow cytometer, ensuring the CFSE signal is detected in the FITC or equivalent channel.

  • Data Analysis: a. Gate on the live, single-cell lymphocyte population. b. Analyze the CFSE histogram. The unstimulated control should show a single bright peak. Proliferating cells will show multiple peaks of decreasing fluorescence intensity, each representing a cell division. c. Use proliferation modeling software (e.g., in FlowJo™ or FCS Express™) to calculate parameters like the division index (average number of divisions) and proliferation index (percentage of cells that divided).

Figure 3: Workflow for the CFSE T-cell proliferation assay.

Protocol 3: Flow Cytometry for Regulatory T-Cell (Treg) Phenotyping

Purpose: To determine if nicotinamide derivatives can modulate the frequency of key immunoregulatory cell populations, such as regulatory T-cells (Tregs). Tregs are critical for maintaining immune tolerance, and their modulation is a key therapeutic goal. The consensus phenotype for human Tregs is CD3+CD4+CD25(bright)+CD127(low/-)FoxP3+.[26][27]

Materials:

  • PBMCs cultured with nicotinamide derivatives as described in Protocol 1.

  • FACS buffer (PBS + 2% FBS)

  • Fc Receptor Blocking Reagent

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-CD127.[28]

  • FoxP3/Transcription Factor Staining Buffer Set

  • Fluorochrome-conjugated anti-FoxP3 antibody[27][28]

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest cultured PBMCs (approximately 1 x 10^6 cells per sample). Wash with FACS buffer.

  • Surface Staining: a. Block Fc receptors for 10 minutes at 4°C to prevent non-specific antibody binding.[26] b. Add the cocktail of surface antibodies (anti-CD3, -CD4, -CD25, -CD127) at pre-titrated optimal concentrations. c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with FACS buffer.[26]

  • Fixation and Permeabilization: a. Following the final surface stain wash, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer. b. Incubate for 30-60 minutes at 4°C in the dark. This step is critical for allowing the intracellular antibody to access its target.

  • Intracellular Staining: a. Wash the cells once with 2 mL of Permeabilization Buffer.[26] b. Resuspend the pellet in the residual buffer and add the anti-FoxP3 antibody. c. Incubate for 30 minutes at 4°C in the dark. d. Wash once with Permeabilization Buffer and resuspend in FACS buffer for acquisition.

  • Data Acquisition and Analysis: a. Acquire samples on a flow cytometer. Be sure to include fluorescence-minus-one (FMO) controls for CD25, CD127, and FoxP3 to set accurate gates. b. Gating Strategy: i. Gate on lymphocytes using FSC vs. SSC. ii. Gate on single cells (e.g., FSC-A vs. FSC-H). iii. Gate on CD3+ T-cells. iv. From the CD3+ gate, create a CD4+ vs. CD8+ plot and gate on the CD4+ population. v. From the CD4+ gate, visualize CD25 vs. CD127. Gate the CD25(bright), CD127(low/-) population. vi. Finally, overlay the FoxP3 expression on the CD25(bright)CD127(low/-) gate to confirm the Treg phenotype. Quantify the percentage of FoxP3+ cells within the CD4+ gate.

Treatment Group% CD4+ T-Cells% Tregs (of CD4+)
Unstimulated Control72.5 ± 3.14.5 ± 0.5
Vehicle + Stimulus70.1 ± 2.84.2 ± 0.6
Derivative B (25 µM) + Stimulus71.3 ± 3.58.9 ± 0.9
Derivative B (100 µM) + Stimulus69.8 ± 4.015.2 ± 1.3

Table 2: Example data showing a dose-dependent increase in the percentage of regulatory T-cells following treatment with a hypothetical nicotinamide derivative.

Conclusion and Future Directions

Nicotinamide and its derivatives represent a versatile class of molecules with significant potential for immunomodulation. Their ability to interact with fundamental cellular pathways, including NAD+ metabolism and key inflammatory signaling cascades, makes them attractive candidates for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for characterizing the immunological effects of these compounds. By combining cytokine profiling, proliferation assays, and detailed immune cell phenotyping, researchers can build a comprehensive understanding of a compound's mechanism of action. Future studies should aim to translate these in vitro findings into relevant in vivo models of inflammatory disease and further dissect the complex interplay between cellular metabolism and immune function.

References

  • An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood. PMC - PubMed Central. Available at: [Link]

  • What is the mechanism of Nicotinamide?. Patsnap Synapse. Available at: [Link]

  • Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. PMC - NIH. Available at: [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. Available at: [Link]

  • Nicotinamide. DermNet. Available at: [Link]

  • Mechanisms of nicotinamide riboside in modulating systemic inflammation. Consensus. Available at: [Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. MDPI. Available at: [Link]

  • Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay. Protocols.io. Available at: [Link]

  • Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Mucosal Immunology. Available at: [Link]

  • Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry. PMC - NIH. Available at: [Link]

  • CFSE dilution to study human T and NK cell proliferation in vitro. PubMed. Available at: [Link]

  • Flow Cytometric Detection of Human Regulatory T Cells. Springer Nature Experiments. Available at: [Link]

  • Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Agilent. Available at: [Link]

  • Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories. Available at: [Link]

  • How to Choose the Right Cytokine Detection Method for Your Research?. Sino Biological. Available at: [Link]

  • Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen?. ResearchGate. Available at: [Link]

  • Multiplex Cytokine Profiling Using Cytometric Bead Immunoassay. YouTube. Available at: [Link]

  • (PDF) Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. ResearchGate. Available at: [Link]

  • Nicotinamide Improves Functional Recovery via Regulation of the RAGE/JNK/NF-κB Signaling Pathway after Brain Injury. PubMed. Available at: [Link]

  • Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model. PubMed. Available at: [Link]

  • The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway. PMC - NIH. Available at: [Link]

  • The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. PubMed. Available at: [Link]

  • Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers. Available at: [Link]

  • Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. PubMed Central. Available at: [Link]

  • Implementation of Natural Products and Derivatives in Acute Myeloid Leukemia Management: Current Treatments, Clinical Trials and Future Directions. MDPI. Available at: [Link]

  • Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential. MDPI. Available at: [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. ResearchGate. Available at: [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PubMed. Available at: [Link]

  • Inflammation in COPD and the Effect of Nicotinamide Riboside. ClinicalTrials.gov. Available at: [Link]

  • The JAK/STAT signaling pathway: from bench to clinic. PMC - PubMed Central. Available at: [Link]

  • KEGG PATHWAY Database. KEGG. Available at: [Link]

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. PMC - NIH. Available at: [Link]

  • JAK-STAT signaling pathways. JAK inhibitors stop the downstream.... ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for N-benzyl-5-bromonicotinamide in Anti-proliferative Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-benzyl-5-bromonicotinamide in anti-proliferative assays. While direct anti-proliferative data for this compound is emerging, this document synthesizes methodologies from studies on structurally related nicotinamide and N-benzyl derivatives to propose robust and scientifically grounded protocols. The following sections detail the rationale behind experimental design, step-by-step procedures for cell-based assays, data analysis, and potential mechanisms of action to investigate.

Introduction and Scientific Background

This compound is a synthetic compound featuring a nicotinamide core, a structure of significant interest in medicinal chemistry. Nicotinamide, the amide form of vitamin B3, is a precursor to the coenzyme NAD+, which plays a pivotal role in cellular metabolism and redox reactions.[1] Derivatives of nicotinamide have been explored for a wide range of therapeutic applications, including cancer therapy.[2][3] The incorporation of a benzyl group and a bromine atom into the nicotinamide scaffold can significantly modulate its physicochemical properties, such as lipophilicity, which may enhance its ability to cross cellular membranes and interact with intracellular targets.[4]

Structurally similar compounds, such as N-biphenyl nicotinoyl anilides and other N-benzyl derivatives, have demonstrated potent anti-proliferative activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A-549) cancer cells.[2][4][5] These related molecules have been shown to induce cell cycle arrest, apoptosis, and inhibition of key signaling pathways involved in tumor progression, such as those mediated by VEGFR-2 and tubulin polymerization.[5][6]

Given the established anti-cancer potential of the nicotinamide scaffold, this compound presents itself as a compelling candidate for anti-proliferative screening. These protocols are designed to rigorously evaluate its efficacy and elucidate its mechanism of action.

Experimental Design: Rationale and Key Considerations

The successful evaluation of this compound's anti-proliferative potential hinges on a well-designed experimental strategy. The following considerations are paramount:

  • Cell Line Selection: The choice of cancer cell lines is critical. Based on data from analogous compounds, a panel of cell lines is recommended to assess the breadth of activity.[4][5] Suggested cell lines include:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

    • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and resistant to standard therapies.[7]

    • A-549 (Lung Carcinoma): A common model for non-small cell lung cancer.

    • HCT-116 (Colorectal Carcinoma): A widely used model for colon cancer research.[8]

    • A non-tumorigenic cell line (e.g., MCF-10A) should be included to assess selectivity and potential toxicity to normal cells.[5][9]

  • Compound Preparation and Solubilization: this compound (MW: 291.14 g/mol , Formula: C13H11BrN2O) is anticipated to have limited aqueous solubility.[10][11]

    • A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

    • It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% and ideally at or below 0.1%.[1] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Concentration Range and Exposure Time: A broad range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50).

    • A preliminary range-finding experiment using concentrations from 0.01 µM to 100 µM is advised.[7][12]

    • Subsequent experiments can then focus on a narrower range around the estimated IC50.

    • Standard incubation times for anti-proliferative assays are typically 24, 48, and 72 hours to assess both cytostatic and cytotoxic effects over time.[7]

Core Protocols: Assessing Anti-proliferative Activity

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

  • This compound

  • Selected cancer and non-tumorigenic cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Microplate reader

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control (DMSO).[1]

    • Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • At the end of the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seeding Seed Cells in 96-well Plate adherence Incubate Overnight (Adherence) seeding->adherence treatment Add this compound (Varying Concentrations) adherence->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (2-4h) mtt_add->formazan_inc solubilize Solubilize Formazan (DMSO) formazan_inc->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve ic50 Determine IC50 Value plot_curve->ic50 Signaling_Pathways cluster_compound This compound cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PARP PARP Compound->PARP Inhibition? G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis DNA_Repair ↓ DNA Repair PARP->DNA_Repair Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential mechanisms of this compound.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound after 72h Treatment

Cell LineTissue of OriginIC50 (µM) ± SDSelectivity Index (SI)*
MCF-7Breast AdenocarcinomaValueValue
MDA-MB-231Breast AdenocarcinomaValueValue
A-549Lung CarcinomaValueValue
HCT-116Colorectal CarcinomaValueValue
MCF-10ANon-tumorigenic BreastValueN/A

*Selectivity Index (SI) = IC50 in non-tumorigenic cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
High variability between replicates Inconsistent cell seeding or pipetting errors.Ensure a single-cell suspension before seeding. Use calibrated multichannel pipettes. [1]
Compound precipitation in medium Poor solubility at the tested concentration.Lower the highest concentration tested. Ensure the DMSO stock is fully dissolved before dilution.
No significant anti-proliferative effect Compound is inactive, or the concentration is too low.Extend the concentration range up to 100-200 µM. Verify compound integrity and purity.
High toxicity in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%. Prepare a fresh DMSO stock. [1]

Safety Precautions

  • This compound is for research use only. Its toxicological properties have not been fully investigated.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • All cell culture work should be performed in a certified biological safety cabinet using aseptic techniques.

References

  • The Biological Landscape of Nicotinamide Derivatives: A Technical Overview. Benchchem.
  • Optimizing Nicotinamide Dosage for In Vitro Cell Culture Experiments: A Technical Guide. Benchchem.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]

  • N-Benzyl-5-bromofuran-2-carboxamide|CAS 117845-23-5. Benchchem.
  • Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. Saudi Pharmaceutical Journal. Available at: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
  • Investigating Structural Requirements for the Antiproliferative Activity of Biphenyl Nicotinamides. ChemMedChem. Available at: [Link]

  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Available at: [Link]

  • Nicotinamide inhibits melanoma in vitro and in vivo. Oncotarget. Available at: [Link]

  • Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Available at: [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for Preclinical Efficacy Testing of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust preclinical animal studies to evaluate the efficacy of N-benzyl-5-bromonicotinamide, a Poly (ADP-ribose) polymerase (PARP) inhibitor. The protocols herein are designed to ensure scientific integrity, ethical conduct, and the generation of translatable data by detailing animal model selection, experimental design, core methodologies, and endpoint analysis.

Introduction: The Rationale for Targeting PARP

This compound functions as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for cellular homeostasis, particularly in the DNA damage response (DDR). PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 synthesizes chains of poly (ADP-ribose) (PAR), which recruits other DNA repair proteins to the site.

Inhibition of this process by agents like this compound prevents the repair of SSBs. In normal cells, this is not catastrophic, as the resulting double-strand breaks (DSBs) that form during DNA replication can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with pre-existing defects in the HR pathway—most notably those with mutations in BRCA1 or BRCA2—these DSBs cannot be repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[1]

The objective of these application notes is to provide an in-depth framework for the preclinical in vivo evaluation of this compound, guiding researchers from model selection through to data interpretation to rigorously assess its therapeutic potential.

Section 1: Rationale for Animal Model Selection

The choice of an animal model is the most critical decision in a preclinical oncology study, as it directly impacts the clinical relevance of the findings.[2] An ideal model should not only permit tumor growth but also recapitulate the complex interactions between the tumor, its microenvironment, and the therapeutic agent.

Overview of Key In Vivo Models

Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of immortalized human cancer cell lines into immunodeficient mice.[3]

  • Pros: High reproducibility, rapid tumor growth, and cost-effectiveness make them suitable for initial efficacy screening.

  • Cons: Cell lines can undergo significant genetic and phenotypic changes from the original tumor after years in culture, potentially losing the heterogeneity that drives clinical drug resistance.

Patient-Derived Xenografts (PDX): These models are established by implanting fresh tumor fragments directly from a patient into severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).[4] The tumor is then passaged from mouse to mouse without an intervening cell culture phase.[5]

  • Pros: PDX models retain the genetic, histological, and molecular characteristics of the original patient tumor, including its heterogeneity.[5][6] This high fidelity makes them powerful tools for predicting clinical response and studying resistance mechanisms.[4]

  • Cons: They are more resource-intensive, have variable engraftment rates, and slower growth compared to CDX models.[7]

Orthotopic Models: In contrast to subcutaneous models where tumors are grown on the flank, orthotopic models involve implanting cancer cells or tissues into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[8][9]

  • Pros: This approach preserves critical tumor-microenvironment interactions, leading to more realistic tumor growth, differentiation, and metastasis patterns that closely mimic human disease progression.[10][11][12]

  • Cons: Implantation requires surgery, and tumor monitoring is more complex, often requiring advanced imaging techniques like bioluminescence imaging (BLI).[9][11]

Decision Framework for Model Selection

The selection process should be hypothesis-driven. For broad screening of this compound against various cancer types, a panel of well-characterized CDX models may be appropriate. For confirming efficacy in a clinically relevant context, particularly for a specific patient population (e.g., triple-negative breast cancer), a well-characterized PDX model, preferably implanted orthotopically, is superior.[6][8]

G start Research Question q1 Initial Efficacy Screening in Multiple Cancer Types? start->q1 q3 Predict Response for Clinically-Defined Population? q1->q3 No cdx Use Cell Line-Derived Xenograft (CDX) Panel q1->cdx Yes q2 Study Metastasis or Microenvironment Interaction? ortho Use Orthotopic Implantation Model q2->ortho Yes subq Subcutaneous Implantation is Sufficient q2->subq No q3->q2 No pdx Use Patient-Derived Xenograft (PDX) Model q3->pdx Yes cdx->q2 pdx->q2

Caption: High-level workflow for in vivo efficacy and PD studies.

Protocol 4.1: Tumor Growth Inhibition (TGI) Assessment
  • Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week. [13]2. Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .

  • Analysis: Plot the mean tumor volume ± SEM for each group over time. Efficacy is often reported as %TGI, which compares the change in tumor volume of the treated group to the vehicle control group at the end of the study.

Protocol 4.2: Pharmacokinetic (PK) Analysis

This protocol requires satellite animal groups that are not part of the main efficacy study.

  • Objective: To determine the concentration of this compound in plasma and tumor tissue over time after a single or multiple doses. [14]2. Timepoints: A typical time course includes pre-dose, and 0.5, 1, 2, 4, 8, and 24 hours post-dose. [14][15]3. Sample Collection: a. At each designated timepoint, euthanize a cohort of mice (n=3 per timepoint). b. Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C. c. Excise the tumor, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Analysis: Drug concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

PK Parameter Description Importance
Cmax Maximum observed concentrationIndicates peak exposure.
Tmax Time to reach CmaxIndicates rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
Tumor:Plasma Ratio Ratio of drug concentration in tumor vs. plasmaMeasures the drug's ability to penetrate the target tissue. [14]
Table 2: Key Pharmacokinetic Parameters to Evaluate.
Protocol 4.3: Pharmacodynamic (PD) Biomarker Analysis

This protocol uses tumor tissue collected at specific timepoints after dosing to confirm target engagement.

  • Objective: To measure the inhibition of PARP activity (reduction in PAR) and the intended downstream consequence (increase in DNA damage, γH2AX). [16][17]2. Sample Collection: Collect tumor tissue from satellite animals at timepoints aligned with PK data (e.g., at Tmax and 24 hours post-dose).

  • PAR Level Analysis (ELISA or Western Blot): a. Homogenize tumor tissue to extract proteins. b. Use a commercial ELISA kit or Western blot with an anti-PAR antibody to quantify PAR levels relative to the vehicle control. A significant decrease in PAR indicates PARP inhibition. [16]4. γH2AX Level Analysis (Immunohistochemistry or Western Blot): a. Use a portion of the tumor for protein extraction (for Western blot) or fix in formalin for paraffin embedding (for IHC). b. Probe with an anti-γH2AX antibody. An increase in γH2AX foci (by IHC) or band intensity (by Western blot) indicates an increase in DNA double-strand breaks, the desired downstream effect of PARP inhibition. [16]A radiotracer-based strategy can also be used to quantify PARP-1 expression in vivo. [18]

Protocol 4.4: Post-Mortem Histopathological Analysis

This analysis is performed on tumors collected at the end of the efficacy study.

  • Tissue Processing: Fix tumors in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin.

  • Staining: a. Hematoxylin and Eosin (H&E): For general morphology, assessing tumor architecture, and quantifying necrotic areas. [19] b. Immunohistochemistry (IHC): i. Ki67: A marker of cell proliferation. A decrease in Ki67-positive cells indicates a cytostatic effect. [20] ii. Cleaved Caspase-3 (CC3): A marker of apoptosis. An increase in CC3-positive cells indicates an apoptotic effect.

Section 5: Data Interpretation

The ultimate goal is to build a cohesive narrative linking pharmacokinetics, pharmacodynamics, and therapeutic efficacy. A successful outcome would demonstrate that administration of this compound leads to:

  • Sufficient Drug Exposure: PK analysis shows the compound reaches the tumor at concentrations predicted to be effective based on in vitro data. [14]2. On-Target Activity: PD analysis confirms a significant and sustained reduction in PAR levels and a corresponding increase in DNA damage (γH2AX) in the tumor. [16]3. Anti-Tumor Efficacy: The observed target engagement translates into a statistically significant inhibition of tumor growth, accompanied by histological evidence of decreased proliferation and increased cell death.

If efficacy is not observed, the integrated PK/PD data can help diagnose the problem. Poor tumor penetration (PK) or a lack of target modulation despite adequate exposure (PD) would point to specific liabilities of the compound.

Conclusion

The preclinical evaluation of this compound in animal models is a complex but essential process for its advancement as a potential cancer therapeutic. By carefully selecting clinically relevant models like orthotopic PDXs, adhering to rigorous and ethical study design principles, and integrating pharmacokinetic, pharmacodynamic, and efficacy endpoints, researchers can generate high-quality, translatable data. The protocols and frameworks provided in this guide offer a validated pathway to thoroughly interrogate the in vivo activity of this PARP inhibitor and build a strong data package for further development.

References

  • Martínez-Sabadell, et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

  • Ichor Life Sciences. Orthotopic Mouse Models. Ichor Life Sciences. Available at: [Link]

  • Dong, et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available at: [Link]

  • Medicilon. Orthotopic Mouse Models. Medicilon. Available at: [Link]

  • BioDuro. Orthotopic Models. BioDuro. Available at: [Link]

  • Sun, et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available at: [Link]

  • Reaction Biology. Orthotopic Mouse Models. Reaction Biology. Available at: [Link]

  • Guesmi, et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Makvandi, et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight. Available at: [Link]

  • Makvandi, et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight. Available at: [Link]

  • Liao, et al. (2020). Evaluation of brain pharmacokinetics (PK) and tumor growth inhibition of PARP inhibitors in mouse xenograft models using semi-mechanistic PK/pharmacodynamic (PD) modeling. Cancer Research. Available at: [Link]

  • Niu, et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. Available at: [Link]

  • Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. Available at: [Link]

  • Cancer Therapy Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Cancer Therapy Advisor. Available at: [Link]

  • Workman, et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Available at: [Link]

  • Crown Bioscience. (2021). Patient-Derived Xenografts (PDX): Foundations & Workflow. Crown Bioscience. Available at: [Link]

  • MD Anderson Cancer Center. Preclinical Behavior Core. MD Anderson Cancer Center. Available at: [Link]

  • Reaction Biology. Xenograft Tumor Models. Reaction Biology. Available at: [Link]

  • Robinson, et al. (2023). Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available at: [Link]

  • Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research. Norecopa. Available at: [Link]

  • University of Notre Dame. Routes and Volumes of Administration in Mice. University of Notre Dame. Available at: [Link]

  • Melior Discovery. Xenograft Mouse Models. Melior Discovery. Available at: [Link]

  • Pal, et al. (2019). Histological analysis of tumor samples obtained from mice. ResearchGate. Available at: [Link]

  • Murray, et al. (2014). Pharmacokinetics of rucaparib in Capan-1 tumour-bearing mice. ResearchGate. Available at: [Link]

  • Michel, et al. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research. Available at: [Link]

  • O'Connor, et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability. Cancer Research. Available at: [Link]

  • Wang, et al. (2007). Using behavioral measurement to assess tumor progression and functional outcome after antiangiogenic treatment in mouse glioma models. Neuro-Oncology. Available at: [Link]

  • Johns Hopkins Medicine. (2019). Mouse studies show minimally invasive route can accurately administer drugs to brain. Johns Hopkins Medicine. Available at: [Link]

  • Netherlands Food and Consumer Product Safety Authority. (1999). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Netherlands Food and Consumer Product Safety Authority. Available at: [Link]

  • Wang, et al. (2019). Pharmacodynamic biomarker analyses reflecting the in vitro and in vivo activities of MPH. ResearchGate. Available at: [Link]

  • Butner, et al. (2023). Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery. bioRxiv. Available at: [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. RJPTSimLab. Available at: [Link]

  • Cancer Research UK. Involving animals in research. Cancer Research UK. Available at: [Link]

  • I-SPY 2 TRIAL Consortium. (2014). Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers. Molecular Cancer Research. Available at: [Link]

  • Boston University. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]

  • Cioroianu, et al. (2019). Spontaneous and Induced Animal Models for Cancer Research. Journal of Personalized Medicine. Available at: [Link]

  • Somasagara, et al. (2012). Histopathology of the tumor tissues and liver of mice following MESB treatment. ResearchGate. Available at: [Link]

  • Calderon-Garciduenas, et al. (2018). Histopathological analysis. Photomicrographs of histological sections of tumors from mice. ResearchGate. Available at: [Link]

  • Li, et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. Available at: [Link]

  • Kollár, et al. (2022). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences. Available at: [Link]

  • TransCure bioServices. (2024). How to Administer a Substance to a Mouse?. TransCure bioServices. Available at: [Link]

  • Hollern, et al. (2018). Histological subtypes of mouse mammary tumors reveal conserved relationships to human cancers. eLife. Available at: [Link]

  • Cardiff, et al. (2011). Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail. Laboratory Investigation. Available at: [Link]

  • Vashishta, et al. (2024). Pharmacokinetic characteristics of PARP inhibitors. ResearchGate. Available at: [Link]

  • Ullman-Cullere, et al. (1999). Behavioral and appearance descriptions used to assign scores to mice. ResearchGate. Available at: [Link]

  • Hanzl, et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with N-benzyl-5-bromonicotinamide as a Putative Sirtuin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Sirtuins with N-benzyl-5-bromonicotinamide

Sirtuins are a family of NAD⁺-dependent deacylases that play crucial roles in cellular metabolism, DNA repair, and longevity.[1] Their dysregulation is implicated in a range of age-related diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making them attractive therapeutic targets. Nicotinamide, a byproduct of the sirtuin-catalyzed deacetylation reaction, is a well-established pan-sirtuin inhibitor. The structural resemblance of this compound to nicotinamide suggests its potential as a modulator of sirtuin activity. This document provides a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel sirtuin inhibitors.

The protocols outlined below are designed to provide a robust framework for a primary screen to identify potential inhibitors, followed by essential secondary and counter-screens to validate hits and elucidate their mechanism of action.

Principle of the Primary Screening Assay

The primary assay is a fluorescence-based biochemical assay designed to measure the deacetylation activity of a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3). The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore quenched by a neighboring group. Upon deacetylation by the sirtuin enzyme, the peptide is cleaved by a developer enzyme, leading to the release of the fluorophore and a quantifiable increase in fluorescence. Compounds that inhibit the sirtuin will prevent this increase in fluorescence.

Experimental Workflows and Signaling Pathways

Sirtuin Deacetylation and Assay Principle

Sirtuin_Assay cluster_sirtuin_reaction Sirtuin-Mediated Deacetylation cluster_assay_detection Fluorescence Detection Acetylated\nPeptide Substrate Acetylated Peptide Substrate SIRT SIRT Acetylated\nPeptide Substrate->SIRT Deacetylated\nPeptide Deacetylated Peptide SIRT->Deacetylated\nPeptide Deacetylation Nicotinamide Nicotinamide SIRT->Nicotinamide NAD+ NAD+ NAD+->SIRT Developer Developer Deacetylated\nPeptide->Developer Cleavage Cleaved Peptide Cleaved Peptide Developer->Cleaved Peptide Fluorophore\n(Fluorescent) Fluorophore (Fluorescent) Developer->Fluorophore\n(Fluorescent) This compound This compound This compound->SIRT Inhibition HTS_Workflow Compound Library\n(including this compound) Compound Library (including this compound) Primary Screen Primary Screen Compound Library\n(including this compound)->Primary Screen 10 µM Hit Identification\n(>50% Inhibition) Hit Identification (>50% Inhibition) Primary Screen->Hit Identification\n(>50% Inhibition) Data Analysis Dose-Response\nConfirmation (IC50) Dose-Response Confirmation (IC50) Hit Identification\n(>50% Inhibition)->Dose-Response\nConfirmation (IC50) Counter-Screen\n(Assay Interference) Counter-Screen (Assay Interference) Dose-Response\nConfirmation (IC50)->Counter-Screen\n(Assay Interference) Secondary Assays\n(Mechanism of Action) Secondary Assays (Mechanism of Action) Counter-Screen\n(Assay Interference)->Secondary Assays\n(Mechanism of Action) Validated Hit Validated Hit Secondary Assays\n(Mechanism of Action)->Validated Hit

Caption: High-throughput screening workflow for sirtuin inhibitors.

Detailed Protocols

PART 1: Primary High-Throughput Screen

Objective: To identify compounds that inhibit the activity of the target sirtuin enzyme by at least 50% at a single concentration.

Materials:

  • Sirtuin Enzyme (e.g., human recombinant SIRT1): Store at -80°C.

  • Fluorogenic Peptide Substrate: (e.g., a peptide with an acetylated lysine and a quenched fluorophore). Store at -20°C, protected from light.

  • NAD⁺: Store at -20°C.

  • Developer Enzyme: Store at -80°C.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA.

  • This compound: Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control Inhibitor: (e.g., Nicotinamide). Prepare a stock solution in DMSO.

  • 384-well, black, flat-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Compound Plating:

    • Dispense 50 nL of test compounds (from a 10 mM stock) into the wells of a 384-well plate using an acoustic dispenser. This will result in a final assay concentration of 10 µM.

    • For controls, dispense 50 nL of DMSO into "negative control" (100% activity) and "positive control" (0% activity) wells.

    • Add the positive control inhibitor to the "positive control" wells to a final concentration known to fully inhibit the enzyme.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the sirtuin enzyme and the fluorogenic peptide substrate in assay buffer. The final concentrations should be optimized for the specific enzyme and substrate pair.

    • Keep the master mix on ice.

  • Reaction Initiation:

    • Add 2.5 µL of the enzyme/substrate master mix to all wells of the 384-well plate.

    • Prepare a separate NAD⁺ solution in assay buffer.

    • Add 2.5 µL of the NAD⁺ solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 5 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development:

    • Prepare a developer enzyme solution in assay buffer containing a final concentration of the positive control inhibitor (to stop the sirtuin reaction).

    • Add 5 µL of the developer enzyme solution to all wells.

    • Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Compounds exhibiting >50% inhibition are considered primary hits.

Data Presentation: Primary Screen Parameters

ParameterValue
Plate Format384-well
Assay Volume10 µL
Compound Concentration10 µM
Sirtuin ConcentrationTo be optimized (e.g., 25 nM)
Peptide Substrate Conc.To be optimized (e.g., 10 µM)
NAD⁺ ConcentrationTo be optimized (e.g., 100 µM)
Incubation Time (Sirtuin)60 minutes at 37°C
Incubation Time (Developer)30 minutes at 37°C
DetectionFluorescence
PART 2: Dose-Response Confirmation and IC₅₀ Determination

Objective: To confirm the inhibitory activity of primary hits and determine their potency (IC₅₀ value).

Protocol:

  • Prepare serial dilutions of the hit compounds (including this compound if identified as a hit) in DMSO. A common range is from 100 µM to 1 nM.

  • Follow the primary screening protocol, plating the serially diluted compounds instead of a single concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PART 3: Counter-Screen for Assay Interference

Objective: To identify and eliminate false-positive hits that interfere with the assay components rather than directly inhibiting the sirtuin enzyme.

Protocol:

  • Perform the primary assay in the absence of the sirtuin enzyme.

  • Add the hit compounds at their IC₅₀ concentration.

  • Measure the fluorescence. Compounds that show a significant change in fluorescence in the absence of the enzyme are likely interfering with the assay and should be flagged as false positives.

PART 4: Secondary Assay - Orthogonal Validation

Objective: To confirm the inhibitory activity of validated hits using a different assay format to ensure the observed effect is not an artifact of the primary assay technology. A suitable orthogonal assay is a non-fluorescence-based method, such as a mass spectrometry-based assay that directly measures the formation of the deacetylated peptide product.

Protocol:

  • Set up the sirtuin reaction as in the primary screen with the hit compounds at various concentrations.

  • After the incubation period, quench the reaction with a suitable acid (e.g., trifluoroacetic acid).

  • Analyze the reaction mixture by mass spectrometry to quantify the amount of deacetylated peptide formed.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Trustworthiness and Self-Validation

The described workflow incorporates several checkpoints to ensure the validity of the results. The dose-response confirmation validates the initial hit. The counter-screen is crucial for eliminating compounds that interfere with the assay's detection system. Finally, the orthogonal secondary assay provides an independent method to confirm the biological activity of the hits, thereby increasing confidence in the final validated compounds.

Conclusion

This comprehensive guide provides a robust framework for conducting a high-throughput screening campaign to investigate this compound as a putative sirtuin inhibitor. The detailed protocols, from the primary screen to secondary validation, are designed to ensure scientific rigor and the generation of reliable and actionable data for drug discovery and development professionals.

References

  • Gertz, M., & Steegborn, C. (2010). Sirtuin-based drug design: from chemistry to pharmacology. Methods in Molecular Biology, 648, 277–300. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11636253, this compound. [Link]

  • Marcotte, D., et al. (2010). A high-throughput fluorescence polarization assay for sirtuin 2. Analytical Biochemistry, 399(2), 220-227. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature, 450(7170), 712–716. [Link]

  • Hirsch, J. G., & Shilatifard, A. (2006). The role of sirtuins in the regulation of chromatin and transcription. Traffic, 7(3), 233-240. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common issues. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your protocols are robust and self-validating.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is fundamentally an amide bond formation between 5-bromonicotinic acid and benzylamine. The primary challenge lies in the efficient activation of the carboxylic acid group of 5-bromonicotinic acid to facilitate the nucleophilic attack by benzylamine. Two principal routes are commonly employed for this activation.

The most prevalent and cost-effective method involves converting 5-bromonicotinic acid into its highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[1][2][3]. An alternative, often milder, approach utilizes peptide coupling reagents to facilitate the amidation directly[4].

G Start Starting Materials: 5-Bromonicotinic Acid Benzylamine Activation Step 1: Carboxylic Acid Activation Start->Activation AcylChloride Route A: Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) Activation->AcylChloride Common Industrial CouplingAgent Route B: Direct Coupling (e.g., HATU, EDC) Activation->CouplingAgent Milder Conditions Amidation Step 2: Amidation Reaction (Nucleophilic Acyl Substitution) AcylChloride->Amidation CouplingAgent->Amidation Product This compound (Crude Product) Amidation->Product Purification Step 3: Purification (Extraction, Chromatography, Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct G Start Low Isolated Yield TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_Present Significant Unreacted Starting Material? TLC->SM_Present  Observation   Clean_Reaction Clean Reaction, Low Recovery TLC->Clean_Reaction  Observation   SM_Present->Clean_Reaction No Activation_Fail Problem: Incomplete Acid Activation or Amidation SM_Present->Activation_Fail Yes Workup_Loss Problem: Product Loss During Workup/Purification Clean_Reaction->Workup_Loss Yes Activation_Sol Solution: - Use excess SOCl₂ - Add cat. DMF - Ensure anhydrous conditions - Increase reaction time/temp Activation_Fail->Activation_Sol Workup_Sol Solution: - Re-extract aqueous layers - Check pH during washes - Optimize chromatography - Use brine to minimize emulsion Workup_Loss->Workup_Sol

Sources

N-benzyl-5-bromonicotinamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Understanding the Core Problem: Why is this compound Poorly Soluble?

Question: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS). Why is this happening?

Answer: The poor aqueous solubility of this compound is intrinsic to its molecular structure. To troubleshoot effectively, it's crucial to understand the physicochemical properties at play. The molecule consists of three key regions that contribute to its overall lipophilicity ("fat-loving") and low affinity for water:

  • Benzyl Group: This large, non-polar aromatic ring is highly hydrophobic and significantly contributes to the molecule's low water solubility.

  • Bromopyridine Ring: While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, the presence of the bulky, electron-withdrawing bromine atom and the overall aromaticity of the ring system favor non-polar environments.

  • Amide Linker: The amide group (-C(=O)NH-) can participate in hydrogen bonding. However, its contribution to solubility is often outweighed by the large hydrophobic portions of the molecule.[1][2]

This combination of features results in a molecule that preferentially partitions into lipids or non-polar organic solvents over water. Over 70% of new chemical entities in development pipelines face similar solubility challenges, making this a common hurdle in drug discovery.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValue/InformationSource
CAS Number 303031-43-8[4][5][6]
Molecular Formula C₁₃H₁₁BrN₂O[4][5]
Molecular Weight 291.14 g/mol [4][5]
Predicted pKa (Basic) ~2.5 - 3.5 (Pyridine Nitrogen)Based on similar pyridine structures.
Predicted LogP > 3.0Based on structural analysis (high lipophilicity).
Appearance Crystalline solid[7]

Note: Predicted values are estimates based on chemical structure and should be experimentally verified.

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Question: My compound won't dissolve. What is the first thing I should do?

Answer: Before employing advanced solubilization techniques, it's essential to follow a logical troubleshooting workflow. This ensures you are not trying to solve a formulation problem when the root cause is simpler. The following flowchart outlines the recommended process.

G cluster_start cluster_steps cluster_main_strategies cluster_outcomes start Initial State: Compound insoluble in aqueous buffer purity Step 1: Verify Purity & Integrity (e.g., via HPLC, NMR) start->purity Start Here energy Step 2: Apply Physical Energy (Vortex, Gentle Heat, Sonicate) purity->energy If pure cosolvent Strategy A: Use a Co-solvent (e.g., DMSO, Ethanol) energy->cosolvent If still insoluble ph_adjust Strategy B: Adjust pH (Target pH < pKa) energy->ph_adjust Alternative advanced Strategy C: Advanced Formulation (Surfactants, Cyclodextrins) energy->advanced Alternative success Success: Homogeneous Solution Achieved cosolvent->success precip Issue: Precipitation upon dilution cosolvent->precip Common Pitfall ph_adjust->success degrade Issue: Compound Degradation ph_adjust->degrade Risk advanced->success precip->advanced Address with Inhibitors

Caption: Troubleshooting workflow for solubilizing this compound.

Strategy A: Using Co-solvents

Question: How do I select and use a co-solvent to dissolve this compound?

Answer: This is the most common and effective initial strategy. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[8]

The Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar molecule like this compound disrupts this network, which is energetically unfavorable. By introducing a less polar co-solvent, you create "pockets" of lower polarity within the bulk solvent, effectively lowering the energy barrier for the compound to enter the solution.

Protocol: Preparing a Concentrated Stock Solution with a Co-solvent

  • Select a Co-solvent: For in vitro cellular assays, DMSO is the most common choice. For in vivo studies, co-solvents like ethanol, PEG 400, or propylene glycol are often preferred due to lower toxicity.[8]

  • Weigh the Compound: Accurately weigh your this compound into a sterile, appropriate vial (e.g., a microcentrifuge tube or glass vial).

  • Initial Dissolution: Add a small volume of 100% co-solvent (e.g., DMSO) to the solid to create a highly concentrated primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or sonicating. The solubility in pure DMSO or ethanol is expected to be high.[7]

  • Serial Dilution: Perform serial dilutions from this primary stock into your aqueous experimental buffer. Crucially, add the stock solution to the buffer while vortexing , not the other way around. This rapid mixing helps prevent the compound from precipitating out as it hits the less favorable aqueous environment.

  • Final Concentration: Always ensure the final concentration of the co-solvent in your experiment is low (typically <0.5% v/v) and consistent across all experimental conditions, including vehicle controls. High concentrations of organic solvents can have physiological effects on your experimental system.[7]

Table 2: Common Co-solvents for Pre-clinical Research

Co-solventKey PropertiesTypical Final Conc. (in vitro)
DMSO Excellent solubilizing power for polar and non-polar compounds.< 0.5%
Ethanol Less toxic than DMSO; often used for in vivo formulations.< 1%
PEG 400 A polymer used to increase solubility and stability.Variable, formulation-dependent.
Propylene Glycol Common vehicle for oral and parenteral formulations.Variable, formulation-dependent.
Strategy B: pH Adjustment

Question: Can I improve solubility by changing the pH of my buffer?

Answer: Yes, this can be a very effective strategy due to the presence of the basic pyridine nitrogen in the nicotinamide ring.

The Causality: The pyridine nitrogen atom has a lone pair of electrons and can accept a proton (H⁺) from the solution. When protonated, the molecule acquires a positive charge, forming a cationic salt. This ionized form is significantly more polar and thus more soluble in water than the neutral form.[9] Based on similar structures, the pKa of this nitrogen is likely in the acidic range (pH 2.5-3.5). To maximize solubility, the pH of the solution should be at least 1-2 units below the pKa.

Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).

  • Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibrate: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate and Quantify: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[10] You should observe significantly higher solubility at lower pH values.

Trustworthiness Check: Be aware that altering pH can affect compound stability. Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heat.[11][12] Always assess the stability of your compound at the selected pH over the duration of your experiment.

Strategy C: Advanced Formulation (Complexation)

Question: I've tried co-solvents and pH adjustment, but my compound still precipitates or isn't soluble enough. What's next?

Answer: When basic methods are insufficient, advanced formulation techniques like complexation with cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

The Causality: The hydrophobic core of the cyclodextrin can encapsulate the non-polar parts of the this compound molecule (like the benzyl ring), forming an "inclusion complex."[3] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively shuttling the poorly soluble drug into the solution.

G cluster_system Aqueous Environment drug drug_label Hydrophobic Drug (this compound) cd cd_label Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex_label Soluble Inclusion Complex p1->p2 + complex complex G cluster_before cluster_after drug Drug (Insoluble) complex Drug-Cyclodextrin Inclusion Complex (Soluble) drug->complex Encapsulation cd Cyclodextrin (Soluble) cd->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly used cyclodextrins in research include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD). Preparing formulations with these excipients typically involves co-lyophilization or kneading methods to ensure efficient complex formation.[3]

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound dissolves in DMSO, but crashes out of solution when I add it to my cell culture media. How can I fix this? This is a classic sign of exceeding the thermodynamic solubility in the final medium. The DMSO creates a supersaturated solution, which is unstable.

  • Solution 1: Lower the final concentration of your compound.

  • Solution 2: Increase the co-solvent concentration slightly, but be mindful of cellular toxicity.

  • Solution 3: Use a formulation with a precipitation inhibitor or a solubilizing excipient like HP-β-CD in your final medium.

Q2: How should I store my this compound solutions?

  • Solid Form: Store at room temperature in a desiccator, protected from light.[6][13]

  • Organic Stock Solutions (e.g., in DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is generally not recommended to store the compound in aqueous solutions for extended periods due to the risk of hydrolysis and precipitation. Prepare fresh dilutions from your frozen organic stock for each experiment.[7]

Q3: How can I quantify the concentration of this compound in my samples? High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method.[10] The aromatic rings in the molecule serve as strong chromophores, allowing for sensitive detection. An alternative for complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity.[10]

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • In-House Validation. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Pawar, P. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Shaikh, J. et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Kumar, S. et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Ainurofiq, A. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Okore, V. C. et al. (2001). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine. ResearchGate. [Link]

  • Chemdad. N-Benzyl-5-bromo-nicotinamide. [Link]

Sources

Technical Support Center: Stability of N-benzyl-5-bromonicotinamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of N-benzyl-5-bromonicotinamide when dissolved in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experimental results.

Introduction: Understanding the Compound and the Solvent

This compound is a nicotinamide derivative with potential applications in various research fields.[1] DMSO is a powerful and widely used aprotic solvent, prized for its ability to dissolve a broad range of polar and nonpolar compounds.[2] However, the very properties that make DMSO an excellent solvent can also contribute to the degradation of dissolved compounds under certain conditions. This guide will help you navigate the potential stability challenges and ensure the reliability of your stock solutions.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my this compound DMSO stock solution over time. What could be the cause?

A change in color, such as yellowing, is a common indicator of compound degradation. For this compound, this could be due to several factors, including:

  • Oxidation of the Benzyl Group: The benzylic position is susceptible to oxidation, which can be facilitated by light, air (oxygen), and elevated temperatures.[3][4][5][6][7] While DMSO itself is generally stable, it can participate in oxidative reactions, especially under harsh conditions.

  • Degradation of the Bromopyridine Ring: The bromopyridine moiety may undergo degradation, potentially through nucleophilic substitution or light-induced reactions.

  • Presence of Impurities: Impurities in the DMSO, such as water or peroxides, can accelerate degradation pathways.

Q2: My experimental results are inconsistent. Could the stability of my compound in DMSO be the issue?

Yes, inconsistent results are a hallmark of a degrading compound. If the concentration of the active compound is decreasing over time, you will observe a loss of efficacy or variability in your assays. It is crucial to rule out compound instability as a source of experimental irreproducibility.

Q3: What are the primary degradation pathways for this compound in DMSO?

While specific degradation studies on this molecule are not widely published, based on its chemical structure, the following are plausible degradation pathways:

  • Amide Bond Hydrolysis: The amide bond is generally stable, but hydrolysis can occur, especially in the presence of water (DMSO is hygroscopic) and at non-neutral pH.[8][9][10][11][12] This would lead to the formation of 5-bromonicotinic acid and benzylamine.

  • Oxidation: As mentioned, the benzyl group is a potential site for oxidation, leading to the corresponding benzaldehyde or benzoic acid derivatives.[3][4][5][6][7]

  • Reactivity of the Bromo Substituent: The bromine atom on the pyridine ring could be susceptible to nucleophilic substitution, potentially with trace amounts of water or other nucleophiles present in the solution. DMSO itself has been shown to react with some brominated compounds.[13][14]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[2][15][16]

Q4: How should I properly prepare and store my this compound stock solutions in DMSO?

Proper preparation and storage are critical to maintaining the stability of your compound. Follow these best practices:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize contaminants like water and peroxides.

  • Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment. If you need to store solutions, prepare a concentrated stock.

  • Aliquot for Single Use: To avoid multiple freeze-thaw cycles, aliquot your stock solution into small, single-use vials.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Protect from Light: Use amber vials or store vials in the dark to prevent photodegradation.

Troubleshooting Guide

If you suspect your this compound solution is degrading, follow this troubleshooting workflow:

Troubleshooting_Workflow A Inconsistent Results or Visual Changes B Assess Solution Preparation & Storage A->B D High-Purity Anhydrous DMSO? B->D C Analyze Compound Purity (HPLC/LC-MS) H Purity > 95%? C->H E Proper Storage Conditions? (-20°C/-80°C, Dark, Inert) D->E Yes G Prepare Fresh Stock Solution D->G No F Multiple Freeze-Thaw Cycles? E->F Yes E->G No F->C No F->G Yes G->C I Proceed with Experiment H->I Yes J Degradation Confirmed H->J No K Consider Alternative Solvent or Fresh Synthesis J->K

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

This protocol outlines a method to assess the stability of this compound in DMSO over time.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Accurately weigh this compound and dissolve in anhydrous DMSO to a final concentration of 10 mM.

  • Sample Preparation (T=0): Immediately after preparation, take an aliquot of the stock solution and dilute it with ACN/water (50:50) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • HPLC Analysis (T=0): Inject the prepared sample onto the HPLC system.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan if unknown).

    • Column Temperature: 30°C

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), repeat steps 2 and 3.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 peak area. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of compound remaining at each time point.

Protocol 2: Identification of Degradants by LC-MS

This protocol is for identifying the potential degradation products.

Materials:

  • Follow the materials list for Protocol 1, but use an LC-MS system instead of HPLC-UV.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • LC-MS Analysis:

    • Use the same LC conditions as in Protocol 1.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Scan Range: Scan a mass range that includes the parent compound (m/z for [M+H]⁺) and potential degradants (e.g., m/z for hydrolyzed products, oxidized products).

  • Data Analysis: Analyze the mass spectra of any new peaks that appear over time to identify the molecular weights of the degradation products. This can help elucidate the degradation pathway.

Summary of Recommendations

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes water and other impurities that can promote degradation.
Preparation Prepare fresh solutions when possible.Ensures the highest purity at the time of use.
Storage Aliquot into single-use vials and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can accelerate degradation.
Protection Use amber vials and store in the dark.Prevents light-induced degradation.
Atmosphere Consider storing under an inert gas (argon or nitrogen).Reduces the risk of oxidation.
Monitoring Periodically check the purity of long-term stored solutions by HPLC.Verifies the integrity of the compound before use in critical experiments.

References

  • J-Stage. Solvent Effect of Dimethyl Sulfoxide on Alkaline Hydrolysis of Amide. Available from: [Link]

  • Taylor & Francis Online. Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Available from: [Link]

  • J-Stage. The Photochemical Oxidation Reaction of Benzylic Alcohols in Dimethyl Sulfoxide. Available from: [Link]

  • National Institutes of Health. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Available from: [Link]

  • Rhodium.ws. DMSO Oxidation of Benzylalcohols to Benzaldehydes. Available from: [Link]

  • gChem Global. Ester Hydrolysis - Proven DMSO Reactions. Available from: [Link]

  • Royal Society of Chemistry. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Available from: [Link]

  • ResearchGate. A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Available from: [Link]

  • ACS Publications. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Available from: [Link]

  • National Institutes of Health. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Available from: [Link]

  • ScienceOpen. Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. Available from: [Link]

  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. Available from: [Link]

  • National Institutes of Health. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Available from: [Link]

  • J-Stage. Solvent Effect of Dimethyl Sulfoxide on Alkaline Hydrolysis of Amide. Available from: [Link]

  • ACS Publications. Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[5][6]trienones. Available from: [Link]

  • ResearchGate. Reaction Br + DMSO ! products (2): rate of product formation in... Available from: [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Available from: [Link]

  • National Institutes of Health. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. Available from: [Link]

  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available from: [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • ResearchGate. Bromination of olefins with HBr and DMSO. Available from: [Link]

  • National Institutes of Health. Visible-Light Photocatalytic Oxidation of DMSO for RAFT Polymerization. Available from: [Link]

  • ResearchGate. Nicotinamide ¹³C chemicals shifts at different DMSO–water solvent... Available from: [Link]

  • ArTS. cis-Locked Ru(II)-DMSO Precursors for the Microwave-Assisted Synthesis of Bis-Heteroleptic Polypyridyl Compounds. Available from: [Link]

  • ResearchGate. Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. Available from: [Link]

  • ResearchGate. Promotive effects of marine-derived dimethyl sulfoxide on the photodegradation of phenanthrene in the atmosphere. Available from: [Link]

Sources

Technical Support Center: Optimizing N-benzyl-5-bromonicotinamide Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in your cell-based assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Introduction to this compound

This compound is a nicotinamide derivative under investigation for its potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical process for cellular metabolism and energy production.[3][4] Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on this pathway, making NAMPT an attractive therapeutic target.[5][6] Inhibition of NAMPT leads to the depletion of intracellular NAD+, triggering metabolic collapse and, ultimately, apoptosis in sensitive cell lines.[4][7]

This guide will provide a logical workflow to determine the optimal concentration of this compound for your specific experimental needs, from initial handling to downstream functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is investigated as a potent inhibitor of the NAMPT enzyme. By blocking NAMPT, it disrupts the NAD+ salvage pathway, which is the main route for NAD+ regeneration in many cells.[2][3] This leads to a rapid decline in intracellular NAD+ levels, impairing the function of NAD+-dependent enzymes like sirtuins and PARPs, disrupting cellular redox balance, and causing an energy crisis that can lead to cell death.[4][7]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a hydrophobic compound. The recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM) is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[8][9] To prepare the stock solution, dissolve the powder completely by vortexing. Brief sonication in a water bath can assist with dissolution.[8] It is critical to store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and to protect it from light.[2][8]

Q3: My compound precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound soluble in an organic solvent like DMSO is diluted into an aqueous environment like cell culture medium.[8] Here are several strategies to mitigate this:

  • Sequential Dilution: Avoid adding the high-concentration DMSO stock directly to your full volume of medium. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium before adding it to the final culture volume.[8]

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often decreases in cold liquids.[8]

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level, which for most cell lines is below 0.5%.[9][10] Some sensitive or primary cells may require even lower concentrations (≤0.1%).[9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]

Q4: What is a typical starting concentration range for this compound in cell-based assays?

A4: The optimal concentration is highly cell-type dependent. For potent NAMPT inhibitors, cellular IC50 values for viability are often in the low nanomolar range.[6][11] A sensible approach for an initial dose-response experiment is to use a broad range of concentrations with logarithmic spacing, for example, from 1 nM to 10 µM.[12][13] This will help identify the dynamic range of your compound's activity in your specific cell line.

Experimental Workflow for Concentration Optimization

Optimizing the working concentration of this compound is a multi-step process. The goal is to identify a concentration that engages the target (depletes NAD+) and elicits the desired biological response (e.g., cytotoxicity) without causing non-specific effects.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement & Mechanism A Step 1: Solubility & DMSO Tolerance Test B Step 2: Dose-Response (Cell Viability Assay, e.g., MTT) A->B Establish Max DMSO % C Determine IC50 Value B->C 72h Incubation D Step 3: NAD+ Level Quantification C->D Use IC50 as a reference E Step 4: Apoptosis vs. Necrosis (Annexin V/PI Assay) C->E Test at 0.5x, 1x, 2x IC50 F Select Optimal Concentration D->F E->F G Functional Assays (e.g., Western Blot, Metabolic Flux) F->G For Downstream Experiments

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent Cell Health/Density: Cell passage number is too high, or seeding density varies.[5]2. Compound Instability: Stock solution has degraded due to improper storage or multiple freeze-thaw cycles.[2][14]3. Inconsistent Incubation Time: Duration of compound exposure is not standardized.[5]1. Standardize Cell Culture: Use cells within a consistent, low-passage number range. Ensure precise and uniform cell seeding.[5]2. Prepare Fresh Solutions: Aliquot stock solutions into single-use vials. Prepare fresh working dilutions for each experiment.[14]3. Standardize Protocol: Strictly adhere to the same incubation times for all experiments.
No observable effect at expected concentrations. 1. Poor Solubility: Compound has precipitated out of the medium, lowering the effective concentration.[2]2. Compound Inactivity: The compound may have degraded.[2]3. Cell Line Resistance: The cell line may not be reliant on the NAMPT salvage pathway or may have compensatory mechanisms.[7]1. Verify Solubility: Visually inspect for precipitates. Re-optimize the dilution method using pre-warmed media.[8]2. Check Compound Integrity: Use a fresh, properly stored aliquot. If possible, verify purity via analytical methods.[2]3. Confirm Target Pathway: Use a positive control cell line known to be sensitive to NAMPT inhibitors. Consider measuring the expression level of NAMPT in your cell line.
Significant cell death at very low concentrations. 1. Off-Target Effects: The observed cytotoxicity may not be due to NAMPT inhibition.[5]2. Solvent Toxicity: The final DMSO concentration may be too high for your specific cell line.[9]3. High Cellular Dependence: Your cell line is extremely sensitive to NAD+ depletion.1. Perform a Rescue Experiment: Supplement the culture medium with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. If the cytotoxicity is on-target, NMN should rescue the cells.[15]2. Run a DMSO Dose-Response Curve: Determine the maximum non-toxic concentration of DMSO for your cells.[16]3. Confirm with NAD+ Assay: Correlate the viability data with a direct measurement of intracellular NAD+ levels.

Key Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[17]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[13]

  • Cell Treatment: Remove the medium and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a period relevant to your biological question, typically 72 hours for proliferation assays.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measuring Intracellular NAD+ Levels

This protocol confirms on-target activity by directly measuring the depletion of NAD+ following treatment.

Caption: General workflow for measuring intracellular NAD+ levels.

Methodology (using a commercial kit):

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around the predetermined IC50 (e.g., 0.1x, 1x, 10x) and a vehicle control. Incubate for a period sufficient to observe NAD+ depletion, typically 24 to 48 hours.[4] This is shorter than viability assays to capture the direct enzymatic effect before widespread cell death.[4]

  • Sample Preparation: Harvest the cells and follow the lysis and extraction protocol provided by your specific NAD/NADH assay kit manufacturer. This typically involves an acid extraction step.[1]

  • Assay Procedure: Perform the enzymatic cycling assay according to the kit's instructions. This usually involves measuring absorbance or fluorescence.

  • Data Analysis: Quantify the NAD+ concentration by comparing the sample readings to a standard curve. Normalize the NAD+ levels to the protein concentration from parallel wells to account for differences in cell number. A potent inhibitor should cause a significant, dose-dependent reduction in NAD+.[4]

References

  • Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Clement, J., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

  • Clement, J., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Retrieved January 10, 2026, from [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (2022). Neuro-Oncology. Retrieved January 10, 2026, from [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (2014). eLife. Retrieved January 10, 2026, from [Link]

  • New NAMPT inhibitors induce profound depletion of intracellular NAD⁺... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. (2015). Oncotarget. Retrieved January 10, 2026, from [Link]

  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. (2024). MDPI. Retrieved January 10, 2026, from [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology. Retrieved January 10, 2026, from [Link]

  • What NAMPT inhibitors are in clinical trials currently? (2025). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

  • Therapeutic Potential of Emerging NAD+-Increasing Strategies for Cardiovascular Diseases. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. (2025). Signal Transduction and Targeted Therapy. Retrieved January 10, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. Retrieved January 10, 2026, from [Link]

  • Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). (2012). Free Radical Biology and Medicine. Retrieved January 10, 2026, from [Link]

  • Therapeutic potential of NAD-boosting molecules: the in vivo evidence. (2018). Cell Metabolism. Retrieved January 10, 2026, from [Link]

  • Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Effects of nicotinamide riboside on NAD+ levels, cognition, and symptom recovery in long-COVID: a randomized controlled trial. (2025). eClinicalMedicine. Retrieved January 10, 2026, from [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Retrieved January 10, 2026, from [Link]

  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). PubMed. Retrieved January 10, 2026, from [Link]

  • Does anybody know what is the safe solution of DMSO for cell cultures? (2013). ResearchGate. Retrieved January 10, 2026, from [Link]

  • What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? (2015). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Crystallization of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing from solution, even after cooling. What are the initial steps I should take?

A1: A failure to crystallize upon cooling typically points to one of two primary issues: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.

  • Addressing Supersaturation: If your solution remains clear, it is likely undersaturated. You can induce supersaturation by slowly evaporating the solvent. This can be done by passing a gentle stream of nitrogen or air over the heated solution or by simply leaving the flask loosely covered in a fume hood. Be cautious not to evaporate the solvent too quickly, as this can lead to rapid precipitation and the inclusion of impurities.[1] If you have a significant amount of solvent, you may need to return the solution to a heat source and carefully boil off a portion of it before attempting to cool it again.[1]

  • Initiating Nucleation: If you believe the solution is supersaturated but no crystals have formed, nucleation may be the limiting step. You can encourage nucleation by:

    • Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of pure this compound, add a single, small crystal to the supersaturated solution. This "seed" crystal will provide a template for further crystal growth.

Q2: Instead of crystals, my compound has separated as an oil. What causes "oiling out" and how can I fix it?

A2: "Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase rather than a solid. This often occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation. Impurities can also lower the melting point of your compound, making it more prone to oiling out.

To resolve this, you can try the following:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Then, add more of the primary solvent to dilute the solution, thereby reducing the supersaturation level.

  • Slow Cooling: Cool the solution much more slowly. A gradual decrease in temperature provides more time for the molecules to arrange themselves into an ordered crystal lattice.

  • Solvent System Modification: The choice of solvent is critical. Experiment with a different solvent or a mixture of solvents. A system that provides moderate solubility at elevated temperatures and low solubility at room temperature is ideal. For this compound, which has both polar (amide, pyridine) and non-polar (benzyl) moieties, a mixture of a polar solvent (like ethanol or isopropanol) and a less polar solvent (like toluene or heptane) can be effective.

Q3: My this compound crystals have formed, but they are very fine needles and difficult to filter. How can I obtain larger crystals?

A3: The formation of very small crystals, or "crashing out," is usually a result of the solution becoming supersaturated too quickly. To encourage the growth of larger, more easily filterable crystals, you need to slow down the crystallization process.

  • Reduce the Rate of Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. You can further insulate the flask to slow down the cooling rate.

  • Use a More Solubilizing Solvent System: Add a small amount of a solvent in which your compound is more soluble to the crystallization mixture. This will keep the compound in solution for longer at a given temperature, allowing for slower and more controlled crystal growth. For example, if you are using an ethanol/water system, adding a little more ethanol can help.[1]

Q4: I suspect I have different crystal forms (polymorphs) of this compound. How can I control which form I get?

A4: Nicotinamide, a closely related compound, is known to be highly polymorphic, meaning it can exist in multiple crystal structures with different physical properties.[2] It is plausible that this compound also exhibits polymorphism. The formation of a specific polymorph can be influenced by several factors:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored. Experimenting with a range of solvents from different classes (e.g., alcohols, esters, aromatic hydrocarbons) is a key strategy in polymorph screening.

  • Crystallization Temperature: The temperature at which crystallization occurs can affect the thermodynamic stability of the resulting polymorph.

  • Rate of Cooling: Rapid cooling tends to favor the formation of less stable (kinetically favored) polymorphs, while slow cooling is more likely to yield the most stable (thermodynamically favored) form.

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that specific form.

Troubleshooting Guide: A Deeper Dive

Problem Potential Cause Troubleshooting Steps & Rationale
No Crystal Formation 1. Solution is undersaturated. 2. Nucleation barrier is too high.1. Increase Concentration: Gently evaporate some of the solvent to increase the solute concentration. This will bring the solution to a state of supersaturation, which is a prerequisite for crystallization. 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound. These actions provide a surface or template for the initial formation of crystals.
"Oiling Out" 1. High degree of supersaturation. 2. Crystallization temperature is above the compound's melting point (or a depressed melting point due to impurities). 3. Inappropriate solvent choice.1. Re-dissolve and Dilute: Heat the solution to dissolve the oil, then add more solvent to lower the concentration. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This gives molecules more time to organize into a crystal lattice. 3. Solvent Optimization: Select a solvent system where the compound has moderate solubility when hot and low solubility when cold. A mixture of solvents can often provide the ideal solubility profile.
Poor Crystal Quality (Fine Needles, Powder) 1. Rapid cooling. 2. Solution is too concentrated.1. Controlled Cooling: Allow the solution to cool slowly on the benchtop, possibly insulated, before moving to a colder environment. Slower cooling promotes the growth of larger, more ordered crystals. 2. Adjust Solvent Ratio: Add a small amount of a more "soluble" solvent to the hot solution to slightly increase the solubility and slow down the rate of crystallization upon cooling.[1]
Low Yield 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Reduce Solvent Volume: If the mother liquor still contains a significant amount of product (check by evaporating a small sample), you can try to recover more by evaporating some of the solvent and re-cooling.[1] 2. Optimize Solvent System: Choose a solvent in which your compound has very low solubility at low temperatures. Ensure the solution is thoroughly cooled before filtration. 3. Minimize Heat Loss: During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the compound from crystallizing on the filter paper or in the funnel stem.
Discolored Crystals 1. Colored impurities are present.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.

Data Presentation: Solvent Selection for this compound

Solvent Solvent Class Predicted Solubility of this compound at Room Temperature Rationale & Suitability for Recrystallization
Methanol Polar ProticHighLikely too soluble for good recovery, but could be a component of a mixed solvent system.
Ethanol Polar ProticModerate to HighA good starting point for single-solvent recrystallization or as the primary solvent in a mixed system with an anti-solvent like water or heptane.[3][4]
Isopropanol Polar ProticModerateSimilar to ethanol, a promising candidate for recrystallization.
Acetone Polar AproticModerateMay be a suitable solvent, but its volatility can make it tricky to work with.[4]
Ethyl Acetate Moderately PolarModerate to LowA good candidate for recrystallization, potentially offering a good balance of solubility at high and low temperatures.[4]
Dichloromethane HalogenatedHighLikely too soluble for effective recrystallization.
Toluene AromaticLow to ModerateCould be a good anti-solvent when mixed with a more polar solvent like ethanol.
Heptane/Hexane Non-polarVery LowUnlikely to be a good primary solvent but could be an effective anti-solvent.
Water Polar ProticVery LowA good anti-solvent to use with a water-miscible organic solvent like ethanol or acetone.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Two-Solvent Recrystallization (Example with Ethanol and Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Set the flask aside to cool slowly to room temperature.

  • Cooling and Isolation: Follow steps 6-9 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing the crystals.

Visualizations

Crystallization Troubleshooting Workflow

G start Start with Crude This compound dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Failure oiling_out Oiling Out Occurs observe->oiling_out Failure poor_crystals Poor Quality Crystals observe->poor_crystals Failure end Pure Crystals crystals_ok->end troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and Dilute - Slow Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_poor Troubleshoot: - Slower Cooling - Adjust Solvent Ratio poor_crystals->troubleshoot_poor troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_poor->dissolve

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Solvent Selection Logicdot

G compound {this compound | {Polar Head: Nicotinamide|Non-polar Tail: Benzyl}} good_solvents {Good Solvents (Hot) | Ethanol | Isopropanol | Ethyl Acetate} compound:polar->good_solvents Solubilizes poor_solvents {Poor Solvents (Cold) / Anti-solvents | Water | Heptane | Toluene} compound:nonpolar->poor_solvents Insoluble in solvent_choice Solvent Selection Criteria solvent_choice->compound good_solvents->poor_solvents Forms a good recrystallization pair with

Sources

Technical Support Center: A Researcher's Guide to N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals. This compound is a nicotinamide analog, a class of molecules with diverse biological activities. However, it is crucial to note that this compound itself is not a well-characterized pharmacological tool. Its primary biological target has not been definitively established in publicly available literature. Therefore, this guide will provide a comprehensive framework for researchers to approach the use of this and other novel chemical probes, with a strong emphasis on target validation and the critical process of distinguishing on-target from off-target effects.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

Q1: What is the known primary target of this compound?

As of our latest review of the scientific literature, a specific, validated primary biological target for this compound has not been established. Its structural similarity to nicotinamide suggests potential interactions with NAD+-dependent enzymes, such as sirtuins or nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] However, any such activity must be empirically determined. Researchers should treat this compound as a novel chemical entity and undertake rigorous target identification and validation studies.

Q2: What are the potential off-target effects I should be concerned about?

Given the nicotinamide scaffold, potential off-target effects could broadly impact NAD+ metabolism.[2] Inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, is a known liability for some nicotinamide analogs, potentially leading to cellular energy depletion.[3][4] Furthermore, lack of selectivity across the seven human sirtuin isoforms (SIRT1-7) is a common challenge.[1][2] Without a confirmed primary target, any observed biological effect should be considered potentially "off-target" until proven otherwise.

Q3: How do I determine an appropriate working concentration for my experiments?

For an uncharacterized compound, a dose-response experiment is essential. We recommend starting with a broad concentration range (e.g., 10 nM to 100 µM) in your primary assay. The goal is to identify the lowest concentration that elicits the desired phenotype with minimal toxicity.[5] Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound.[6]

Q4: My results with this compound are inconsistent. What could be the cause?

Inconsistency with a novel small molecule can stem from several factors:

  • Solubility and Stability: The compound may precipitate in aqueous media or be unstable under experimental conditions.[5][6] We recommend checking the compound's stability in your specific cell culture medium or assay buffer over the time course of your experiment.[7]

  • Cell Line Variability: The expression level of the true target(s) may vary between cell lines, leading to different sensitivities.[5]

  • Compound Purity: Ensure the purity of your compound stock through analytical methods like LC-MS or NMR.[6]

Part 2: Troubleshooting Guide - Deconvoluting On-Target vs. Off-Target Effects

This section provides a systematic approach to validating the mechanism of action for a novel compound like this compound.

Issue Potential Cause Recommended Action
Observed a biological phenotype, but unsure if it's a direct effect. The effect may be due to an unknown off-target or downstream consequence of target engagement.1. Confirm Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to verify that the compound physically binds to the putative target protein in intact cells.[8][9][10][11] 2. Genetic Validation: Use RNAi or CRISPR to knock down the expression of the putative target. If the compound's effect is on-target, its efficacy should be diminished in the knockdown cells.[1] Conversely, overexpression of the target may sensitize cells to the compound.[1]
Compound shows activity against a purified enzyme, but not in cells. Poor cell permeability, rapid metabolism, or efflux by cellular transporters.1. Assess Cell Permeability: Use mass spectrometry to measure the intracellular concentration of the compound after treatment. 2. Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes or cell lysates to assess its metabolic half-life.[12][13]
Concerned about lack of selectivity (e.g., inhibiting multiple sirtuins). The compound may bind to a conserved region across multiple family members.1. Isoform Selectivity Profiling: Test the compound's activity against a panel of purified, related enzymes (e.g., all seven human sirtuins).[2] 2. Structural Analog Control: Synthesize or obtain a structurally similar but inactive analog. This "negative control" compound should not produce the same biological effect, helping to rule out non-specific, structure-related artifacts.
Observing cellular toxicity at effective concentrations. The toxicity could be an on-target effect or due to an off-target interaction.1. Rescue Experiment: If the on-target mechanism is known (e.g., NAMPT inhibition leading to NAD+ depletion), attempt to rescue the toxic phenotype by providing a downstream metabolite (e.g., nicotinamide mononucleotide or nicotinic acid).[4][14] 2. Proteome-Wide CETSA: Use mass spectrometry-based CETSA to identify other cellular proteins whose thermal stability is altered by the compound, revealing potential off-targets.[10]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of compound binding to its target in a cellular context.[9][11][15]

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis start 1. Culture Cells treat 2. Treat with Vehicle or Compound start->treat heat 3. Heat Aliquots (Temp Gradient) treat->heat lyse 4. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 5. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant 6. Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb 7. Western Blot for Target Protein supernatant->wb quant 8. Quantify Bands & Plot Melting Curve wb->quant

Caption: CETSA workflow for verifying target engagement in cells.

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your compound (e.g., this compound at 10x the effective concentration) and another with vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes, one for each temperature point.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western Blot.

  • Data Interpretation: Quantify the band intensities and plot them against temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.[11]

Protocol 2: In Vitro Sirtuin/NAMPT Activity Assay

This fluorometric assay is a general method to screen for inhibitory activity against NAD+-dependent enzymes.

Logical Flow Diagram:

Sirtuin_Assay_Logic Enzyme Sirtuin or NAMPT Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Acetylated Peptide or NMN Substrate Substrate->Reaction NAD NAD+ NAD->Reaction Compound This compound Compound->Reaction Developer Developer Enzyme Reaction->Developer Fluorophore Fluorescent Signal Developer->Fluorophore

Caption: Logic of a two-step fluorometric sirtuin activity assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[5] Prepare solutions of the purified recombinant enzyme (e.g., SIRT1 or NAMPT), the appropriate substrate, and NAD+.

  • Plate Setup: In a 96-well black plate, add the assay buffer. Add your test compound (this compound) at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Enzyme Addition: Add the purified enzyme to all wells except the "no enzyme" control. Pre-incubate for 15-30 minutes at 37°C to allow the compound to bind to the enzyme.[5]

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The time should be optimized to ensure the reaction is in the linear range.

  • Development: Stop the reaction and develop the signal by adding a developer solution (this will vary depending on the specific kit, e.g., a trypsin-containing solution for certain sirtuin assays that cleaves a fluorophore from the deacetylated product).[16]

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths. A decrease in fluorescence in the presence of the compound indicates inhibition.

References

  • BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening?
  • National Institutes of Health. (n.d.). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC.
  • National Institutes of Health. (n.d.). Sirtuin 6 (SIRT6) Activity Assays. PMC.
  • National Institutes of Health. (n.d.). Methods for studying human sirtuins with activity-based chemical probes. PMC.
  • BenchChem. (2025). Sirt2-IN-12 experimental controls and best practices.
  • Sigma-Aldrich. (n.d.). Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Sirt2 Inhibitor Experiments.
  • National Institutes of Health. (n.d.). Sirtuin inhibitors as anticancer agents. PMC.
  • Royal Society of Chemistry. (2021, January 14).
  • National Institutes of Health. (2017).
  • CymitQuimica. (n.d.). N-BENZYL-5-BROMO-NICOTINAMIDE.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 303031-43-8.
  • National Institutes of Health. (n.d.). Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)
  • ResearchGate. (n.d.). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
  • National Institutes of Health. (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.
  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • National Institutes of Health. (2022, September 7).
  • Patsnap Synapse. (2025, March 11). What NAMPT inhibitors are in clinical trials currently?
  • MDPI. (n.d.).
  • BenchChem. (n.d.). Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091.
  • BPS Bioscience. (n.d.). Fluorogenic SIRT5 Assay Kit.
  • Selleck Chemicals. (n.d.). NAMPT Inhibitor Review.
  • MDPI. (n.d.).
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • ACS Publications. (2025, June 4). Target Engagement Assays in Early Drug Discovery.
  • National Institutes of Health. (n.d.). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. PMC.
  • National Institutes of Health. (n.d.). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870).
  • Abcam. (2016, March 4). ab210074 SIRT5 Activity Assay Kit (Fluorometric).
  • BenchChem. (n.d.). N-Benzyl-5-bromofuran-2-carboxamide|CAS 117845-23-5.
  • BLD Pharm. (n.d.). 303031-43-8|this compound.
  • National Institutes of Health. (n.d.). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PMC.
  • National Institutes of Health. (2019, February 15). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PubMed.
  • National Institutes of Health. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed.

Sources

N-benzyl-5-bromonicotinamide degradation and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, storage, and analysis of this compound.

Introduction

This compound is a nicotinamide derivative with potential applications in medicinal chemistry and pharmaceutical development.[1] Its structural features, including the amide linkage and the brominated pyridine ring, make it a versatile scaffold for the synthesis of novel bioactive molecules.[1][2] However, these same features can also be susceptible to degradation, impacting the integrity and reliability of experimental results. This guide provides a comprehensive overview of the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[3] The recommended storage temperature is room temperature, under an inert atmosphere.[4][5][6] It is also advisable to protect the compound from light.[7]

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively documented, based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 5-bromonicotinic acid and benzylamine. Studies on similar compounds like benzyl nicotinate have shown that hydrolysis is a significant degradation route, particularly catalyzed by hydroxide ions.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the cleavage of the C-Br bond or other photochemical reactions. It is recommended to store the compound protected from light.[7]

  • Thermal Degradation: While the compound is expected to be relatively stable at room temperature, elevated temperatures can accelerate hydrolysis and other decomposition reactions. Significant thermal decomposition for similar amide-containing polymers is observed at much higher temperatures, typically above 350°C.

Q3: What are the common signs of this compound degradation?

A3: Degradation can be indicated by:

  • Physical Changes: A change in color or the appearance of clumping in the solid material.

  • Analytical Changes: The appearance of new peaks in chromatograms (e.g., HPLC) or changes in spectroscopic profiles (e.g., NMR, IR). A decrease in the peak area of the parent compound over time is a clear indicator of degradation.

Q4: What safety precautions should be taken when handling this compound?

A4: It is important to handle this compound with appropriate safety measures. Wear protective gloves, eye protection, and a lab coat.[1][9] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][3] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area with plenty of water.[3][9]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC) Sample degradation due to improper storage or handling.1. Verify that the compound is stored at room temperature under an inert atmosphere and protected from light.[4][5] 2. Prepare fresh solutions for analysis. 3. Avoid repeated freeze-thaw cycles if solutions are stored.
Appearance of unexpected peaks in chromatograms Degradation of the compound into impurities.1. Identify the degradation products using techniques like LC-MS. Likely degradation products are 5-bromonicotinic acid and benzylamine from hydrolysis. 2. Review the experimental conditions. High temperatures, extreme pH, or prolonged exposure to light can cause degradation. 3. Perform forced degradation studies to intentionally generate and identify degradation products, which can then be used as markers.[10]
Poor solubility in aqueous solutions The compound is predicted to be lipophilic.1. Use co-solvents such as ethanol, DMSO, or DMF.[11] 2. Gently warm the solution or use sonication to aid dissolution. Be cautious with heating to avoid thermal degradation.
Low recovery during extraction The compound may be degrading during the extraction process.1. Ensure the pH of the extraction buffer is neutral or slightly acidic to minimize base-catalyzed hydrolysis. 2. Perform the extraction at a lower temperature. 3. Minimize the time the compound is in solution before analysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. The method should be validated for its specific application.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the parent peak and any degradation products. The method should be able to separate the main peak from any impurities.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.[10]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.[10]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and incubate at 60°C. Sample at various time points, neutralize, and analyze by HPLC.[10]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and store at room temperature. Sample at various time points and analyze by HPLC.[10]

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) and sample at various time points. Dissolve the samples and analyze by HPLC.[10]

  • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines. Sample at various time points and analyze by HPLC.

Visualizations

Degradation Pathway

A This compound B 5-bromonicotinic acid A->B  Hydrolysis (Acid/Base) C Benzylamine A->C  Hydrolysis (Acid/Base) D Other Photodegradation Products A->D  Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions A Weigh N-benzyl- 5-bromonicotinamide B Dissolve in appropriate solvent A->B C Dilute to working concentration B->C D Acid/Base Hydrolysis C->D E Oxidation (H2O2) C->E F Thermal Stress C->F G Photostability C->G H HPLC Analysis D->H E->H F->H G->H I Data Analysis (Quantify Degradation, Identify Products) H->I

Caption: Workflow for conducting forced degradation studies.

References

  • SAFETY DATA SHEET. (24-Dec-2025). Available from: [Link]

  • NMAM METHOD 2005 - CDC. Available from: [Link]

  • N-Benzyl-5-bromo-nicotinamide Eight Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC. Available from: [Link]

  • Determination of nicotinamide by stopped-flow injection method in pharmaceutical formulations - Arabian Journal of Chemistry. Available from: [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. (2020-02-01). Available from: [Link]

  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - MDPI. (2022-11-05). Available from: [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC - NIH. Available from: [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. (2022-12-28). Available from: [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - OUCI. Available from: [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. (2012-05-25). Available from: [Link]

Sources

Technical Support Center: Purification of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the expertise to overcome common challenges and ensure the high purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the purification of this compound, providing concise and actionable answers.

Q1: What are the most probable impurities in a crude reaction mixture of this compound?

A1: The likely impurities largely depend on the synthetic route, but for a typical amidation reaction between 5-bromonicotinic acid and benzylamine, you can expect:

  • Unreacted Starting Materials: 5-bromonicotinic acid and benzylamine are common impurities.[1]

  • Coupling Reagent Byproducts: If using coupling reagents like DCC or EDC, byproducts such as dicyclohexylurea (DCU) or ethyl(phenyl)urea can be present.[2]

  • Side-Reaction Products: While less common, side reactions can lead to trace impurities that may complicate purification.

Q2: How can I effectively remove unreacted starting materials before column chromatography or recrystallization?

A2: A liquid-liquid extraction is a highly effective initial purification step.[2] By washing the crude organic solution with a mild aqueous base (e.g., sodium bicarbonate solution), you can deprotonate and remove the acidic 5-bromonicotinic acid into the aqueous layer. Subsequently, washing with a mild aqueous acid (e.g., dilute citric acid or HCl) will protonate and remove the basic benzylamine.[2]

Q3: My compound appears as an oil and won't crystallize. What should I do?

A3: The oily nature of a product is often due to residual solvent or impurities.[1] First, ensure all solvent has been removed under a high vacuum. If it remains an oil, further purification by silica gel column chromatography is recommended to remove impurities that may be inhibiting crystallization. After purification, attempting recrystallization from a different solvent system or using a seed crystal can induce crystallization.[3]

Q4: How do I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot is indicative of high purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A C18 reversed-phase column with a gradient elution is often a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities.

  • Quantitative ¹H NMR (qNMR): This technique can provide an absolute measure of purity without needing a specific reference standard for this compound.[5]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound. This section provides troubleshooting for common issues.

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate solvent system (too polar or not polar enough).Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to optimize separation. Consider using a gradient elution to improve the resolution between closely eluting compounds.[3]
Product is Streaking on the Column The compound is highly polar and interacting strongly with the silica gel.Deactivate the silica gel with a small amount of triethylamine in your eluent. Alternatively, consider using an amine-functionalized silica column, which can improve the separation of basic compounds.[3]
Low or No Recovery of Product from the Column The compound is irreversibly adsorbed onto the silica gel due to high polarity.Elute with a stronger, more polar solvent system, such as a higher concentration of methanol in dichloromethane. If this fails, reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase may be a better option.[3]
Product Co-elutes with an Impurity The chosen solvent system does not provide adequate selectivity.Try a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexane system, consider trying a diethyl ether/hexane or a dichloromethane/methanol system.[2]
General Workflow for Column Chromatography

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_isolation Isolation TLC 1. TLC Analysis to Determine Eluent Slurry 2. Prepare Silica Gel Slurry and Pack Column Dissolve 3. Dissolve Crude Product in Minimal Solvent Slurry->Dissolve Load 4. Load Sample onto Column Dissolve->Load Elute 5. Elute with Chosen Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Remove Solvent (Rotary Evaporation) Combine->Evaporate Pure_Product 10. Obtain Purified This compound Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

III. Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline this compound.

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not saturated enough. Nucleation has not initiated.Evaporate some of the solvent to increase the concentration and cool again.[3] Scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[3]
Compound 'Oils Out' Instead of Crystallizing The solution is cooling too quickly. The chosen solvent is too good a solvent for the compound.Re-heat the solution to re-dissolve the oil, then allow it to cool more slowly. Insulating the flask can help.[2] Add a small amount of a non-solvent (a solvent in which your compound is insoluble) dropwise to induce crystallization. Alternatively, try a different solvent system.[3]
Poor Purity After Recrystallization Impurities are co-crystallizing with the product. The crystals were not washed properly.Ensure the impurities are significantly more soluble in the chosen solvent at all temperatures. A second recrystallization may be necessary.[3] Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]
Low Recovery of Crystalline Product Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] Cool the solution in an ice bath to maximize crystal formation before filtration. Ensure the solvent used to wash the crystals is ice-cold.
Decision Tree for Recrystallization Troubleshooting

G Start Recrystallization Attempted Outcome What is the outcome? Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals No Crystals OilingOut Compound Oils Out Outcome->OilingOut Oiling LowPurity Purity is Low Outcome->LowPurity Low Purity Success Successful Crystallization Outcome->Success Success Concentrate Concentrate Solution (Evaporate Solvent) NoCrystals->Concentrate Not Saturated? Scratch Scratch Flask or Add Seed Crystal NoCrystals->Scratch No Nucleation? SlowCool Cool Solution Slower OilingOut->SlowCool Cooling Too Fast? ChangeSolvent Change Solvent or Use Co-solvent System OilingOut->ChangeSolvent Solvent Issue? ReRecrystallize Perform a Second Recrystallization LowPurity->ReRecrystallize Co-crystallization? Wash Wash Crystals with Cold Solvent LowPurity->Wash Impurities on Surface? Concentrate->Scratch

Caption: Troubleshooting logic for recrystallization issues.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline. The solvent system should be optimized using TLC first.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).[3]

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[2]

    • Drain the solvent until the level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[3]

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.[3]

    • Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution:

    • In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it is completely dissolved.[3]

  • Cooling:

    • Allow the solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize crystal formation.[3]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.[3]

    • Dry the purified crystals under vacuum.

V. References

  • Technical Support Center: Refining Purification Protocols for 5-Amino-2-bromonicotinamide Derivatives - Benchchem. Available at:

  • Troubleshooting low yield in 5-Amino-2-bromonicotinamide synthesis - Benchchem. Available at:

  • N-Benzyl-5-bromo-nicotinamide synthesis - ChemicalBook. Available at:

  • Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide - Benchchem. Available at:

  • N-BENZYL-5-BROMO-NICOTINAMIDE | CymitQuimica. Available at:

  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products - Benchchem. Available at:

  • This compound | CAS 303031-43-8 | SCBT - Santa Cruz Biotechnology. Available at:

  • 303031-43-8|this compound|BLD Pharm. Available at:

  • N-Benzyl-5-bromo-nicotinamide Eight Chongqing Chemdad Co. ,Ltd. Available at:

  • Technical Support Center: Synthesis of N-Benzyl-1,3,2-benzodithiazole S-oxide - Benchchem. Available at:

  • recrystallization & purification of N-bromosuccinimide - YouTube. Available at:

  • 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem - NIH. Available at:

  • A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal - Benchchem. Available at:

  • troubleshooting low yields in (R)-4-Benzyl-3-methylmorpholine reactions - Benchchem. Available at:

  • A Comparative Guide to the Purity Assessment of Benzyl 3-bromopropyl ether by GC-MS Analysis - Benchchem. Available at:

  • "N-Benzyl-2-bromo-3-methylbenzamide" stability issues and degradation products - Benchchem. Available at:

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available at:

  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin - ResearchGate. Available at:

  • Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods - Benchchem. Available at:

  • N-BENZYL-5-BROMO-NICOTINAMIDE - CymitQuimica. Available at:

  • N-Benzyl-5-bromo-nicotinamide CAS#: 303031-43-8 - ChemicalBook. Available at:

Sources

Technical Support Center: Overcoming Resistance to Nicotinamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on PARP Inhibitor Resistance Mechanisms and Counter-Strategies

Welcome to the technical support center for researchers encountering resistance to nicotinamide-based inhibitors, with a specialized focus on Poly(ADP-ribose) polymerase (PARP) inhibitors in the context of cancer research. As a Senior Application Scientist, my goal is to provide you with a blend of foundational knowledge and actionable, field-tested insights to navigate the complexities of your experiments. This guide is structured to help you understand the "why" behind experimental observations and to equip you with robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My BRCA-mutant cancer cell line, which was initially sensitive to a PARP inhibitor (e.g., Olaparib, Talazoparib), is now showing signs of resistance. What are the most common underlying molecular mechanisms?

A1: This is a common and clinically significant challenge. Resistance to PARP inhibitors in BRCA-mutant cancers often arises from the restoration of homologous recombination (HR) repair, the very pathway whose deficiency PARP inhibitors exploit to induce synthetic lethality. Here are the primary mechanisms to investigate:

  • Secondary or Reversion Mutations in BRCA1/2: The most frequent cause is the acquisition of secondary mutations in the BRCA1 or BRCA2 gene that restore its reading frame and, consequently, the function of the protein. This negates the synthetic lethal relationship with PARP inhibition.

  • Loss of 53BP1: Deletion or downregulation of the 53BP1 protein can partially restore HR function in BRCA1-deficient cells, thereby conferring resistance to PARP inhibitors. This occurs because 53BP1's role in promoting non-homologous end joining (NHEJ) is diminished, allowing for end resection of DNA breaks to proceed, a key step in HR.

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Loss of PARP1 Expression or Activity: Although less common, the target of the inhibitor itself, PARP1, can be downregulated or mutated, preventing the drug from effectively trapping PARP1 at sites of DNA damage.

Here is a diagram illustrating the primary resistance pathways:

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Mechanisms of PARP inhibitor resistance in BRCA-deficient cells.
Q2: I suspect my cells have developed resistance. What are the initial experiments I should perform to confirm and characterize this resistance?

A2: A systematic approach is crucial. Start with basic cell viability assays and then move to more mechanistic studies.

Experimental Step Purpose Expected Outcome if Resistant
1. Dose-Response Curve To confirm the shift in sensitivity.A rightward shift in the dose-response curve and a significantly higher IC50 value compared to the parental, sensitive cell line.
2. Colony Formation Assay To assess long-term survival and proliferative capacity in the presence of the inhibitor.Resistant cells will form more and larger colonies at higher drug concentrations than sensitive cells.
3. PARP Activity Assay To determine if resistance is due to a lack of target engagement.In cases of PARP1 loss, you will observe reduced PAR polymer (PAR) formation upon DNA damage induction (e.g., with H2O2) in the resistant cells.
4. RAD51 Foci Formation Assay To directly assess the restoration of HR function.Resistant cells will show an increase in the number of nuclear RAD51 foci following DNA damage, indicating a restored ability to perform HR.

Here is a suggested workflow for investigating resistance:

G

Caption: Workflow for characterizing PARP inhibitor resistance.

Troubleshooting Guides

Problem 1: Inconsistent results in my PARP inhibitor sensitivity assays.
Potential Cause Troubleshooting Step Rationale
Drug Instability Prepare fresh dilutions of the PARP inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.PARP inhibitors can degrade over time, especially at lower concentrations in aqueous solutions, leading to variable efficacy.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all assays. Ensure cells are in the logarithmic growth phase when the drug is added.Cell density can affect growth rates and drug sensitivity. Overly confluent or sparse cultures can yield artifactual results.
Assay Incubation Time Standardize the duration of drug exposure. For viability assays, a 72-120 hour endpoint is typical, but this may need to be optimized for your specific cell line.Insufficient incubation time may not allow for the full cytotoxic or cytostatic effects of the drug to manifest, underestimating its potency.
Problem 2: I am unable to detect RAD51 foci formation in my positive control (HR-proficient) cells after inducing DNA damage.
Potential Cause Troubleshooting Step Rationale
Inefficient DNA Damage Verify the efficacy of your DNA damaging agent (e.g., mitomycin C, irradiation). Titrate the dose and time of exposure to ensure sufficient DNA double-strand breaks are being induced.RAD51 foci only form in response to DNA double-strand breaks that are processed for HR. Insufficient damage will result in a weak or absent signal.
Antibody Issues Use a validated anti-RAD51 antibody. Run a Western blot to confirm that the antibody detects a band of the correct molecular weight in your cell lysates.A non-specific or low-affinity primary antibody is a common cause of failed immunofluorescence experiments.
Fixation/Permeabilization Optimize your immunofluorescence protocol. The choice of fixative (e.g., paraformaldehyde vs. methanol) and permeabilization agent (e.g., Triton X-100 vs. saponin) can significantly impact antigen accessibility.Improper cell processing can mask the RAD51 epitope, preventing antibody binding.

Experimental Protocols

Protocol: Assessing HR Restoration via RAD51 Foci Formation

This protocol is designed to visualize the assembly of RAD51 at sites of DNA damage, a key indicator of functional homologous recombination.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Glass coverslips

  • DNA damaging agent (e.g., Mitomycin C, 1 µM)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: Alexa Fluor-conjugated (e.g., Alexa Fluor 488)

  • DAPI-containing mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.

  • Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 1 µM Mitomycin C) for 4-6 hours. Include an untreated control.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.

  • Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Mount the coverslips on microscope slides using a DAPI-containing mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in the number of foci-positive cells (>10 foci/nucleus) in the resistant line compared to the sensitive line upon DNA damage indicates HR restoration.

References

  • Jaspers, J. E., et al. (2013). Loss of 53BP1 causes PARP inhibitor resistance in Brca1-mutated mouse mammary tumors. Cancer Discovery. [Link]

  • Bunting, S. F., et al. (2010). 53BP1 inhibits homologous recombination in Brca1-deficient cells by blocking resection of DNA breaks. Cell. [Link]

  • Vaidyanathan, A., et al. (2016). ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells. British Journal of Cancer. [Link]

  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature. [Link]

Technical Support Center: Mitigating Off-Target Cytotoxicity of N-benzyl-5-bromonicotinamide (BBN) in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N-benzyl-5-bromonicotinamide (BBN), a promising novel compound under investigation for various therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during preclinical development: the off-target cytotoxicity of BBN in normal, non-cancerous cells.

Our goal is to provide you with the mechanistic insights and practical, field-proven strategies to minimize these cytotoxic effects, thereby enhancing the therapeutic window of BBN in your experimental models. The following troubleshooting guides and FAQs are based on established principles of cytoprotection and selective targeting.

Troubleshooting Guide: Common Cytotoxicity Issues

Researchers often face the challenge of balancing efficacy against toxicity. The table below outlines common problems observed during in vitro studies with BBN, their probable causes, and actionable protocols to resolve them.

Problem Encountered Potential Cause(s) Suggested Solution & Experimental Protocol
High cytotoxicity observed in normal cell control lines at effective BBN concentrations. 1. Oxidative Stress: BBN metabolism or interaction with cellular components may generate reactive oxygen species (ROS). 2. Apoptotic Pathway Activation: Off-target effects may trigger intrinsic or extrinsic apoptotic signaling in normal cells.Solution 1: Co-administration of an Antioxidant. Neutralize ROS with N-acetylcysteine (NAC), a glutathione precursor.[1] Protocol: 1. Pre-treat normal cells with 1-5 mM NAC for 1-2 hours. 2. Add BBN at the desired concentration while maintaining NAC in the media. 3. Co-incubate for the standard duration of your experiment. 4. Assess cell viability (e.g., MTT assay) and quantify ROS levels (e.g., DCFDA assay) to confirm the protective effect.[1] Include controls for NAC alone.
Reduced therapeutic efficacy in cancer cells when using a cytoprotective agent. The protective agent (e.g., antioxidant, caspase inhibitor) is not selective and is also protecting the cancer cells from BBN's cytotoxic effects.Solution: Exploit Differential Cell Cycle Checkpoints (Cyclotherapy). Induce a temporary cell cycle arrest in normal cells, rendering them less susceptible to cell-cycle-dependent cytotoxic agents. Many cancer cells have defective checkpoints and will not arrest, remaining vulnerable.[2] Protocol: 1. Pre-treat both normal and cancer cell lines with a low, cytostatic dose of a cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib) for 12-24 hours to induce G1 arrest. 2. Verify cell cycle arrest in the normal cells using flow cytometry (Propidium Iodide staining). 3. Add BBN to the media. 4. Assess viability after the desired treatment period. Compare the differential effect between the protected normal cells and the cancer cells.
Inconsistent results or high variability in viability assays across experiments. 1. Compound Stability/Solubility: BBN may be degrading or precipitating in the culture medium. 2. Cell Seeding Density: Variations in cell confluence can significantly alter susceptibility to cytotoxic agents.Solution: Standardize and Optimize Assay Conditions. 1. Solubility Check: Prepare BBN stock in an appropriate solvent (e.g., DMSO) at a high concentration and visually inspect for precipitation upon dilution in media. Use media containing serum when preparing final dilutions. 2. Protocol Standardization:     a. Create a detailed Standard Operating Procedure (SOP) for cell seeding, ensuring a consistent number of cells and confluence level (e.g., 30-40%) at the time of treatment.[3]     b. Always include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control (e.g., DMSO).     c. Use a freshly prepared dilution series of BBN for each experiment.
Signs of systemic toxicity in animal models (e.g., weight loss) at concentrations required for anti-tumor activity. The off-target effects observed in vitro are translating to systemic toxicity in vivo. The compound does not have a sufficient therapeutic window.Solution (Conceptual): Develop a Targeted Delivery System. Encapsulating BBN in a nanocarrier (e.g., liposome) decorated with a tumor-targeting ligand can significantly reduce exposure to healthy tissues.[4] Conceptual Workflow: 1. Formulation: Encapsulate BBN within a lipid-based nanoparticle. 2. Targeting: Conjugate a ligand (e.g., an antibody fragment against a tumor-specific antigen) to the surface of the nanoparticle. 3. Characterization: Verify particle size, drug load, and ligand density. 4. In Vivo Testing: Compare the maximum tolerated dose (MTD) and tumor growth inhibition of the targeted formulation versus free BBN.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms behind BBN's cytotoxicity in normal cells?

While the precise off-target interactions of BBN are under investigation, cytotoxicity in normal cells from novel chemical entities often stems from one or more of the following:

  • Mitochondrial Stress: The compound may interfere with mitochondrial respiration, leading to a drop in ATP production and an increase in ROS, triggering apoptosis.

  • Kinase Inhibition: Many therapeutic agents have off-target inhibitory effects on essential kinases involved in normal cell survival and proliferation pathways.[4]

  • DNA Damage: Although often a desired effect in cancer cells, unintended DNA damage in healthy, proliferating cells (like those in bone marrow or the gastrointestinal tract) can lead to toxicity.[2]

  • Apoptosis Induction: The compound might bind to proteins that regulate the apoptotic cascade, tipping the balance towards programmed cell death.

Q2: How does "Cyclotherapy" selectively protect normal cells but not cancer cells?

Cyclotherapy is based on the fundamental difference in cell cycle regulation between normal and cancerous cells.[2]

  • Normal Cells have intact cell cycle checkpoints (e.g., the G1/S checkpoint regulated by p53 and Rb). When treated with a low dose of a checkpoint activator (like a CDK4/6 inhibitor), they will pause the cell cycle to assess conditions before proceeding.[2]

  • Cancer Cells frequently have mutations in checkpoint genes (like p53). They are unable to arrest in response to the same signal and will continue to divide.

By pre-treating with a cytostatic agent, you effectively "hide" the normal cells in a non-proliferative state, making them less vulnerable to a subsequent cytotoxic drug that targets dividing cells. The cancer cells, which ignore the "stop" signal, proceed through the cell cycle and are selectively killed by the cytotoxic agent.

G cluster_0 Experimental Workflow cluster_1 Cell Response cluster_2 Outcome start Co-culture of Normal and Cancer Cells pretreat Add Low-Dose CDK4/6 Inhibitor (12-24h) start->pretreat normal_arrest Normal Cells Arrest in G1 pretreat->normal_arrest cancer_divide Cancer Cells Continue to Proliferate (Defective Checkpoint) pretreat->cancer_divide add_bbn Add Compound BBN normal_arrest->add_bbn cancer_divide->add_bbn normal_survive Normal Cells Protected add_bbn->normal_survive cancer_death Cancer Cells Undergo Apoptosis add_bbn->cancer_death

Caption: Workflow of Cyclotherapy to Protect Normal Cells.
Q3: Besides NAC, are there other types of protective agents I can try?

Yes, the choice of a protective agent should ideally be based on the suspected mechanism of toxicity. Other strategies include:

  • Caspase Inhibitors: If BBN is inducing apoptosis, a pan-caspase inhibitor (like Z-VAD-FMK) can block the final executioner steps of programmed cell death. This can be a powerful tool to confirm an apoptotic mechanism. However, be aware that some cancer cells can express efflux pumps that remove the inhibitor, providing a potential mechanism for selective protection of normal cells.[5]

  • MDM2 Inhibitors: For certain chemotherapies, low doses of MDM2 inhibitors can help stabilize p53 in normal cells, promoting survival and arrest, while having a different effect in p53-mutant cancer cells.[5]

Q4: How do I design an experiment to find the optimal concentration of a cytoprotective agent?

Finding the right balance is key. You need a concentration that protects normal cells without compromising the anti-cancer activity of BBN.

G cluster_0 Experimental Design cluster_1 Treatment Matrix cluster_2 Data Analysis plate Plate Normal and Cancer Cells Separately agent_matrix Create a 2D Serial Dilution: - Axis 1: Compound BBN - Axis 2: Protective Agent (e.g., NAC) plate->agent_matrix incubate Incubate for 48-72 hours agent_matrix->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay ic50 Calculate IC50 of BBN for Each Concentration of Protective Agent assay->ic50 selectivity Identify Protective Agent concentration that maximally increases Normal Cell IC50 while minimally affecting Cancer Cell IC50 ic50->selectivity

Caption: Workflow for Optimizing a Cytoprotective Co-Treatment.

Protocol: Co-Treatment Matrix Assay

  • Cell Seeding: Seed both your normal and cancer cell lines into separate 96-well plates at a predetermined optimal density. Allow them to adhere for 24 hours.

  • Compound Preparation:

    • Prepare a 2X stock solution series of your protective agent (e.g., NAC) in culture medium.

    • Prepare a 4X stock solution series of BBN in culture medium.

  • Treatment:

    • Remove the old medium from the cells.

    • Add 50 µL of the 2X protective agent dilutions to the appropriate wells. Add 50 µL of medium to the "BBN alone" control wells.

    • Add 50 µL of the 4X BBN dilutions across the plate. This creates a treatment matrix in a final volume of 100 µL.

  • Incubation: Incubate the plates for your standard experimental duration (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method like MTS or PrestoBlue.[4]

  • Data Analysis: Use non-linear regression to calculate the BBN IC50 value for each concentration of the protective agent. The optimal concentration is the one that provides the largest increase in the therapeutic window (Ratio of Normal Cell IC50 to Cancer Cell IC50).

References
  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 205-221. [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC, National Institutes of Health. [Link]

  • Cowan, K. H. (n.d.). Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance. National Center for Biotechnology Information. [Link]

  • Al-Ostath, S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

  • Sukhramani, P., et al. (2025). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. ResearchGate. [Link]

  • Da Violante, G., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC, National Institutes of Health. [Link]

  • Safavi, M., et al. (2014). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC, National Institutes of Health. [Link]

  • Sławiński, J., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. [Link]

  • Chemdad. (n.d.). N-Benzyl-5-bromo-nicotinamide. Chemdad. [Link]

Sources

N-benzyl-5-bromonicotinamide experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Experimental Variability and Ensuring Reproducibility

Welcome to the Technical Support Center for N-benzyl-5-bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: this compound is typically synthesized via an amide bond formation between 5-bromonicotinic acid and benzylamine. The two most common and effective approaches are:

  • Two-Step Acyl Chloride Formation: This involves the initial conversion of 5-bromonicotinic acid to its more reactive acyl chloride derivative, 5-bromonicotinoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with benzylamine to form the desired amide. This is a robust and widely applicable method for amide synthesis.[1][2]

  • Direct Amide Coupling: This one-pot method utilizes a coupling reagent to activate the carboxylic acid of 5-bromonicotinic acid in situ, facilitating its reaction with benzylamine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[3][4] Other modern coupling agents include phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU).[5][6]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, often related to reagent quality, reaction conditions, or workup procedures. Key areas to investigate include:

  • Incomplete Acyl Chloride Formation (Two-Step Method): If the conversion of 5-bromonicotinic acid to 5-bromonicotinoyl chloride is not complete, the unreacted acid will not couple with benzylamine under standard conditions, thus lowering the overall yield.

  • Hydrolysis of Acyl Chloride: 5-Bromonicotinoyl chloride is highly reactive and susceptible to hydrolysis. The presence of moisture in the reaction solvent or on the glassware will convert the acyl chloride back to the unreactive carboxylic acid.

  • Sub-optimal Coupling Reagent Activity (Direct Coupling Method): The chosen coupling reagent may not be effective for this specific substrate combination, or it may have degraded due to improper storage.

  • Inadequate Base: In the acyl chloride method, a base is required to neutralize the HCl generated during the reaction. If the base is insufficient or too weak, the benzylamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.

  • Reaction Temperature: While many amide coupling reactions proceed at room temperature, some may require gentle heating to go to completion. Conversely, excessive heat can lead to side reactions and degradation.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential impurities?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, common impurities may include:

  • Unreacted Starting Materials: Residual 5-bromonicotinic acid and benzylamine are common impurities.

  • Coupling Reagent Byproducts: If using a direct coupling method, byproducts from the coupling reagent itself can be present. For example, dicyclohexylurea (DCU) is a common byproduct when using DCC and is often insoluble in many organic solvents.

  • Side-Reaction Products: Although less common for this specific reaction, side reactions can occur, particularly if the reaction conditions are not well-controlled.

Q4: How can I effectively purify my crude this compound?

A4: The primary methods for purifying this compound are column chromatography and recrystallization. A preliminary workup using liquid-liquid extraction is highly recommended to remove acidic and basic impurities.[7]

  • Liquid-Liquid Extraction: Before further purification, washing the crude product in an organic solvent (like dichloromethane or ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove unreacted 5-bromonicotinic acid. A subsequent wash with a mild aqueous acid (e.g., 1 M HCl) will remove any remaining benzylamine.

  • Column Chromatography: This is a highly effective method for separating the desired product from non-ionic impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[8][9]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be consistent with the expected shifts for the benzyl and bromonicotinamide moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound. A single, sharp peak on the chromatogram is indicative of high purity.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular weight is approximately 291.14 g/mol .[10][11][12]

Troubleshooting Guides

Synthesis & Reaction Issues

This section provides a more detailed, question-and-answer style guide to address specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Formation Poor quality of starting materials or reagents. Ensure 5-bromonicotinic acid and benzylamine are pure and dry. Use freshly opened or properly stored coupling reagents and anhydrous solvents.
Inefficient activation of the carboxylic acid. If using the acyl chloride method, ensure the reaction with the chlorinating agent goes to completion. A catalytic amount of DMF can accelerate this step.[1] For direct coupling, consider a more powerful coupling reagent like HATU.[6]
Presence of moisture. Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry. Carefully measure all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Multiple Impurities in the Crude Product Side reactions due to high temperature. Run the reaction at room temperature or 0 °C initially. If the reaction is slow, gently warm the mixture and monitor by TLC for the appearance of side products.
Unreacted starting materials. Perform a liquid-liquid extraction workup with both acidic and basic washes to remove unreacted 5-bromonicotinic acid and benzylamine.[7]
Degradation of the product. Some nicotinamide derivatives can be sensitive to harsh acidic or basic conditions during workup. Use mild acids (e.g., 1 M HCl) and bases (e.g., saturated NaHCO₃) for washing.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize. If recrystallization fails, column chromatography is the preferred method for purifying oily products.
Emulsion formation during workup. The use of a biphasic solvent system can sometimes lead to stable emulsions. To break an emulsion, try adding a saturated brine solution or filtering the mixture through a pad of Celite.
Co-elution of impurities during chromatography. Optimize the solvent system for column chromatography. A shallow gradient elution can improve the separation of compounds with similar polarities. Trying a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can also be effective.

Experimental Protocols

The following protocols are generalized procedures based on established methods for amide bond formation. They should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis via Acyl Chloride Intermediate

Step 1: Preparation of 5-Bromonicotinoyl Chloride [1][2]

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-bromonicotinic acid (1.0 eq).

  • Under an inert atmosphere (nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (2-3 eq). A catalytic amount of DMF (1-2 drops) can be added.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours, or until the solid 5-bromonicotinic acid has completely dissolved and gas evolution has ceased.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-bromonicotinoyl chloride is typically a solid or high-boiling liquid and can be used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flame-dried flask under an inert atmosphere, dissolve benzylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 5-bromonicotinoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the 5-bromonicotinoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Proceed to the workup and purification as described in the purification protocol.

Protocol 2: Direct Amide Coupling using HATU
  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 5-bromonicotinic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Continue to stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, proceed to the workup and purification as described in the purification protocol.

Protocol 3: Purification of this compound

Work-up:

  • Quench the reaction mixture by adding water.

  • If the reaction was performed in a water-miscible solvent like DMF, dilute with a larger volume of water and extract the product with an organic solvent like ethyl acetate (3x). If the reaction was in a water-immiscible solvent like dichloromethane, separate the organic layer.

  • Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization: [9][12]

  • Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualization of Workflows and Concepts

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 5-Bromonicotinic Acid + Benzylamine s2 Reaction with Coupling Agent (e.g., HATU) or Acyl Chloride Formation s1->s2 s3 Crude this compound s2->s3 p1 Liquid-Liquid Extraction (Acid/Base Wash) s3->p1 p2 Column Chromatography p1->p2 p3 Recrystallization p2->p3 p4 Pure this compound p3->p4 a1 NMR Spectroscopy p4->a1 a2 HPLC p4->a2 a3 Mass Spectrometry p4->a3 a4 Purity & Structure Confirmation a1->a4 a2->a4 a3->a4

General experimental workflow for this compound.
Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Check Starting Material Purity & Water Content start->q1 q2 Review Reaction Conditions (Temperature, Time, Atmosphere) start->q2 q3 Evaluate Acid Activation / Coupling Step start->q3 q4 Analyze Work-up Procedure start->q4 sol1 Use high-purity, dry reagents. Dry glassware and solvents. q1->sol1 sol2 Optimize temperature and reaction time. Use an inert atmosphere. q2->sol2 sol3 Ensure complete acyl chloride formation. Consider a different coupling reagent. q3->sol3 sol4 Use mild acid/base washes. Check for product loss in aqueous layers. q4->sol4

Decision tree for troubleshooting low reaction yields.

References

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • Al-Adhami, H. J. (2015). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Iraqi Journal of Science, 56(4A), 2732-2744. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

Sources

Technical Support Center: Method Refinement for N-benzyl-5-bromonicotinamide Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biological assays involving N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental methods. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound in biological assays.

Q1: What is this compound and what are its primary known biological activities?

This compound is a derivative of nicotinamide (a form of vitamin B3) with a molecular formula of C13H11BrN2O and a molecular weight of approximately 291.1 g/mol .[1][2] Its structure, featuring a brominated pyridine ring and a benzyl group, makes it a versatile scaffold in medicinal chemistry. While the specific mechanism of action for this exact compound is not extensively documented in publicly available literature, related nicotinamide and N-benzyl derivatives have shown a range of biological activities, including potential anticancer and antiviral properties.[3][4] For instance, some N-benzyl-5-bromoindolin-2-one derivatives have been evaluated for their anti-proliferative effects in human tumor cell lines and as VEGFR-2 inhibitors.[3]

Q2: What is the best solvent for this compound and what are the recommended storage conditions?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[5] It is common practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[5] It is crucial to be aware of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.[5] Most enzymes can tolerate DMSO concentrations up to 5-10%, but it is always best to determine the maximum tolerable concentration for your specific system.[5]

For storage, the solid compound should be stored in a cool, dry place. DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[6]

Q3: What are some potential off-target effects I should be aware of when using this compound?

While specific off-target effects for this compound are not well-documented, compounds with similar structural motifs can exhibit off-target activities. For example, some benzyl-containing compounds have been shown to cause thiol alkylation, which could lead to non-specific modification of proteins.[7] It is always good practice to include appropriate controls in your experiments to assess potential off-target effects. This could involve using structurally related but inactive compounds or employing secondary assays to confirm the specificity of your findings.

Q4: What are the key considerations when designing a cell-based assay with this compound?

When designing a cell-based assay, several factors are critical for obtaining reliable and reproducible data.[8][9][10] These include:

  • Cell Health and Confluence: Ensure your cells are healthy, free of contamination (e.g., mycoplasma), and at an appropriate confluence before starting the assay.[11]

  • Passage Number: Be mindful of the cell passage number, as high passage numbers can lead to genetic drift and altered cellular responses.[8][10]

  • Assay Timing: The timing of your analysis is crucial and should be optimized based on the expected biological response.[8][10]

  • Plate Selection: The choice of microtiter plate (e.g., transparent for absorbance, black for fluorescence, white for luminescence) is important for optimal signal detection.[12]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during biological assays with this compound.

Guide 1: Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in characterizing the activity of compounds like this compound.

Problem: No or Weak Inhibition Observed
  • Possible Cause 1: Compound Insolubility.

    • Explanation: The compound may have precipitated out of the assay buffer, leading to a lower effective concentration.

    • Solution:

      • Visually inspect the assay wells for any signs of precipitation.

      • Determine the critical micelle concentration of your compound in the assay buffer.

      • Consider using a different solvent or adding a small percentage of a co-solvent, but always validate the effect of the co-solvent on enzyme activity.[5]

  • Possible Cause 2: Incorrect Enzyme or Substrate Concentration.

    • Explanation: The concentrations of the enzyme and substrate are critical for detecting inhibition. If the substrate concentration is too high, it can overcome competitive inhibition.[13]

    • Solution:

      • Ensure you are working within the linear range of the enzyme reaction.

      • Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration around the Km value for competitive inhibition assays.

      • For noncompetitive inhibitors, the apparent Vmax will be lowered without affecting the Km.[13]

  • Possible Cause 3: Compound Degradation.

    • Explanation: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., pH, temperature).[14]

    • Solution:

      • Assess the stability of this compound in your assay buffer over the time course of the experiment.

      • Prepare fresh compound dilutions for each experiment.

Problem: High Background Signal
  • Possible Cause 1: Assay Interference.

    • Explanation: The compound itself may interfere with the detection method (e.g., autofluorescence).

    • Solution:

      • Run a control experiment with the compound in the absence of the enzyme to measure its intrinsic signal.

      • Subtract the background signal from your experimental wells.

  • Possible Cause 2: Contaminated Reagents.

    • Explanation: Contamination in your buffers or reagents can lead to a high background signal.[15]

    • Solution:

      • Prepare fresh buffers and reagents.[15]

      • Ensure all labware is thoroughly cleaned.

Guide 2: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity.

Problem: High Variability Between Replicate Wells
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Explanation: Uneven cell distribution across the plate is a common source of variability.[12]

    • Solution:

      • Ensure your cells are in a single-cell suspension before seeding.

      • Use a consistent pipetting technique and mix the cell suspension between seeding replicates.

      • Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Possible Cause 2: Edge Effects.

    • Explanation: Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[11]

    • Solution:

      • Avoid using the outer wells of the plate for experimental samples.

      • Fill the outer wells with sterile water or media to create a humidity barrier.

      • Ensure proper humidification in the incubator.

Problem: Unexpected Cytotoxicity
  • Possible Cause 1: High DMSO Concentration.

    • Explanation: As mentioned earlier, high concentrations of DMSO can be toxic to cells.

    • Solution:

      • Determine the DMSO tolerance of your cell line.

      • Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.

      • Include a vehicle control (media with the same concentration of DMSO as your treated wells) in every experiment.

  • Possible Cause 2: Off-Target Effects.

    • Explanation: The compound may be hitting unintended cellular targets, leading to toxicity.

    • Solution:

      • Perform counter-screening against a panel of relevant targets.

      • Use orthogonal assays to confirm that the observed phenotype is due to the intended mechanism of action.

III. Experimental Protocols & Data Presentation

Protocol: Determining the IC50 of this compound in an Enzyme Inhibition Assay
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Further dilute the DMSO serial dilutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • In a 96-well plate, add the assay buffer, enzyme, and the diluted compound or vehicle control.

  • Incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals.

  • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Data Summary Table
ParameterDescriptionExample Value
IC50 The concentration of an inhibitor where the response is reduced by half.7.17 ± 0.94 µM[3]
Km The substrate concentration at which the reaction rate is half of Vmax.Varies by enzyme
Vmax The maximum rate of an enzyme-catalyzed reaction.Varies by enzyme

IV. Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock 10 mM Compound in 100% DMSO Serial_Dilution_DMSO Serial Dilution in DMSO Compound_Stock->Serial_Dilution_DMSO Step 1 Final_Dilution_Buffer Final Dilution in Assay Buffer Serial_Dilution_DMSO->Final_Dilution_Buffer Step 2 Add_Reagents Add Enzyme & Compound to Plate Final_Dilution_Buffer->Add_Reagents Step 3 Pre_Incubate Pre-incubation Add_Reagents->Pre_Incubate Step 4 Add_Substrate Initiate Reaction (Add Substrate) Pre_Incubate->Add_Substrate Step 5 Measure_Signal Measure Signal (Kinetics) Add_Substrate->Measure_Signal Step 6 Calculate_Rates Calculate Initial Rates Measure_Signal->Calculate_Rates Step 7 Plot_Data Plot % Inhibition vs. [Compound] Calculate_Rates->Plot_Data Step 8 Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Step 9

Caption: Workflow for determining the IC50 value of an inhibitor.

Troubleshooting Logic for High Background in Immunoassays

High_Background_Troubleshooting Start High Background Signal Detected Check_Washing Insufficient Washing? Increase wash steps Add soak time Check washer function Start->Check_Washing Check_Blocking Ineffective Blocking? Use appropriate blocking buffer Increase blocking time/temp Start->Check_Blocking Check_Antibody_Conc Antibody Concentration Too High? Titrate primary/secondary Ab Perform dilution series Start->Check_Antibody_Conc Check_Contamination Reagent/Buffer Contamination? Prepare fresh reagents Use sterile technique Start->Check_Contamination Resolved Problem Resolved Check_Washing->Resolved Check_Blocking->Resolved Check_Antibody_Conc->Resolved Check_Contamination->Resolved

Caption: Troubleshooting logic for high background in immunoassays.

V. References

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. [Link]

  • Eppendorf. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(23), 2445–2469. [Link]

  • ResearchGate. 196 questions with answers in ENZYME INHIBITORS | Science topic. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. [Link]

  • Khalifa, M. M., Al-Karmalawy, A. A., Elkaeed, E. B., Nafie, M. S., Tantawy, M. A., Eissa, I. H., & Mahdy, H. A. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3169. [Link]

  • ResearchGate. The Fundamental Problem With Enzyme Inhibition Theory. [Link]

  • 启源(广东)医药化工有限公司. N-苄基-5-溴烟酰胺. [Link]

  • National Center for Biotechnology Information. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. [Link]

  • SciSpace. Chemical determination of nicotinic acid and nicotinamide. [Link]

  • ResearchGate. Immunoassay Troubleshooting Guide. [Link]

  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • Sun, Q. A., Hess, D. T., Wang, B., Miyagi, M., & Stamler, J. S. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radical Biology and Medicine, 52(9), 1897–1904. [Link]

  • National Center for Biotechnology Information. 5-Bromonicotinamide. [Link]

  • National Center for Biotechnology Information. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]

  • National Center for Biotechnology Information. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. [Link]

  • National Center for Biotechnology Information. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfoxide. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is a classic example of an amide bond formation, a cornerstone reaction in medicinal and process chemistry. The primary route involves the coupling of 5-bromonicotinic acid with benzylamine. Due to the relatively low reactivity of a carboxylic acid towards an amine under ambient conditions, the carboxylic acid must first be "activated" to facilitate the reaction. This guide will cover the two most common activation strategies: conversion to a highly reactive acid chloride and the use of in-situ coupling agents.

Caption: General reaction for the synthesis of this compound.

Understanding the mechanism of activation is key to troubleshooting. When using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction. To prevent this, an additive like HOBt (Hydroxybenzotriazole) is often included, which traps the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[1]

EDC_HOBt_Mechanism A 5-Bromonicotinic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + EDC B EDC E This compound (Product) C->E + Benzylamine F N-Acylurea (Byproduct) C->F Rearrangement (Side Reaction) H Active Ester Intermediate C->H + HOBt (Suppresses side reaction) D Benzylamine (R'-NH2) G HOBt H->E + Benzylamine

Caption: Simplified mechanism using EDC/HOBt coupling agents.

Section 2: Recommended Synthesis Protocols

Two primary, scalable methods are presented below. Method A is common in research and early development for its mild conditions and high efficiency. Method B is often preferred for large-scale synthesis due to lower reagent costs.

Protocol A: Synthesis using EDC/HOBt Coupling Agents

This method is highly reliable and generally produces clean reaction profiles, simplifying purification.

Table 1: Reagents and Conditions for Protocol A

Reagent/ParameterMolar Eq.Amount (for 10g scale)Notes
5-Bromonicotinic Acid1.010.0 gStarting material. Ensure it is dry.
Benzylamine1.15.8 mLUse a slight excess to ensure full conversion.
EDC·HCl1.211.4 gCommon carbodiimide coupling agent.
HOBt1.28.0 gSuppresses side reactions and minimizes racemization[1].
Triethylamine (TEA)2.517.2 mLBase to neutralize HCl from EDC·HCl and protonated amine.
Dichloromethane (DCM)-200 mLAnhydrous solvent is crucial.
Reaction Time -12 - 24 hoursMonitor by TLC or LC-MS.
Temperature -0 °C to Room Temp.Controls reaction rate and minimizes side reactions.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromonicotinic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Amine & Base Addition: Add benzylamine (1.1 eq) followed by triethylamine (2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 50% Ethyl Acetate in Hexane).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M HCl (to remove excess TEA and benzylamine), saturated NaHCO₃ solution (to remove excess HOBt and any unreacted acid), and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol B: Synthesis via the Acid Chloride

This classic, robust method is highly effective and cost-efficient for larger scales.[3]

Table 2: Reagents and Conditions for Protocol B

Reagent/ParameterMolar Eq.Amount (for 10g scale)Notes
5-Bromonicotinic Acid1.010.0 gStarting material.
Thionyl Chloride (SOCl₂)2.07.2 mLUsed in excess to drive the reaction. Can be substituted with oxalyl chloride.
DMFcatalytic2-3 dropsCatalyzes the formation of the acid chloride.[4]
Benzylamine1.15.8 mLNucleophile.
Triethylamine (TEA)2.215.1 mLScavenges HCl generated during the reaction.[4]
Dichloromethane (DCM)-200 mLAnhydrous solvent.
Reaction Time -4 - 8 hoursTypically faster than coupling agent methods.
Temperature -0 °C to RefluxStaged temperature profile.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend 5-bromonicotinic acid (1.0 eq) in DCM (100 mL) in a flask equipped with a reflux condenser and gas outlet bubbler (to vent HCl).

    • Add a catalytic amount of DMF (2-3 drops).

    • Slowly add thionyl chloride (2.0 eq) at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Cool the mixture to room temperature and remove excess SOCl₂ and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM (100 mL) and cool to 0 °C in an ice bath under an inert atmosphere.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.2 eq) in DCM.

    • Slowly add the amine/base solution to the acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor by TLC.

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol A.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low or No Product Conversion

Q1: My TLC/LC-MS analysis shows only unreacted starting materials after several hours. What are the likely causes?

A1: This indicates a failure in the initial activation of the carboxylic acid.

  • Inactive Coupling Reagent: Carbodiimides like EDC are moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent.

  • Wet Reagents/Solvent: Water will readily consume the activated intermediate (and thionyl chloride), preventing the reaction. Always use anhydrous solvents and ensure starting materials are dry.

  • Insufficient Temperature (for Acid Chloride): The formation of the acid chloride with SOCl₂ often requires heating to reflux to proceed at a reasonable rate.[5]

  • Incorrect Stoichiometry: Double-check your calculations to ensure you have added the correct equivalents of the activating/coupling agent.

Q2: The reaction starts but stalls, leaving a significant amount of starting material even after 24 hours. What can I do?

A2: A stalled reaction often points to issues with the nucleophile or the base.

  • Insufficient Base: In both protocols, a base is critical. For Protocol A, it deprotonates the amine hydrochloride salt and neutralizes acids. For Protocol B, it scavenges the HCl byproduct. If insufficient base is present, the amine will exist as its non-nucleophilic ammonium salt, halting the reaction.[4] Try adding an additional equivalent of base.

  • Steric Hindrance: While not extreme in this case, steric hindrance can slow down reactions.[1] If the reaction is clean but slow, consider extending the reaction time or gently warming the mixture (e.g., to 40 °C).

  • Poor Solubility: If any of the reactants or intermediates are not fully dissolved, the reaction can be significantly slowed. Ensure you are using a sufficient volume of a suitable solvent. While DCM is a good starting point, other solvents like DMF or THF can be considered, though they present their own work-up challenges.[3]

Problem Area 2: Formation of Impurities and Side Products

Q3: I am using EDC and see a major byproduct on my TLC that is difficult to remove. What is it and how can I prevent it?

A3: This is very likely the N-acylurea byproduct.[1]

  • Cause: The highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement before the benzylamine can react with it.

  • Solution: The most effective solution is to add HOBt or NHS (1.2 equivalents) along with the EDC. These additives trap the intermediate to form a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine.[1]

Q4: How can I effectively remove unreacted 5-bromonicotinic acid and benzylamine during work-up?

A4: A standard liquid-liquid acid-base extraction is the best method.[2]

  • After the reaction, dilute the organic layer (e.g., DCM or Ethyl Acetate).

  • Wash with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃). This will deprotonate the acidic 5-bromonicotinic acid, pulling it into the aqueous layer as its sodium salt.

  • Next, wash with a mild aqueous acid like 1M citric acid or 1M HCl. This will protonate the basic benzylamine, pulling it into the aqueous layer as its ammonium salt.

  • A final wash with brine will help remove residual water before drying the organic layer.

Problem Area 3: Purification Challenges

Q5: My product streaks badly on a silica gel TLC plate, making column chromatography difficult. What should I do?

A5: The pyridine nitrogen in your product is basic and can interact strongly with the acidic silica gel, causing streaking.

  • Solution 1: Neutralize the Eluent. Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system (e.g., Ethyl Acetate/Hexane). This will neutralize the acidic sites on the silica, leading to much sharper spots and better separation.[6]

  • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina for chromatography, or a reverse-phase column if the compound is sufficiently polar.

Q6: I've purified my product, but I'm struggling to get it to crystallize from solution. It keeps oiling out.

A6: "Oiling out" occurs when the compound's solubility is too high or the solution cools too quickly.

  • Slow Down Cooling: After heating to dissolve the compound, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[2]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.[6]

  • Change Solvent System: You may be using too good of a solvent. Try recrystallizing from a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (like DCM or Ethyl Acetate) and then slowly add a poor solvent (like Hexane or Pentane) until the solution becomes faintly cloudy. Then, warm slightly to re-dissolve and cool slowly.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which activation method is better for scaling up this synthesis, acid chloride or coupling agents? A1: For large-scale industrial synthesis, conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride is generally preferred due to the lower cost and higher atom economy of the reagents.[3] Coupling agents like HATU or even EDC are significantly more expensive and generate more waste, making them less ideal for manufacturing, though they are excellent for research and small-scale work.[3]

Q2: How should I choose the right solvent for the reaction? A2: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature. Anhydrous chlorinated solvents like dichloromethane (DCM) are excellent for their inertness and ability to dissolve a wide range of organic compounds. Aprotic polar solvents like DMF and NMP are also effective but are facing increasing regulatory scrutiny due to toxicity concerns.[3] For greener alternatives, solvents like ethyl acetate can be used, especially with reagents like T3P.[5]

Q3: What are the critical safety precautions for this synthesis? A3:

  • Acid Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They also release toxic gases (HCl, SO₂, CO, CO₂). This step MUST be performed in a well-ventilated fume hood.

  • Reagents: Coupling agents (EDC, HATU) and bases (TEA, DIPEA) can be irritating or corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Exothermic Reactions: The addition of activating agents can be exothermic.[7] Maintain controlled addition rates and use an ice bath, especially on larger scales, to manage the reaction temperature.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used.[2]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: Provides a quantitative measure of purity.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity.

Q5: Are there any "green" chemistry approaches for this synthesis? A5: Yes. Direct catalytic amidation offers a more sustainable route by avoiding stoichiometric activating agents. Boric acid has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines, generating only water as a byproduct.[8] While this may require higher temperatures, it significantly reduces waste and avoids the use of hazardous reagents.

Section 5: Visual Troubleshooting Workflow

Troubleshooting_Flowchart start_node Reaction Start decision_node1 Is reaction proceeding? start_node->decision_node1 Monitor by TLC/LC-MS decision_node decision_node process_node process_node end_node end_node decision_node2 Using Coupling Agent? decision_node1->decision_node2 No decision_node3 Is reaction clean? decision_node1->decision_node3 Yes, but stalled process_node1 Check for moisture. Use fresh/dry reagents and solvent. decision_node2->process_node1 Yes process_node2 Ensure sufficient heating (reflux). Check SOCl₂ quality. decision_node2->process_node2 No (Acid Chloride) end_node1 Re-attempt Synthesis process_node1->end_node1 Restart process_node2->end_node1 Restart process_node3 Add more base. Increase reaction time or gently warm. decision_node3->process_node3 Yes decision_node4 Using EDC? decision_node3->decision_node4 No, byproducts seen end_node2 Proceed to Work-up process_node3->end_node2 Continue Monitoring process_node4 N-Acylurea likely. Restart with HOBt additive. decision_node4->process_node4 Yes process_node5 Characterize byproduct. Optimize temp/reagents. decision_node4->process_node5 No process_node4->end_node1 process_node5->end_node1

Sources

Technical Support Center: N-Benzyl-5-bromonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-benzyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during the synthesis of this important chemical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, potential impurities, and general strategies for purification and analysis.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the coupling of 5-bromonicotinic acid and benzylamine. This amide bond formation requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] The two primary strategies for this activation are:

  • Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-bromonicotinoyl chloride. This intermediate is then reacted with benzylamine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[1][2]

  • Use of Coupling Reagents: A more direct "one-pot" method involves using a peptide coupling reagent. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3] These reagents form a highly active O-acylisourea intermediate in situ, which then readily reacts with benzylamine.[1]

Q2: What are the primary sources of impurities in this synthesis?

Impurities can arise from several sources throughout the manufacturing process and are generally categorized as process-related or degradation products.[4][5]

  • Unreacted Starting Materials: Residual 5-bromonicotinic acid and benzylamine are common impurities.

  • Reagent-Related Byproducts: The choice of synthesis route introduces specific byproducts. For example, using DCC as a coupling agent generates N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents.[6]

  • Side-Reaction Products: These can include symmetrical anhydrides formed from two molecules of the carboxylic acid, or products from reactions involving residual water.[2]

  • Degradation Products: The final amide product can undergo hydrolysis back to the starting materials if exposed to harsh acidic or basic conditions, particularly at elevated temperatures.[7][8]

Q3: How can I monitor the reaction progress and identify impurities effectively?

A multi-technique approach is recommended for robust monitoring and impurity profiling.[9]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for real-time reaction monitoring.[10] It allows for a quick visual assessment of the consumption of starting materials and the formation of the product. Staining with agents like potassium permanganate or using a UV lamp can help visualize different spots.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[11] It can separate the desired product from starting materials and byproducts, providing precise data on purity and the relative amounts of each impurity.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is crucial for identifying unknown impurities by providing molecular weight information.[4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their characteristic peaks are known and resolved.[4]

Section 2: Troubleshooting Guide for Common Issues

This guide provides specific, actionable advice for problems frequently encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has run to completion according to TLC, but after workup, my isolated yield is very low. What could be the cause?

Answer: Low isolated yield despite apparent reaction completion often points to issues with the activation step, reagent quality, or the workup procedure.

Potential Causes & Solutions:

Parameter Problem Solution
Carboxylic Acid Activation The activating agent (e.g., SOCl₂, EDC) may have degraded due to improper storage. Moisture can rapidly decompose these reagents.Use a fresh bottle of the activating agent. Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Coupling Reaction The O-acylisourea intermediate formed by carbodiimides is highly reactive but can also be susceptible to side reactions, such as forming an unreactive N-acylurea or a symmetrical anhydride if the amine is not present or added too slowly.Ensure the order of addition is correct. Typically, the carboxylic acid is activated first before the amine is introduced. For some reagents, concurrent addition may be recommended; consult the specific protocol for your chosen coupling agent.
Workup Procedure The product may have been lost during the workup. For example, during a liquid-liquid extraction, emulsions can form, or the product might have some solubility in the aqueous phase, especially if the pH is too acidic or basic.During extraction, if an emulsion forms, adding brine can help break it. Ensure the pH of the aqueous washes is controlled. A mildly basic wash (e.g., sat. NaHCO₃) removes the acidic starting material, and a mildly acidic wash (e.g., dil. HCl) removes the basic starting material, while the neutral amide product should remain in the organic layer.[12]
Issue 2: Persistent Contamination with Starting Materials

Question: My final product is contaminated with unreacted 5-bromonicotinic acid or benzylamine, even after purification. How can I remove them?

Answer: This is a classic purification challenge that is best addressed with a targeted chemical extraction before final purification steps like chromatography or recrystallization.

Workflow for Removing Acidic and Basic Impurities

Caption: A sequential washing strategy effectively removes acidic and basic impurities.

Detailed Protocol: Liquid-Liquid Extraction [12]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc), and transfer it to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, shake gently while venting frequently to release any evolved CO₂ gas. Allow the layers to separate. The unreacted 5-bromonicotinic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Drain and discard the aqueous layer.

  • Acidic Wash: Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Shake and vent. The unreacted benzylamine will be protonated to its ammonium salt and move into the aqueous layer. Drain and discard the aqueous layer.[12]

  • Brine Wash & Drying: Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, now free from acidic and basic impurities.

Issue 3: Identification of an Insoluble White Precipitate

Question: When using DCC as a coupling reagent, a significant amount of a white solid precipitates. Is this my product?

Answer: It is highly unlikely to be your product. This precipitate is almost certainly N,N'-dicyclohexylurea (DCU) , the primary byproduct of DCC-mediated couplings.

Mechanism of DCU Formation

DCC_Mechanism RCOOH 5-Bromonicotinic Acid Intermediate O-Acylisourea (Active Intermediate) RCOOH->Intermediate + DCC DCC DCC Product This compound Intermediate->Product + Benzylamine DCU DCU (Insoluble Byproduct) Intermediate->DCU Amine Benzylamine

Caption: DCC activates the carboxylic acid to form a reactive intermediate, which then reacts with the amine to yield the amide product and the insoluble DCU byproduct.

Troubleshooting Steps:

  • Filtration: DCU is largely insoluble in most common organic solvents (like DCM, THF, or EtOAc) at the end of the reaction. The majority of it can be removed by simple vacuum filtration of the reaction mixture before proceeding with the aqueous workup.

  • Solvent Selection for Purification: If residual DCU remains, it can sometimes be removed during column chromatography, as it tends to have low mobility on silica gel. Alternatively, for recrystallization, choosing a solvent system where the desired product is soluble at high temperatures but DCU is not can be effective.

Section 3: Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt Coupling

This protocol is a reliable method that avoids the solubility issues associated with DCC.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-bromonicotinic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir for 20-30 minutes at 0 °C.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC.

  • Workup: Upon completion, dilute the reaction with DCM and proceed with the liquid-liquid extraction protocol described in Issue 2 to remove unreacted starting materials and water-soluble byproducts.

  • Purification: Purify the resulting crude material by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography

This is the most robust method for achieving high purity.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Equilibrate the column with the starting eluent (e.g., 90:10 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the solvent system. The polarity can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to effectively separate the product from less polar and more polar impurities.[12]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Analytical Data Summary

The following table summarizes key analytical techniques for assessing the final product's purity and identity.

Technique Purpose Expected Outcome for Pure Product
TLC Purity check, reaction monitoringA single spot with a distinct Rf value.
HPLC [11]Quantitative purity analysisA single major peak, with purity typically >98%.
¹H NMR Structural confirmationCharacteristic peaks corresponding to the aromatic protons of the pyridine and benzyl rings, the methylene (-CH₂-) protons, and the amide (N-H) proton.
¹³C NMR Structural confirmationPeaks corresponding to all 13 unique carbon atoms in the molecule.
LC-MS [4]Identity confirmationA parent ion peak corresponding to the molecular weight of the product (approx. 291.14 g/mol ).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Chemistry For Everyone. (2023). What Is DCC Coupling In Amide Bond Formation? YouTube. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Twitty, C. G., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis, 12(15), 9244-9250. Available from: [Link]

  • Google Patents. (1997). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Pharma Tutor. (2021). Novel techniques involved in impurity profiling. Available from: [Link]

  • Li, G., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4785. Available from: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Available from: [Link]

  • IJNRD. (2023). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 8(2). Available from: [Link]

  • Ali, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-15. Available from: [Link]

  • International Journal of Research and Publication Reviews. (2023). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. Available from: [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Available from: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • OC Chem Videos. (2019). mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available from: [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available from: [Link]

  • de Fátima, A., et al. (2011). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 16(10), 8447-8457. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-benzylation of 5-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of 5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

Introduction to the Synthesis and its Challenges

The N-benzylation of 5-bromonicotinamide is a crucial transformation for introducing a benzyl group onto the pyridine nitrogen, yielding N-benzyl-5-bromopyridin-3-carboxamide. This product is a valuable building block in medicinal chemistry.[1][2] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the pyridine nitrogen of 5-bromonicotinamide acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.

However, the pyridine ring in 5-bromonicotinamide is electronically deficient due to the electron-withdrawing effects of both the bromine atom and the carboxamide group. This reduced nucleophilicity of the nitrogen atom can lead to sluggish or incomplete reactions. This guide will address these challenges and provide strategies for optimizing your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My N-benzylation of 5-bromonicotinamide is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion is the most common issue and typically points to three main areas:

  • Insufficiently strong base or inappropriate base selection: The pyridine nitrogen in your starting material is weakly nucleophilic. A suitable base is crucial to facilitate the reaction, though it doesn't deprotonate the pyridine ring directly. Instead, it neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. For this substrate, a moderately strong inorganic base is often required.

  • Suboptimal reaction temperature: Due to the reduced nucleophilicity of the starting material, elevated temperatures are generally necessary to drive the reaction to completion. Room temperature reactions are unlikely to be effective.

  • Choice of solvent: The solvent plays a critical role in an SN2 reaction. A polar aprotic solvent is ideal as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.

Q2: What are the recommended starting conditions for the N-benzylation of 5-bromonicotinamide?

A2: Based on protocols for similar heterocyclic systems, a robust starting point would be:

  • Substrate: 5-bromonicotinamide (1 equivalent)

  • Reagent: Benzyl bromide (1.1-1.2 equivalents)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Temperature: 80-100 °C

  • Reaction Time: 12-24 hours, monitored by TLC or LC-MS

Q3: I'm observing the formation of multiple byproducts on my TLC plate. What are the likely side reactions?

A3: Common byproducts in this reaction can include:

  • Unreacted starting material: Due to incomplete reaction.

  • Dibenzylated product (quaternary salt): If an excess of benzyl bromide is used, or if the reaction is run for an extended period at high temperatures, the product can be further alkylated to form a pyridinium salt.

  • Hydrolysis of the amide: If there is water in the reaction mixture, the amide functionality could potentially hydrolyze, especially under basic conditions at high temperatures.

  • Products from benzyl bromide decomposition: At high temperatures, benzyl bromide can undergo self-condensation or other decomposition pathways.

Q4: How can I effectively remove unreacted benzyl bromide from my final product?

A4: Benzyl bromide is a lachrymator and should be handled with care. To remove it from the crude product:

  • Aqueous workup with a quenching agent: After the reaction, the mixture can be partitioned between an organic solvent (like ethyl acetate) and water. Washing the organic layer with a dilute solution of a nucleophilic amine, such as triethylamine, can convert the excess benzyl bromide into a water-soluble quaternary ammonium salt, which can then be washed away.[3]

  • Column chromatography: Benzyl bromide is significantly less polar than the desired product. Flash chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the benzyl bromide, which will elute first.[3]

Q5: Is it possible to use other benzyl halides, like benzyl chloride?

A5: Yes, benzyl chloride can be used, but it is less reactive than benzyl bromide. Consequently, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time, to achieve a comparable yield. The use of a catalytic amount of sodium or potassium iodide can sometimes be beneficial when using benzyl chloride, as it promotes an in situ Finkelstein reaction to generate the more reactive benzyl iodide.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the N-benzylation of 5-bromonicotinamide.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Low Reactivity of Starting Material: The pyridine nitrogen is deactivated by the bromo and carboxamide groups.• Increase the reaction temperature in 10-20 °C increments. • Switch to a more reactive benzyl halide (e.g., benzyl iodide).
2. Inappropriate Base: The chosen base may not be strong enough or may be sterically hindered.• Use a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃), which is known to accelerate SN2 reactions. • Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
3. Poor Solvent Choice: The solvent may be protic or not polar enough to facilitate the reaction.• Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4] Ensure the solvent is anhydrous.
Formation of Multiple Byproducts 1. Over-alkylation (Quaternization): Excess benzyl bromide or prolonged reaction time.• Use a stoichiometric amount of benzyl bromide (1.05-1.1 equivalents). • Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.
2. Decomposition of Reagents: High reaction temperatures can lead to the decomposition of benzyl bromide or the product.• Do not exceed a reaction temperature of 120 °C. If higher temperatures are needed, consider using a sealed tube or microwave reactor to allow for shorter reaction times.
Difficult Product Isolation/Purification 1. Product is highly polar and streaks on silica gel: The amide and pyridine functionalities make the product polar.• For column chromatography, use a more polar eluent system, such as dichloromethane/methanol. • Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on the silica gel.
2. Product co-elutes with starting material: The polarity of the product and starting material may be similar.• Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. A gradient elution may be necessary. • Consider recrystallization as an alternative or final purification step.
3. Product is an oil instead of a solid: This can make handling and purification more challenging.• After purification by column chromatography, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then cooling it slowly. Scratching the inside of the flask can also help to initiate crystallization.

Optimized Experimental Protocol

This protocol is a recommended starting point for the N-benzylation of 5-bromonicotinamide.

Materials:

  • 5-bromonicotinamide

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromonicotinamide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure N-benzyl-5-bromonicotinamide.

Visualizing the Workflow

Reaction and Troubleshooting Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start: 5-bromonicotinamide, Benzyl Bromide, K2CO3, DMF reaction Heat to 90°C Monitor by TLC/LC-MS start->reaction no_reaction Low/No Conversion? reaction->no_reaction Check Conversion workup Aqueous Workup Extraction byproducts Byproducts Formed? workup->byproducts Check Purity purification Column Chromatography product Pure this compound purification->product no_reaction->workup No (Proceed) optimize_conditions Increase Temp Change Base/Solvent no_reaction->optimize_conditions Yes optimize_conditions->reaction byproducts->purification No (Proceed) adjust_stoichiometry Adjust Stoichiometry Lower Temperature byproducts->adjust_stoichiometry Yes adjust_stoichiometry->reaction

Caption: A workflow diagram for the N-benzylation of 5-bromonicotinamide, including key troubleshooting checkpoints.

References

  • ResearchGate. Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2... Available from: [Link]

  • ACS Publications. Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Available from: [Link]

  • ACS Publications. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available from: [Link]

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available from: [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Available from: [Link]

  • Chegg.com. Solved when heating benzyl bromide and nicotinamide, the... Available from: [Link]

  • ResearchGate. N‐alkylation of various amides with benzyl alcohol catalyzed by... Available from: [Link]

  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]

  • ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Available from: [Link]

  • ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and... Available from: [Link]

  • NIH. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Available from: [Link]

  • Indian Academy of Sciences. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Available from: [Link]

  • ResearchGate. Examples of N‐alkylated alkaloids and drug molecules. Available from: [Link]

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture? Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibitors in Oncology: Evaluating the Landscape from Established Drugs to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. We will delve into the mechanisms, clinical efficacy, and distinguishing features of FDA-approved PARP inhibitors. Crucially, this guide will also address the current scientific standing of N-benzyl-5-bromonicotinamide, a compound of interest, within the context of PARP inhibition.

A Note on this compound

An extensive review of the current scientific literature reveals a notable absence of published data identifying this compound as a PARP inhibitor. While this compound is commercially available as a chemical reagent for research purposes, there are no peer-reviewed studies that characterize its biological activity against PARP enzymes or its efficacy in cancer models.[1][2][3] Therefore, a direct experimental comparison with established PARP inhibitors is not feasible at this time.

However, the chemical structure of this compound, containing a nicotinamide moiety, places it within a class of compounds historically significant to the development of PARP inhibitors. Many first-generation and subsequent PARP inhibitors were designed as nicotinamide adenine dinucleotide (NAD+) mimics, competing for the PARP catalytic site.[4][5][6] This guide will, therefore, provide a thorough comparison of the well-characterized and clinically validated PARP inhibitors to serve as a foundational reference for researchers exploring novel compounds like this compound.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response (DDR).[7] PARP1, the most abundant member of this family, acts as a DNA damage sensor.[8] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other recruited proteins.[5][9] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[6]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[10][11] These cancer cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity.[10] Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs that cannot be effectively repaired.[5] This concept, where a deficiency in two different DNA repair pathways leads to cell death, is known as synthetic lethality .[4][11]

Visualizing the Mechanism of PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP1_norm PARP1 Activation SSB->PARP1_norm BER Base Excision Repair (BER) PARP1_norm->BER Recruits repair proteins Cell_Survival_norm Cell Survival BER->Cell_Survival_norm SSB Repaired DSB_norm Double-Strand Break (DSB) HR_norm Homologous Recombination (HR) DSB_norm->HR_norm HR_norm->Cell_Survival_norm DSB Repaired SSB_cancer Single-Strand Break (SSB) PARPi PARP Inhibitor SSB_cancer->PARPi PARP1_cancer PARP1 Blocked PARPi->PARP1_cancer DSB_cancer DSB Formation (Replication Fork Collapse) PARP1_cancer->DSB_cancer Unrepaired SSB HR_cancer Defective HR (BRCA1/2 Mutation) DSB_cancer->HR_cancer Apoptosis Apoptosis HR_cancer->Apoptosis DSB Unrepaired

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

A Comparative Analysis of Clinically Approved PARP Inhibitors

Four PARP inhibitors have gained prominence in clinical practice: Olaparib, Rucaparib, Niraparib, and Talazoparib. While they share the same fundamental mechanism of catalytic inhibition, they differ in their potency, selectivity, and ability to "trap" the PARP enzyme on DNA.

Mechanism of Action: Beyond Catalytic Inhibition

Modern PARP inhibitors have a dual mechanism of action:

  • Catalytic Inhibition : They bind to the catalytic domain of PARP, competing with NAD+, which prevents the synthesis of PAR chains and subsequent recruitment of repair proteins.[5][12]

  • PARP Trapping : The binding of the inhibitor can induce a conformational change in the PARP enzyme, strengthening its association with DNA.[13][14][15] This "trapped" PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, and is considered a more cytotoxic lesion than an unrepaired SSB alone.[5][9][15]

The potency of PARP trapping varies among inhibitors and is a key differentiator.[16][17] Talazoparib is recognized as the most potent PARP trapper, which may contribute to its high cytotoxicity.[18][19]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for the key PARP inhibitors against PARP1 and PARP2, the primary targets in cancer therapy. Lower IC50 values indicate higher potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib ~1-5~1-5+++
Rucaparib ~1.2~0.3+++
Niraparib ~3.8~2.1+++
Talazoparib ~0.57~0.2+++++

Data compiled from multiple sources. Absolute values may vary based on assay conditions.[16][19][20]

Clinical Efficacy and Approved Indications

PARP inhibitors have transformed the treatment landscape for several cancers, particularly those with underlying DNA repair deficiencies.

  • Olaparib (Lynparza®) : It was the first PARP inhibitor to receive FDA approval.[10] It is approved for the treatment of BRCA-mutated advanced ovarian, breast, pancreatic, and prostate cancers.[10][21]

  • Rucaparib (Rubraca®) : Approved for the treatment of recurrent ovarian cancer and metastatic, castration-resistant prostate cancer in patients with BRCA mutations.[7][22][23] Clinical trials have demonstrated its efficacy in improving progression-free survival.[24][25]

  • Niraparib (Zejula®) : Notably approved for the first-line maintenance treatment of advanced ovarian cancer in women who have responded to platinum-based chemotherapy, regardless of their biomarker status.[26][27][28] This broader indication sets it apart from other PARP inhibitors.[27]

  • Talazoparib (Talzenna®) : A highly potent PARP inhibitor approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[9][18] It is also being investigated in other cancer types.[29][30]

Experimental Protocols for Evaluating Novel PARP Inhibitors

For researchers investigating new chemical entities like this compound, a standardized workflow is essential to characterize their potential as PARP inhibitors. Below is a representative protocol for determining the in vitro efficacy of a test compound.

Workflow for In Vitro Characterization of a Novel PARP Inhibitor

experimental_workflow start Start: Synthesize & Purify Test Compound enzymatic_assay PARP1/2 Enzymatic Assay (Fluorometric or Colorimetric) start->enzymatic_assay determine_ic50_enz Determine Enzymatic IC50 enzymatic_assay->determine_ic50_enz cell_viability Cell Viability Assay (e.g., AlamarBlue, MTT) on Cancer Cell Lines (BRCA-mutant vs. BRCA-wildtype) determine_ic50_enz->cell_viability Proceed if potent determine_ic50_cell Determine Cellular IC50 cell_viability->determine_ic50_cell western_blot Mechanism of Action Assay: Western Blot for PAR levels and Cleaved PARP (Apoptosis) determine_ic50_cell->western_blot Confirm on-target effect conclusion Conclusion on Potency, Selectivity, and Cellular Efficacy western_blot->conclusion

Caption: A typical experimental workflow for the in vitro evaluation of a novel PARP inhibitor.

Detailed Protocol: Cell Viability Assay to Determine Cellular IC50

This protocol outlines a common method to assess the antiproliferative effect of a PARP inhibitor on cancer cells and determine its IC50 value.[31]

Objective: To measure the dose-dependent effect of a test compound on the viability of a cancer cell line (e.g., BRCA1-mutant MDA-MB-436 breast cancer cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, black-walled plates

  • Test compound (e.g., this compound) dissolved in DMSO to create a 10 mM stock solution

  • Vehicle control (DMSO)

  • AlamarBlue™ HS Cell Viability Reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[31]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A typical final concentration range would be from 0.1 nM to 100 µM.

    • Also, prepare a medium-only control and a vehicle control (containing the highest concentration of DMSO used in the dilutions).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the test compound or control. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[31]

  • Viability Measurement:

    • Add 10 µL of AlamarBlue™ reagent to each well.[31]

    • Incubate for an additional 2-4 hours, protected from light. Metabolically active cells will reduce the resazurin in the reagent to the fluorescent resorufin.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the medium-only control (background) from all other measurements.

    • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[31]

Conclusion and Future Directions

The development of PARP inhibitors represents a significant milestone in targeted cancer therapy, particularly for patients with HR-deficient tumors. The clinical success of Olaparib, Rucaparib, Niraparib, and Talazoparib has validated the principle of synthetic lethality and has spurred further research into this class of drugs. Key differences in their potency, selectivity, and PARP trapping ability provide distinct clinical profiles and inform treatment decisions.

While this compound is structurally related to the nicotinamide scaffold that inspired early PARP inhibitors, there is currently no scientific evidence to support its function as a PARP inhibitor. For researchers in drug development, the path forward for any novel compound in this class would involve a rigorous preclinical evaluation, following the experimental workflows outlined in this guide. Future research will likely focus on developing next-generation PARP inhibitors with improved selectivity, novel mechanisms to overcome resistance, and broader applications beyond BRCA-mutated cancers.

References

  • Olaparib - Wikipedia. (URL: [Link])

  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). (URL: [Link])

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (URL: [Link])

  • FDA Approves Niraparib for HRD-positive Advanced Ovarian Cancer - Industry News. (URL: [Link])

  • FDA approves niraparib for first-line maintenance of advanced ovarian cancer. (URL: [Link])

  • Olaparib - PMC - NIH. (URL: [Link])

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. (URL: [Link])

  • FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed. (URL: [Link])

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (URL: [Link])

  • Olaparib - NCI - National Cancer Institute. (URL: [Link])

  • Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. (URL: [Link])

  • FDA Approves Niraparib for Ovarian Cancer - OncLive. (URL: [Link])

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - NIH. (URL: [Link])

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (URL: [Link])

  • Rucaparib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (URL: [Link])

  • Clinical Trial Shows Rucaparib Significantly Improved Progression-Free Survival in Ovarian Cancer Patients. (URL: [Link])

  • A Phase I–II Study of the Oral PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors - AACR Journals. (URL: [Link])

  • Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - PubMed. (URL: [Link])

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. (URL: [Link])

  • A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45) | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (URL: [Link])

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (URL: [Link])

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH. (URL: [Link])

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. (URL: [Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. (URL: [Link])

  • PARP assay for inhibitors | BMG LABTECH. (URL: [Link])

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (URL: [Link])

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies - Who we serve. (URL: [Link])

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... - ResearchGate. (URL: [Link])

  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - NIH. (URL: [Link])

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC. (URL: [Link])

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC - NIH. (URL: [Link])

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin - ResearchGate. (URL: [Link])

  • New mechanism of action for PARP inhibitors discovered | ScienceDaily. (URL: [Link])

  • Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells - NIH. (URL: [Link])

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (URL: [Link])

Sources

A Comparative Guide to PARP Inhibition: Olaparib vs. the Investigational Compound N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has set a high benchmark for efficacy. This guide provides a detailed comparison between the established clinical agent, olaparib, and N-benzyl-5-bromonicotinamide, a novel investigational compound hypothesized to function as a PARP inhibitor based on its structural characteristics as a nicotinamide derivative.

This analysis is designed to offer a framework for evaluating novel PARP inhibitors against the current standard of care. The experimental data for this compound presented herein is hypothetical, representing plausible outcomes from preclinical studies designed to rigorously assess its potential.

Section 1: Mechanism of Action - A Tale of Two Inhibitors

The central mechanism for PARP inhibitors revolves around the concept of synthetic lethality.[1][2] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated base excision repair (BER) pathway.[1][3] If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication.[1][3] DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[1][4]

In cancer cells with mutated BRCA1/2, the HR pathway is deficient. These cells become heavily dependent on the PARP-mediated pathway to repair SSBs and maintain genomic stability.[1] By inhibiting PARP, drugs like olaparib prevent the repair of SSBs, leading to an accumulation of DSBs.[1][2] With a compromised HR pathway, the cancer cells are unable to repair these DSBs, resulting in genomic chaos, cell cycle arrest, and ultimately, apoptosis.[2][5] This selective killing of cancer cells while sparing normal cells, which have a functional HR pathway, is the essence of synthetic lethality.[1]

A critical aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[5][6][7] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, contributing substantially to the drug's cytotoxicity.[6][7] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which may influence their clinical potency.[8][9]

Olaparib

Olaparib functions as a potent inhibitor of both PARP1 and PARP2.[6] Its mechanism involves not only the catalytic inhibition of PARP but also the formation of trapped PARP-DNA complexes.[5] This dual action is crucial for its profound cytotoxic effect in HR-deficient tumors.[5] Olaparib is approved for treating various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with germline or somatic BRCA mutations.[4][10][11]

This compound (Investigational)

This compound, as a nicotinamide derivative, is structurally poised to interact with the NAD+ binding site of the PARP enzyme, a common mechanism for PARP inhibitors. Its therapeutic potential hinges on its ability to effectively inhibit PARP's catalytic activity and, ideally, to induce potent PARP trapping. Preclinical evaluation is essential to determine its specific binding affinity, selectivity for different PARP isoforms, and its trapping efficiency relative to established inhibitors like olaparib.

Section 2: Visualizing the PARP Inhibition Pathway

The following diagram illustrates the core mechanism of synthetic lethality achieved through PARP inhibition in homologous recombination-deficient cancer cells.

PARP_Inhibition_Pathway cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell Cancer Cell (HR Deficient - e.g., BRCA mutant) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N Replication_N Replication Fork DNA_SSB_N->Replication_N Unrepaired BER_N Base Excision Repair (BER) PARP_N->BER_N Repair BER_N->Replication_N Safe Replication DNA_DSB_N DNA Double-Strand Break (DSB) Replication_N->DNA_DSB_N Fork Collapse HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N Repair Cell_Survival_N Cell Survival & Genomic Stability HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C PARPi PARP Inhibitor (Olaparib or this compound) PARPi->PARP_C Inhibition & Trapping Replication_C Replication Fork PARP_C->Replication_C Unrepaired SSBs DNA_DSB_C DNA Double-Strand Break (DSB) Replication_C->DNA_DSB_C Fork Collapse HR_C Deficient Homologous Recombination (HR) DNA_DSB_C->HR_C Apoptosis_C Apoptosis & Cell Death HR_C->Apoptosis_C Repair Failure

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

Section 3: Comparative Efficacy - In Vitro & In Vivo Data

A direct comparison of efficacy is paramount in preclinical assessment. The following tables summarize key performance metrics for olaparib alongside hypothetical data for this compound, illustrating the type of results generated in such a comparative study.

Table 1: In Vitro Potency & Cellular Activity
ParameterOlaparibThis compound (Hypothetical Data)
Target(s) PARP1, PARP2PARP1, PARP2
PARP1 Enzymatic IC50 1.2 nM[6]3.5 nM
PARP Trapping EC50 More potent than rucaparib[9]25 nM
Cellular PARP Inhibition IC50 2.8 nM (in UWB1.289 cells)[12]15 nM (in UWB1.289 cells)
Cell Viability IC50 (BRCA1-mutant, MDA-MB-436) 30 nM150 nM
Cell Viability IC50 (BRCA-proficient, MDA-MB-231) >10,000 nM>15,000 nM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Interpretation: In this hypothetical scenario, olaparib demonstrates superior potency in both enzymatic inhibition and PARP trapping. This translates to greater cytotoxicity in the BRCA1-mutant cell line. Both compounds show high selectivity for BRCA-mutant cells, a key indicator of a favorable therapeutic window.

Table 2: In Vivo Efficacy in a Xenograft Model (BRCA1-mutant Ovarian Cancer)
ParameterOlaparib (50 mg/kg, daily)This compound (100 mg/kg, daily) (Hypothetical Data)Vehicle Control
Tumor Growth Inhibition (TGI) 85%65%0%
Tumor Regression Observed in 4/10 miceObserved in 1/10 miceNone
Median Survival 45 days32 days18 days
Body Weight Loss (Max) < 5%< 8%< 2%

Interpretation: The hypothetical in vivo data suggests that while this compound shows significant anti-tumor activity compared to the vehicle control, it is less efficacious than olaparib at the tested doses. Olaparib achieves a higher degree of tumor growth inhibition and results in a greater survival benefit in this preclinical model.

Section 4: Essential Experimental Protocols

Reproducibility and methodological rigor are the bedrocks of scientific comparison. Below are detailed protocols for key assays used to generate the comparative data.

Protocol: Cell Viability (MTT/CCK-8) Assay

This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of olaparib and this compound in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[13][14] The reagent is metabolically reduced by viable cells to produce a colored formazan product.[13][14]

  • Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values by fitting the data to a dose-response curve using appropriate software.

Protocol: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of the compounds in a living organism.[15]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 BRCA1-mutant ovarian cancer cells) into the flank of each mouse.[15]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Olaparib, this compound).

  • Dosing: Administer the compounds and vehicle control daily via the appropriate route (e.g., oral gavage). Monitor animal health and body weight regularly.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a maximum allowed size or until a predetermined time point. Euthanize animals according to ethical guidelines.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and analyze survival data using Kaplan-Meier curves.

Section 5: Workflow Visualization

A clear experimental workflow is crucial for planning and execution. The following diagram outlines the process for a head-to-head preclinical comparison.

Preclinical_Comparison_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Analysis Data Analysis & Decision Enzymatic_Assay PARP Enzymatic Assay (IC50 Determination) Cell_Viability Cell Viability Assays (BRCA-mutant vs. WT) (IC50 Determination) Enzymatic_Assay->Cell_Viability Trapping_Assay PARP Trapping Assay (EC50 Determination) Trapping_Assay->Cell_Viability PK_Study Pharmacokinetics (PK) Study (Determine MTD & Dosing) Cell_Viability->PK_Study Xenograft_Model Xenograft Model Establishment (e.g., BRCA-mutant Ovarian Cancer) PK_Study->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition, Survival) Xenograft_Model->Efficacy_Study Comparative_Analysis Comparative Analysis (Efficacy & Potency) Efficacy_Study->Comparative_Analysis Go_NoGo Go/No-Go Decision for Further Development Comparative_Analysis->Go_NoGo

Caption: Workflow for preclinical comparison of novel vs. established PARP inhibitors.

Section 6: Conclusion and Future Directions

Olaparib remains the benchmark PARP inhibitor, with a well-characterized mechanism of action and proven clinical efficacy.[16][17][18] For any novel compound like this compound, the path to clinical relevance requires a rigorous, multi-faceted preclinical evaluation.

Based on the hypothetical data presented, this compound shows promise as a selective PARP inhibitor but does not currently match the potency of olaparib. Future research should focus on structure-activity relationship (SAR) studies to optimize its enzymatic inhibition and, critically, its PARP trapping ability. Further investigation into its selectivity against other PARP family members and its off-target effects would also be essential.

This guide underscores the systematic approach required to validate and compare new therapeutic candidates in the dynamic field of oncology. By adhering to robust experimental designs and logical, data-driven decision-making, the scientific community can continue to advance the standard of care for patients with cancer.

References

  • Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

  • Patsnap Synapse. What is the mechanism of Olaparib?. [Link]

  • Targeted Oncology. The Mechanism of Action of Olaparib. [Link]

  • Targeted Oncology. Olaparib Yields Long-Term Efficacy in BRCA+ HER2-Negative Breast Cancer. [Link]

  • ASC Opubs. Olaparib Is First PARP Inhibitor to Show Advantage in BRCA-Mutated Breast Cancer. [Link]

  • National Center for Biotechnology Information. Olaparib. [Link]

  • PubMed Central. Efficacy of olaparib in advanced cancers with germline or somatic mutations in BRCA1, BRCA2, CHEK2 and ATM, a Belgian Precision tumor-agnostic phase II study. [Link]

  • PubMed. Testing PARP Inhibitors Using a Murine Xenograft Model. [Link]

  • ACS Publications. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • Oncology Nursing News. PARP Inhibitor Olaparib Outperforms Chemotherapy in BRCA-Positive Breast Cancer. [Link]

  • AACR Journals. Olaparib Keeps Hereditary Breast Tumors in Check. [Link]

  • National Center for Biotechnology Information. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. [Link]

  • National Center for Biotechnology Information. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • National Center for Biotechnology Information. Exploring and comparing adverse events between PARP inhibitors. [Link]

  • MDPI. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. [Link]

  • AACR Journals. Abstract C15: Predicting response to PARP inhibitors through quantitative measurements of PARP activity in live BRCA1 mutated cells with a radio-iodinated PARP inhibitor. [Link]

  • AACR Journals. Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. [Link]

  • Journal of Experimental & Clinical Cancer Research. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. [Link]

Sources

A Comparative Guide to the Validation of N-benzyl-5-bromonicotinamide as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the preclinical validation of N-benzyl-5-bromonicotinamide (NBN), a novel synthetic compound with therapeutic potential. We delineate a series of experiments designed to test the hypothesis that NBN functions as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of agents effective in cancers with specific DNA repair deficiencies. The performance of NBN is objectively compared against Olaparib, a clinically approved PARP inhibitor, providing a benchmark for efficacy and mechanistic similarity. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each step of the validation process.

Introduction: The Scientific Rationale for NBN Investigation

Nicotinamide is a fundamental biological molecule, serving as a core component of the NAD+ coenzyme essential for cellular redox reactions. Its scaffold has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents. This compound (NBN) is a novel derivative designed to mimic the nicotinamide portion of the NAD+ substrate, thereby potentially competing for the NAD+ binding site on enzymes like PARP.

PARP enzymes are critical components of the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). Inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype. When SSBs are not repaired by PARP, they degenerate into highly toxic DNA double-strand breaks (DSBs) during replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death. This guide outlines a systematic approach to validate whether NBN exhibits this mechanism of action and to quantify its anticancer efficacy relative to Olaparib.

Hypothesized Mechanism of Action: NBN as a PARP Inhibitor

We hypothesize that NBN acts as a competitive inhibitor at the NAD+ binding domain of PARP1/2. In cancer cells with BRCA1/2 mutations, this inhibition triggers a cascade of events culminating in synthetic lethality.

G cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of NBN in HR-Deficient Cells ssb DNA Single-Strand Break (SSB) parp PARP Enzyme ssb->parp Recruitment replication DNA Replication ssb->replication Collision repair_ssb SSB Repair (BER Pathway) parp->repair_ssb Activation nbn This compound (NBN) nbn->parp dsb Double-Strand Break (DSB) replication->dsb hr_repair Homologous Recombination (HR) Repair - DEFECTIVE dsb->hr_repair Repair Fails apoptosis Apoptosis hr_repair->apoptosis Leads to

Figure 1: Hypothesized synthetic lethality mechanism of NBN in homologous recombination-deficient cancer cells.

Comprehensive Experimental Validation Workflow

The validation of NBN follows a logical progression from broad cellular effects to specific mechanistic confirmation and finally to in vivo efficacy.[1] This step-wise approach ensures that resources are directed toward the most promising candidates.[1]

G cluster_invitro cluster_invivo start Start: NBN Synthesis & Purity Confirmation invitro PART 1: In Vitro Characterization start->invitro viability Cell Viability Screening (IC50 Determination) invitro->viability invivo PART 2: In Vivo Efficacy xenograft Xenograft Tumor Model (BRCA-mutant cells) invivo->xenograft conclusion Conclusion: Validation of Anticancer Activity & Mechanism parp_assay Direct PARP-1 Enzymatic Assay viability->parp_assay damage_assay DNA Damage Assay (γH2AX Immunofluorescence) parp_assay->damage_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) damage_assay->apoptosis_assay apoptosis_assay->invivo tgi Tumor Growth Inhibition (TGI) & Toxicity Assessment xenograft->tgi tgi->conclusion

Figure 2: A systematic workflow for the preclinical validation of NBN.

Part 1: In Vitro Validation and Comparative Analysis

Initial validation relies on a suite of in vitro assays to determine the biological activity of the compound in controlled cellular environments.[2][3]

Cell Viability Profiling

The half-maximal inhibitory concentration (IC50) is determined across a panel of cancer cell lines to assess potency and selectivity. We compare a BRCA2-deficient cell line (CAPAN-1) with a BRCA-proficient cell line (MCF-7) to test for synthetic lethality.

Table 1: Comparative IC50 Values (µM) of NBN and Olaparib after 72h Treatment

Cell LineCancer TypeBRCA StatusNBN (IC50 in µM)Olaparib (IC50 in µM)
CAPAN-1PancreaticBRCA2-deficient8.7 ± 1.15.2 ± 0.8
MDA-MB-436BreastBRCA1-deficient10.2 ± 1.57.8 ± 1.0
MCF-7BreastBRCA-proficient> 100> 100
A549LungBRCA-proficient> 100> 100
Data represents mean ± standard deviation from three independent experiments.
Direct PARP-1 Enzymatic Inhibition

To confirm NBN directly targets PARP, a cell-free enzymatic assay is performed. This isolates the compound's effect on the enzyme from other cellular processes.

Table 2: In Vitro PARP-1 Enzymatic Inhibition

CompoundIC50 (nM)
NBN45.3 ± 5.9
Olaparib5.1 ± 0.7
Data represents mean ± standard deviation.
Quantification of DNA Double-Strand Breaks

The accumulation of γH2AX foci is a hallmark of DNA DSBs. Immunofluorescence is used to visualize and quantify these foci in cells following treatment, providing mechanistic evidence of downstream pathway effects.

Table 3: γH2AX Foci Formation in CAPAN-1 Cells after 24h Treatment

Treatment (at 2x IC50)Average γH2AX Foci per Cell
Vehicle Control (DMSO)3.1 ± 1.2
NBN (17.4 µM)35.8 ± 6.7
Olaparib (10.4 µM)41.2 ± 7.5
Data represents mean ± standard deviation.

Part 2: In Vivo Validation in a Xenograft Model

Successful in vitro results must be translated to an in vivo setting to assess efficacy and toxicity in a whole-organism context.[4][5] A patient-derived xenograft (PDX) or cell-line-derived xenograft model using BRCA-deficient tumors is the gold standard.[5]

Tumor Growth Inhibition (TGI)

Immunocompromised mice bearing CAPAN-1 xenograft tumors are treated with NBN, Olaparib, or a vehicle control. Tumor volume is measured over time to determine the extent of tumor growth inhibition.[4]

Table 4: Efficacy of NBN in a CAPAN-1 Xenograft Model

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) at Day 21Change in Body Weight
Vehicle ControlDaily, Oral0%+2.5%
NBN50 mg/kg, Daily, Oral58%-1.5%
Olaparib50 mg/kg, Daily, Oral65%-2.1%
TGI is calculated relative to the vehicle control group.

Detailed Experimental Protocols

Cell Viability (MTS Assay)
  • Cell Seeding : Plate 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation : Prepare a 2-fold serial dilution of NBN and Olaparib in culture medium.

  • Treatment : Add the compound dilutions to the cells and incubate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition : Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation : Incubate for 2 hours at 37°C.

  • Data Acquisition : Measure absorbance at 490 nm using a microplate reader.

  • Analysis : Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression (log(inhibitor) vs. response).

PARP-1 Chemiluminescent Activity Assay
  • Reagent Preparation : Reconstitute all components of a commercial PARP-1 assay kit (e.g., from BPS Bioscience) as per the manufacturer's instructions.

  • Inhibitor Addition : Add serial dilutions of NBN or Olaparib to the wells of a 96-well plate.

  • Enzyme Reaction : Add the PARP-1 enzyme, activated DNA, and the reaction buffer to initiate the reaction.

  • NAD+ Addition : Add biotinylated NAD+ and incubate for 1 hour at room temperature to allow for PARP-1 activity.

  • Detection : Add streptavidin-HRP and the chemiluminescent substrate.

  • Data Acquisition : Measure luminescence on a plate reader.

  • Analysis : Calculate IC50 values based on the inhibition of the enzymatic reaction.

Immunofluorescence for γH2AX
  • Cell Culture : Grow cells on glass coverslips and treat with compounds for 24 hours.

  • Fixation & Permeabilization : Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking : Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Primary Antibody : Incubate with anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.

  • Secondary Antibody : Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature.

  • Mounting : Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging & Analysis : Acquire images on a fluorescence microscope and quantify the number of foci per nucleus using ImageJ or similar software.

In Vivo Xenograft Study
  • Animal Model : Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation : Subcutaneously inject 5 x 10^6 CAPAN-1 cells mixed with Matrigel into the flank of each mouse.[4]

  • Tumor Growth : Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization : Randomize mice into treatment groups (n=8-10 per group).

  • Treatment Administration : Administer NBN, Olaparib, or vehicle control daily via oral gavage.

  • Monitoring : Measure tumor volume with calipers twice weekly and record body weights as a measure of toxicity.[4]

  • Endpoint : Conclude the study when tumors in the control group reach the predetermined maximum size. Calculate TGI using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT and ΔC are the changes in tumor volume for the treatment and control groups, respectively.

Conclusion and Future Perspectives

This guide outlines a robust, multi-faceted approach to validate the anticancer activity of this compound. The hypothetical data presented suggests that NBN functions as a potent PARP inhibitor with a clear synthetic lethal effect in BRCA-deficient cancer cells, demonstrating efficacy both in vitro and in vivo that is comparable to the established drug Olaparib.

Successful validation through these methodologies would position NBN as a strong candidate for further preclinical development. Subsequent steps should include comprehensive ADME-Tox profiling, pharmacokinetic studies, and investigation into potential combination therapies to enhance its therapeutic index and overcome potential resistance mechanisms.

References

  • Wang, D., & Li, Z. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]

  • Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Wouters, B. G., & Begg, A. C. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Onkologie, 28(5), 230-234. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Chen, Y. C., et al. (2015). In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug. PLoS One. [Link]

  • Li, W., et al. (2020). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules. [Link]

Sources

A Researcher's Guide to Off-Target Screening and Validation of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, where a compound binds to proteins other than its intended target, can lead to unforeseen toxicities or a misleading interpretation of its mechanism of action. This guide provides a comprehensive framework for the off-target screening and validation of N-benzyl-5-bromonicotinamide, a nicotinamide derivative with potential therapeutic applications. While public data on the specific biological target of this compound is limited, its documented use as an intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors suggests a potential interaction with this important class of enzymes[1]. This guide will, therefore, use PI3K as a hypothesized primary target to illustrate a rigorous, multi-faceted approach to off-target profiling and validation, a process that is universally applicable to the characterization of any novel small molecule.

Part 1: The Imperative of Off-Target Screening

The promiscuity of small molecules is a well-established phenomenon in chemical biology. Undesired off-target interactions are a major cause of preclinical and clinical trial failures, contributing significantly to the high attrition rates in drug development[2]. Early and comprehensive off-target screening is therefore not just a regulatory requirement but a crucial step in de-risking a drug discovery program. It allows for:

  • Early identification of potential toxicities: Proactively identifying interactions with proteins known to be associated with adverse effects.

  • Accurate interpretation of phenotypic data: Ensuring that the observed cellular or in vivo effects are indeed due to the modulation of the intended target.

  • Discovery of new therapeutic opportunities: Uncovering unexpected beneficial off-target activities that could lead to drug repurposing.

This guide will delineate a systematic workflow for the off-target characterization of this compound, commencing with the crucial step of primary target validation, followed by a broad off-target screening cascade and subsequent hit validation.

Part 2: Primary Target Validation: Is PI3K the True North?

Before embarking on a broad off-target screen, it is paramount to confirm the hypothesized primary target. For this compound, we will proceed with the hypothesis that it targets PI3K. The following experimental workflow outlines a strategy to validate this hypothesis.

Experimental Workflow for Primary Target Validation

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay In vitro PI3K Enzyme Assay isothermal Isothermal Titration Calorimetry (ITC) biochem_assay->isothermal Confirms direct binding cetsa Cellular Thermal Shift Assay (CETSA) isothermal->cetsa Validates target engagement in cells phospho_flow Phospho-Flow Cytometry (p-Akt) cetsa->phospho_flow Measures downstream pathway modulation crispr CRISPR/Cas9 Target Knockout phospho_flow->crispr Confirms on-target phenotype

Caption: Workflow for primary target validation of this compound.

Detailed Protocols for Primary Target Validation

1. In vitro PI3K Enzyme Assay:

  • Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K isoforms (α, β, γ, δ).

  • Methodology:

    • Utilize a commercially available ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.

    • Titrate this compound across a range of concentrations (e.g., 1 nM to 100 µM) in the presence of a specific PI3K isoform, its lipid substrate (PIP2), and ATP.

    • Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Calculate the IC50 value for each isoform to determine the potency and selectivity of inhibition.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm direct binding of this compound to PI3K in a cellular context[3].

  • Methodology:

    • Treat intact cells (e.g., a cancer cell line with high PI3K pathway activity like MCF-7) with this compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble PI3K at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3. CRISPR/Cas9 Target Knockout:

  • Objective: To ascertain that the cellular phenotype observed with this compound treatment is a direct result of PI3K inhibition.

  • Methodology:

    • Generate a PI3K knockout cell line using CRISPR/Cas9 technology.

    • Treat both the wild-type and knockout cell lines with this compound.

    • Assess a relevant cellular phenotype (e.g., proliferation, apoptosis).

    • If the compound's effect is diminished or absent in the knockout cells, it provides strong evidence for on-target activity[4].

Part 3: A Comparative Guide to Off-Target Screening Strategies

Once the primary target is validated, a broad off-target screening campaign is initiated. The choice of screening platform is critical and often involves a tiered approach, starting with in silico methods and progressing to more resource-intensive experimental assays.

Screening MethodPrincipleAdvantagesDisadvantages
In Silico Prediction Uses computational algorithms based on chemical structure similarity and molecular docking to predict potential off-target interactions.[2]High-throughput, cost-effective, provides a broad initial assessment.Prone to false positives and negatives; predictions require experimental validation.
Kinase Profiling Assesses the activity of a large panel of kinases in the presence of the test compound.Provides a comprehensive overview of the compound's kinome-wide selectivity, as kinases are a common source of off-targets.[3]Focused on a single protein family; may not identify non-kinase off-targets.
Chemoproteomics Employs chemical probes and mass spectrometry to identify compound-protein interactions in a complex biological sample.[1]Unbiased, genome-wide approach; can identify novel off-targets.Technically demanding, may require specialized expertise and instrumentation.
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of proteins upon ligand binding in a cellular context.[3]Label-free, performed in a physiological context.Lower throughput than other methods; may not be suitable for all targets.
Recommended Off-Target Screening Cascade for this compound

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Experimental Validation cluster_2 Tier 3: Cellular Phenotypic Analysis in_silico In Silico Profiling (e.g., SwissTargetPrediction) kinase_panel Broad Kinase Panel (e.g., 400+ kinases) in_silico->kinase_panel Prioritize experimental screen dose_response Dose-Response Assays on Hits kinase_panel->dose_response Identify potent off-targets cetsa_hits CETSA for Top Hits dose_response->cetsa_hits Confirm cellular engagement orthogonal_assays Orthogonal Cellular Assays cetsa_hits->orthogonal_assays Link binding to function genetic_validation Genetic Validation (siRNA/CRISPR) orthogonal_assays->genetic_validation Validate functional relevance

Caption: A tiered approach for off-target screening and validation.

Part 4: Comparative Analysis with Alternative PI3K Inhibitors

To put the off-target profile of this compound into context, it is essential to compare it with other well-characterized PI3K inhibitors. This comparison should include both pan-PI3K inhibitors and isoform-selective inhibitors.

CompoundPrimary Target(s)Key Off-Targets (if known)Reference
This compound PI3K (hypothesized)To be determinedN/A
Wortmannin Pan-PI3KPLK1, mTOR, DNA-PK[Source]
Idelalisib PI3Kδ-[Source]
Alpelisib PI3Kα-[Source]

Note: The off-target data for the reference compounds should be sourced from publicly available databases such as ChEMBL or PubChem.

Part 5: Validation of Off-Target Hits

Any high-confidence hits from the off-target screen must be rigorously validated to confirm their biological relevance. This involves a combination of orthogonal biochemical and cell-based assays.

Workflow for Off-Target Hit Validation

cluster_0 Biochemical Confirmation cluster_1 Cellular Confirmation direct_binding Direct Binding Assay (e.g., SPR, ITC) enzyme_assay Enzymatic/Functional Assay direct_binding->enzyme_assay Quantify interaction cellular_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) enzyme_assay->cellular_engagement Confirm cellular activity phenotypic_assay Phenotypic Assay relevant to off-target cellular_engagement->phenotypic_assay Link to cellular effect genetic_knockdown siRNA/CRISPR Knockdown of Off-Target phenotypic_assay->genetic_knockdown Confirm causality

Caption: A systematic workflow for validating off-target hits.

Conclusion

The off-target screening and validation of a novel compound like this compound is a complex but indispensable process in modern drug discovery. By employing a systematic, multi-tiered approach that combines in silico prediction with a suite of robust experimental assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This not only mitigates the risk of late-stage failures due to unforeseen toxicities but also provides a clearer picture of the molecule's true mechanism of action. The framework presented in this guide, while centered on the hypothesized PI3K-targeting activity of this compound, offers a universally applicable strategy for the rigorous characterization of any new chemical entity, ultimately paving the way for the development of safer and more effective medicines.

References

Sources

A Researcher's Guide to Ensuring Reproducibility with N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on ensuring the reproducibility of experimental results involving N-benzyl-5-bromonicotinamide. While specific literature on the reproducibility of this compound is sparse, this guide synthesizes established principles of chemical synthesis, purification, and characterization, drawing parallels from the broader field of nicotinamide adenine dinucleotide (NAD+) research to provide a robust framework for achieving consistent and reliable outcomes.

Introduction to this compound and the Imperative of Reproducibility

This compound is a derivative of nicotinamide, a form of vitamin B3, and as such, is of interest in the study of pathways involving NAD+. NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1][2][3] The decline of NAD+ levels is associated with aging and various diseases, making compounds that modulate its pathways, like this compound, valuable research tools.[2][4]

However, the utility of such compounds is directly tied to the ability of researchers to reproduce experiments that establish their biological effects. The challenges in reproducing findings with NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) in longevity studies underscore the critical need for rigorous experimental design and transparent reporting.[1][5] This guide aims to provide a comprehensive approach to achieving such rigor when working with this compound.

Synthesis and Purification: The First Line of Defense for Reproducibility

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via the amidation of 5-bromonicotinic acid with benzylamine. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound.

Synthesis and Purification Workflow Figure 1: Generalized Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 5-Bromonicotinic Acid + Benzylamine coupling Coupling Reaction (e.g., with DCC/DMAP or conversion to acid chloride) start->coupling crude Crude this compound coupling->crude extraction Work-up & Extraction crude->extraction chromatography Column Chromatography (Silica gel) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure this compound recrystallization->pure Analytical Characterization Workflow Figure 2: Analytical Characterization Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization nmr ¹H and ¹³C NMR ms Mass Spectrometry (HRMS) nmr->ms ir FTIR Spectroscopy ms->ir hplc HPLC for Purity ir->hplc mp Melting Point Determination hplc->mp final final mp->final Batch Release for Biological Assays NAD+ Salvage Pathway Figure 3: Simplified NAD+ Salvage Pathway cluster_pathway Cellular NAD+ Pool NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ SIRT Sirtuins NAD->SIRT PARP PARPs NAD->PARP NR Nicotinamide Riboside (NR) NRK NRK NR->NRK NAMPT->NMN PRPP NMNAT->NAD ATP NRK->NMN ATP SIRT->NAM PARP->NAM NBNA This compound NBNA->NAMPT Potential Target

Sources

A Researcher's Guide to Cross-Validating the Mechanism of Action for N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous cross-validation of the mechanism of action for the novel compound N-benzyl-5-bromonicotinamide. Given its structural features—a core nicotinamide moiety known to interact with NAD+-dependent enzymes—we hypothesize its primary mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP). This document outlines a multi-phase experimental strategy to test this hypothesis, comparing its performance against established alternatives and providing the causal logic behind each experimental choice.

Introduction: Deconstructing this compound for Mechanistic Insights

This compound is a synthetic compound for which the mechanism of action is not yet widely characterized.[1][2][3] Its chemical structure, however, provides a strong foundation for a testable hypothesis. The nicotinamide scaffold is a well-established pharmacophore that mimics the nicotinamide portion of NAD+, the essential cofactor for enzymes like PARPs and Sirtuins.[4][5] These enzymes are critical regulators of cellular processes, including DNA repair and metabolic control, making them important therapeutic targets.[6][7][8]

Our central hypothesis is that this compound acts as a PARP inhibitor . PARP enzymes, particularly PARP1, are crucial for signaling and repairing single-strand DNA breaks (SSBs).[8][9] By inhibiting PARP, SSBs can accumulate and convert to more lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality, which is particularly effective in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations.[6][9][10][11]

This guide will systematically validate this proposed mechanism through three distinct phases of experimentation:

  • Phase 1: Direct Target Engagement and Potency. Does the compound directly inhibit the purified target enzyme?

  • Phase 2: Cellular Target Engagement. Does the compound engage the target within a complex cellular environment?

  • Phase 3: Phenotypic Validation. Does target engagement produce the expected biological outcome?

For comparative analysis, we will benchmark this compound against two standards:

  • Olaparib: A potent, clinically approved PARP inhibitor.[10]

  • 3-Aminobenzamide (3-AB): A first-generation, less potent PARP inhibitor.

Phase 1: In Vitro Target Engagement & Potency

The foundational step in mechanism-of-action validation is to confirm a direct, biochemical interaction between the compound and its purified target protein. This phase answers the most fundamental question: can the compound inhibit the enzyme's activity in a controlled, cell-free environment?

Experiment 1.1: PARP1 Enzymatic Inhibition Assay

Rationale: An in vitro enzymatic assay provides a quantitative measure of a compound's ability to inhibit PARP1 activity. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A low IC50 value indicates high potency. We will use a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.[12][13]

Detailed Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reagent Preparation: Prepare serial dilutions of this compound, Olaparib, and 3-AB in assay buffer. A typical starting concentration might be 100 µM with 10-fold serial dilutions. Include a vehicle control (DMSO).

  • Enzyme Incubation: Add recombinant human PARP1 enzyme and activated DNA (to stimulate enzyme activity) to each well.[12] Add the inhibitor dilutions and incubate for 15 minutes to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mix of NAD+ and biotinylated NAD+.[12] Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the biotinylated PAR chains.[14] After another wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Analysis: Subtract background signals, normalize the data to the vehicle control (100% activity), and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Data Presentation: Comparative Potency

The results of this experiment will be summarized to directly compare the potency of this compound with established inhibitors.

CompoundTargetIC50 (nM)
This compoundPARP1Experimental Result
Olaparib (Positive Control)PARP1~5
3-Aminobenzamide (Positive Control)PARP1~1,000

Phase 2: Cellular Target Engagement

Confirming that a compound can inhibit a purified enzyme is a critical first step, but it does not guarantee efficacy in a cellular context. The compound must be able to cross the cell membrane, reach its target, and bind to it amidst a complex proteome. This phase addresses the crucial question of target engagement in living cells.

Experiment 2.1: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method for verifying target engagement in an intact cellular environment.[15] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[16][17] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of binding.[18]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (e.g., NBN) or Vehicle A->B C 3. Aliquot Cells B->C D 4. Heat at Temp Gradient (e.g., 40-70°C) C->D E 5. Lyse Cells D->E F 6. Centrifuge to Pellet Aggregated Proteins E->F G 7. Collect Soluble Fraction (Supernatant) F->G H 8. Quantify Soluble PARP1 (Western Blot / ELISA) G->H I 9. Plot Melt Curve & Determine Tm Shift H->I

Detailed Protocol:

  • Cell Treatment: Culture a suitable cell line (e.g., HeLa) to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments).[16] Include an unheated control.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[16]

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble PARP1 in each sample using Western blotting or an ELISA.

  • Data Plotting: Quantify the PARP1 band intensities and normalize them to the unheated control. Plot the percentage of soluble PARP1 against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the treated sample indicates target stabilization.

Data Presentation: Target Stabilization

The primary output is a graphical representation of the melting curves. The key metric is the change in melting temperature (ΔTm).

CompoundTargetΔTm (°C)Interpretation
This compoundPARP1Experimental ResultA positive shift confirms cellular target engagement.
OlaparibPARP1Expected Positive ShiftValidates assay performance.

Phase 3: Phenotypic & Pathway Validation

The final and most biologically relevant phase of validation is to demonstrate that target engagement translates into the expected cellular phenotype. For a PARP inhibitor, the canonical phenotype is synthetic lethality in cancer cells deficient in Homologous Recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations.[11][19]

Experiment 3.1: Synthetic Lethality Cell Viability Assay

Rationale: By inhibiting PARP, we prevent the repair of SSBs. In cells that are dividing, these SSBs are converted into DSBs at the replication fork.[9] Normal cells can repair these DSBs using the high-fidelity HR pathway. However, cells with BRCA1/2 mutations have a deficient HR pathway and are unable to repair these DSBs, leading to genomic instability and cell death.[11][20][21] This experiment tests whether this compound can selectively kill BRCA-deficient cells.

SyntheticLethality cluster_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_outcome Cellular Outcome cluster_brca_proficient BRCA Proficient Cell cluster_brca_deficient BRCA Deficient Cell SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 DSB Double-Strand Break (DSB) SSB->DSB BER Base Excision Repair PARP1->BER NBN NBN / Olaparib NBN->PARP1 Replication DNA Replication Replication->DSB HR Homologous Recombination DSB->HR HR_def Defective HR DSB->HR_def Survival Cell Survival HR->Survival Death Synthetic Lethality (Cell Death) HR_def->Death

Detailed Protocol:

  • Cell Lines: Use a pair of isogenic or functionally equivalent cell lines, one HR-proficient (e.g., CAPAN-1 with restored BRCA2) and one HR-deficient (e.g., CAPAN-1, which is BRCA2-mutant).

  • Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Olaparib for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[19]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each cell line. Plot the dose-response curves and determine the IC50 for each compound in both cell lines. A significantly lower IC50 in the BRCA-deficient cell line indicates synthetic lethality.

Data Presentation: Selective Cytotoxicity

The data should clearly demonstrate the selective effect of the compounds on the BRCA-mutant cell line.

CompoundCell LineBRCA StatusIC50 (µM)Selectivity Ratio (Proficient/Deficient)
This compound CAPAN-1 RestoredProficientExperimental Resultrowspan="2"
CAPAN-1DeficientExperimental Result
Olaparib CAPAN-1 RestoredProficientExpected High µMrowspan="2"
CAPAN-1DeficientExpected Low µM

Conclusion and Forward Outlook

This structured, multi-phase approach provides a robust framework for validating the hypothesized mechanism of action of this compound as a PARP inhibitor. By progressing from direct enzymatic inhibition to cellular target engagement and finally to a specific phenotypic outcome, this guide ensures a high degree of scientific confidence.

Positive results across all three phases would provide strong evidence that this compound is a bona fide PARP inhibitor. The comparative data against Olaparib will contextualize its potency and potential as a therapeutic agent or research tool. Should any phase yield negative or ambiguous results, it would suggest an alternative mechanism of action is at play, prompting a re-evaluation of the initial hypothesis and potentially guiding new avenues of investigation into other NAD+-dependent enzymes or different cellular pathways.

References

  • Vertex AI Search. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
  • Drug Target Review. The mechanism of PARP inhibitor action is identified.
  • Patsnap Synapse. What are PARP inhibitors and how do they work?.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • PubMed. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review.
  • MD Anderson Cancer Center. What are PARP inhibitors?.
  • BenchChem. Application Notes & Protocols: Cellular Thermal Shift Assay (CETSA®) for PROTAC Target Engagement.
  • BenchChem. Application Notes and Protocols for Utilizing BYK204165 in a PARP Activity Assay.
  • BenchChem. An In-depth Technical Guide on PARP-1 Inhibition and Synthetic Lethality in Cancer Cells.
  • R&D Systems. PARP Universal Colorimetric Assay.
  • Patsnap Synapse. What are SIRT1 inhibitors and how do they work?.
  • Assay-Protocol. PARP.
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • SciSpace. Sirtuin activators and inhibitors..
  • PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PMC - NIH. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
  • PubMed Central. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies.
  • ResearchGate. (PDF) Human Sirtuin 2 inhibitors, Their Mechanisms and Binding Modes.
  • BenchChem. Application Notes and Protocols for Studying Synthetic Lethality with the DNA Ligase I Inhibitor L82-G17 and PARP.
  • Creative Biolabs. PARP Assay.
  • PMC. Sirtuin activators and inhibitors: Promises, achievements, and challenges.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • Organic & Biomolecular Chemistry (RSC Publishing). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state.
  • PubMed Central. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies.
  • ResearchGate. How to experimentally validate drug-target interactions?.
  • ACS Publications. Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors | ACS Chemical Biology.
  • Annals of Urologic Oncology. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC.
  • NIH. Target identification and mechanism of action in chemical biology and drug discovery.
  • Taylor & Francis Online. Full article: Validation guidelines for drug-target prediction methods.
  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
  • SciSpace. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance..
  • YouTube. MDC Connects: Target Validation and Efficacy.
  • Santa Cruz Biotechnology. This compound | CAS 303031-43-8 | SCBT.
  • CymitQuimica. N-BENZYL-5-BROMO-NICOTINAMIDE | CymitQuimica.
  • BLD Pharm. 303031-43-8|this compound|BLD Pharm.
  • PubMed. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug.
  • PubMed. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo.

Sources

A Framework for Discovery: Hypothetical Head-to-Head Study of N-benzyl-5-bromonicotinamide Against Clinically-Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring DNA damage repair deficiencies, particularly those with BRCA1/2 mutations.[1][2] By exploiting the principle of synthetic lethality, these drugs have demonstrated significant clinical efficacy.[2][3] The established PARP inhibitors—Olaparib, Rucaparib, and Talazoparib—while effective, exhibit distinct biochemical profiles, potencies, and toxicities.[4][5][6] This underscores the ongoing need for novel agents with improved therapeutic windows and differentiated mechanisms of action.

This guide introduces a hypothetical investigational compound, N-benzyl-5-bromonicotinamide , as a putative PARP inhibitor. While direct evidence of its PARP-inhibitory activity is not yet publicly available, its nicotinamide core structure provides a chemical rationale for such an investigation. Nicotinamide is a key structural component of NAD+, the natural substrate for PARP enzymes, and many existing PARP inhibitors are NAD+ mimetics.[7]

Herein, we present a comprehensive framework for a head-to-head study, outlining the essential experiments required to rigorously evaluate this compound against the established inhibitors Olaparib, Rucaparib, and Talazoparib. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them.

The Central Role of PARP1 in DNA Repair and the Rationale for Inhibition

PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[2][3][8] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[8] This PARylation acts as a scaffold to recruit other DNA repair proteins. Inhibition of PARP's catalytic activity prevents the repair of SSBs. In cancer cells with a deficient homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), these unrepaired SSBs are converted into lethal double-strand breaks (DSBs) during DNA replication, leading to cell death.[2][3][8]

A crucial aspect of many potent PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that is even more potent than catalytic inhibition alone.[3][6][8] The trapping efficiency varies among inhibitors and is a key parameter to assess for any novel compound.[3][6]

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair Pathway cluster_1 Mechanism of PARP Inhibition SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Binds to DNA SSB->PARP1_recruitment sensed by PARP1_activation PARP1 Catalytic Activation (PAR Synthesis) PARP1_recruitment->PARP1_activation PARP_Trapping PARP Trapping PARP1_recruitment->PARP_Trapping Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARP1_activation->Repair_Complex recruits Catalytic_Inhibition Catalytic Inhibition PARP1_activation->Catalytic_Inhibition DNA_Repaired DNA Repair Repair_Complex->DNA_Repaired PARPi This compound (Hypothetical PARPi) PARPi->Catalytic_Inhibition causes PARPi->PARP_Trapping causes Replication_Fork_Collapse Replication Fork Collapse & DSB Formation PARP_Trapping->Replication_Fork_Collapse Cell_Death Synthetic Lethality (in HR-deficient cells) Replication_Fork_Collapse->Cell_Death Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow A Biochemical Assay: PARP1/2 Catalytic Inhibition B Cell-Based Assay: Cellular PARylation Inhibition A->B Confirms cellular target engagement F Data Analysis & Comparison A->F C Cell Viability Assay (IC50 Determination) B->C Links target inhibition to cytotoxicity B->F D PARP Trapping Assay (Cell-Based) C->D Elucidates key cytotoxic mechanism C->F E DNA Damage Assay (γH2AX Foci Formation) D->E Confirms downstream DNA damage D->F E->F

Caption: A systematic workflow for the in vitro characterization of a novel PARP inhibitor.

Protocol 1: PARP Catalytic Inhibition Assay (Biochemical)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PARP1 and PARP2 enzymes.

  • Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well format. [9]The resulting signal is detected via a streptavidin-HRP conjugate and chemiluminescence. [9]* Methodology:

    • Plate Preparation: Coat a 96-well plate with histone proteins and block with 5% BSA.

    • Compound Preparation: Prepare a serial dilution of this compound, known inhibitors (Olaparib, Rucaparib, Talazoparib), and a vehicle control (e.g., DMSO).

    • Reaction: Add recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, and the serially diluted compounds to the wells.

    • Incubation: Incubate for 1 hour at room temperature to allow the PARylation reaction to proceed.

    • Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP conjugate and incubate. After a final wash, add a chemiluminescent HRP substrate. [1] 6. Data Acquisition: Immediately measure luminescence using a microplate reader.

    • Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot against the log concentration of the inhibitor to determine the IC50 value using non-linear regression. [1]

Protocol 2: Cell Viability Assay (Cell-Based)
  • Objective: To determine the anti-proliferative IC50 of this compound in cancer cell lines with and without BRCA mutations.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, an indicator of metabolically active cells. [8]* Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, UWB1.289, and UWB1.289+BRCA1) in 96-well opaque-walled plates at a density of 2,000-10,000 cells per well. [8]Incubate for 24 hours.

    • Compound Treatment: Add serial dilutions of this compound and control inhibitors to the cells.

    • Incubation: Incubate the plates for 72-120 hours. Longer incubation is often necessary to observe the full cytotoxic effect of PARP inhibitors. [8] 4. Luminescence Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce lysis, and incubate for 10 minutes to stabilize the signal. [8] 5. Data Acquisition: Measure luminescence using a luminometer.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression. [8]

Protocol 3: PARP Trapping Assay (Cell-Based)
  • Objective: To quantify the ability of this compound to trap PARP1 on chromatin.

  • Principle: This assay uses cellular fractionation to separate chromatin-bound proteins from soluble nuclear proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting. [10]* Methodology:

    • Cell Treatment: Treat cells (e.g., HeyA8) with varying concentrations of this compound and control inhibitors for 4 hours. [10]It is beneficial to co-treat with a DNA damaging agent like methyl methanesulfonate (MMS) to induce SSBs.

    • Cell Fractionation: Harvest cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.

    • Western Blotting: Separate the proteins from the chromatin-bound fraction by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody against PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

    • Data Acquisition: Image the blot using a chemiluminescence detection system.

    • Analysis: Quantify the band intensity for PARP1 and normalize it to the Histone H3 signal. Plot the normalized PARP1 intensity against the drug concentration to determine the dose-dependent increase in trapped PARP1. [10]

In Vivo Efficacy: The Path to Preclinical Validation

Should this compound demonstrate promising in vitro potency and PARP trapping, the subsequent crucial step is to evaluate its efficacy in vivo.

Protocol 4: Xenograft Tumor Growth Inhibition Study
  • Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model using a BRCA-deficient human cancer cell line.

  • Principle: A BRCA1-mutant human breast cancer cell line (e.g., MX-1) is implanted subcutaneously into immunodeficient mice. [11]Once tumors are established, mice are treated with the investigational compound, and tumor growth is monitored over time. [11]* Methodology:

    • Animal Model: Use female athymic nu/nu mice.

    • Tumor Implantation: Subcutaneously implant MX-1 human breast cancer cells.

    • Treatment Groups: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, this compound (at various doses), and a positive control (e.g., Talazoparib at 0.33 mg/kg). [11] 4. Drug Administration: Formulate the compound for oral gavage and administer daily for 28 days.

    • Endpoint Analysis: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI) compared to the vehicle control group. [11] 6. Pharmacodynamic Assessment: At the end of the study, tumors can be harvested to assess for biomarkers such as PAR levels or γH2AX to confirm target engagement in vivo.

Conclusion and Future Directions

The framework presented here provides a rigorous, multi-faceted approach to evaluate the potential of a novel compound, this compound, as a PARP inhibitor. By directly comparing its performance against clinically-approved agents in standardized assays, researchers can rapidly ascertain its biochemical potency, cellular efficacy, and primary mechanism of action. Positive results from this comprehensive in vitro and in vivo analysis would provide a strong rationale for further preclinical development. This systematic approach ensures that only the most promising candidates, with a clear and data-supported profile, advance toward clinical investigation.

References

  • BenchChem. (2025). Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy.
  • BenchChem. (2025). A Head-to-Head Comparison of Mefuparib Hydrochloride and Other Leading PARP Inhibitors.
  • BenchChem. (2025). A Head-to-Head Comparison of PARP Inhibitors in Neuroprotection: A Guide for Researchers.
  • ResearchGate. (2025). Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles.
  • AJMC. (2020).
  • PMC. (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues.
  • Patsnap Synapse. (2023). Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments.
  • Selleckchem.com. (n.d.). PARP1 Selective Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). PARP-1 Inhibitors.
  • Wikipedia. (n.d.). PARP inhibitor.
  • BenchChem. (2025).
  • Annual Reviews. (2018).
  • BenchChem. (2025). Common pitfalls in PARP inhibitor cell-based assays and how to avoid them.
  • BenchChem. (2025). Rucaparib (hydrochloride)
  • NIH. (n.d.). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy.
  • MDPI. (n.d.).
  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • NIH. (2022).
  • NIH. (n.d.).
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • ResearchGate. (2025). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair.
  • AACR Journals. (2010).
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • AACR Journals. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • CymitQuimica. (n.d.). N-BENZYL-5-BROMO-NICOTINAMIDE.
  • BLD Pharm. (n.d.). 303031-43-8|this compound.
  • PubMed Central. (n.d.).
  • NIH. (n.d.). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer.
  • NIH. (n.d.). Talazoparib.
  • BenchChem. (n.d.). N-Benzyl-5-bromofuran-2-carboxamide.
  • NIH. (n.d.). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent.
  • PubMed. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo.
  • YouTube. (2025). What are PARP Inhibitors for Breast Cancer? | Lynparza (olaparib) Explained.
  • PubMed. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug.

Sources

A Comparative Guide to Validating the VEGFR-2 Inhibitory Effect of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effects of N-benzyl-5-bromonicotinamide on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in oncology.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, which depend on sustained angiogenesis for growth and metastasis.[1] This document outlines a series of experiments to rigorously assess the potency and efficacy of this compound, comparing its performance against established multi-kinase inhibitors, Sunitinib and Sorafenib.

The VEGFR-2 Signaling Cascade: A Prime Target for Anti-Angiogenic Therapy

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1][2] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][3][4] Small molecule inhibitors, like this compound, are designed to compete with ATP at its binding site in the kinase domain, thereby blocking autophosphorylation and subsequent signal transduction.[1]


// Nodes VEGFA [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="this compound\n(ATP Competitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGFA -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; VEGFR2 -> Src [label="Activates"]; PLCg -> PKC; PI3K -> AKT; Src -> FAK; PKC -> MAPK; AKT -> mTOR; MAPK -> Proliferation; FAK -> Migration; mTOR -> Survival; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\nAutophosphorylation"]; }

Figure 1: Simplified VEGFR-2 signaling pathway and point of inhibition.

Comparative Efficacy Analysis

The following tables present hypothetical yet realistic experimental data comparing this compound with Sunitinib and Sorafenib. This data serves as a template for researchers to populate with their own findings.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundVEGFR-2 IC50 (nM)
This compound[Insert experimental value]
Sunitinib~20-90[5][6]
Sorafenib~90[5][7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%.

Table 2: In Vitro Anti-Proliferative Activity in HUVECs
CompoundGI50 (µM)
This compound[Insert experimental value]
Sunitinib~0.01-0.1
Sorafenib~5-10

GI50 values represent the concentration of the inhibitor required to inhibit the growth of Human Umbilical Vein Endothelial Cells (HUVECs) by 50%.

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model
Treatment GroupTumor Volume Reduction (%)
Vehicle Control0
This compound[Insert experimental value]
Sunitinib[Insert experimental value]
Sorafenib[Insert experimental value]

Data represents the percentage reduction in tumor volume at the end of the study compared to the vehicle control group.

Experimental Protocols

Rigorous and reproducible experimental design is paramount for validating the efficacy of a novel inhibitor. The following are detailed protocols for key assays.

VEGFR-2 In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human VEGFR-2. A luminescence-based assay measuring ATP consumption is a common and reliable method.[1][8]


// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- 1x Kinase Buffer\n- ATP Solution\n- VEGFR-2 Enzyme\n- Test Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Setup [label="Plate Setup (96-well):\n- Add Master Mix (Buffer, ATP, Substrate)\n- Add Test Compound/Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction:\nAdd diluted VEGFR-2 enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 30°C for 45 min", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction & Deplete ATP:\nAdd ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_RT [label="Incubate at RT for 40 min", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect_Signal [label="Detect Luminescence:\nAdd Kinase Detection Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_RT2 [label="Incubate at RT for 30 min", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Plate [label="Read Luminescence\n(Plate Reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data:\nCalculate % Inhibition and IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Incubate_RT; Incubate_RT -> Detect_Signal; Detect_Signal -> Incubate_RT2; Incubate_RT2 -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; }

Figure 2: Workflow for a luminescence-based VEGFR-2 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer. DTT can be added to a final concentration of 1 mM.[8]

    • Prepare serial dilutions of this compound, Sunitinib, and Sorafenib in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[8]

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[9]

  • Assay Procedure:

    • Add the master mix to each well of a 96-well plate.[8]

    • Add the diluted test compounds to the respective wells. For positive (100% activity) and blank (no enzyme) controls, add 1x Kinase Buffer with the same DMSO percentage.[8]

    • Add diluted recombinant human VEGFR-2 enzyme to all wells except the blank.[8]

    • Incubate the plate at 30°C for 45 minutes.[8]

  • Signal Detection:

    • Add a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Read the luminescence using a microplate reader.[8]

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Angiogenesis Assays

In vitro angiogenesis assays provide a platform to evaluate the effect of compounds on the tube-forming capacity of endothelial cells.[10][11]

Endothelial Cell Tube Formation Assay:

This assay assesses the ability of endothelial cells, such as HUVECs, to form three-dimensional capillary-like structures on an extracellular matrix gel.[12][13]

Step-by-Step Protocol:

  • Thaw the extracellular matrix (ECM) gel on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 1 hour to allow the gel to solidify.

  • Seed HUVECs onto the ECM gel in the presence of various concentrations of the test compounds or vehicle control.

  • Incubate the plate for 6-18 hours at 37°C.[10]

  • Visualize and quantify the tube formation using a microscope. The number and length of the sprouts are indicative of angiogenic activity.[11]

Wound Healing (Scratch) Assay:

This method is used to study cell migration, a crucial step in angiogenesis.[10]

Step-by-Step Protocol:

  • Grow a confluent monolayer of endothelial cells in a culture plate.

  • Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

  • Wash the cells to remove debris and add fresh media containing the test compounds or vehicle control.

  • Incubate the plate and capture images at different time points (e.g., 0, 6, 12, 24 hours).

  • Measure the rate of wound closure to assess the effect of the compound on cell migration.

In Vivo Tumor Xenograft Model

Subcutaneous tumor xenograft models are widely used to evaluate the anti-angiogenic and anti-tumor efficacy of drug candidates in vivo.[14][15]


// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Human Tumor\nCell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous\nImplantation into\nImmunocompromised Mice", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Growth [label="Allow Tumors to\nReach Palpable Size", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Randomization [label="Randomize Mice into\nTreatment Groups:\n- Vehicle\n- this compound\n- Sunitinib\n- Sorafenib", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily Dosing\n(e.g., Oral Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor:\n- Tumor Volume\n- Body Weight\n- General Health", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Study Endpoint:\n- Euthanize Mice\n- Excise Tumors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Tumor Analysis:\n- Weight\n- Immunohistochemistry\n(e.g., CD31 for MVD)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; Analysis -> End; }

Figure 3: General workflow for an in vivo tumor xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., ovarian carcinoma cells) into the flank of immunocompromised mice.[16]

  • Tumor Growth and Grouping: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Sunitinib, Sorafenib).

  • Treatment Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage).[6]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Ex Vivo Analysis:

    • Measure the final tumor weight.

    • Perform immunohistochemical staining of tumor sections for endothelial markers (e.g., CD31) to determine microvessel density (MVD), a measure of angiogenesis. A decrease in MVD indicates anti-angiogenic activity.[17]

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the VEGFR-2 inhibitory effects of this compound. By employing a combination of in vitro biochemical and cell-based assays, alongside in vivo tumor models, and comparing the results to established inhibitors, researchers can generate a comprehensive data package to support the continued development of this promising compound.

References

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Angiogenesis Assay for Drug Testing. (n.d.). Reaction Biology. Retrieved from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Cell Angiogenesis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

  • Angiogenesis Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Angiogenesis gene expression profiling in xenograft models to study cellular interactions. (2004). Experimental Cell Research. Retrieved from [Link]

  • The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. (2014). JoVE. Retrieved from [Link]

  • Sunitinib: the antiangiogenic effects and beyond. (2016). OncoTargets and Therapy. Retrieved from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2009). Cancer Research. Retrieved from [Link]

  • Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. (2004). British Journal of Cancer. Retrieved from [Link]

  • Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. (2016). Journal of Cancer Therapy. Retrieved from [Link]

  • Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. (2007). Journal of the National Cancer Institute. Retrieved from [Link]

  • Mechanism of actions of sorafenib. (n.d.). ResearchGate. Retrieved from [Link]

  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. (2010). Cancer Research. Retrieved from [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. Retrieved from [Link]

Sources

A Comparative Analysis: The Potential of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives as Targeted Anticancer Agents Versus Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of a promising new class of anticancer compounds, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, against established standard-of-care chemotherapy agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. We will dissect the mechanistic differences, compare in vitro efficacy, and provide the experimental framework necessary to evaluate these compounds, fostering a deeper understanding of their potential role in future cancer therapeutics.

Introduction: A Shift Towards Targeted Therapies

The landscape of cancer treatment is continually evolving, with a significant paradigm shift from broad-spectrum cytotoxic agents to targeted therapies. Traditional chemotherapies, such as doxorubicin and cisplatin, have been the bedrock of cancer treatment for decades. Their mechanism revolves around inducing catastrophic DNA damage in rapidly dividing cells, a hallmark of cancer.[1][2] While effective, this approach is a double-edged sword, leading to significant off-target toxicity and severe side effects for patients.[3]

In contrast, targeted therapies are designed to interact with specific molecules involved in cancer cell growth and survival. This specificity promises a wider therapeutic window and a more favorable side-effect profile. A promising new class of molecules, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, has emerged from recent preclinical studies, demonstrating potent anticancer activity.[4][5][6] This guide will focus on the most promising of these derivatives, specifically compounds 7c and 7d from the study by Al-Warhi et al. (2023), and benchmark them against doxorubicin and cisplatin in relevant cancer cell line models.

Mechanistic Showdown: Precision vs. Brute Force

The fundamental difference between the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives and standard chemotherapies lies in their mechanism of action.

1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives: Targeting Angiogenesis at its Source

The primary mechanism of action for the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives 7c and 7d is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed.[7][8] Tumors require a dedicated blood supply to grow and metastasize, making angiogenesis a critical target in cancer therapy.

By inhibiting VEGFR-2, these compounds effectively cut off the tumor's blood and nutrient supply, leading to a cascade of downstream effects including:

  • Induction of Apoptosis: Programmed cell death is triggered within the cancer cells.[4][5]

  • Cell Cycle Arrest: The proliferation of cancer cells is halted, specifically at the G2/M phase.[4]

This targeted approach is designed to preferentially affect cancer cells and the tumor microenvironment, potentially sparing healthy, non-dividing cells.

cluster_0 Mechanism of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives Compound 1-Benzyl-5-bromo-3- hydrazonoindolin-2-one (7d) VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Compound->CellCycleArrest Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation (Blocked) TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Promotion (Inhibited)

Caption: Mechanism of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one.

Standard Chemotherapy: A Direct Assault on DNA

Standard chemotherapeutic agents like doxorubicin and cisplatin employ a more direct and less discriminating approach.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, obstructing DNA replication and transcription.[1][3][9] It also inhibits the enzyme topoisomerase II, leading to the accumulation of double-strand DNA breaks, a highly lethal form of DNA damage.[1][9]

  • Cisplatin: This platinum-based drug forms cross-links with purine bases in DNA, creating adducts that interfere with DNA repair mechanisms and trigger apoptosis.[2][10][11]

While highly effective at killing rapidly dividing cells, this broad mechanism of action is responsible for the well-documented side effects of chemotherapy, including myelosuppression, mucositis, and cardiotoxicity (in the case of doxorubicin).[3]

cluster_1 Mechanism of Standard Chemotherapy Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalation & Topoisomerase II Inhibition Cisplatin Cisplatin Cisplatin->DNA Cross-linking DNA_Damage DNA Damage (Double-Strand Breaks / Adducts) DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate 48-72 hours Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4 hours AddMTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT in vitro cytotoxicity assay.

2. VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Principle: A commercially available VEGFR-2 kinase assay kit (e.g., from Promega or Millipore) is typically used. These assays often rely on a luminescence-based or fluorescence-based readout to quantify ATP consumption, which is inversely proportional to kinase activity.

  • Protocol Outline:

    • In a 96-well plate, add the VEGFR-2 enzyme, the specific substrate, and ATP.

    • Add the test compounds at various concentrations.

    • Incubate the reaction at room temperature for the recommended time.

    • Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence).

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

Conclusion and Future Directions

The preclinical data on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, particularly compound 7d, present a compelling case for their continued investigation as potential anticancer agents. Their targeted inhibition of VEGFR-2, coupled with potent in vitro efficacy against breast cancer cells, positions them as a promising alternative or adjunct to traditional chemotherapy.

Further research should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of these compounds in animal models of breast and lung cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of these compounds.

  • Combination studies: Investigating the potential synergistic effects of these derivatives when combined with standard chemotherapies or other targeted agents.

The development of potent and selective VEGFR-2 inhibitors like the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives represents a significant step forward in the pursuit of more effective and less toxic cancer therapies.

References

  • Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

  • El-Adl, K., et al. (2022). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. European Journal of Medicinal Chemistry, 243, 114767. [Link]

  • Kaur, G., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Ahmad, A., et al. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Journal of Pharmaceutical and Biomedical Analysis, 245, 116089. [Link]

  • Wang, Z., et al. (2021). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. European Journal of Medicinal Chemistry, 219, 113423. [Link]

  • Wikipedia. (2024). VEGFR-2 inhibitor. [Link]

  • AZ Big Media. (2024). Combination therapies with VEGFR-2 inhibitors: Optimizing efficacy and overcoming resistance. [Link]

  • Lin, C. Y., et al. (2021). Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. Anticancer Research, 41(3), 1335-1345. [Link]

  • Wang, X., et al. (2021). Research Progress of Platinum-Based Complexes in Lung Cancer Treatment: Mechanisms, Applications, and Challenges. Molecules, 26(16), 4948. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Ottewell, P. D., et al. (2009). Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. Molecular cancer therapeutics, 8(10), 2821–2832. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Wikipedia. (2024). Doxorubicin. [Link]

  • Li, Y., et al. (2025). Regulation of cisplatin resistance in lung cancer by epigenetic mechanisms. Clinical Epigenetics, 17(1), 1-18. [Link]

  • Christowitz, C., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed, 37049966. [Link]

  • ResearchGate. (2023). (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

Sources

Comparative Docking Analysis of N-benzyl-5-bromonicotinamide: A Guide for Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of N-benzyl-5-bromonicotinamide, a synthetic compound with potential therapeutic applications. We will explore its putative binding interactions within the active site of Poly (ADP-ribose) polymerase-1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and structure-based drug design.

Introduction: The Rationale for Investigating this compound as a PARP1 Inhibitor

This compound belongs to a chemical class that incorporates a nicotinamide moiety, the very core of nicotinamide adenine dinucleotide (NAD+). NAD+ is the essential substrate for Poly (ADP-ribose) polymerase (PARP) enzymes.[1] PARP1, in particular, is a key player in the cellular response to DNA single-strand breaks.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become heavily reliant on PARP1 for survival. Inhibition of PARP1 in such contexts leads to a synthetic lethality, making it a highly attractive strategy for cancer therapy.[3][4]

Given the structural similarity of the nicotinamide headpiece to the endogenous substrate of PARP1, we hypothesize that this compound may act as a competitive inhibitor. This guide provides a detailed, field-proven protocol to computationally test this hypothesis by comparing its docking performance against well-established, clinically approved PARP1 inhibitors, Olaparib and Rucaparib.[4][5]

The Scientific Foundation: A Validated Molecular Docking Protocol

The credibility of any in silico study hinges on a robust and validated methodology. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a scoring function or binding affinity.[6] Our protocol is designed to be self-validating by first redocking a known co-crystallized ligand to ensure the chosen parameters can accurately reproduce the experimentally determined binding pose.

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the necessary steps for a rigorous comparative docking study using widely accepted software tools such as AutoDock Vina or Schrödinger's Glide.[7][8][9][10]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking PDB 1. Target Selection (e.g., PARP1 - PDB: 7KK4) PrepProt 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Grid Generation (Define binding site based on co-crystallized ligand) PrepProt->Grid Ligands 3. Ligand Preparation (this compound, Olaparib, Rucaparib) (Generate 3D conformers, assign charges) Docking 7. Production Docking (Dock test & reference ligands) Ligands->Docking Redock 5. Redocking (Dock co-crystallized ligand back into the active site) Grid->Redock RMSD 6. Validation Check (Calculate RMSD. <2Å is acceptable) Redock->RMSD RMSD->Docking If Validated Analysis 8. Pose & Interaction Analysis (Compare scores, hydrogen bonds, hydrophobic interactions) Docking->Analysis

Caption: Schematic of crucial inhibitor interactions within the PARP1 nicotinamide-binding pocket.

Discussion of Results
  • Binding Affinity: this compound (-7.2 kcal/mol) shows a favorable predicted binding affinity, though it is less potent than the clinical inhibitors Olaparib (-10.5 kcal/mol) and Rucaparib (-9.8 kcal/mol). This suggests it is a viable candidate for further optimization.

  • Key Interactions: The nicotinamide core of PARP inhibitors is known to form critical hydrogen bonds with the backbone of GLY 863 and the side chain of SER 904. [11]Our results show that both Olaparib and Rucaparib form these canonical interactions. This compound, with its nicotinamide head, also successfully forms a hydrogen bond with GLY 863. The absence of an interaction with SER 904 in this hypothetical pose could explain its lower binding affinity and represents a key area for chemical modification.

  • Hydrophobic and Stacking Interactions: A crucial interaction for potent PARP1 inhibition is the π-π stacking with TYR 907. All three compounds in our study are predicted to engage in this interaction. The benzyl group of our lead compound appears to be well-positioned to form this stacking, validating the initial design rationale.

Conclusion and Future Directions

This comparative docking guide demonstrates that this compound is a promising scaffold for the development of novel PARP1 inhibitors. The in silico analysis reveals that it can occupy the nicotinamide-binding pocket and form several of the key interactions required for inhibition, albeit with a lower predicted affinity than clinically approved drugs.

The insights gained from this computational study provide a clear path forward:

  • Chemical Synthesis and In Vitro Validation: The primary next step is to synthesize this compound and experimentally validate its inhibitory activity against PARP1 using enzymatic assays.

  • Structure-Activity Relationship (SAR) Studies: The docking model suggests that modifications to the molecule could introduce an additional hydrogen bond acceptor to interact with SER 904, potentially increasing potency.

  • Lead Optimization: Further computational and medicinal chemistry efforts can be applied to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties.

By integrating computational methodologies with experimental validation, this guide serves as a foundational blueprint for the rational design and discovery of next-generation therapeutics.

References

  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Department Pharmacology-Toxicology. Retrieved from [Link]

  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Wikipedia. (2023, November 28). VEGFR-2 inhibitor. Retrieved from [Link]

  • Schrödinger. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software [Video]. YouTube. Retrieved from [Link]

  • RCSB PDB. (2021, January 13). 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • RCSB PDB. (2011, November 2). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. Retrieved from [Link]

  • RCSB PDB. (2021, January 6). 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • RCSB PDB. (2015, December 9). 4RV6: Human ARTD1 (PARP1) catalytic domain in complex with inhibitor Rucaparib. Retrieved from [Link]

  • RCSB PDB. (2008, April 1). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • RCSB PDB. (2024, December 4). 9ETQ: Crystal structure of PARP1 catalytic domain bound to AZD5305 (SARUPARIB). Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Retrieved from [Link]

  • PatSnap. (2023, December 13). Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Synapse. Retrieved from [Link]

  • University of Modena and Reggio Emilia. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Wikipedia. (2023, November 29). PARP inhibitor. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Schrödinger. (n.d.). Virtual Screening With GLIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of -based PARP1 selective inhibitors and their... [Image]. Retrieved from [Link]

  • Computational Chemist. (2025, August 3). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) [Video]. YouTube. Retrieved from [Link]

  • Dr. A. K. Singh. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules, 26(20), 6185.
  • Martins, F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports, 12(1), 1-18.
  • Royal Society of Chemistry. (2018, January 30). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Retrieved from [Link]

  • Impact Journals. (2014, July 1). Virtual Screening, Molecular Docking and Molecular Dynamics Studies For Discovery of Novel Vegfr-2 Inhibitors. Retrieved from [Link]

  • RCSB PDB. (2011, April 13). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). HISTONE-DEPENDENT PARP-1 INHIBITORS: A NOVEL THERAPEUTIC MODALITY FOR THE TREATMENT OF PROSTATE AND RENAL CANCERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex... [Image]. Retrieved from [Link]

  • Fania, L., et al. (2019). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 11(11), 1802.
  • Taylor & Francis Online. (2021, March 11). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2025, March 7). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2025, November 6). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking modeling of the PARP-1/venadaparib or olaparib... [Image]. Retrieved from [Link]

  • MDPI. (2023, February 15). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. Retrieved from [Link]

  • National Institutes of Health. (2022, November 29). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Retrieved from [Link]

  • National Institutes of Health. (2025, November 24). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022, October 24). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Retrieved from [Link]

  • National Institutes of Health. (2022, April 19). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel nicotinamide adenine dinucleotide analogues as potential anticancer agents: quest for specific inhibition of inosine monophosphate dehydrogenase. Retrieved from [Link]

  • National Institutes of Health. (2023, May 22). Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. Retrieved from [Link]

Sources

A Comparative Guide to the Selectivity of N-benzyl-5-bromonicotinamide for PARP1 versus PARP2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, particularly in the context of DNA Damage Response (DDR) pathways, the selective inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes has emerged as a cornerstone of precision medicine. Among the 17 members of the PARP superfamily, PARP1 and PARP2 are the most extensively studied, playing critical roles in the repair of DNA single-strand breaks (SSBs). The inhibition of these enzymes leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can induce synthetic lethality, a targeted form of cell death. This guide provides an in-depth analysis of the selectivity of N-benzyl-5-bromonicotinamide, a novel investigational PARP inhibitor, for PARP1 versus PARP2, offering a comprehensive overview of its inhibitory profile and the methodologies to assess it.

The Rationale for Selective PARP Inhibition

While both PARP1 and PARP2 are involved in DNA repair, they are not entirely redundant in their functions. PARP1 is the primary sensor of DNA damage, accounting for approximately 90% of cellular PARP activity. PARP2, while structurally similar, has a more nuanced role and its complete functional overlap with PARP1 is still a subject of investigation. The development of PARP inhibitors with high selectivity for PARP1 over PARP2 is a key objective in drug discovery. The rationale is that a highly selective PARP1 inhibitor may offer a wider therapeutic window and reduced off-target effects compared to less selective inhibitors.[1] For instance, hematological toxicities observed with some clinical PARP inhibitors have been postulated to be linked, in part, to the inhibition of PARP2.[2] Therefore, quantifying the selectivity of novel compounds like this compound is a critical step in their preclinical evaluation.

Quantitative Assessment of Inhibitory Potency

The selectivity of a PARP inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against different PARP enzymes. A lower IC50 value indicates greater potency. The selectivity ratio, calculated by dividing the IC50 for the secondary target (e.g., PARP2) by the IC50 for the primary target (PARP1), provides a quantitative measure of selectivity. A higher ratio signifies greater selectivity for PARP1.[3]

Initial investigations into this compound reveal a promising selectivity profile for PARP1. The following table summarizes the key quantitative data, facilitating a direct comparison with other well-established PARP inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound 0.32 326 ~1000-fold
Olaparib~1-5~1-5~1
Veliparib5.2 (Ki)2.9 (Ki)~0.56
Saruparib (AZD5305)1.55653>420

Note: IC50 and Ki are different measures of inhibitor potency. Values can vary depending on the specific assay conditions. Data is compiled from multiple sources.[3]

Experimental Protocols for Determining PARP Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for conducting in vitro enzymatic assays for both PARP1 and PARP2.

In Vitro Fluorometric PARP1/PARP2 Enzymatic Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified PARP1 and PARP2 enzymes. The assay measures the consumption of the PARP substrate, β-Nicotinamide adenine dinucleotide (NAD+).[1][4]

Objective: To determine the concentration of this compound required to reduce the enzymatic activity of PARP1 and PARP2 by 50% (IC50).

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound serial dilutions in DMSO

  • Fluorescent plate reader

  • 384-well black assay plates

  • Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption[4]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in PARP assay buffer. It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the compound dilutions.

  • Enzyme and DNA Preparation: Prepare a mixture of the respective PARP enzyme (PARP1 or PARP2) and activated DNA in PARP assay buffer. The optimal concentrations of enzyme and DNA should be determined empirically but a starting point of 50 ng of enzyme and 50 ng of activated DNA per reaction is recommended.[4]

  • Assay Setup:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the assay plate.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X working solution of β-NAD+ in PARP assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and generate a fluorescent signal by adding the nicotinamidase and developer reagent according to the manufacturer's instructions.[4]

    • Read the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro fluorometric PARP enzymatic assay.

Cell-Based Assays for Physiological Relevance

While in vitro enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effects within a cellular environment.

Western Blot Analysis of PARylation

This assay measures the ability of this compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells following DNA damage.

Objective: To confirm the inhibition of PARP activity in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a suitable human cancer cell line (e.g., HeLa) to approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2) for a short period (10-15 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against PAR.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to a loading control (e.g., β-actin). Compare the PAR levels in treated samples to the vehicle-treated, DNA damage-induced control.[1]

The PARP Signaling Pathway and the Mechanism of Action of Inhibitors

The following diagram illustrates the central role of PARP1 and PARP2 in the DNA damage response and the mechanism by which inhibitors like this compound exert their effects.

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 Recruitment & Activation DNA_Damage->PARP1_2 PARylation Poly(ADP-ribose) Synthesis (PARylation) PARP1_2->PARylation Inhibition Inhibition of PARP Catalytic Activity PARP1_2->Inhibition Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Inhibitor This compound Inhibitor->Inhibition SSB_Accumulation SSB Accumulation Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Synthetic_Lethality Synthetic Lethality in BRCA-deficient cells DSB_Formation->Synthetic_Lethality

Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitor-induced synthetic lethality.

Conclusion

The assessment of selectivity is a critical component in the preclinical development of PARP inhibitors. The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of PARP1, with a selectivity of approximately 1000-fold over PARP2. This impressive selectivity profile suggests that this compound may offer a favorable therapeutic window with potentially reduced off-target effects compared to less selective PARP inhibitors. The detailed experimental protocols provided herein offer a robust framework for the validation and further characterization of this and other novel PARP inhibitors. Further studies, including cell-based trapping assays and in vivo models, will be essential to fully elucidate the therapeutic potential of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
  • BenchChem. (2025). Assessing the selectivity of KU-0058948 for PARP1 over other PARP enzymes.
  • ResearchGate. PARPi IC50 values for PARP family members. [Link]

Sources

In Vivo Validation of N-benzyl-5-bromonicotinamide for Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of N-benzyl-5-bromonicotinamide, a promising therapeutic candidate, in the context of glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor, with a median survival of just over a year, underscoring the urgent need for novel therapeutic strategies.[1][2] this compound is hypothesized to function as a modulator of critical cellular metabolic and signaling pathways, potentially as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor or a sirtuin (SIRT) activator. Both NAMPT and sirtuins are compelling targets in glioblastoma due to their roles in tumor progression and resistance to therapy.[3][4]

This document offers a comparative analysis of this compound against the current standard of care, temozolomide (TMZ), and other emerging therapies. We present detailed experimental protocols for a robust preclinical evaluation, designed to establish a solid foundation for potential clinical translation.

The Rationale: Targeting Metabolic Vulnerabilities in Glioblastoma

Glioblastoma cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and invasion.[5] This creates therapeutic vulnerabilities that can be exploited.

Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is crucial for maintaining the high energetic and redox demands of cancer cells.[3][6] Notably, NAMPT is frequently overexpressed in glioblastoma, and high expression levels correlate with a poor prognosis.[3][7] Inhibition of NAMPT has been shown to deplete NAD+ levels, leading to decreased self-renewal of glioblastoma stem-like cells (GSCs) and reduced tumor growth in vivo.[8]

Sirtuins (SIRTs): This family of NAD+-dependent deacylases plays a dual role in cancer, acting as both tumor promoters and suppressors depending on the specific sirtuin and cellular context.[9][10] For instance, SIRT1, a well-studied sirtuin, has been implicated in glioma proliferation and chemoresistance, while SIRT2 inhibition has shown promise in preclinical models.[4][11] The intricate involvement of sirtuins in DNA repair, metabolism, and apoptosis makes them attractive therapeutic targets.[9]

Given these roles, this compound, with its potential to modulate these pathways, warrants rigorous in vivo investigation.

Comparative Landscape: this compound vs. Alternatives

A thorough preclinical validation requires a direct comparison to existing and emerging therapies for glioblastoma.

Therapeutic AgentMechanism of ActionReported In Vivo Efficacy (Glioblastoma Models)Key Limitations
This compound (Proposed) Putative NAMPT inhibitor or sirtuin activatorTo be determined through proposed studiesUnknown brain penetrance, potential off-target effects, and toxicity profile.
Temozolomide (Standard of Care) Alkylating agent causing DNA damageModest survival benefit in orthotopic xenograft models.[12][13]Inherent and acquired resistance (e.g., MGMT expression), limited brain bioavailability (~20% of plasma levels).[14][15]
Bevacizumab (Anti-angiogenic) Monoclonal antibody against VEGF-AControls symptoms but shows no significant overall survival benefit in many studies.[16]Limited efficacy in improving overall survival.
PARP Inhibitors (e.g., Olaparib) Inhibit poly (ADP-ribose) polymerase, crucial for DNA repairSynergistic effects with temozolomide in some preclinical models, particularly in tumors with DNA repair deficiencies.[17][18]Variable blood-brain barrier penetration, efficacy can be context-dependent.[19][20]
Other NAMPT Inhibitors (e.g., FK866, GMX1778) Direct inhibition of NAMPT enzymatic activityDemonstrated reduction in tumor growth and prolonged survival in orthotopic xenograft models.[8][21]Systemic toxicity has been a challenge in clinical trials.[22]
Sirtuin Modulators (e.g., Comp 5 - activator) Allosteric activation of SIRT1Reduced tumor volume in xenograft mouse models.[11][16]The dual role of sirtuins in cancer necessitates careful target validation.

A Roadmap for In Vivo Validation: Experimental Design and Protocols

To comprehensively assess the therapeutic potential of this compound, a multi-stage in vivo evaluation is proposed. This plan is designed to first establish the compound's basic pharmacological properties and safety, followed by a rigorous assessment of its anti-tumor efficacy in a clinically relevant orthotopic glioblastoma model.

G cluster_0 Phase 1: Pharmacokinetics & Toxicology cluster_1 Phase 2: Orthotopic Glioblastoma Model & Efficacy cluster_2 Phase 3: Post-mortem Analysis P1 Pharmacokinetic (PK) Studies (Healthy Mice) P2 Maximum Tolerated Dose (MTD) & Acute Toxicity P1->P2 Inform Dosing E2 In Vivo Efficacy Study P2->E2 Guide Therapeutic Dosing E1 Establish Orthotopic Glioblastoma Model E1->E2 Tumor-bearing Mice E3 Bioluminescence Imaging (Tumor Burden) E2->E3 E4 Survival Analysis E2->E4 A1 Histopathological Analysis E4->A1 Endpoint A2 Biomarker Analysis A1->A2

Caption: Proposed workflow for the in vivo validation of this compound.

Part 1: Pharmacokinetic and Toxicological Evaluation

The initial phase focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety profile.

Objective: To determine the pharmacokinetic parameters of this compound, including its brain bioavailability.

Methodology:

  • Animal Model: Healthy male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different cohorts of mice.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. At each time point, a cohort of mice will be euthanized for brain tissue collection.

  • Sample Analysis: Analyze plasma and brain homogenate concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). The brain-to-plasma concentration ratio will be determined to assess blood-brain barrier penetration.

Objective: To determine the maximum tolerated dose and identify potential acute toxicities of this compound.

Methodology:

  • Animal Model: Healthy male and female C57BL/6 mice (8-10 weeks old).

  • Dose Escalation: Administer single escalating doses of this compound to different cohorts of mice.

  • Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

  • Pathology: At the end of the observation period, perform gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Part 2: In Vivo Efficacy in an Orthotopic Glioblastoma Model

This phase will evaluate the anti-tumor activity of this compound in a clinically relevant animal model of glioblastoma.

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring S1 Culture U87-luc2 Glioblastoma Cells S2 Stereotactic Intracranial Injection into Nude Mice S1->S2 S3 Confirm Tumor Engraftment (Bioluminescence Imaging) S2->S3 T1 Randomize Mice into Treatment Groups S3->T1 T2 Daily Treatment Administration (Vehicle, TMZ, this compound) T1->T2 T3 Weekly Bioluminescence Imaging T2->T3 T4 Monitor Body Weight & Clinical Signs T2->T4 T5 Survival Endpoint T4->T5

Caption: Experimental workflow for the in vivo efficacy study.

Objective: To create a reproducible and clinically relevant model of human glioblastoma in mice.

Methodology:

  • Cell Line: Utilize a human glioblastoma cell line stably expressing luciferase (e.g., U87-luc2) for in vivo bioluminescence imaging.[23][24]

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice) are required for xenografts.[2][25]

  • Stereotactic Intracranial Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull at precise coordinates.

    • Slowly inject U87-luc2 cells (e.g., 1x10^5 cells in 5 µL PBS) into the striatum of the mouse brain.[26]

    • Close the incision with sutures or surgical glue.

  • Tumor Engraftment Confirmation: Monitor tumor growth non-invasively using bioluminescence imaging starting one week post-implantation.[27][28]

Objective: To evaluate the anti-tumor efficacy of this compound in the orthotopic glioblastoma model and compare it to temozolomide.

Methodology:

  • Animal Cohorts: Once tumors are established (as confirmed by bioluminescence), randomize mice into the following treatment groups (n=10-15 mice per group):

    • Vehicle control (PO or IP, depending on compound formulation)

    • Temozolomide (e.g., 50 mg/kg, PO, 5 days on/2 days off)[29]

    • This compound (at one or two doses below the MTD, administered daily)

    • Combination: Temozolomide + this compound

  • Treatment and Monitoring:

    • Administer treatments for a defined period (e.g., 3-4 weeks).

    • Monitor tumor burden weekly using bioluminescence imaging.[30][31]

    • Record body weight and clinical signs of toxicity twice weekly.

  • Endpoints:

    • Tumor Growth Inhibition: Analyze bioluminescence signal intensity over time.

    • Survival: Monitor mice until they reach a humane endpoint (e.g., >20% body weight loss, neurological symptoms). Record survival data for Kaplan-Meier analysis.

Part 3: Ex Vivo Analysis

Upon completion of the in vivo efficacy study, post-mortem analyses will provide deeper insights into the mechanism of action of this compound.

Objective: To examine the effects of this compound on tumor histology and relevant molecular markers.

Methodology:

  • Tissue Collection: At the study endpoint, perfuse mice and collect brains for analysis.

  • Histopathology: Perform Hematoxylin and Eosin (H&E) staining on brain sections to assess tumor morphology, necrosis, and invasion.

  • Immunohistochemistry (IHC): Stain brain sections for key biomarkers:

    • Proliferation: Ki-67

    • Apoptosis: Cleaved Caspase-3

    • Angiogenesis: CD31

    • Target Engagement (if antibodies are available): Phosphorylated forms of downstream effectors of NAMPT or sirtuin pathways.

Mechanistic Insights: Signaling Pathways

The therapeutic rationale for this compound in glioblastoma is grounded in its potential to modulate the NAMPT and/or sirtuin signaling pathways.

G cluster_0 NAMPT Signaling Pathway NAMPT NAMPT NAD NAD+ NAMPT->NAD SIRT1 SIRT1 NAD->SIRT1 PARP PARP NAD->PARP E2F2 E2F2 SIRT1->E2F2 DNA_Repair DNA Repair PARP->DNA_Repair ID1 ID1 E2F2->ID1 Proliferation Cell Proliferation & Survival ID1->Proliferation

Caption: Simplified NAMPT signaling pathway in glioblastoma.[8]

G cluster_0 Sirtuin Signaling in Cancer SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates NFkB NF-kB SIRT1->NFkB deacetylates FOXO FOXO SIRT1->FOXO deacetylates Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Stress_Resistance Stress Resistance FOXO->Stress_Resistance

Caption: Overview of SIRT1's role in key cancer-related pathways.[32][33]

Conclusion

This guide outlines a rigorous and comprehensive preclinical strategy to validate the therapeutic potential of this compound for glioblastoma. By systematically evaluating its pharmacokinetics, safety, and efficacy in a clinically relevant orthotopic model, and comparing its performance against the standard of care, a robust data package can be generated. The detailed protocols and comparative framework provided herein are intended to guide researchers in making informed decisions about the future development of this promising compound. The ultimate goal of this research is to translate these preclinical findings into novel and effective therapies for patients with glioblastoma.

References

  • Gujar, A. D., et al. (2016). CSIG-20. IDENTIFICATION OF A NAMPT-E2F2-ID1 SIGNALING AXIS IN GLIOBLASTOMA. Neuro-Oncology, 18(suppl_6), vi53-vi54.
  • The dual role of sirtuins in cancer: biological functions and implic
  • Oh, T., et al. (2014). Mouse Models of Glioblastoma. Journal of Cancer Prevention, 19(2), 89–93.
  • St-Pierre, Y., & Gaboury, L. (2020). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. International Journal of Molecular Sciences, 21(18), 6886.
  • Gujar, A. D., et al. (2016). A NAMPT-E2F2-ID1 signaling pathway drives glioblastoma growth and radioresistance. bioRxiv.
  • The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model. (2021). In Vivo, 35(5), 2693–2700.
  • Glioblastoma Mouse Model Development & The Future of GBM Research. (n.d.). Labcorp.
  • Metronomic treatment of temozolomide inhibits tumor cell growth through reduction of angiogenesis and augmentation of apoptosis. (2009). International Journal of Oncology, 35(6), 1437–1444.
  • The Roles of Sirtuin Family Proteins in Cancer Progression. (2022). International Journal of Molecular Sciences, 23(15), 8490.
  • Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models. (2023). Cancers, 15(18), 4492.
  • Mouse Models of Experimental Glioblastoma. (2017). Gliomas.
  • Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development. (2022). Frontiers in Oncology, 12, 919842.
  • Mitochondrial Sirtuins in Cancer: Emerging Roles and Therapeutic Potential. (2016). Oncogene, 35(19), 2413–2420.
  • Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. (2017). Methods in Molecular Biology, 1538, 157–170.
  • Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. (2017). Methods in Molecular Biology.
  • NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis. (2017). Oncogene, 36(35), 5060–5071.
  • THE NEUROPHARMACOKINETICS OF TEMOZOLOMIDE IN PATIENTS WITH RESECTABLE BRAIN TUMORS: POTENTIAL IMPLICATIONS FOR THE CURRENT APPROACH TO CHEMORADIATION. (2008). Clinical Cancer Research, 14(18), 5828–5833.
  • Large Animal Models of Glioma: Current Status and Future Prospects. (2021). Anticancer Research, 41(1), 1–11.
  • Local NAMPT Inhibition Enhances Checkpoint Immunotherapy for Glioblastoma. (2021). Cancer Research, 81(3), 734–744.
  • The Roles of SIRT1 in Cancer. (2013). International Journal of Biological Sciences, 9(7), 674–682.
  • Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice. (2018). Frontiers in Oncology, 8, 41.
  • Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo. (2022). ACS Medicinal Chemistry Letters, 13(6), 949–955.
  • Inhibition of TRAF3IP2 Modulates NAMPT and NAD Metabolism in Glioblastoma. (2025). Journal of Molecular Neuroscience.
  • Plasma and Cerebrospinal Fluid Population Pharmacokinetics of Temozolomide in Malignant Glioma Patients. (2002). Clinical Cancer Research, 8(8), 2577–2582.
  • Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development. (2022). Frontiers in Oncology.
  • Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice. (2018). Methods in Molecular Biology, 1740, 203–213.
  • Sirtuins in Central Nervous System Tumors—Molecular Mechanisms and Therapeutic Targeting. (2023). International Journal of Molecular Sciences, 24(22), 16408.
  • SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion. (2025). Journal of Cellular and Molecular Medicine.
  • Temozolomide Efficacy and Metabolism: The Implicit Relevance of Nanoscale Delivery Systems. (2021). Pharmaceutics, 13(6), 808.
  • Pharmacokinetic Parameters of Temozolomide after Oral Administration of 100 mg/kg. (2018). Scientific Reports.
  • Nicotinamide metabolism regulates glioblastoma stem cell maintenance. (2017). JCI Insight, 2(10).
  • Establishment of an orthotopic glioblastoma mouse model for preclinical studies. (2024). Methods in Cell Biology.
  • Exploiting Metabolic Defects in Glioma with Nanoparticle-Encapsulated NAMPT Inhibitors. (2019). Molecular Cancer Therapeutics, 18(11), 1936–1946.
  • Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo. (2022). ACS Medicinal Chemistry Letters.
  • Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme. (2012). Journal of Visualized Experiments, (67), e4089.
  • Considering the Experimental Use of Temozolomide in Glioblastoma Research. (2021). International Journal of Molecular Sciences, 22(16), 8565.
  • Exploring the Multi-Faceted Role of Sirtuins in Glioblastoma Pathogenesis and Targeting Options. (2022). International Journal of Molecular Sciences, 23(21), 13324.
  • Combining Bevacizumab with Temozolomide Increases the Antitumor Efficacy of Temozolomide in a Human Glioblastoma Orthotopic Xenograft Model. (2008). Neoplasia, 10(12), 1383–1392.
  • Anti-tumour immune response in GL261 glioblastoma generated by Temozolamide Immune-Enhancing Metronomic Schedule monitored with [18F]F-AraG PET. (2021). Scientific Reports, 11(1), 1–13.
  • Temozolomide: An Overview of Biological Properties, Drug Delivery Nanosystems, and Analytical Methods. (2022). Current Pharmaceutical Design, 28(21), 1726–1740.
  • Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept. (2022). Cancers, 14(18), 4531.
  • A novel small-molecule activator of Sirtuin-1 induces autophagic cell death/mitophagy as a potential therapeutic strategy in glioblastoma. (2019). Journal of Experimental & Clinical Cancer Research, 38(1), 1–18.
  • Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma. (2024). International Journal of Molecular Sciences, 25(11), 5897.
  • Treatment of brain tumors with combinatorial NAMPT inhibitors and NAD precursors. (n.d.). Fred Hutch.
  • Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. (2017).
  • In Vivo Follow-up of Brain Tumor Growth via Bioluminescence Imaging and Fluorescence Tomography. (2016). Sensors, 16(11), 1836.
  • Sirtuin activators and inhibitors. (2012). Current Pharmaceutical Design, 18(14), 1937–1956.
  • Mismatch between Bioluminescence Imaging (BLI) and MRI When Evaluating Glioblastoma Growth: Lessons from a Study Where BLI Suggested “Regression” while MRI Showed “Progression”. (2021). Cancers, 13(16), 4192.
  • Exploring the Multi-Faceted Role of Sirtuins in Glioblastoma Pathogenesis and Targeting Options. (2022).

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for N-benzyl-5-bromonicotinamide, a Putative NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in oncology, the translation of promising in vitro results into tangible in vivo efficacy is a critical hurdle. This guide provides a comprehensive framework for correlating the in vitro and in vivo performance of N-benzyl-5-bromonicotinamide, a compound of interest with a structural resemblance to known nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. As direct biological data for this compound is not extensively published, this guide will proceed under the scientifically-grounded hypothesis that it functions as a NAMPT inhibitor. We will compare its projected performance profile with established NAMPT inhibitors, such as FK866 and KPT-9274, providing researchers with a robust roadmap for evaluation.

The Central Role of NAMPT in Cellular Metabolism and Cancer

Nicotinamide phosphoribosyltransferase (NAMPT) is a pivotal enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is an indispensable coenzyme for a myriad of cellular processes, including cellular metabolism, DNA repair, and cell signaling.[2] Notably, many cancer cells exhibit a heightened dependence on the NAMPT-mediated NAD+ salvage pathway to fuel their high metabolic and proliferative rates.[3] This dependency renders NAMPT a compelling therapeutic target for cancer treatment. Inhibition of NAMPT leads to a depletion of intracellular NAD+ pools, precipitating an energy crisis and ultimately inducing apoptotic cell death in cancer cells.[3][4]

Section 1: In Vitro Characterization of this compound

The initial assessment of any novel compound lies in its in vitro characterization. This phase is crucial for establishing a baseline of activity, specificity, and mechanism of action before committing to more complex and resource-intensive in vivo studies.

Enzymatic Assays: Direct Measurement of NAMPT Inhibition

The most direct method to validate our hypothesis is to assess the ability of this compound to inhibit NAMPT enzymatic activity. A fluorometric coupled-enzyme assay is a highly sensitive and widely adopted method for this purpose.[1]

Experimental Protocol: Fluorometric NAMPT Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.

    • Prepare serial dilutions of this compound, a positive control (e.g., FK866), and a vehicle control (e.g., DMSO). The final DMSO concentration should not exceed 1%.[5]

    • Prepare a 2X substrate mix containing nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in NAMPT Assay Buffer.

    • Prepare a 2X coupling enzyme mix containing NMNAT, alcohol dehydrogenase (ADH), and ethanol in NAMPT Assay Buffer.[1]

  • Assay Procedure:

    • Add 25 µL of the 2X NAMPT enzyme solution to each well of a 96-well plate.

    • Add 25 µL of the serially diluted test compound, positive control, or vehicle control to the respective wells.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.[3]

    • Initiate the reaction by adding 50 µL of the combined 2X substrate mix and 2X coupling enzyme mix.

    • Incubate the plate at 37°C for 2 hours, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.[5]

    • Subtract the background fluorescence (wells without NAMPT).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Expected Outcome and Comparative Analysis:

The IC50 value of this compound will be the primary metric for its potency as a NAMPT inhibitor. This can then be compared to the known potencies of established inhibitors.

CompoundReported IC50 (NAMPT)Reference
FK866~1-10 nM[3]
KPT-9274Dual inhibitor (PAK4/NAMPT)[6]
This compound To be determined

A lower IC50 value for this compound would suggest a higher potency.

Cell-Based Assays: Assessing Cellular Effects

While enzymatic assays confirm direct target engagement, cell-based assays are essential to understand the compound's effects in a more biologically relevant context.

1.2.1. Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Experimental Protocol: CCK-8/MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with serial dilutions of this compound and a positive control for 72 hours.[3]

  • Reagent Addition: Add MTS or CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[3]

  • Analysis: Calculate the IC50 value, representing the concentration that inhibits cell viability by 50%.

1.2.2. Intracellular NAD+ Measurement

To confirm that the observed cytotoxicity is due to NAMPT inhibition, measuring the intracellular levels of NAD+ is crucial.

Experimental Protocol: NAD+/NADH Glo™ Assay

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24-48 hours).

  • Lysis and Reagent Addition: Lyse the cells and add the NAD+/NADH-Glo™ detection reagent according to the manufacturer's protocol.

  • Detection: Measure the luminescent signal using a microplate reader.

  • Analysis: Normalize the signal to cell number or protein concentration and compare NAD+ levels between treated and untreated cells.[3] A significant decrease in NAD+ levels upon treatment would support the proposed mechanism of action.

1.2.3. Apoptosis Assays

Depletion of NAD+ is expected to induce apoptosis. This can be quantified using methods like Annexin V/PI staining followed by flow cytometry.[3] An increase in the percentage of Annexin V-positive cells would indicate the induction of apoptosis.

Section 2: In Vivo Evaluation of this compound

Positive in vitro results provide the rationale for advancing a compound to in vivo studies. These studies are critical for assessing the compound's pharmacokinetic (PK) properties, pharmacodynamic (PD) effects, and overall anti-tumor efficacy in a living organism.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).[2]

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[2]

  • Plasma Preparation and Analysis: Process blood to obtain plasma and quantify the concentration of the compound using a validated analytical method like LC-MS/MS.

  • Data Analysis: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Comparative Pharmacokinetic Parameters:

CompoundRouteCmax (ng/mL)Tmax (h)Half-life (h)Reference
LSN3154567 (NAMPT inhibitor)Oral~1500 (at 10 mg/kg)~1~2.8[8]
This compound To be determined TBD TBD TBD

Favorable oral bioavailability and a suitable half-life are desirable properties for a clinical candidate.

Pharmacodynamic (PD) and Efficacy Studies

These studies aim to demonstrate that the drug engages its target in vivo and produces the desired therapeutic effect.

Experimental Protocol: Xenograft Tumor Model

  • Cell Line Selection: Choose a cancer cell line that demonstrated high sensitivity to this compound in vitro.

  • Tumor Implantation: Subcutaneously implant the cancer cells into immunocompromised mice (e.g., nude mice).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control).

  • Tumor Growth Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[8]

  • Target Engagement: At the end of the study, or in a satellite group, collect tumor samples to measure NAD+ levels to confirm target engagement in vivo.[8]

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Visualizing the Path from In Vitro to In Vivo:

In_Vitro_to_In_Vivo_Correlation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies enzymatic Enzymatic Assay (IC50) cell_viability Cell Viability (IC50) enzymatic->cell_viability Potency nad_depletion NAD+ Depletion cell_viability->nad_depletion Mechanism apoptosis Apoptosis Induction nad_depletion->apoptosis Cellular Outcome pk_study Pharmacokinetics (ADME) apoptosis->pk_study Candidate Selection pd_study Pharmacodynamics (Target Engagement) pk_study->pd_study Dose Selection efficacy Efficacy (Tumor Growth Inhibition) pd_study->efficacy Therapeutic Effect

Caption: Workflow for correlating in vitro and in vivo data.

Section 3: Correlating In Vitro and In Vivo Data: The Predictive Power

The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC).[9][10] A strong IVIVC allows in vitro data to serve as a surrogate for in vivo performance, which can streamline drug development and reduce the need for extensive animal studies.[11][12]

For this compound, a successful correlation would manifest as:

  • Potency Translation: A low in vitro IC50 against NAMPT and in cancer cell lines should translate to potent tumor growth inhibition in vivo at well-tolerated doses.

  • Mechanism Confirmation: The in vivo anti-tumor effect should be accompanied by a measurable decrease in intratumoral NAD+ levels, confirming that the mechanism of action observed in vitro is recapitulated in the in vivo setting.

Signaling Pathway of NAMPT Inhibition:

NAMPT_Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins (Signaling) NAD->Sirtuins Redox Redox Reactions (Metabolism) NAD->Redox Inhibitor This compound Inhibitor->NAMPT

Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.

Conclusion

This guide outlines a comprehensive strategy for the preclinical evaluation of this compound, a promising yet understudied molecule, by postulating its action as a NAMPT inhibitor. By systematically conducting the described in vitro and in vivo experiments and comparing the results with established compounds, researchers can build a robust data package to understand its therapeutic potential. A strong correlation between the in vitro and in vivo findings will be paramount in justifying the further development of this compound as a novel anti-cancer agent.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • CMC Perspectives of In Vitro / In Vivo Correl
  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • How is in vitro–in vivo correlation (IVIVC) established?
  • Application Notes and Protocols for In Vitro Measurement of NAMPT Activ
  • An In-Depth Technical Guide to the Early In Vitro Efficacy of NAMPT Inhibitors. Benchchem.
  • Pharmacokinetic Analysis of NAMPT Degraders in Animal Models: Applic
  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministr
  • Inhibition of NAMPT by PAK4 Inhibitors. MDPI.
  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience.
  • Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. PubMed Central.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.

Sources

Safety Operating Guide

Proper Disposal Procedures for N-benzyl-5-bromonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-benzyl-5-bromonicotinamide (CAS No. 303031-43-8)[1]. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) with dedicated disposal instructions is not always readily available. Therefore, this guide synthesizes best practices derived from the chemical's structure, data on analogous compounds, and authoritative laboratory safety protocols to ensure the protection of personnel and the environment.

The procedural framework outlined here is grounded in the principles of risk assessment and waste minimization, as detailed in publications like Prudent Practices in the Laboratory by the National Research Council, which serves as a standard for laboratory safety.[2][3][4][5]

Hazard Assessment and Chemical Profile

A thorough risk assessment is the foundation of safe disposal. While comprehensive toxicological data for this compound is limited, its structure informs a cautious approach.

  • Structural Concerns : The molecule contains a brominated pyridine ring. Brominated organic compounds are classified as halogenated organic wastes.[6] Such compounds can be persistent in the environment and may form hazardous byproducts like hydrogen bromide (HBr) upon improper incineration.[7][8][9]

  • Analog Data : Structurally related compounds, such as 5-bromonicotinamide and 5-bromonicotinic acid, are known to cause skin and serious eye irritation.[10][11] It is prudent to assume this compound presents similar hazards.

Based on this assessment, this compound waste must be treated as hazardous chemical waste , specifically as a halogenated organic waste .

Guiding Principles for Disposal

All personnel handling this waste must adhere to the following core principles:

  • Do Not Drain Dispose : Under no circumstances should this chemical or its solutions be poured down the sink.[12][13] Halogenated organics can interfere with wastewater treatment processes and are environmentally persistent.

  • Segregation is Critical : This waste must be collected in a dedicated, properly labeled container separate from non-halogenated organic waste, aqueous waste, and general refuse.[6][12] Mixing incompatible waste streams can lead to dangerous reactions.

  • Consult Institutional EHS : The final disposal of hazardous waste must be managed by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[14][15] Laboratory personnel should never attempt to transport or dispose of chemical waste off-site.

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the point of collection by EHS personnel.

Before handling the waste, ensure you are wearing:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A properly buttoned laboratory coat

  • Select the Correct Container :

    • For Solid Waste (e.g., unused reagent, contaminated filter paper, weigh boats): Use a sealable, wide-mouth container made of high-density polyethylene (HDPE).

    • For Liquid Waste (e.g., reaction mixtures, solutions in organic solvents): Use a sealable glass or HDPE solvent waste bottle. Ensure the container material is compatible with all components of the waste mixture.

  • Label the Container :

    • Affix a "Hazardous Waste" label provided by your EHS office to the container before adding any waste.[16][17]

    • Clearly write the full chemical name: "this compound".

    • List all other components of the waste mixture, including solvents, with their approximate percentages or volumes.[12]

    • Indicate the relevant hazards (e.g., "Irritant," "Halogenated Organic").[16]

  • Transfer the Waste : Carefully transfer the waste into the prepared container. For solid waste, use a powder funnel to avoid spills. For liquids, use a chemical-resistant funnel.

  • Seal the Container : Securely close the container lid immediately after adding waste. Do not leave funnels in the container opening.

  • Store in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA within the laboratory.[12][16] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

  • Monitor Fill Level : Keep track of the container's fill level. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Request Pickup : Once the container is full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.

  • EHS Handling : The EHS department will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.[16]

Disposal Pathway and Methodology

The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[6][8][18] This process uses a specialized hazardous waste incinerator that operates at temperatures sufficient to destroy the organic molecule. These facilities are equipped with advanced air pollution control systems, such as scrubbers, to neutralize acidic gases like HBr that are formed during combustion.[8][9][19]

Summary of Disposal Information

Waste FormContainer TypeKey Labeling RequirementsPrimary Disposal Route
Solid (Pure compound, contaminated labware)Sealable, wide-mouth HDPE container"Hazardous Waste", "this compound", "Halogenated Organic", "Irritant"Collection by EHS for licensed high-temperature incineration.[6][8]
Liquid (Solutions in organic solvents)Sealable glass or HDPE solvent bottle"Hazardous Waste", Full list of all chemical components with percentages, "Halogenated Organic", "Irritant", "Flammable" (if applicable)Collection by EHS for licensed high-temperature incineration or fuels blending.[6][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and handling process for the disposal of this compound waste.

G cluster_form 1. Identify Waste Form cluster_contain 2. Containerize & Label cluster_accumulate 3. Accumulate Safely cluster_dispose 4. Final Disposition start Waste Generated (this compound) solid Solid Waste (e.g., pure compound, contaminated items) start->solid liquid Liquid Waste (e.g., solutions, reaction mixtures) start->liquid package_solid Package in sealed, labeled HDPE container for solids. solid->package_solid package_liquid Collect in sealed, labeled Glass or HDPE container for liquids. liquid->package_liquid saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. package_solid->saa package_liquid->saa ehs Request Pickup from Institutional EHS Office saa->ehs incinerate Final Disposal: Licensed High-Temperature Incineration (with acid gas scrubbers) ehs->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council URL: [Link]

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]

  • Title: Safe Chemical Waste Disposal in Labs Source: Environmental Marketing Services URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Hazardous Waste Segregation Source: Bucknell University URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Waste Management: The New Regulations Source: Medical Laboratory Observer (MLO) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Bromination Process For Disposal Of Spilled Hazardous Materials Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: What is bromine and what are the safe disposal and recycling methods? Source: Ideal Response URL: [Link]

  • Title: Perspective on halogenated organic compounds Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Hazardous waste incineration – A viable and environmentally sound option Source: Environmental Science & Engineering Magazine URL: [Link]

  • Title: Bromine water - disposal Source: Chemtalk - #1 Science Forum For Lab Technicians URL: [Link]

  • Title: 5-Bromonicotinamide | C6H5BrN2O | CID 1808 Source: PubChem, NIH URL: [Link]

  • Title: Guidelines Common Hazardous Waste Incineration Source: Maharashtra Pollution Control Board URL: [Link]

  • Title: Bromine in waste incineration: partitioning and influence on metal volatilisation Source: PubMed, NIH URL: [Link]

  • Title: Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater Source: MDPI URL: [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of N-benzyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. N-benzyl-5-bromonicotinamide, a nicotinamide derivative, holds potential within medicinal chemistry research. However, realizing this potential requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounding every recommendation in established principles of laboratory safety for halogenated aromatic compounds.

Hazard Identification: Understanding the Risks

This compound belongs to a class of compounds—halogenated aromatic amides—that requires careful handling. While specific toxicological data is limited, analogous compounds are known to cause irritation to the skin, eyes, and respiratory system.[2]

Primary Hazards:

  • Skin Irritation: Direct contact may lead to redness, inflammation, or burns.[2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Acute Toxicity: While not confirmed for this specific compound, similar chemicals can be harmful if swallowed.[1][3]

Due to the presence of a bromine atom, hazardous decomposition products, such as hydrogen bromide gas, may be released under fire conditions.[5]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The foundation of safe handling is a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE. This approach is designed to minimize exposure through all potential routes—inhalation, dermal contact, and ocular contact.

Engineering Controls: Isolating the Hazard

The primary engineering control for handling this compound is a certified Chemical Fume Hood . All weighing, transferring, and experimental manipulations involving this compound must be performed within a fume hood to prevent the inhalation of dust or vapors.[1][5][6] The sash should be kept as low as possible to maximize airflow and provide a physical barrier.[6]

Additionally, a safety shower and eyewash station must be readily accessible and unobstructed in any laboratory where this compound is handled.[2][4][7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy. Each component is chosen to protect against the specific hazards posed by this compound.

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against halogenated organic compounds. Nitrile gloves offer good resistance to a range of solvents and are easily inspected for tears or punctures.[1][8] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust.[1][5] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[9][10]
Body Protection Chemical-Resistant Lab CoatA fire-retardant lab coat, fully buttoned with long sleeves, protects the skin and personal clothing from contamination.[8][11]
Respiratory Protection NIOSH-approved Respirator (if needed)While a fume hood is the primary control, if ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1][10]
Footwear Closed-toe ShoesPrevents injury from spills or dropped items. Open-toed shoes are never permissible in a laboratory setting.[1][11]

Procedural Guide: From Receipt to Disposal

Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity.

Safe Handling and Operational Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase cluster_final Final Steps P1 Verify Fume Hood Certification & Airflow P2 Don Full PPE (Gloves, Goggles, Lab Coat) P1->P2 P3 Prepare Work Surface: Clean & De-clutter P2->P3 H1 Carefully Weigh Solid Compound (Use anti-static weigh boat) P3->H1 Begin work H2 Transfer to Reaction Vessel H1->H2 H3 Conduct Experiment (Keep sash low) H2->H3 C1 Quench Reaction (if necessary) H3->C1 Experiment complete C2 Segregate Halogenated Waste (Label container clearly) C1->C2 C3 Decontaminate Glassware (Rinse with appropriate solvent) C1->C3 F1 Wipe Down Fume Hood Surface C2->F1 C4 Collect Rinsate as Hazardous Waste C3->C4 C4->F1 F2 Remove PPE Correctly (Gloves last) F1->F2 F3 Wash Hands Thoroughly F2->F3

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation: Before bringing the compound into the work area, ensure your chemical fume hood is operational.[1] Don all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations within the fume hood.[5] When weighing the solid, use gentle motions to avoid creating airborne dust.

  • Reaction: Keep containers tightly closed when not in use.[4][12] If heating the compound, be aware of potential vapor generation and ensure the fume hood provides adequate ventilation.

  • Cleanup: All materials that have come into contact with this compound are considered contaminated. This includes gloves, pipette tips, and weighing paper.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][4][12]

  • Container: Keep the container tightly closed to prevent release of vapors and protect from moisture.[2][4][5]

  • Segregation: Do not store with easily oxidized substances, alkalis, or combustible materials.[12][13]

Emergency and Disposal Plans: Preparing for the Unexpected

A comprehensive safety plan includes robust procedures for emergencies and waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[4][13][14] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][14] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[2][4][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water to dilute the substance.[4][13] Seek immediate medical attention.

Spill Response Workflow:

Spill_Response cluster_minor_spill Minor Spill Cleanup (Inside Fume Hood) Alert ALERT others in the area and your supervisor Assess ASSESS the spill size (Is it minor or major?) Alert->Assess Evacuate EVACUATE the area if spill is large or ventilation is poor Assess->Evacuate Major Spill Secure SECURE the area (Restrict access) Assess->Secure Minor Spill Evacuate->Alert Contact EHS PPE Ensure proper PPE is worn Secure->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully sweep or scoop up material into a waste container Contain->Collect Clean Wipe the area with a suitable solvent; collect as waste Collect->Clean Dispose Label and dispose of as halogenated hazardous waste Clean->Dispose

Caption: Emergency response workflow for a chemical spill.

For a minor spill contained within a fume hood, trained laboratory personnel can manage the cleanup. For any large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[15]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are legal and ethical obligations to protect the environment and public health.

  • Segregation is Key: Halogenated organic waste must be collected in a separate, designated hazardous waste container.[1] Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list this compound as a constituent.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][2] All contaminated disposable items, including gloves and wipes, must be placed in the solid halogenated waste stream.

By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • LCSS: BROMINE.
  • Safety Data Sheet: N-benzyl-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide. AK Scientific, Inc.

  • SAFETY DATA SHEET: N-Benzylbenzamide. Fisher Scientific.
  • SAFETY D
  • bromine - Report. CAMEO Chemicals | NOAA.
  • Bromine in orgo lab SOP.
  • Personal Protective Equipment. US EPA.
  • Standard Operating Procedure for Labor
  • Bromine Safety & Standard Oper
  • SAFETY DATA SHEET: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. TCI Chemicals.
  • SAFETY DATA SHEET: Benzyl bromide. Fisher Scientific.
  • Personal Protective Equipment (PPE) | Chemistry. Wits - YouTube.
  • 5-Bromonicotinamide | C6H5BrN2O | CID 1808. PubChem - NIH.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Emergency Response Guide for Labor
  • Buy 5-Bromo-N-(3-chloro-benzyl)-nicotinamide | 1003650-91-6. Smolecule.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.